Sebacate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
decanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMXRPHRNRROMY-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)[O-])CCCC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4-2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45130-36-7 | |
| Record name | Sebacate dianion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045130367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SEBACATE DIANION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYO1TT7HG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Sebacic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebacic acid, systematically known as decanedioic acid, is a naturally occurring saturated dicarboxylic acid with the chemical formula C₁₀H₁₈O₄.[1] Primarily derived from castor oil, this versatile C10 aliphatic dicarboxylic acid is a white crystalline powder or granular solid at room temperature.[2][3] Its linear structure, featuring a carboxylic acid group at each end of an eight-carbon chain, imparts a unique combination of properties that make it a valuable building block in a multitude of applications. These range from the synthesis of high-performance polymers like Nylon 6,10 and the formulation of plasticizers and lubricants to its use in cosmetics and as a corrosion inhibitor.[4][5][6] For professionals in research and drug development, a thorough understanding of its chemical properties is paramount for leveraging its full potential in novel applications. This guide provides a comprehensive overview of the key chemical characteristics of sebacic acid, complete with detailed experimental protocols and visual representations of its primary reactions.
Physicochemical Properties
The physical and chemical properties of sebacic acid are summarized in the tables below, providing a clear reference for its fundamental characteristics.
General and Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₄ |
| Molecular Weight | 202.25 g/mol |
| Appearance | White crystalline powder or flakes[2] |
| Melting Point | 131–137 °C[7][8] |
| Boiling Point | 294.4 °C at 100 mmHg[1] |
| Density | ~1.209 g/cm³ at 20°C |
| Flash Point | 220 °C[7] |
Solubility and Acidity
| Property | Value |
| Solubility in Water | 1.0 g/L at 20 °C[9] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether; slightly soluble in benzene (B151609) and carbon tetrachloride.[10] |
| pKa₁ | 4.59 (at 25 °C)[1] |
| pKa₂ | 5.59 (at 25 °C)[1] |
Experimental Protocols
This section details standardized methodologies for determining the key physicochemical properties of sebacic acid.
Determination of Melting Point (Capillary Method)
The melting point of sebacic acid can be accurately determined using the capillary tube method, a standard technique for crystalline solids.[11][12]
-
Apparatus : Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), spatula, and a mortar and pestle.
-
Procedure :
-
A small amount of finely powdered sebacic acid is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
A rapid heating rate is initially used to determine an approximate melting range.
-
A fresh sample is then heated slowly (1-2 °C per minute) through the approximate melting range.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[13]
-
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a substance, consistent with OECD Guideline 105.[5][14][15]
-
Apparatus : Analytical balance, constant temperature water bath with shaker, centrifuge, and a suitable analytical instrument (e.g., HPLC or pH meter for titration).
-
Procedure :
-
An excess amount of sebacic acid is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
The flask is agitated in a constant temperature shaker bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then centrifuged to separate the undissolved solid.
-
A known volume of the clear supernatant is carefully removed.
-
The concentration of sebacic acid in the supernatant is determined using an appropriate analytical method.
-
Determination of pKa (Potentiometric Titration)
The acid dissociation constants (pKa) of sebacic acid are determined by potentiometric titration.[16][17][18][19][20]
-
Apparatus : pH meter with a combination glass electrode, burette, magnetic stirrer, and a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Procedure :
-
A known concentration of sebacic acid is dissolved in deionized water.
-
The solution is titrated with the standardized NaOH solution, adding the titrant in small increments.
-
The pH of the solution is recorded after each addition, allowing the reading to stabilize.
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The two equivalence points are determined from the inflection points of the curve.
-
The pKa₁ is the pH at the first half-equivalence point, and the pKa₂ is the pH at the point halfway between the first and second equivalence points.
-
Reactivity and Chemical Transformations
Sebacic acid's two carboxylic acid functional groups are the centers of its reactivity, allowing it to undergo a variety of chemical transformations.
Esterification
Sebacic acid readily undergoes esterification with alcohols in the presence of an acid catalyst to form diesters.[21][22] These esters are widely used as plasticizers, lubricants, and emollients.[4]
-
Experimental Protocol for Diethyl Sebacate Synthesis :
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, sebacic acid, a molar excess of ethanol, and a catalytic amount of sulfuric acid are combined in a suitable solvent like toluene.
-
The mixture is heated to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
The reaction is monitored by the amount of water collected.
-
Upon completion, the mixture is cooled, and the catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).
-
The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude diethyl this compound, which can be further purified by distillation.
-
Caption: Fischer esterification of sebacic acid with ethanol.
Polymerization: Synthesis of Nylon 6,10
A hallmark reaction of sebacic acid is its polycondensation with a diamine, such as hexamethylenediamine (B150038), to produce a polyamide. The reaction with hexamethylenediamine yields Nylon 6,10, a high-performance polymer.[12] For laboratory synthesis, the more reactive sebacoyl chloride is often used in an interfacial polymerization.[8][23][24]
-
Experimental Protocol for Interfacial Polymerization of Nylon 6,10 :
-
An aqueous solution of hexamethylenediamine and a base (e.g., sodium hydroxide) is prepared in a beaker.
-
A solution of sebacoyl chloride in a water-immiscible organic solvent (e.g., hexane) is carefully layered on top of the aqueous solution, creating a distinct interface.
-
A film of Nylon 6,10 forms at the interface of the two solutions.
-
Using forceps, the polymer film can be grasped and continuously drawn out as a "rope".
-
The resulting nylon rope is then washed with water and acetone (B3395972) to remove unreacted monomers and byproducts, and then allowed to dry.
-
Caption: Synthesis of Nylon 6,10 via interfacial polymerization.
Salt Formation
As a dicarboxylic acid, sebacic acid reacts with bases to form salts. For example, with sodium hydroxide, it forms disodium (B8443419) this compound. These salts have applications as corrosion inhibitors.[2]
Caption: Neutralization of sebacic acid with sodium hydroxide.
Corrosion Inhibition
Sebacic acid and its salts are effective corrosion inhibitors for metals such as steel and zinc.[10][25][26] The mechanism involves the adsorption of the this compound anions onto the metal surface, forming a protective, insoluble film of metal carboxylates.[27] This film acts as a barrier, preventing corrosive agents from reaching the metal surface.[2]
Caption: Mechanism of corrosion inhibition by sebacic acid.
Spectroscopic Analysis
Spectroscopic techniques are essential for the identification and characterization of sebacic acid.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of sebacic acid exhibits characteristic absorption bands for the carboxylic acid functional group.[28][29][30][31]
-
Key Absorptions :
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O stretching band around 1700 cm⁻¹.
-
C-H stretching bands just below 3000 cm⁻¹.
-
-
Experimental Protocol (KBr Pellet Method) :
-
A small amount of dry sebacic acid (1-2 mg) is ground with potassium bromide (KBr) (100-200 mg).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The FTIR spectrum of the pellet is recorded.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information about the sebacic acid molecule.[1][32][33][34][35]
-
¹H NMR : The spectrum typically shows a broad singlet for the acidic protons of the carboxylic acid groups (highly deshielded), and multiplets for the methylene (B1212753) protons of the alkyl chain.
-
¹³C NMR : The spectrum will show a signal for the carbonyl carbon of the carboxylic acid (deshielded) and distinct signals for the different methylene carbons in the chain.
-
Experimental Protocol :
-
A small amount of sebacic acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
The ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.
-
Conclusion
Sebacic acid's well-defined chemical properties, stemming from its linear dicarboxylic acid structure, make it a highly valuable and versatile chemical intermediate. Its ability to undergo esterification and polymerization, coupled with its utility as a corrosion inhibitor, underpins its widespread use in various industrial and scientific fields. For researchers and drug development professionals, the information and protocols provided in this guide serve as a foundational resource for the application and further investigation of this important bio-based chemical.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. amherst.edu [amherst.edu]
- 8. youtube.com [youtube.com]
- 9. store.astm.org [store.astm.org]
- 10. Sebacic acid as corrosion inhibitor for hot-dip galvanized (HDG) steel in 0.1 M NaCl [iris.unitn.it]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. chm.uri.edu [chm.uri.edu]
- 14. filab.fr [filab.fr]
- 15. Water Solubility | Scymaris [scymaris.com]
- 16. asianpubs.org [asianpubs.org]
- 17. chem.fsu.edu [chem.fsu.edu]
- 18. chem.pg.edu.pl [chem.pg.edu.pl]
- 19. byjus.com [byjus.com]
- 20. gacbe.ac.in [gacbe.ac.in]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. studylib.net [studylib.net]
- 24. pslc.ws [pslc.ws]
- 25. researchgate.net [researchgate.net]
- 26. orbi.umons.ac.be [orbi.umons.ac.be]
- 27. benchchem.com [benchchem.com]
- 28. Infrared Spectroscopy: Principles and Applications in Organic Chemistry [wisdomlib.org]
- 29. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 30. 12.6 Infrared Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 31. personal.utdallas.edu [personal.utdallas.edu]
- 32. inchemistry.acs.org [inchemistry.acs.org]
- 33. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 34. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 35. youtube.com [youtube.com]
The Intricate Dance of Molecules: A Technical Guide to the Reactivity of Sebacic Acid with Alcohols and Amines
For Researchers, Scientists, and Drug Development Professionals
Sebacic acid, a naturally derived ten-carbon dicarboxylic acid, stands as a versatile building block in the synthesis of a myriad of valuable molecules. Its bifunctional nature, characterized by two carboxylic acid groups, allows it to readily react with alcohols and amines to form esters and amides, respectively. These reactions are the cornerstone for producing a wide range of materials, from high-performance polymers to biocompatible matrices for drug delivery. This in-depth technical guide explores the core principles of sebacic acid's reactivity, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying chemical pathways.
Reactivity with Alcohols: The Genesis of Polyesters and Diesters
The reaction of sebacic acid with alcohols, known as esterification, is a condensation reaction that yields an ester and water. This process is fundamental to the synthesis of both simple diesters, which find use as plasticizers and lubricants, and polyesters, a diverse class of polymers with wide-ranging applications.
Reaction Kinetics and Thermodynamics
The rate of esterification is influenced by several factors, including temperature, the nature of the alcohol, and the presence of a catalyst. Generally, the reaction is reversible and requires the removal of water to drive it towards completion.
With Methanol (B129727) (Supercritical Conditions):
Under non-catalytic supercritical methanol conditions, the esterification of sebacic acid proceeds to form both monomethyl sebacate and dimethyl this compound. A kinetic model for this reaction has been developed, and the activation energies have been calculated.[1] A maximum molar yield of 87% for the diester can be achieved at 623 K with a 5:1 molar ratio of methanol to sebacic acid within 25 minutes.[1][2]
Table 1: Quantitative Data for the Esterification of Sebacic Acid with Methanol [1]
| Parameter | Value | Conditions |
| Maximum Diester Yield | 87% | 623 K, 5:1 Methanol:Sebacic Acid Molar Ratio, 25 min |
| Selectivity (Diester/Monoester) | 16 | 623 K, 5:1 Methanol:Sebacic Acid Molar Ratio, 25 min |
With Other Alcohols:
The reactivity of alcohols with sebacic acid generally follows the order: primary > secondary > tertiary.[3][4][5] This is primarily due to steric hindrance, where the bulkier secondary and tertiary alcohols have more difficulty accessing the carboxylic acid's carbonyl carbon.[3] The esterification rate has been observed to increase with the carbon chain length of the alcohol.[6]
Enzymatic Esterification:
Lipases, such as those from Candida antarctica, can be used as biocatalysts for the esterification of sebacic acid.[7] In the enzymatic synthesis of diesters with isoamyl and isobutyl alcohol, the conversion rate increases with temperature and the alcohol-to-acid molar ratio.[7] For instance, with isoamyl and isobutyl alcohol, conversions of 86.5% and 89.2%, respectively, were achieved at 50°C.[7]
Table 2: Enzymatic Esterification of Sebacic Acid with Alcohols [7]
| Alcohol | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Conversion (%) |
| Isoamyl Alcohol | 50 | 4:1 | 86.5 ± 0.453 |
| Isobutyl Alcohol | 50 | 4:1 | 89.2 ± 0.038 |
Experimental Protocols
This protocol describes the synthesis of diethyl this compound using an acid catalyst and a Dean-Stark apparatus to remove water.
Materials:
-
Sebacic acid
-
Anhydrous ethanol (B145695)
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine sebacic acid (1 mole), anhydrous ethanol (2.5 moles), and toluene.
-
Slowly add concentrated sulfuric acid (2% of the diacid weight) to the mixture.[6]
-
Heat the mixture to reflux (approximately 120-130°C).[6] Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction for 4 hours or until no more water is collected.[6]
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with diethyl ether, saturated sodium bicarbonate solution, and saturated sodium chloride solution until the pH of the organic layer is neutral.[6]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation and purify the diethyl this compound by vacuum distillation.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general workflow for the synthesis of polyesters from sebacic acid and a diol via melt polycondensation.
Caption: Workflow for two-stage polyester synthesis.
Reactivity with Amines: Building Blocks for Polyamides and Diamides
The reaction of sebacic acid with amines, known as amidation, forms an amide bond and a molecule of water. This reaction is pivotal in the synthesis of polyamides, such as Nylon 6,10, and various diamides with applications in drug delivery and material science.
Reaction Kinetics and Thermodynamics
Direct amidation of carboxylic acids with amines is often challenging because amines are basic and can deprotonate the carboxylic acid to form an unreactive carboxylate salt.[8][9] To overcome this, the reaction is typically carried out at high temperatures (above 100°C) to drive off water, or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).[8][9][10]
The reactivity of amines is influenced by both electronic and steric factors. Secondary amines are generally more basic and nucleophilic than primary amines due to the electron-donating effect of the two alkyl groups.[11] However, the increased steric hindrance of secondary amines can sometimes make them less reactive than primary amines, especially with bulky electrophiles.[11][12]
Table 3: Comparative Reactivity of Amines [11]
| Amine Type | Electronic Effect | Steric Hindrance | General Reactivity |
| Primary (R-NH₂) | One electron-donating group | Lower | Generally high, especially with bulky electrophiles |
| Secondary (R₂NH) | Two electron-donating groups | Higher | Can be higher with small electrophiles |
Experimental Protocols
This protocol outlines a general method for the synthesis of a diamide (B1670390) from sebacic acid and a primary amine using DCC as a coupling agent.
Materials:
-
Sebacic acid
-
Primary amine (e.g., hexylamine)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve sebacic acid (1 mole) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve the primary amine (2.2 moles) in anhydrous DCM.
-
Slowly add the amine solution to the sebacic acid solution with stirring.
-
Dissolve DCC (2.2 moles) in anhydrous DCM and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with dilute hydrochloric acid and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the diamide.
Signaling Pathways and Logical Relationships
The following diagram illustrates the mechanism of DCC-mediated amidation of sebacic acid.
Caption: DCC-mediated amidation mechanism.
Applications in Drug Development
The derivatives of sebacic acid, particularly polyesters and polyanhydrides, are of significant interest in the field of drug development due to their biocompatibility and biodegradability.
-
Poly(sebacic acid) (PSA) and its copolymers are used in controlled drug delivery systems. Their surface-eroding properties allow for a sustained and predictable release of therapeutic agents.
-
Poly(glycerol this compound) (PGS) , an elastomer synthesized from sebacic acid and glycerol, is being explored for tissue engineering applications due to its flexibility and biocompatibility.
The ability to tune the chemical and physical properties of these polymers by selecting different alcohol or amine co-monomers makes sebacic acid a highly valuable platform for creating advanced drug delivery vehicles and biomedical devices.
This guide provides a foundational understanding of the reactivity of sebacic acid. For specific applications, further optimization of reaction conditions and purification methods may be necessary. Always consult relevant safety data sheets and perform reactions in a well-ventilated fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactivity order of primary(p), secondary(s) and tetriary (T) alcohols towards esterification is [allen.in]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 7. chesci.com [chesci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
Sebacate and its esters' fundamental characteristics
An In-depth Technical Guide to the Core Characteristics of Sebacate and Its Esters
Introduction
Sebacic acid (decanedioic acid) is a naturally occurring dicarboxylic acid with the chemical formula HOOC(CH₂)₈COOH.[1] Derived primarily from castor oil, it serves as a versatile building block in various industrial and scientific applications.[2] Its esters, known as sebacates, are formed through the esterification of sebacic acid with various alcohols. These esters, such as Dimethyl this compound (DMS), Diethyl this compound (DES), Dibutyl this compound (DBS), and Dioctyl this compound (DOS), exhibit a wide range of properties that make them valuable as plasticizers, solvents, lubricants, and formulation aids in the pharmaceutical and materials science sectors.[1][3][4]
This guide provides a comprehensive overview of the fundamental physicochemical and biological characteristics of sebacic acid and its principal esters, details common experimental protocols for their analysis, and illustrates key relationships and pathways.
Physicochemical Properties
Sebacic acid is a white, crystalline solid at room temperature, while its common esters are typically colorless, oily liquids.[5] The long aliphatic chain of sebacic acid imparts hydrophobic characteristics, resulting in low solubility in water but good solubility in alcohols and ethers.[1][6] The properties of its esters are modulated by the length of the alcohol's alkyl chain.
Quantitative Data for Sebacic Acid
The core physical and chemical parameters of sebacic acid are summarized below.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₈O₄ | [7] |
| Molecular Weight | 202.25 g/mol | [7] |
| Appearance | White crystalline powder, flakes, or granules | [1][6] |
| Melting Point | 131–137 °C | [1][8] |
| Boiling Point | 294.4 °C at 100 mmHg | [1][7][9] |
| Density | ~1.21 g/cm³ at 20°C | [8] |
| Water Solubility | 0.25 - 1.0 g/L at 20°C (Slightly soluble) | [1][2][9] |
| Solubility (Other) | Soluble in ethanol (B145695) and ether | [1][6] |
| pKa₁ | 4.59 at 25°C | [1][7][8] |
| pKa₂ | 5.59 at 25°C | [1][7][8] |
| Flash Point | 220 °C | [1][8] |
Quantitative Data for Common this compound Esters
This compound esters are widely used as plasticizers due to their ability to enhance flexibility, particularly at low temperatures.[3][10][11] Their properties vary based on the esterifying alcohol.
| Property | Dimethyl this compound (DMS) | Diethyl this compound (DES) | Dibutyl this compound (DBS) | Dioctyl this compound (DOS) |
| CAS Number | 106-79-6 | 110-40-7 | 109-43-3 | 122-62-3 |
| Molecular Formula | C₁₂H₂₂O₄ | C₁₄H₂₆O₄ | C₁₈H₃₄O₄ | C₂₆H₅₀O₄ |
| Molecular Weight | 230.30 g/mol | 258.35 g/mol | 314.46 g/mol | 426.68 g/mol |
| Appearance | Colorless liquid or white solid | Clear, colorless liquid | Colorless oily liquid | Colorless to yellowish liquid |
| Melting Point | 29–31 °C | ~1.5 °C | -10 °C | -48 to -67 °C |
| Boiling Point | 158 °C at 10 mmHg | ~306–307 °C | ~351 °C | 256 °C at 5 Torr |
| Density | 0.988 g/mL at 25°C | ~0.965 g/mL at 20°C | ~0.939 g/cm³ | ~0.914 g/cm³ |
| Flash Point | 145 °C | ~142 °C | ~157 °C | >210 °C |
| Water Solubility | Insoluble | Insoluble | Insoluble | Insoluble |
| References | [12][13] | [7][14][15][16] | [5][17][18] | [19][20][21][22] |
Biological Role and Metabolism
Sebacic acid is recognized as a human and plant metabolite.[1] It has been identified as a urinary metabolite and can be associated with certain metabolic disorders.[1][23] In pharmacokinetic studies, intravenously administered this compound has a relatively short plasma half-life in rats (around 39 minutes) and humans (around 81 minutes), with disposition completed within a few hours.[24][25][26][27] It is partly excreted unchanged in urine and partly metabolized, with some being eliminated as CO₂ in expired air.[26][27]
A significant aspect of sebacic acid's biological activity is its potential role in inflammation. Human neutrophils can metabolize sebacic acid into its 5-oxo analog, which is a potent activator of pro-inflammatory cells like eosinophils and monocytes through the OXER1 receptor.[9] This suggests a pathway by which sebacic acid could contribute to inflammatory skin conditions.[9]
Applications in Research and Drug Development
The unique properties of this compound and its esters make them valuable in several high-tech applications.
-
Drug Delivery: this compound esters like DBS are used as plasticizers for film coatings on tablets and granules, controlling the release of active pharmaceutical ingredients.[14][17] Their biocompatibility and biodegradability are advantageous for creating drug delivery systems.[6]
-
Plasticizers for Medical Devices: Due to their low toxicity and high performance, sebacates are used in plastics for medical devices.[14][17] Dioctyl this compound (DOS) is suitable for medical rubber and food packaging materials as it often complies with FDA standards.[19]
-
Biomaterials: Sebacic acid can be used to produce polyamides and polyesters, some of which are biologically well-tolerated and suitable for use in surgical and medical research applications.[4][6]
-
Cosmetics and Personal Care: Esters are used as emollients, conditioning agents, and solvents in skin and hair care products, providing a non-oily feel.[3][5][28]
Experimental Protocols
Characterization and quantification of this compound and its esters are critical for quality control and research. Standard analytical techniques include gas chromatography-mass spectrometry (GC-MS) for separation and identification, and nuclear magnetic resonance (NMR) for structural elucidation.
Protocol: GC-MS Analysis of this compound Esters in a Polymer Matrix
This protocol outlines a general method for quantifying a this compound ester (e.g., DBS) used as a plasticizer in a polyvinyl chloride (PVC) matrix.
-
Objective: To extract and quantify the concentration of Dibutyl this compound (DBS) from a PVC sample.
-
Materials:
-
PVC sample containing DBS.
-
Dichloromethane (DCM), HPLC grade.
-
Methanol (B129727), HPLC grade.
-
Internal Standard (IS): e.g., Di-n-pentyl phthalate.
-
DBS analytical standard.
-
Volumetric flasks, pipettes, vials.
-
Ultrasonic bath.
-
0.22 µm syringe filters.
-
-
Methodology:
-
Sample Preparation:
-
Accurately weigh ~100 mg of the PVC sample into a glass vial.
-
Add 5.0 mL of DCM to dissolve the polymer. Use an ultrasonic bath to expedite dissolution.
-
Once dissolved, add 10.0 mL of methanol to precipitate the PVC polymer, leaving the plasticizer and other soluble components in the supernatant.
-
Vortex the mixture for 1 minute and centrifuge at 3000 rpm for 10 minutes.
-
-
Extraction & Dilution:
-
Carefully transfer the supernatant to a new vial.
-
Filter the supernatant through a 0.22 µm syringe filter into a GC vial.
-
Spike the vial with a known concentration of the internal standard.
-
-
Calibration Curve:
-
Prepare a series of calibration standards of DBS (e.g., 1, 5, 10, 50, 100 µg/mL) in DCM/methanol, each containing the same concentration of the internal standard.
-
-
GC-MS Instrumentation & Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Splitless mode).
-
Oven Program: Start at 80°C, hold for 1 min. Ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.0 mL/min.
-
MS System: Agilent 5977A or equivalent.
-
Ion Source Temp: 230°C.
-
Mode: Electron Ionization (EI), Scan mode (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Data Analysis:
-
Identify the DBS and IS peaks by their retention times and mass spectra.
-
Construct a calibration curve by plotting the ratio of the DBS peak area to the IS peak area against the DBS concentration.
-
Calculate the concentration of DBS in the sample extract using the regression equation from the calibration curve.
-
-
Protocol: ¹H NMR Structural Confirmation of Sebacic Acid
-
Objective: To confirm the chemical structure of a sebacic acid sample using proton NMR.
-
Materials:
-
Sebacic acid sample.
-
Deuterated solvent: Dimethyl Sulfoxide (DMSO-d₆) or Methanol (CD₃OD).
-
NMR tubes.
-
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sebacic acid sample in approximately 0.7 mL of DMSO-d₆ in a clean NMR tube. Cap and invert several times to ensure homogeneity.
-
NMR Acquisition:
-
Spectrometer: Bruker 400 MHz spectrometer or equivalent.
-
Acquire a standard ¹H NMR spectrum.
-
The broad singlet corresponding to the carboxylic acid protons (-COOH) will be highly deshielded (typically >10 ppm, and its position can be variable).
-
The spectrum is expected to show three main signals for the methylene (B1212753) (-CH₂-) protons:
-
A triplet at ~2.2 ppm corresponding to the 4 protons alpha to the carbonyl groups (-(CH₂)C=O).
-
A multiplet at ~1.5 ppm corresponding to the 4 protons beta to the carbonyl groups.
-
A multiplet at ~1.2-1.3 ppm corresponding to the 8 central protons of the alkyl chain.
-
-
-
Data Analysis:
-
Integrate the peaks. The ratio of the integrations should correspond to the number of protons (e.g., ~4:4:8 for the methylene groups).
-
Confirm the chemical shifts and splitting patterns are consistent with the known structure of sebacic acid.
-
-
Conclusion
Sebacic acid and its esters are a functionally diverse class of molecules with well-defined physicochemical properties. Their origins from renewable resources, coupled with their low toxicity and high performance, have solidified their importance in fields ranging from polymer science to pharmaceuticals. An understanding of their core characteristics, biological interactions, and the analytical methods used for their study is essential for researchers and developers aiming to leverage these versatile compounds in advanced applications.
References
- 1. Sebacic acid CAS#: 111-20-6 [m.chemicalbook.com]
- 2. Cas 111-20-6,Sebacic acid | lookchem [lookchem.com]
- 3. Sebacates – Nayakem [nayakem.com]
- 4. icoa.org [icoa.org]
- 5. specialchem.com [specialchem.com]
- 6. Sebacic Acid - High-Quality for Versatile Applications | PENPET [penpet.com]
- 7. Sebacic Acid [drugfuture.com]
- 8. 111-20-6 CAS MSDS (Sebacic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Sebacic acid - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. nbinno.com [nbinno.com]
- 12. Dimethyl this compound | 106-79-6 [chemicalbook.com]
- 13. Dimethyl this compound | C12H22O4 | CID 7829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Diethyl this compound | 110-40-7 [chemicalbook.com]
- 15. nbinno.com [nbinno.com]
- 16. scent.vn [scent.vn]
- 17. Dibutyl this compound - Wikipedia [en.wikipedia.org]
- 18. Dibutyl this compound (DBS) Manufacturers Suppliers China | CAS 109-43-3 | Integratechem [integratechem.com]
- 19. Dioctyl this compound/DOS Features and Applications [wsdchemical.com]
- 20. greenchemindustries.com [greenchemindustries.com]
- 21. DOS|Dioctyl this compound|CAS NO.122-62-3|Manufacturer [tanyunchem.com]
- 22. Dioctyl this compound - Wikipedia [en.wikipedia.org]
- 23. echemi.com [echemi.com]
- 24. Metabolic effects and disposition of this compound, an alternate dicarboxylic fuel substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. karger.com [karger.com]
- 26. Tracer study of metabolism and tissue distribution of sebacic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. karger.com [karger.com]
- 28. arkema.com [arkema.com]
Sebacic Acid: A Comprehensive Technical Guide to its Natural Sources and Derivation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebacic acid, a C10 dicarboxylic acid, is a versatile and valuable platform chemical with a wide range of applications in polymers, plasticizers, lubricants, and cosmetics. Its biocompatibility and biodegradability also make it an attractive molecule for biomedical applications, including drug delivery systems. This technical guide provides an in-depth exploration of the natural origins of sebacic acid and the primary industrial methods for its derivation, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical and chemical pathways.
Natural Sources and Biosynthesis of Sebacic Acid
Sebacic acid is a naturally occurring metabolite found in both the plant and animal kingdoms. While its industrial production relies on a specific plant-derived precursor, its presence in various organisms highlights its role in fatty acid metabolism.
Occurrence in Plants
The primary and most commercially significant natural source of sebacic acid is castor oil, derived from the seeds of the castor bean plant (Ricinus communis)[1][2]. Castor oil is unique among vegetable oils for its high content of ricinoleic acid, an 18-carbon monounsaturated and hydroxylated fatty acid, which serves as the direct precursor for the industrial synthesis of sebacic acid[3][4].
Sebacic acid is also found as a component of suberin and cutin, which are complex biopolyesters that form protective layers in various plant tissues[5].
Occurrence in Vertebrates
In vertebrates, including humans, sebacic acid is a normal, albeit minor, product of the ω-oxidation of medium- and long-chain fatty acids[6][7]. This metabolic pathway serves as an alternative to β-oxidation, particularly when the latter is impaired[8]. Sebacic acid can be detected in urine, and its levels can be indicative of certain metabolic states or disorders[6].
Biosynthesis of Sebacic Acid
The biosynthesis of sebacic acid in both plants and animals occurs via the ω-oxidation of fatty acids. This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid to a carboxylic acid, thereby forming a dicarboxylic acid.
While the general pathway of ω-oxidation is understood, the specific enzymes catalyzing each step in Ricinus communis for the production of sebacic acid precursors have not been fully elucidated in publicly available literature. However, a putative pathway can be constructed based on the known mechanisms of ω-oxidation in other organisms. The process begins with a C10 fatty acid, decanoic acid.
Putative Biosynthetic Pathway of Sebacic Acid via ω-Oxidation
Caption: Putative biosynthetic pathway of sebacic acid via ω-oxidation.
Experimental Protocol: General Method for Extraction and Quantification of Dicarboxylic Acids from Biological Samples (e.g., Urine)
This protocol outlines a general procedure for the analysis of sebacic acid and other dicarboxylic acids from a biological matrix.
-
Sample Preparation:
-
To a 1 mL urine sample, add an internal standard (e.g., a deuterated analog of a dicarboxylic acid).
-
Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.
-
Extract the organic acids with 3 x 2 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization for GC-MS Analysis:
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-5ms).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan from m/z 50 to 550.
-
Quantification: Create a calibration curve using standards of known sebacic acid concentrations and the internal standard.
-
Industrial Derivation of Sebacic Acid from Castor Oil
The commercial production of sebacic acid is predominantly achieved through the alkaline pyrolysis of ricinoleic acid, which is obtained from castor oil[4][9]. This process yields sebacic acid and 2-octanol (B43104) as the main products.
Process Overview
The industrial derivation of sebacic acid from castor oil can be broken down into the following key stages:
-
Saponification of Castor Oil: Castor oil is first hydrolyzed with a strong base (e.g., sodium hydroxide) to produce glycerol (B35011) and the sodium salt of ricinoleic acid (sodium ricinoleate).
-
Alkaline Pyrolysis (Fission): The sodium ricinoleate (B1264116) is then subjected to high temperatures in the presence of excess alkali. This cleaves the ricinoleate molecule, yielding disodium (B8443419) sebacate and 2-octanol.
-
Acidification and Purification: The reaction mixture is dissolved in water, and the crude sebacic acid is precipitated by acidification. Further purification is then carried out to achieve the desired purity.
Industrial Derivation of Sebacic Acid from Castor Oil
Caption: Industrial derivation of sebacic acid from castor oil.
Quantitative Data on Production Parameters
The efficiency and yield of sebacic acid production are highly dependent on the reaction conditions. The following table summarizes key quantitative data from various reported methods.
| Parameter | Traditional Alkali Fusion | Microwave-Assisted Method |
| Starting Material | Castor Oil or Ricinoleic Acid | Castor Oil |
| Alkali | NaOH or KOH | NaOH |
| Temperature | 250-300 °C | ~280 °C |
| Pressure | Atmospheric or elevated | Atmospheric |
| Catalyst | Often used (e.g., lead or cadmium salts) | Not specified |
| Reaction Time | 3-5 hours | ~25 minutes |
| Yield | 35-70% | Up to 85% |
| Purity (after initial precipitation) | Variable, requires significant purification | Not specified, requires purification |
Detailed Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of Sebacic Acid from Castor Oil (Alkali Fusion)
-
Saponification:
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 100 g of castor oil.
-
Prepare a solution of 40 g of sodium hydroxide (B78521) in 150 mL of water and add it to the flask.
-
Heat the mixture to reflux with vigorous stirring for 2 hours to ensure complete saponification.
-
-
Alkaline Pyrolysis:
-
After saponification, remove the reflux condenser and replace it with a distillation setup.
-
Gradually increase the temperature of the reaction mixture to 250-280°C.
-
During this stage, 2-octanol and water will distill off. Collect the distillate.
-
Maintain the temperature for 3-4 hours until the evolution of hydrogen gas ceases.
-
-
Isolation of Crude Sebacic Acid:
-
Allow the reaction mixture to cool to approximately 100°C and then carefully dissolve it in 500 mL of hot water.
-
Filter the hot solution to remove any insoluble impurities.
-
Slowly add 50% sulfuric acid to the filtrate with stirring until the pH reaches 2-3.
-
A white precipitate of crude sebacic acid will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude sebacic acid by vacuum filtration and wash it with cold water.
-
Protocol 2: Purification of Crude Sebacic Acid by Recrystallization
-
Dissolution:
-
Place the crude sebacic acid in a beaker and add a minimal amount of boiling deionized water to dissolve it completely. Sebacic acid's solubility is significantly higher in hot water than in cold water.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude acid) and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
-
Isolation and Drying:
-
Collect the purified sebacic acid crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals in a vacuum oven at 80°C.
-
Typical Workflow for Purification and Analysis of Sebacic Acid
Caption: A typical workflow for the purification and analysis of sebacic acid.
Purity and Yield Data
The following table summarizes typical purity and yield data for the derivation and purification of sebacic acid.
| Stage | Parameter | Value |
| Alkali Fusion | Crude Yield | 35-85% (method dependent) |
| Recrystallization | Purity | >99.5% |
| Overall Yield | (from Castor Oil) | 30-75% |
Alternative Derivation Methods
While the castor oil route is dominant, other methods for sebacic acid production have been developed.
Synthesis from Adipic Acid
An electrochemical process, known as the Kolbe electrolysis, can be used to produce sebacic acid from adipic acid[4]. This method involves the electrolysis of a partially esterified adipic acid (monomethyl adipate), which dimerizes to form dimethyl this compound. The diester is then hydrolyzed to yield sebacic acid.
Microbial Production
Biotechnological routes are being explored as a more sustainable alternative. Genetically engineered yeast, such as Candida tropicalis, can be used to produce sebacic acid from fatty acids or alkanes via ω-oxidation[10]. This method can achieve high yields and purity under controlled fermentation conditions.
Conclusion
Sebacic acid is a naturally derived dicarboxylic acid of significant industrial importance. Its primary source is castor oil, from which it is efficiently produced via a well-established process of alkaline pyrolysis. While this method remains the industrial standard, ongoing research into alternative and more sustainable routes, such as microbial fermentation, promises to further enhance the green credentials of this versatile chemical. A thorough understanding of its natural origins, biosynthesis, and chemical derivation is crucial for researchers and professionals working to develop new applications for this valuable bio-based molecule.
References
- 1. Functional Genome Analyses Reveal the Molecular Basis of Oil Accumulation in Developing Seeds of Castor Beans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. castoroil.in [castoroil.in]
- 3. Chemical Synthesis of Sebacic Acid - ChemCeed [chemceed.com]
- 4. Castor oil - Wikipedia [en.wikipedia.org]
- 5. Medium-chain, even-numbered dicarboxylic acids as novel energy substrates: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Omega oxidation - Wikipedia [en.wikipedia.org]
- 9. Evaluation of the lipase from castor bean (Ricinus Communis L.) as a potential agent for the remediation of used lubricating oil contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
Sebacic Acid: A Key Metabolic Intermediate in Fatty Acid Oxidation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sebacic acid, a ten-carbon dicarboxylic acid, is a crucial metabolic intermediate that emerges from the ω-oxidation of fatty acids. Under normal physiological conditions, this pathway is a minor contributor to overall fatty acid metabolism. However, in instances of impaired mitochondrial β-oxidation, such as inborn errors of metabolism, the ω-oxidation pathway is upregulated, leading to a significant increase in the production and subsequent urinary excretion of sebacic acid and other dicarboxylic acids. This phenomenon, known as dicarboxylic aciduria, renders sebacic acid a critical biomarker for the diagnosis and monitoring of several metabolic disorders. This technical guide provides a comprehensive overview of the metabolic pathways involving sebacic acid, detailed experimental protocols for its quantification and the assessment of related enzyme activities, and a summary of its clinical significance.
Introduction
Fatty acid oxidation (FAO) is a fundamental metabolic process for energy production, particularly during periods of fasting or prolonged exercise. The primary pathway for FAO occurs in the mitochondria via β-oxidation. However, an alternative pathway, ω-oxidation, takes place in the smooth endoplasmic reticulum. This pathway becomes particularly significant when mitochondrial β-oxidation is compromised.[1] ω-oxidation involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid, leading to the formation of a dicarboxylic acid. Sebacic acid (decanedioic acid) is a key product of the ω-oxidation of medium- and long-chain fatty acids. Once formed, sebacic acid is further metabolized in the peroxisomes through β-oxidation.
Elevated levels of sebacic acid in urine are a hallmark of dicarboxylic aciduria, which is associated with several inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[2][3] In these conditions, the blockage of mitochondrial β-oxidation leads to an accumulation of fatty acid intermediates, which are shunted to the ω-oxidation pathway. Consequently, the accurate quantification of sebacic acid is a vital tool in the diagnostic workup of suspected FAO disorders. This guide will delve into the intricate metabolic role of sebacic acid, providing researchers and clinicians with the necessary technical information for its study.
Metabolic Pathways Involving Sebacic Acid
The metabolism of sebacic acid involves two main processes: its formation via ω-oxidation of fatty acids and its subsequent degradation via peroxisomal β-oxidation.
Formation of Sebacic Acid via ω-Oxidation
The ω-oxidation pathway is a three-step process that occurs in the smooth endoplasmic reticulum of the liver and kidneys.[4] It acts on medium-chain (C10-C12) and, to a lesser extent, long-chain fatty acids.[4]
The initial and rate-limiting step is the hydroxylation of the ω-carbon of a fatty acid, catalyzed by a member of the cytochrome P450 family, specifically from the CYP4A and CYP4F subfamilies, such as CYP4A11.[5][6] This reaction requires molecular oxygen and NADPH. The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by alcohol dehydrogenase, followed by further oxidation to a dicarboxylic acid by aldehyde dehydrogenase. For a 10-carbon fatty acid like capric acid, this process yields sebacic acid.
Peroxisomal β-Oxidation of Sebacic Acid
Once formed, sebacic acid is transported into peroxisomes for catabolism via β-oxidation.[7][8] This process is analogous to mitochondrial β-oxidation but is carried out by a distinct set of enzymes. The pathway involves the sequential removal of two-carbon units in the form of acetyl-CoA.
The key enzymes in the peroxisomal β-oxidation of dicarboxylic acids include:
-
Acyl-CoA Oxidase (ACOX): Catalyzes the first and rate-limiting step, the formation of a double bond.[9][10]
-
L-Bifunctional Protein (LBP) and D-Bifunctional Protein (DBP): Possess both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[7][11]
-
Peroxisomal Thiolase: Catalyzes the final step, cleaving off an acetyl-CoA molecule.[7]
The β-oxidation of sebacic acid (a C10 dicarboxylic acid) proceeds through several cycles, yielding shorter-chain dicarboxylic acids such as suberic acid (C8) and adipic acid (C6), along with acetyl-CoA.[12]
Quantitative Data
The concentration of sebacic acid in biological fluids is a key diagnostic indicator. The following tables summarize typical quantitative data for urinary sebacic acid.
| Population | Urinary Sebacic Acid Concentration (mmol/mol creatinine) | Reference |
| Healthy Individuals | 0 - 0.23 | [13] |
| MCAD Deficiency (symptomatic) | Significantly elevated (often >20) | [14] |
| MCAD Deficiency (asymptomatic) | May be elevated, but can overlap with healthy controls | [4] |
| Zellweger Syndrome | Increased excretion of sebacic and 2-hydroxysebacic acid | [5][6][7][15] |
| Reye Syndrome | Mean total dicarboxylic acid concentration of 0.98 ± 0.24 mg/mg creatinine | [16] |
Table 1: Urinary Sebacic Acid Concentrations in Health and Disease.
| Enzyme | Substrate | Km | kcat/Vmax | Reference |
| Cytochrome P450 4A11 | Lauric Acid | 4.7 µM | 7 min⁻¹ | [17] |
| Peroxisomal Acyl-CoA Oxidase | Sebacoyl-CoA | Increasing Km with decreasing chain length | Similar Vmax for C6-C12 dicarboxylic acids | [15] |
Table 2: Kinetic Parameters of Key Enzymes in Sebacic Acid Metabolism.
Experimental Protocols
Quantification of Urinary Sebacic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a common method for the analysis of organic acids, including sebacic acid, in urine.
Materials:
-
Urine sample
-
Internal standard solution (e.g., deuterated sebacic acid or tropic acid)
-
Ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilan (TMCS)
-
Nitrogen gas
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation: To a 1 mL aliquot of urine, add an appropriate amount of the internal standard.[18]
-
Extraction: Acidify the sample with HCl and perform a liquid-liquid extraction with 2 x 2 mL of ethyl acetate.[18][19] Vortex vigorously and centrifuge to separate the layers. Combine the organic layers.
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[18] Cap the vial tightly and heat at 70°C for 30 minutes.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system. A typical GC program would involve an initial temperature of 80°C, ramped to 280°C. Mass spectra are acquired in full scan or selected ion monitoring (SIM) mode.[19]
-
Quantification: Identify and integrate the peaks corresponding to the derivatized sebacic acid and the internal standard. Calculate the concentration of sebacic acid based on the peak area ratio and a calibration curve.
Table 3: Comparison of GC-MS Protocols for Urinary Organic Acid Analysis.
| Parameter | Method 1 | Method 2 |
| Extraction | Ethyl acetate | Strong anion-exchange columns |
| Derivatization | Oximation followed by silylation | Silylation only |
| Internal Standard | Tropic acid and 2-ketocaproic acid | Stable isotope-labeled standards |
| Recovery of Keto-acids | Good with oximation | Poor or no recovery |
| Reference | [8] | [19] |
Fatty Acid Oxidation Assay in Cultured Fibroblasts
This assay measures the rate of fatty acid oxidation in cultured cells, which can be used to diagnose FAO disorders.
Materials:
-
Cultured fibroblasts
-
[9,10-³H]-palmitic acid
-
Krebs-Ringer buffer with 1% BSA
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Plate fibroblasts in 24-well plates and grow to confluence.
-
Preparation of Radiolabeled Substrate: Prepare a solution of [³H]-palmitic acid in Krebs-Ringer buffer containing 1% BSA.[19]
-
Incubation: Wash the cells with buffer and then incubate with the radiolabeled substrate at 37°C for 2-4 hours.[19]
-
Stopping the Reaction: Terminate the reaction by adding perchloric acid.
-
Measurement of ³H₂O Production: Separate the aqueous phase (containing ³H₂O, a product of β-oxidation) from the lipid phase by centrifugation.
-
Scintillation Counting: Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of ³H₂O produced over time, normalized to cell protein content.
Table 4: Methodologies for Cellular Fatty Acid Oxidation Assays.
| Methodology | Principle | Substrate | Endpoint | Reference |
| Radiolabeled Substrate Oxidation | Measures the production of radiolabeled water or CO₂ from a radiolabeled fatty acid. | [³H]-palmitic acid or [¹⁴C]-palmitic acid | Radioactivity in the aqueous phase or trapped CO₂ | [19][20][21] |
| Oxygen Consumption Rate (OCR) | Measures the decrease in oxygen concentration in the culture medium as an indicator of mitochondrial respiration. | Oleate-BSA conjugate | Fluorescence-based measurement of O₂ consumption | [22][23] |
Peroxisomal Acyl-CoA Oxidase Activity Assay
This assay measures the activity of the first enzyme in peroxisomal β-oxidation.
Materials:
-
Cell or tissue homogenate
-
Lauroyl-CoA
-
4-hydroxyphenylacetic acid
-
Horseradish peroxidase
-
Fluorometer
Procedure:
-
Homogenate Preparation: Prepare a homogenate of the cells or tissue to be assayed.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, 4-hydroxyphenylacetic acid, and horseradish peroxidase.
-
Initiation of Reaction: Add the homogenate to the reaction mixture and initiate the reaction by adding lauroyl-CoA.
-
Fluorometric Measurement: The H₂O₂ produced by acyl-CoA oxidase reacts with 4-hydroxyphenylacetic acid in the presence of horseradish peroxidase to form a fluorescent product.[17][24][25][26] Measure the increase in fluorescence over time using a fluorometer.
-
Calculation of Activity: Calculate the enzyme activity based on a standard curve generated with known amounts of H₂O₂.
Clinical Significance
The measurement of urinary sebacic acid is a cornerstone in the diagnosis of several inherited metabolic diseases.
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: This is the most common inborn error of fatty acid oxidation. A defect in the MCAD enzyme leads to the accumulation of medium-chain fatty acids, which are then shunted to the ω-oxidation pathway, resulting in a marked increase in urinary sebacic acid and other dicarboxylic acids.[2]
-
Zellweger Syndrome and other Peroxisomal Biogenesis Disorders: In these disorders, the absence or dysfunction of peroxisomes leads to an inability to metabolize dicarboxylic acids.[15] This results in the accumulation and excretion of sebacic acid, 2-hydroxysebacic acid, and other long-chain dicarboxylic acids.[5][6][7]
-
Carnitine Deficiency: Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. A deficiency in caritine can lead to impaired mitochondrial FAO and a subsequent increase in ω-oxidation and dicarboxylic aciduria.[13]
Conclusion
Sebacic acid is a pivotal intermediate in an alternative pathway of fatty acid oxidation that becomes critically important in the context of impaired mitochondrial function. Its quantification in urine serves as a robust and essential biomarker for the diagnosis and management of several inborn errors of metabolism. A thorough understanding of the metabolic pathways involving sebacic acid, coupled with the application of precise and accurate analytical methods, is crucial for researchers and clinicians working in the field of metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for the investigation of sebacic acid and its role in human health and disease.
References
- 1. Quantitative determination of plasma c8-c26 total fatty acids for the biochemical diagnosis of nutritional and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human ACOX1 (Peroxisomal acyl-coenzyme A oxidase 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric identification of 2-hydroxy-sebacic acid in the urines of patients with neonatal adrenoleukodystrophy and Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medium- and long-chain dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective analysis of 2-hydroxysebacic acid in urine of patients with Zellweger syndrome and of premature infants fed with medium-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sebacic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 13. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Urinary excretion of dicarboxylic acids from patients with the Zellweger syndrome. Importance of peroxisomes in beta-oxidation of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 17. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. content.abcam.com [content.abcam.com]
- 22. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MCAD [gmdi.org]
- 26. Urine organic acid analysis as a tool in evaluation for Zellweger Spectrum disorder: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of Sebacate in Mammalian Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sebacic acid, a ten-carbon dicarboxylic acid, has emerged as a molecule of significant interest in mammalian metabolism. Once considered a minor metabolic byproduct, recent research has illuminated its diverse roles as an energy substrate, a signaling molecule with anti-inflammatory properties, and a clinical biomarker for certain metabolic disorders. This technical guide provides an in-depth exploration of the biological functions of sebacate, detailing its metabolic pathways, physiological effects, and its implications in health and disease. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the key biological processes involving this compound.
Introduction
Sebacic acid (decanedioic acid) is a saturated, straight-chain dicarboxylic acid with the chemical formula C₁₀H₁₈O₄.[1] While it has well-established industrial applications in the synthesis of polymers, plasticizers, and lubricants, its endogenous biological roles in mammals are now gaining significant attention.[1][2] this compound is a naturally occurring molecule found in mammalian tissues and fluids, arising primarily from the ω-oxidation of fatty acids.[3][4] Its metabolic fate is intertwined with peroxisomal β-oxidation, highlighting a key alternative pathway for fatty acid catabolism.
Beyond its role in energy metabolism, this compound has demonstrated potent anti-inflammatory effects, particularly in macrophages, through the modulation of specific signaling pathways. Furthermore, altered levels of this compound in biological fluids have been identified as a key diagnostic marker for several inborn errors of metabolism, collectively known as dicarboxylic acidurias, and are also being investigated as a potential biomarker for the aging process.[3][5][6]
This guide will provide a detailed overview of the current understanding of this compound's role in mammalian metabolism, with a focus on its biochemistry, physiological functions, and pathological implications.
This compound Metabolism
The metabolism of this compound in mammals primarily involves two key processes: its formation via ω-oxidation of C10 fatty acids and its subsequent degradation through peroxisomal β-oxidation.
Biosynthesis of this compound via ω-Oxidation
Under normal physiological conditions, ω-oxidation is a minor pathway for fatty acid metabolism. However, its activity increases when mitochondrial β-oxidation is impaired or overloaded.[3][4] The synthesis of sebacic acid begins with the ω-oxidation of decanoic acid (a C10 fatty acid) in the endoplasmic reticulum of liver and kidney cells.
The key enzymatic steps are:
-
Hydroxylation: Cytochrome P450 enzymes, specifically from the CYP4A and CYP4F subfamilies, introduce a hydroxyl group at the omega (ω) carbon of decanoic acid to form 10-hydroxydecanoic acid.[7] This reaction requires NADPH and molecular oxygen.
-
Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase, yielding 10-oxodecanoic acid.[7]
-
Oxidation to a Carboxylic Acid: Finally, aldehyde dehydrogenase oxidizes the aldehyde group to a carboxylic acid, resulting in the formation of sebacic acid (decanedioic acid).[7]
Figure 1: Biosynthesis of Sebacic Acid via ω-Oxidation.
Catabolism of this compound via Peroxisomal β-Oxidation
The breakdown of sebacic acid and other dicarboxylic acids primarily occurs in peroxisomes, not mitochondria.[8][9] This pathway involves a series of enzymatic reactions that sequentially shorten the dicarboxylic acid chain.
The steps for the peroxisomal β-oxidation of sebacyl-CoA are as follows:
-
Activation: Sebacic acid is first activated to sebacyl-CoA by a dicarboxylyl-CoA synthetase.
-
Oxidation: Acyl-CoA oxidase 1 (ACOX1) catalyzes the first oxidation step, introducing a double bond and producing H₂O₂.[10]
-
Hydration and Dehydrogenation: These next two steps are carried out by a bifunctional enzyme. For straight-chain dicarboxylic acids, the L-bifunctional protein (L-PBE) is involved.[10][11]
-
Thiolytic Cleavage: A peroxisomal thiolase cleaves the molecule to release acetyl-CoA and a shorter dicarboxylic acid-CoA (suberyl-CoA in this case).[10]
This cycle repeats, with suberyl-CoA being further oxidized to adipyl-CoA, and adipyl-CoA to succinyl-CoA. Succinyl-CoA can then enter the citric acid cycle for energy production.
Figure 2: Catabolism of Sebacic Acid via Peroxisomal β-Oxidation.
Physiological and Pathological Roles of this compound
This compound as an Energy Substrate
Exogenously administered this compound can serve as an alternative energy source.[12] Studies have shown that infused this compound is taken up by tissues and oxidized, contributing to cellular energy production.[12] This has led to its investigation as a component of parenteral nutrition.
Anti-inflammatory Effects of this compound
Sebacic acid has been shown to possess significant anti-inflammatory properties. In human macrophage-like cells, sebacic acid selectively decreases the lipopolysaccharide (LPS)-induced expression of the pro-inflammatory cytokine Interleukin-6 (IL-6).[2][13] This effect is mediated through the inhibition of the IRF3/IFN-β/STAT signaling pathway.
The proposed mechanism is as follows:
-
LPS, a component of gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of macrophages.
-
This binding triggers a signaling cascade that leads to the phosphorylation and nuclear translocation of Interferon Regulatory Factor 3 (IRF3).
-
In the nucleus, IRF3 promotes the transcription of Interferon-beta (IFN-β).
-
Secreted IFN-β then acts in an autocrine or paracrine manner, binding to its receptor and activating the JAK/STAT pathway, leading to the phosphorylation of STAT1 and STAT3.
-
Phosphorylated STATs translocate to the nucleus and induce the expression of pro-inflammatory genes, including IL-6.
-
Sebacic acid appears to inhibit this pathway by suppressing the LPS-induced nuclear translocation of IRF3, thereby reducing the downstream production of IFN-β and subsequent STAT activation and IL-6 expression.[2][13]
Figure 3: Sebacic Acid's Anti-inflammatory Mechanism.
This compound as a Biomarker
Elevated urinary excretion of sebacic acid, along with other dicarboxylic acids like adipic and suberic acids, is a hallmark of dicarboxylic aciduria.[6] This condition often arises from inborn errors of fatty acid β-oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[14][15] In these disorders, the impaired mitochondrial β-oxidation leads to an increased flux of fatty acids through the ω-oxidation pathway, resulting in the accumulation and excretion of dicarboxylic acids. The ratio of different dicarboxylic acids, such as the this compound/adipate ratio, can aid in the differential diagnosis of these metabolic disorders.[16]
In peroxisomal biogenesis disorders like Zellweger syndrome, where peroxisomal β-oxidation is defective, there is a characteristic accumulation and increased urinary excretion of long-chain dicarboxylic acids, including sebacic acid.[13][17] The pattern of dicarboxylic acid excretion can serve as a diagnostic marker for these conditions.
Recent studies have suggested that plasma levels of sebacic acid may serve as a biomarker for aging. A significant decrease in plasma sebacic acid has been observed in both older humans and aged mice.[5] This alteration may reflect age-related changes in fatty acid metabolism and energy production.
Quantitative Data
The concentration of sebacic acid in biological fluids can vary depending on age, physiological state, and the presence of metabolic disorders.
| Analyte | Matrix | Condition | Concentration (mean ± SD) | Reference |
| Sebacic Acid | Urine | Normal Children (1-13 years, fasting) | 1.118 ± 2.795 µmol/mmol creatinine (B1669602) | |
| Sebacic Acid | Urine | Normal North Indian Children (1-5 years) | 1.96 ± 2.12 mmol/mol creatinine | [18] |
| Sebacic Acid | Urine | Zellweger Syndrome | Increased (350% vs. healthy infants) | [13] |
| Sebacic Acid | Urine | Dicarboxylic Aciduria (non-ketotic) | Substantially elevated | [6] |
| Sebacic Acid | Plasma | Healthy Adults | Reference ranges not well-established |
Experimental Protocols
Quantification of Urinary Organic Acids by GC-MS
This protocol provides a general workflow for the analysis of urinary organic acids, including sebacic acid, by Gas Chromatography-Mass Spectrometry (GC-MS).
5.1.1. Sample Preparation and Derivatization
-
Urine Collection: Collect a random urine sample in a preservative-free container and store it frozen until analysis.
-
Internal Standard Addition: To a defined volume of urine (often normalized to creatinine concentration), add an internal standard (e.g., a stable isotope-labeled dicarboxylic acid or a non-endogenous organic acid).
-
Extraction: Perform a liquid-liquid extraction of the acidified urine with an organic solvent such as ethyl acetate. This step isolates the organic acids from the aqueous matrix.
-
Drying: Evaporate the organic extract to dryness under a stream of nitrogen.
-
Derivatization: To increase the volatility of the organic acids for GC analysis, convert them to their trimethylsilyl (B98337) (TMS) esters. This is typically achieved by reacting the dried extract with a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) at an elevated temperature (e.g., 70-90°C).
5.1.2. GC-MS Analysis
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.
-
Temperature Program: Employ a temperature gradient to separate the different organic acids based on their boiling points.
-
Mass Spectrometer: Operate the MS in full scan mode to acquire mass spectra of the eluting compounds. Identification is based on the retention time and the fragmentation pattern compared to a spectral library. For quantitative analysis, selected ion monitoring (SIM) can be used for higher sensitivity and specificity.
Figure 4: GC-MS Workflow for Urinary Organic Acid Analysis.
Quantification of Sebacic Acid by HPLC-RID
This protocol details a method for the direct analysis of sebacic acid using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).[11]
5.2.1. Materials and Reagents
-
HPLC System: An isocratic HPLC system with a Refractive Index Detector.
-
Column: A C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm).
-
Mobile Phase: A 50:50 (v/v) mixture of methanol (B129727) and 1% acetic acid in water.
-
Standards: Sebacic acid and an internal standard such as adipic acid.
5.2.2. Procedure
-
Standard Preparation: Prepare stock solutions of sebacic acid and the internal standard in the mobile phase. Create a series of calibration standards by diluting the sebacic acid stock solution and adding a constant concentration of the internal standard to each.
-
Sample Preparation: Dissolve the sample containing sebacic acid in the mobile phase. Add the internal standard to the sample solution. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards and the sample solution.
-
Record the peak areas for sebacic acid and the internal standard.
-
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of sebacic acid to the peak area of the internal standard against the concentration of sebacic acid. Use this curve to determine the concentration of sebacic acid in the sample.
Applications in Drug Development
The unique properties of sebacic acid have led to its use in various aspects of drug development:
-
Biocompatible Polymers: Sebacic acid is a key monomer in the synthesis of biocompatible and biodegradable polymers, such as poly(glycerol this compound) (PGS).[10] These elastomers are used in tissue engineering and as matrices for controlled drug delivery systems.
-
Drug Delivery Vehicles: The tunable degradation rates of this compound-based polymers allow for the sustained release of therapeutic agents, minimizing side effects and improving treatment efficacy.
Conclusion
Sebacic acid is a multifaceted molecule with significant roles in mammalian metabolism. Its involvement in alternative fatty acid oxidation pathways, its function as a signaling molecule with anti-inflammatory properties, and its utility as a biomarker for metabolic diseases underscore its biological importance. Further research into the precise mechanisms of its action and the establishment of robust reference ranges for its concentration in various biological fluids will undoubtedly expand its clinical and diagnostic applications. This guide provides a comprehensive foundation for researchers and professionals seeking to understand and explore the diverse and critical roles of this compound in mammalian biology.
References
- 1. Peroxisomal beta-oxidation is a significant pathway for catabolism of fatty acids in a marine teleost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary organic acids in peroxisomal disorders: a simple screening method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sebacic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 5. mdpi.com [mdpi.com]
- 6. Abnormal urine sebacic acid concentration (Concept Id: C5139636) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 7. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sebacic acid, a royal jelly-containing fatty acid, decreases LPS-induced IL-6 mRNA expression in differentiated human THP-1 macrophage-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective analysis of 2-hydroxysebacic acid in urine of patients with Zellweger syndrome and of premature infants fed with medium-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. WO2014037328A1 - Process for preparing sebacic acid - Google Patents [patents.google.com]
- 13. Urinary excretion of dicarboxylic acids from patients with the Zellweger syndrome. Importance of peroxisomes in beta-oxidation of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. informnetwork.org [informnetwork.org]
- 15. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Medium- and long-chain dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of Sebacic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebacic acid, a ten-carbon dicarboxylic acid, is not only a versatile industrial chemical but also a metabolite with intriguing biological activities. Its role as an energy substrate and its potential influence on inflammatory signaling pathways have garnered interest in the scientific community. This technical guide provides an in-depth exploration of the metabolic pathway of sebacic acid, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core biochemical transformations, present quantitative data, detail experimental protocols, and visualize the key pathways to facilitate a thorough understanding of sebacic acid's metabolic fate.
Core Metabolic Pathways: Omega- and Beta-Oxidation
The metabolism of sebacic acid primarily proceeds through a two-stage process: an initial ω-oxidation followed by β-oxidation. This metabolic route is an alternative to the typical β-oxidation of monocarboxylic fatty acids and becomes particularly significant when the latter is impaired[1].
Omega-Oxidation: The Initiating Step
Omega-oxidation (ω-oxidation) occurs in the smooth endoplasmic reticulum of liver and kidney cells[1]. This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid. The process for sebacic acid can be broken down into three key enzymatic steps:
-
Hydroxylation: The first and rate-limiting step is the hydroxylation of the ω-carbon to form 10-hydroxysebacic acid. This reaction is catalyzed by a family of enzymes known as cytochrome P450 monooxygenases, specifically members of the CYP4A and CYP4F subfamilies[1]. This reaction requires molecular oxygen and NADPH as a cofactor[1].
-
Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde, yielding 10-oxodecanoic acid. This step is carried out by alcohol dehydrogenase, utilizing NAD+ as an electron acceptor.
-
Oxidation to Carboxylic Acid: Finally, the aldehyde group is further oxidized to a carboxylic acid, resulting in the formation of decanedioic acid (sebacic acid with a second carboxyl group). This reaction is catalyzed by aldehyde dehydrogenase, also using NAD+.
The end product of ω-oxidation is a dicarboxylic acid, which can then be further metabolized.
Figure 1: Omega-Oxidation of Sebacic Acid.
Beta-Oxidation: Chain Shortening in Peroxisomes
Once converted to its dicarboxyl-CoA ester, sebacic acid undergoes β-oxidation, primarily within peroxisomes[2]. This process progressively shortens the carbon chain by two-carbon units, releasing acetyl-CoA in each cycle. The key enzymes involved in the peroxisomal β-oxidation of dicarboxylic acids include:
-
Acyl-CoA Oxidase (ACOX): This enzyme catalyzes the first and rate-limiting step, introducing a double bond between the α- and β-carbons.
-
Multifunctional Enzyme (MFE): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the subsequent hydration and oxidation steps.
-
3-Ketoacyl-CoA Thiolase: This enzyme cleaves the 3-ketoacyl-CoA intermediate, releasing acetyl-CoA and a dicarboxyl-CoA ester that is two carbons shorter.
This cycle repeats, leading to the formation of shorter-chain dicarboxylic acids such as suberic acid (C8) and adipic acid (C6). Ultimately, the final product can be succinyl-CoA, which can then enter the citric acid cycle for energy production.
Figure 2: Peroxisomal Beta-Oxidation of Sebacoyl-CoA.
Quantitative Data on Sebacic Acid Metabolism
Understanding the quantitative aspects of sebacic acid metabolism is crucial for predicting its physiological effects and therapeutic potential. The following tables summarize key pharmacokinetic and enzyme kinetic data.
Table 1: Pharmacokinetic Parameters of Sebacic Acid
| Parameter | Value (Rats) | Value (Humans) | Reference(s) |
| Half-life (t½) | 31.5 min (plasma)[3][4] | 80.6 min (plasma)[5] | [3][4][5] |
| 38.71 min (plasma)[6] | [6] | ||
| 74 min (liver)[6] | [6] | ||
| 135 min (adipose tissue)[6] | [6] | ||
| Volume of Distribution (Vd) | 26.817 ml/100 g bw[3][4] | 8.39 ± 0.69 liters[5] | [3][4][5] |
| Renal Clearance | 0.291 ml/min/100 g bw[3][4] | Not specified | [3][4] |
| Plasma Clearance | Not specified | 72 ml/min[5] | [5] |
| Oral Bioavailability | 69.09%[3] | Not specified | [3] |
| Urinary Excretion (unchanged) | ~35% of administered tracer[6] | Not specified | [6] |
| Elimination as CO2 | ~25% of administered tracer[6] | Not specified | [6] |
| Normal Urine Concentration | Not specified | 1.118 ± 2.795 µmol/mmol creatinine (B1669602) (Children) |
Table 2: Enzyme Kinetic Parameters for Dicarboxylic Acid Metabolism
| Enzyme | Substrate | Km | Vmax | Organism/Source | Reference(s) |
| Peroxisomal Acyl-CoA Oxidase | Sebacoyl-CoA (DC10-CoA) | Increasing with decreasing chain length | Similar for C6-C12 DC-CoAs | Rat Liver | [7] |
| Human Aldehyde Dehydrogenase 1 (ALDH-1) | Decanal | 2.9 ± 0.4 nM | Not specified | Human Liver | [8] |
| Human Aldehyde Dehydrogenase 2 (ALDH-2) | Decanal | 22 ± 3 nM | Not specified | Human Liver | [8] |
| Human Alcohol Dehydrogenase (Class I) | Octanol | 100-1000-fold lower than for ethanol | Varied markedly | Human Liver | [9] |
| Human Alcohol Dehydrogenase (Class I) | 16-hydroxyhexadecanoic acid | 100-1000-fold lower than for ethanol | Varied markedly | Human Liver | [9] |
Signaling Pathways Influenced by Sebacic Acid Metabolites
Recent research has indicated that metabolites of sebacic acid can act as signaling molecules, influencing inflammatory pathways. One key receptor identified is the Oxoeicosanoid Receptor 1 (OXER1) , a G protein-coupled receptor[10].
A metabolite of sebacic acid, 5-oxo-octadecadienoic acid, has been shown to activate OXER1[10]. OXER1 is coupled to the inhibitory G protein, Gαi[10]. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can activate downstream signaling cascades, including the MAPK/ERK pathway, PI3K/Akt pathway, and phospholipase C (PLC), leading to a rise in intracellular calcium[10][11]. This signaling can modulate various cellular responses, including inflammation and cell survival[7][12].
References
- 1. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation | PLOS Computational Biology [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics of sebacic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. Metabolic effects and disposition of sebacate, an alternate dicarboxylic fuel substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tracer study of metabolism and tissue distribution of sebacic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic properties of human liver alcohol dehydrogenase: oxidation of alcohols by class I isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxoeicosanoid receptor 1 - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
The Physical Properties of Poly(glycerol sebacate): A Technical Guide
An In-depth Examination of a Versatile Biomaterial for Researchers, Scientists, and Drug Development Professionals
Poly(glycerol sebacate) (PGS) has emerged as a highly promising biodegradable elastomer in the field of biomedical engineering. Its tunable mechanical properties, biocompatibility, and degradation into non-toxic, endogenous products—glycerol (B35011) and sebacic acid—make it a prime candidate for a wide range of applications, including tissue engineering, drug delivery, and medical device fabrication.[1] This technical guide provides a comprehensive overview of the core physical properties of PGS, detailed experimental protocols for its synthesis and characterization, and an exploration of the cellular signaling pathways influenced by this versatile biomaterial.
Quantitative Physical Properties
The physical properties of PGS can be tailored by modulating synthesis parameters such as the molar ratio of glycerol to sebacic acid, curing temperature, and curing time.[2] This section summarizes the key quantitative data on the mechanical, thermal, and degradation properties of PGS.
Mechanical Properties
The elastomeric nature of PGS allows it to mimic the mechanical properties of various soft tissues.[3] Key mechanical parameters are detailed in the table below.
| Property | Value | Synthesis/Curing Conditions | Reference(s) |
| Young's Modulus | 0.056 - 1.2 MPa | Curing temperature: 110°C - 130°C | [2] |
| 0.77 - 1.9 MPa | Curing time: 48 and 96 hours | [4] | |
| 0.01 - 5 MPa | Varied monomer stoichiometry | [4] | |
| 1.66 ± 0.23 MPa | Microfabricated porous scaffold | [4] | |
| 0.122 ± 0.0003 MPa | Not specified | [5] | |
| 1.57 ± 0.48 MPa | PSeD cured at 120°C for 20h, then 21h at 1.1 Torr | [6] | |
| 0.03 - 1.4 MPa | Porous scaffolds | [6] | |
| Tensile Strength | >0.5 MPa | Not specified | [2] |
| 0.28 ± 0.004 MPa | Not specified | [5] | |
| 1.83 ± 0.06 MPa | PSeD cured at 120°C for 20h, then 21h at 1.1 Torr | [6] | |
| 0.27 - 0.50 N/m² | Not specified | [7] | |
| Elongation at Break | >330% | Not specified | [2] |
| 237.8 ± 0.64% | Not specified | [5] | |
| 409 ± 29% | PSeD cured at 120°C for 20h, then 21h at 1.1 Torr | [6] | |
| 180 - 274% | Not specified | [7] | |
| 125% - 265% | Porous scaffolds | [6] |
Thermal Properties
The thermal characteristics of PGS are crucial for its processing and performance at physiological temperatures.
| Property | Value | Notes | Reference(s) |
| Glass Transition Temperature (Tg) | -32.2 to -31.1 °C | PGS-A (acrylated PGS) | [6] |
| -27 °C | Cross-linked PGS | [8] | |
| -28.3 °C | Not specified | [9] | |
| Melting Temperature (Tm) | 10.2 °C | Pre-polymer | [10] |
| -10 to -15 °C | Cross-linked PGS (broad sigmoidal peak) | [8] | |
| Crystallization Temperature (Tc) | -18.3 °C | Pre-polymer | [10] |
Degradation Properties
PGS primarily degrades via surface erosion through the hydrolysis of its ester bonds, which is a key advantage over bulk-degrading polymers as it allows for a more controlled loss of mass and mechanical integrity.[11][12]
| Condition | Degradation Rate/Mass Loss | Time Period | Reference(s) |
| In Vitro (General) | Up to 20% mass loss | 30 days | [4] |
| 11-23% weight loss in PBS | 60 days | [13] | |
| In Vitro (Enzymatic) | 0.1–0.4 mm/month in tissue culture medium | Not specified | [13] |
| 0.6–0.9 mm/month in tissue culture medium (crosslinked at 125°C for 2 days) | Not specified | [13] | |
| In Vivo (Subcutaneous) | ~70% mass loss | 30 days | [4] |
| Complete resorption | 60 days | [6][14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of PGS.
Synthesis of Poly(glycerol this compound)
This is the most common method for synthesizing PGS and involves a two-step process: prepolymerization and curing.[1]
Protocol:
-
Prepolymerization:
-
Combine equimolar amounts of glycerol and sebacic acid in a round-bottom flask.
-
Heat the mixture to 120-150°C under an inert atmosphere (e.g., nitrogen or argon) with continuous stirring for approximately 24 hours to form a viscous prepolymer.[1]
-
-
Curing (Crosslinking):
-
Transfer the prepolymer into a mold.
-
Heat the prepolymer at 120-150°C under vacuum (<100 mTorr) for 24 to 96 hours to induce crosslinking.[1]
-
This method offers a milder alternative to melt polycondensation, often yielding a more linear polymer.[1]
Protocol:
-
Mix equimolar amounts of glycerol and sebacic acid (e.g., 5 mmol each).[10]
-
Add an enzyme, such as Candida antarctica lipase (B570770) B (CALB) (e.g., 200 mg).[10]
-
Heat the mixture to a temperature compatible with the enzyme's activity (e.g., 60°C) under gentle stirring.[10]
-
Maintain the reaction for a set period (e.g., 34 hours).[10]
-
After the reaction, remove the solvent and wash the resulting polymer with a suitable solvent like acetone.[10]
Characterization Methods
Protocol:
-
Prepare rectangular samples of cured PGS with defined gauge length and width.
-
Conduct uniaxial tensile testing using a mechanical testing machine (e.g., Zwick/Roell Z250) at a constant tensile speed (e.g., 10 mm/min) until the sample fails.[9]
-
Record the force-displacement data and convert it to stress-strain curves.
-
Calculate Young's modulus from the initial linear portion of the stress-strain curve.
-
Determine the ultimate tensile strength (UTS) and elongation at break from the curves.
Protocol:
-
Encapsulate a small sample of PGS (4-10 mg) in an aluminum DSC pan.[10]
-
Place the pan in a DSC instrument under an inert gas flow (e.g., nitrogen at 25 mL/min).[10]
-
Perform a heat-cool-heat cycle, for example:
-
Analyze the second heating scan to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Protocol:
-
Prepare PGS samples of known weight and dimensions.
-
Immerse the samples in a degradation medium, such as phosphate-buffered saline (PBS) or a lipase solution, at 37°C.[13]
-
At predetermined time points, remove the samples, rinse with deionized water, and dry to a constant weight.
-
Calculate the percentage of mass loss over time.
-
Optionally, characterize the changes in mechanical properties and surface morphology of the degraded samples.
Signaling Pathways and Biocompatibility
The interaction of PGS with biological systems is critical for its application in tissue engineering and drug delivery. PGS is considered highly biocompatible, with its degradation products, glycerol and sebacic acid, being natural metabolites.[3] In vivo studies have shown that PGS elicits a minimal inflammatory response.[4]
The cellular response to PGS is largely governed by interactions at the material-cell interface, primarily mediated by cell adhesion and mechanotransduction.
Cell Adhesion and Integrin Signaling
Cells interact with the surface of PGS through the adsorption of extracellular matrix (ECM) proteins like fibronectin and collagen.[4] This protein layer then serves as a scaffold for cell attachment via integrin receptors. The binding of integrins to these adsorbed proteins initiates a cascade of intracellular signaling events that regulate cell adhesion, proliferation, and differentiation. This process involves the formation of focal adhesions, which are complex structures that link the ECM to the cell's actin cytoskeleton.
Mechanotransduction
The mechanical properties of PGS, such as its stiffness (Young's modulus), play a crucial role in directing cell behavior through a process called mechanotransduction. Cells can sense the stiffness of their substrate and translate these mechanical cues into biochemical signals. While specific signaling pathways directly activated by PGS are still an area of active research, it is understood that the general mechanotransduction pathways, such as the RhoA/ROCK pathway, are involved in regulating cell shape, migration, and differentiation on PGS substrates.
The degradation of a PGS-based hydrogel has been shown to release glycerol, which can revitalize mitochondrial metabolism, suggesting a potential therapeutic signaling mechanism in applications like diabetic wound healing. Furthermore, composites containing PGS have been noted to influence calcium signaling, which is important for processes like axonal outgrowth.
Visualizations
Experimental Workflows
Caption: Workflow for the synthesis of PGS via melt polycondensation.
Caption: Workflow for the enzymatic synthesis of PGS.
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(Glycerol this compound) in Biomedical Applications-A Review of the Recent Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Curing Temperature of Poly(Glycerol this compound) Substrates on Protein-Cell Interaction and Early Cell Adhesion [mdpi.com]
- 4. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 5. Frontiers | Different methods of synthesizing poly(glycerol this compound) (PGS): A review [frontiersin.org]
- 6. Synthesis and Characterization of Poly(Glycerol this compound) for Human Mesenchymal Response Studies | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Different methods of synthesizing poly(glycerol this compound) (PGS): A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stem Cell Mechanobiology and the Role of Biomaterials in Governing Mechanotransduction and Matrix Production for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in Integrative Biomaterial Systems to Approach Three-Dimensional Cell Mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A bioenergetically‐active ploy (glycerol this compound)‐based multiblock hydrogel improved diabetic wound healing through revitalizing mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Poly(Glycerol this compound) in Biomedical Applications—A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Sebacic Acid from Castor Oil
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the predominant chemical method for synthesizing sebacic acid from castor oil. It details the underlying chemical principles, experimental protocols, and quantitative data derived from various optimization studies. This guide is intended to serve as a practical resource for professionals engaged in chemical synthesis and process development.
Core Chemical Principles
The industrial synthesis of sebacic acid from castor oil, a renewable resource, is a well-established "green" chemical process.[1][2] The overall transformation is a high-temperature alkaline cleavage of ricinoleic acid, which is the primary fatty acid component (around 85-95%) of castor oil triglycerides.[3] The process can be conceptually divided into two primary stages: saponification and oxidative cleavage (alkali fusion).
-
Saponification: Castor oil, a triglyceride, is first hydrolyzed using a strong alkali, typically sodium hydroxide (B78521) (NaOH), at an elevated temperature. This reaction, known as saponification, breaks the ester bonds, yielding glycerol (B35011) and the sodium salt of ricinoleic acid (sodium ricinoleate).[4]
-
Alkali Fusion (Oxidative Cleavage): The resulting sodium ricinoleate (B1264116) is then subjected to much higher temperatures (250-320°C) in the presence of excess molten alkali.[1][5] This step cleaves the 18-carbon ricinoleic acid molecule, producing the disodium (B8443419) salt of the 10-carbon sebacic acid and the 8-carbon co-product, 2-octanol (B43104) (also known as capryl alcohol).[1][2] Hydrogen gas is also evolved during this reaction.[1] The disodium sebacate is then acidified in a two-step process to precipitate the final sebacic acid product.[1][6]
The following diagram illustrates the core chemical pathway.
Experimental Protocols
The following sections describe a generalized laboratory-scale protocol for the synthesis, compiled from common industrial practices and optimization studies.
-
Castor Oil (USP grade)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
-
Catalyst (e.g., Iron (III) Oxide - Fe₂O₃, or Red Lead - Pb₃O₄)
-
Thinning Agent/Solvent (e.g., Liquid Paraffin, Mineral Oil)
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), 3-6 M solution
-
Deionized Water
-
Charge a reaction vessel equipped with a mechanical stirrer and reflux condenser with castor oil and an aqueous solution of sodium hydroxide.
-
Heat the mixture to boiling and maintain a gentle reflux for 30 minutes to 4 hours to ensure complete saponification.[4][6] The triglycerides will convert to glycerol and sodium salts of fatty acids, primarily sodium ricinoleate.[4]
-
At the end of the saponification, the glycerol can be separated after cooling.[4] Using the isolated sodium ricinoleate for the subsequent step can improve yields and reduce reaction times.[7][8]
-
To the saponified mixture (or isolated sodium ricinoleate), add the catalyst (e.g., 1% w/w Fe₂O₃) and a high-boiling, inert solvent like liquid paraffin.[6][9] The solvent acts as a thinning agent to reduce the viscosity of the reaction mixture, improve heat transfer, and ensure uniform mixing.[6]
-
Heat the mixture vigorously with constant stirring to a temperature between 250°C and 320°C.[5] Optimal temperatures are often cited around 280°C.[4][7]
-
Maintain this temperature for the required reaction time. Reaction times can vary significantly, from 5 hours for direct cleavage of castor oil to 3 hours for its derivatives.[7][8] Microwave-assisted methods can reduce this time dramatically to as little as 25 minutes.[4][10]
-
During this stage, the ricinoleate cleaves into disodium this compound and 2-octanol, with the evolution of hydrogen gas.[1] The 2-octanol can be distilled off and collected.
This phase utilizes a critical two-step acidification process for selective precipitation.[1][6]
-
After the reaction is complete, cool the hardened soap-like mass and dissolve it in water.[1]
-
Filter the hot solution to remove the catalyst and any insoluble impurities.
-
First Acidification: Carefully acidify the aqueous solution to a pH of approximately 6.[1][6] This step protonates and precipitates unreacted fatty acids and other less acidic byproducts, which can be removed by filtration or phase separation.[6] The disodium this compound remains in the aqueous solution as the more soluble half-acid salt.[1]
-
Second Acidification: Further acidify the clarified aqueous layer to a pH of about 2.[1][6] This fully protonates the this compound salt, causing the less soluble sebacic acid to precipitate out of the solution as a white solid.[1]
-
Final Purification: Filter the precipitated sebacic acid, wash it thoroughly with cold water to remove residual mineral acid, and dry it.[1] For higher purity, the crude sebacic acid can be recrystallized from hot water.[6]
The general workflow for this synthesis is depicted below.
Quantitative Data and Process Optimization
The yield and efficiency of sebacic acid synthesis are highly dependent on several parameters, including the starting material, catalyst, and reaction method.
| Starting Material | Optimal Reaction Time | Maximum Yield (%) | Reference(s) |
| Castor Oil | 5 hours | 68.8% | [7][8][11] |
| Methyl Ricinoleate | 3 hours | 77.7% | [7][8][11] |
| Ricinoleic Acid | 3 hours | 78.6% | [7][8][11] |
| Sodium Ricinoleate | 3 hours | 80.1% | [7][8][11] |
Data indicates that using derivatives of castor oil, where the glycerol is already removed, increases the yield by approximately 10% and significantly reduces the required reaction time.[8]
| Method | Alkali | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Conventional | NaOH | Pb₃O₄ (1%) | - | 280 | 3-5 h | 68-80% | [7][8] |
| Conventional | KOH | Fe₂O₃ (1%) | - | 270 | 60 min | 70.2% | [9] |
| Microwave | NaOH | - | Liq. Paraffin | ~280 | 25 min | 85-86% | [4][10] |
| Patented | NaOH | - | Water | 275 | 10 h | 47.9% | [12] |
Note: While lead-based catalysts like Pb₃O₄ show high efficacy, greener alternatives such as Fe₂O₃ are increasingly preferred to avoid product contamination and environmental pollution.[5][6] The use of microwave irradiation has been shown to dramatically accelerate the reaction, leading to high yields in a fraction of the time required for conventional heating.[10]
Troubleshooting Common Issues
During the synthesis, several common problems such as low yield or product discoloration can occur. The following logical diagram provides a basic troubleshooting guide.
References
- 1. castoroil.in [castoroil.in]
- 2. Chemical Synthesis of Sebacic Acid - ChemCeed [chemceed.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Optimization of microwave pyrolysis of castor oil to sebacic acid :: BioResources [bioresources.cnr.ncsu.edu]
- 5. CN103641707B - Method for preparation of sebacic acid by castor oil compound cracking - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Sebacic Acid via Alkali Fusion of Castor Oil and its Several Derivatives [agris.fao.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of Microwave Pyrolysis of Castor Oil to Sebacic Acid | BioResources [ojs.bioresources.com]
- 11. scilit.com [scilit.com]
- 12. US2182056A - Process for manufacturing sebacic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to Sebacate-Based Polymers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebacate-based polymers have garnered significant attention in the biomedical field due to their excellent biocompatibility, biodegradability, and tunable mechanical properties. Derived from sebacic acid, a naturally occurring dicarboxylic acid, these polyesters offer a versatile platform for a wide range of applications, including drug delivery, tissue engineering, and medical device coatings.[1] Their degradation products, primarily sebacic acid and corresponding diols or polyols, are generally non-toxic and can be metabolized by the body.[2] This guide provides a comprehensive overview of the synthesis, properties, and biomedical applications of this compound-based polymers, with a focus on providing practical experimental protocols and quantitative data for researchers and developers in the field.
Core Concepts: Synthesis and Chemistry
The most prominent member of this family is poly(glycerol this compound) (PGS), an elastomer synthesized through the polycondensation of glycerol (B35011) and sebacic acid.[3] The properties of PGS and other this compound-based polymers can be finely tuned by controlling the synthesis parameters, such as monomer ratio, reaction temperature, and time.[4]
Synthesis of Poly(glycerol this compound) (PGS)
The conventional method for PGS synthesis is a two-step melt polycondensation process.[5]
Experimental Protocol: Melt Polycondensation of PGS
-
Pre-polymerization:
-
Combine equimolar amounts of glycerol and sebacic acid in a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
Heat the mixture to 120°C under a nitrogen atmosphere with continuous stirring for 24 hours to form a viscous pre-polymer.[1]
-
For a more rapid synthesis, microwave-assisted polymerization can be employed, irradiating the monomer mixture at 650 W for short intervals.[6]
-
-
Curing (Cross-linking):
-
Transfer the pre-polymer into a mold of the desired shape.
-
Place the mold in a vacuum oven and heat at 120-150°C under high vacuum (<100 mTorr) for 24 to 96 hours.[5] The duration of this step significantly influences the degree of cross-linking and, consequently, the mechanical properties of the final polymer.
-
Physicochemical and Mechanical Properties
The versatility of this compound-based polymers lies in the tunability of their properties to match the requirements of specific biomedical applications, from soft tissue engineering to controlled drug release.
Mechanical Properties
The mechanical properties of this compound-based polymers, particularly PGS, can be tailored over a wide range by adjusting the synthesis conditions. The degree of cross-linking is a critical factor, with longer curing times generally leading to a stiffer and stronger material.[7]
| Polymer | Young's Modulus (MPa) | Ultimate Tensile Strength (UTS) (MPa) | Elongation at Break (%) | Reference(s) |
| Poly(glycerol this compound) (PGS) | 0.03 - 5.0 | 0.2 - >5.0 | 125 - >267 | [4][8] |
| PGS (48h cure) | 0.77 | - | - | [9] |
| PGS (96h cure) | 1.9 | - | - | [9] |
| Poly(glycerol-1,8-octanediol-sebacate) (PGOS) (cross-linked) | 106.1 ± 18.6 | 4.94 | 23 | [1][10] |
| Poly(butylene this compound) (PBSe) | - | - | >1600 (in PBSeT64) | [11] |
| Poly(ethylene this compound) (PESeb) | - | - | - | [12] |
Degradation Profile
This compound-based polymers undergo hydrolytic degradation, which can be further accelerated by enzymatic activity in vivo. PGS is known for its surface erosion, which allows for a more predictable degradation rate and maintenance of structural integrity during the degradation process.[13]
| Polymer | Degradation Condition | Mass Loss | Time | Reference(s) |
| Poly(glycerol this compound) (PGS) | In vivo (subcutaneous) | Complete absorption | ~60 days | [8] |
| Poly(glycerol this compound) (PGS) | In vitro (PBS) | 17 ± 6% | 60 days | [12] |
| Poly(glycerol-1,8-octanediol-sebacate) (PGOS) (cross-linked) | In vitro (pH 7.4, 37°C) | 3.5 ± 1.0% | 31 days | [14] |
| Poly(sebacic anhydride) (PSA) | In vitro | Faster than P(CPP-SA) | - | [15] |
| Poly(ethylene this compound) (PESeb) | In vitro (acidic) | ~25% | > 4 months | [16] |
Biocompatibility and Inflammatory Response
This compound-based polymers are generally considered highly biocompatible, eliciting a minimal inflammatory response upon implantation.[8] The host response to any implanted biomaterial is a complex process known as the Foreign Body Response (FBR).[9] This response is largely mediated by macrophages, which can polarize into pro-inflammatory (M1) or anti-inflammatory/pro-healing (M2) phenotypes.[3]
Signaling Pathways in the Foreign Body Response
The implantation of a biomaterial initiates a cascade of signaling events. Key pathways involved include the activation of NF-κB, which regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[9][17] The degradation products of polyesters can influence macrophage polarization, with a shift towards an M2 phenotype being desirable for tissue regeneration.[3]
Applications in Drug Delivery
The tunable degradation rates and biocompatibility of this compound-based polymers make them excellent candidates for controlled drug delivery systems. They can be formulated into nanoparticles, microparticles, and implants for sustained release of therapeutic agents.
Drug Release Kinetics
The release of drugs from this compound-based polymer matrices is influenced by several factors, including the polymer's degradation rate, the drug's solubility, and the morphology of the delivery system. For instance, more hydrophobic drugs will have a slower release from a hydrophobic polymer matrix.
| Polymer System | Drug | Cumulative Release | Time | Reference(s) |
| Poly(fatty acid dimer-sebacic acid) (50:50) | Cefazolin sodium | 100% | 14 days | [18] |
| Poly(fatty acid dimer-sebacic acid) (50:50) | Bupivacaine free base | 90% | 35 days | [18] |
| Poly(fatty acid dimer-sebacic acid) (50:50) | Taxol | 15% | 77 days | [18] |
| p(CPP:SA) | Insulin | 67% | 35 days | [18] |
Experimental Protocol: In Vitro Drug Release Assay
-
Preparation of Drug-Loaded Polymer: Fabricate drug-loaded polymer matrices (e.g., films, microspheres) using a suitable method such as solvent casting or emulsion-solvent evaporation.
-
Release Study Setup:
-
Place a known amount of the drug-loaded polymer into a vessel containing a defined volume of release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Maintain the setup at a constant temperature, typically 37°C, with gentle agitation.[7]
-
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analysis: Quantify the concentration of the released drug in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Calculation: Calculate the cumulative percentage of drug released over time.
Applications in Tissue Engineering
The elastomeric nature of many this compound-based polymers, particularly PGS, makes them ideal for soft tissue engineering applications where mechanical compliance with native tissue is crucial.
Scaffold Fabrication
Porous scaffolds that support cell infiltration and tissue regeneration can be fabricated using various techniques.
Experimental Protocol: Salt-Leaching Scaffold Fabrication
-
Prepare a Polymer-Porogen Mixture:
-
Dissolve the this compound-based pre-polymer in a suitable solvent (e.g., tetrahydrofuran).
-
Thoroughly mix the polymer solution with sieved salt particles (e.g., sodium chloride) of a desired size range to control the pore size of the scaffold.
-
-
Casting and Curing:
-
Cast the mixture into a mold and evaporate the solvent.
-
Cure the polymer-salt composite under vacuum at an elevated temperature to cross-link the polymer.
-
-
Leaching: Immerse the cured scaffold in deionized water for several days, with frequent water changes, to leach out the salt particles, leaving behind an interconnected porous network.[17]
-
Drying: Freeze-dry the scaffold to remove the water without collapsing the porous structure.
Conclusion
This compound-based polymers represent a highly promising and versatile class of biomaterials. Their tunable mechanical properties, predictable degradation, and excellent biocompatibility make them suitable for a broad spectrum of biomedical applications, from engineering soft tissues to developing advanced drug delivery systems. This guide has provided a foundational understanding of these polymers, supported by quantitative data and detailed experimental protocols, to aid researchers and developers in harnessing their full potential. Further research into the specific molecular interactions of these polymers with biological systems will continue to expand their clinical and scientific impact.
References
- 1. Facile Fabrication of Polyanhydride/Anesthetic Nanoparticles with Tunable Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Foreign Body Giant Cell Formation in Response to Implantable Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage polarization: An opportunity for improved outcomes in biomaterials and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(Glycerol this compound) in Biomedical Applications—A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MACROPHAGE FUNCTIONAL POLARIZATION (M1/M2) IN RESPONSE TO VARYING FIBER AND PORE DIMENSIONS OF ELECTROSPUN SCAFFOLDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 10. Molecular signaling in biomaterial-induced foreign body response: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of In Vitro Immune Response Assessment for Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo degradation characteristics of poly(glycerol this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oaepublish.com [oaepublish.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Modulation of Inflammatory Response to Implanted Biomaterials Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Sebacic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Sebacic acid , a naturally occurring dicarboxylic acid, is a versatile chemical compound with significant applications across various industries, particularly in the biomedical and pharmaceutical sectors. This guide provides an in-depth overview of its core properties, synthesis, and biological significance, tailored for researchers, scientists, and professionals in drug development.
Core Properties and Molecular Structure
Sebacic acid, systematically named decanedioic acid, is a ten-carbon straight-chain dicarboxylic acid.[1][2] Its chemical identity is defined by the CAS number 111-20-6 .[3][4] The molecular formula of sebacic acid is C₁₀H₁₈O₄, and its structure consists of a ten-carbon backbone with carboxylic acid groups at both ends.[1][2] This structure is often represented by the linear formula HOOC(CH₂)₈COOH.[5]
The physical and chemical properties of sebacic acid are summarized in the table below, providing a quick reference for its key characteristics.
| Property | Value |
| CAS Number | 111-20-6[3][4] |
| Molecular Formula | C₁₀H₁₈O₄[3][4] |
| Molecular Weight | 202.25 g/mol [3][4] |
| Appearance | White, flaky or powdered crystalline solid[1][6] |
| Melting Point | 131–135 °C[1][7] |
| Boiling Point | 294.4 °C at 100 mmHg[3][5] |
| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and ether[6][8] |
| pKa1 | 4.720[3] |
| pKa2 | 5.450[3] |
Synthesis of Sebacic Acid: Experimental Protocols
The primary industrial production of sebacic acid is derived from castor oil, a renewable resource.[6][9] An alternative synthetic route utilizes adipic acid.[6][9] Both methods yield high-purity sebacic acid suitable for various applications.
Production from Castor Oil
This method involves the alkaline cleavage of ricinoleic acid, the main component of castor oil.[6][9]
Experimental Protocol:
-
Saponification & Acidification: Castor oil is first saponified and then acidified to yield ricinoleic acid.[6]
-
Alkali Fusion (Cleavage): The ricinoleic acid is mixed with an alkali, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and heated to high temperatures (approximately 250-300 °C).[6] Catalysts like lead oxide (Pb₃O₄) or iron oxide (Fe₂O₃) can be employed to enhance the yield.[6] This reaction cleaves the ricinoleic acid molecule, producing sebacic acid and 2-octanol (B43104) as a byproduct.[6]
-
Purification: The reaction mixture is dissolved in water, and the pH is adjusted to approximately 6 to convert soaps into free acids. The disodium (B8443419) sebacate is then partially neutralized to the water-soluble half-acid salt. After separating the oily layer, the aqueous layer is acidified to a pH of about 2, which causes the sebacic acid to precipitate.[6]
-
Final Processing: The precipitated sebacic acid is then filtered, washed with water, and dried.[6]
A study optimizing this process found that using a 5:4 w/w ratio of sodium ricinoleate (B1264116) to KOH with 1% Fe₂O₃ catalyst at 270 °C for 60 minutes yielded 70.2% sebacic acid with 98.1% purity.[6][10]
A simplified workflow for the production of sebacic acid from castor oil.
Production from Adipic Acid (Electrochemical Process)
An alternative method for producing high-purity sebacic acid starts with adipic acid.[6][9]
Experimental Protocol:
-
Esterification: Adipic acid is partially esterified to form monomethyl adipate (B1204190).[6]
-
Kolbe Electrolysis: The potassium salt of monomethyl adipate undergoes electrolysis in a methanol-water solution. This process dimerizes the molecules to form dimethyl this compound.[6]
-
Hydrolysis: The resulting dimethyl this compound is then hydrolyzed to yield sebacic acid.[6]
Workflow for the electrochemical synthesis of sebacic acid from adipic acid.
Applications in Research and Drug Development
The biocompatibility and biodegradability of sebacic acid make it a highly valuable compound in the biomedical field.[6][11]
-
Biomedical Polymers: Sebacic acid is a key monomer in the synthesis of biodegradable polymers. Poly(glycerol this compound) (PGS), an elastomer synthesized from glycerol (B35011) and sebacic acid, is extensively explored in tissue engineering for cardiovascular, neural, and bone applications.[6][12][13]
-
Drug Delivery Systems: A notable application is in the Gliadel® wafer, a bioresorbable implant for delivering the anticancer agent carmustine (B1668450) directly to brain tumor sites.[6][12] This implant utilizes a polyanhydride copolymer of carboxyphenoxy propane (B168953) and sebacic acid.[6][12] Sebacic acid is also used in formulating controlled-release medications.[6]
-
Pharmaceutical Excipient: It can be used as an excipient in various drug formulations.[6][8]
Biological Significance and Signaling Pathways
Sebacic acid is a naturally occurring metabolite in both humans and plants.[6][14] As a medium-chain dicarboxylic acid, it can be metabolized through β-oxidation.[6]
Role in Inflammation
Sebacic acid's role in inflammatory responses is complex. In the skin, human neutrophils can convert sebacic acid into its 5-oxo analog, which is a potent activator of pro-inflammatory cells like eosinophils and monocytes through the OXER1 receptor.[6] This may contribute to the exacerbation of inflammatory skin conditions.[6]
Conversely, studies have demonstrated anti-inflammatory properties. In macrophage-like cells, sebacic acid has been shown to specifically decrease the lipopolysaccharide (LPS)-induced expression of interleukin-6 (IL-6) mRNA.[6] Interestingly, it did not inhibit the LPS-induced phosphorylation of JNK and p38, which are key components of the MAPK pathway, or the nuclear accumulation of NF-κB at the tested concentrations.[15] This suggests its anti-inflammatory mechanism may be independent of these primary pathways or act on downstream targets.[6]
Effect of Sebacic Acid on LPS-induced inflammatory pathways.
Metabolic Effects
Chronic supplementation with sebacic acid has shown potential in improving glycemic control in diabetic mouse models.[6] A diet supplemented with 15% energy from sebacic acid led to improved fasting glucose, HbA1c, and glucose tolerance.[16] Gene expression analysis in these studies revealed a significant decrease in the key gluconeogenic genes, Pck1 and Fbp1, suggesting that sebacic acid may exert its effects by downregulating glucose production in the liver.[6][16]
References
- 1. grokipedia.com [grokipedia.com]
- 2. SEBACIC ACID (DECANEDIOIC ACID) - Ataman Kimya [atamanchemicals.com]
- 3. Sebacic acid - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Sebacic Acid: An Overview of its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]
- 8. greenchemindustries.com [greenchemindustries.com]
- 9. Chemical Synthesis of Sebacic Acid - ChemCeed [chemceed.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. Modern applications of sebacic acid_Chemicalbook [chemicalbook.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Sebacic Acid | C10H18O4 | CID 5192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Sebacic acid, a royal jelly-containing fatty acid, decreases LPS-induced IL-6 mRNA expression in differentiated human THP-1 macrophage-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Six weeks' sebacic acid supplementation improves fasting plasma glucose, HbA1c and glucose tolerance in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Sebacic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sebacic acid in various organic solvents. Sebacic acid, a naturally derived dicarboxylic acid, is a critical component in the synthesis of polymers, plasticizers, lubricants, and has emerging applications in the pharmaceutical industry. A thorough understanding of its solubility is paramount for process design, formulation development, and purification. This document compiles quantitative solubility data, details common experimental methodologies for its determination, and presents a logical workflow for solubility studies.
Quantitative Solubility Data
The solubility of sebacic acid is influenced by the nature of the solvent, temperature, and the presence of co-solvents. Generally, it is freely soluble in alcohols, esters, and ketones, sparingly soluble in hydrocarbons and chlorinated hydrocarbons, and slightly soluble in water.[1] The following tables summarize the available quantitative data to facilitate comparison.
Table 1: Solubility of Sebacic Acid in Pure Organic Solvents
| Solvent | Temperature (K) | Solubility (Mole Fraction, x₁) | Solubility ( g/100g Solvent) |
| Ethanol | 278.15 - 323.15 | Data available, specific values not retrieved in abstract | - |
| Acetic Acid | 278.15 - 323.15 | Data available, specific values not retrieved in abstract | - |
| Acetone | 278.15 - 323.15 | Data available, specific values not retrieved in abstract | - |
| Ethyl Acetate | 278.15 - 323.15 | Data available, specific values not retrieved in abstract | - |
| Ethanol | Not Specified | - | 10.0 |
Data for Ethanol, Acetic Acid, Acetone, and Ethyl Acetate is based on a study by Zhang et al. on the solubility of a homologous series of dicarboxylic acids.[2][3] The study indicates that quantitative data is available within this temperature range, though the specific mole fraction values were not present in the abstracts reviewed.
Table 2: Solubility of Sebacic Acid in Binary Solvent Mixtures (Mole Fraction, x₁)
| Co-solvent | Mole Fraction of Alcohol in Solvent | 288 K | 293 K | 298 K | 303 K | 308 K | 313 K |
| Ethanol in Water | 0.1435 | - | 0.0094 | 0.0118 | 0.0148 | 0.0185 | 0.0231 |
| 0.3697 | 0.0193 | 0.0243 | 0.0304 | 0.0379 | 0.0471 | 0.0584 | |
| 0.7981 | 0.0519 | 0.0645 | 0.0795 | 0.0976 | 0.1193 | 0.1455 | |
| 0.9000 | 0.0652 | 0.0807 | 0.0992 | 0.1213 | 0.1478 | 0.1795 | |
| n-Propanol in Water | 0.1000 | 0.0089 | 0.0112 | 0.0140 | 0.0174 | 0.0216 | 0.0267 |
| 0.3000 | 0.0270 | 0.0336 | 0.0416 | 0.0513 | 0.0631 | 0.0775 | |
| 0.5000 | 0.0482 | 0.0594 | 0.0730 | 0.0893 | 0.1089 | 0.1325 | |
| 0.7000 | 0.0691 | 0.0844 | 0.1029 | 0.1251 | 0.1517 | 0.1834 | |
| 1.0000 | 0.0931 | 0.1129 | 0.1367 | 0.1651 | 0.1989 | 0.2389 |
This data is derived from studies by Chen et al. and demonstrates the influence of co-solvents on sebacic acid solubility.[4][5]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reliable process development. The two most common methods employed for determining the solubility of sebacic acid are the gravimetric method and the dynamic method.
Gravimetric Method (Shake-Flask Method)
The gravimetric method, often referred to as the shake-flask method, is a straightforward and widely used technique for determining equilibrium solubility.[6][7]
Principle: An excess amount of the solute (sebacic acid) is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the remaining solute.
Detailed Methodology:
-
Sample Preparation: An excess amount of pure sebacic acid is added to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration: The container is placed in a constant temperature bath or shaker and agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled precisely.
-
Phase Separation: Once equilibrium is achieved, the suspension is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles. This step must be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.
-
Solvent Evaporation: A known volume or mass of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the sebacic acid).
-
Mass Determination: After complete removal of the solvent, the container with the dried sebacic acid residue is weighed.
-
Calculation: The solubility is calculated as the mass of the dissolved sebacic acid per unit mass or volume of the solvent.
Dynamic Method (Laser Monitoring)
The dynamic method offers a more automated and often faster approach to solubility determination, particularly for measuring solubility at multiple temperatures.[4][5][8]
Principle: A suspension of the solute in the solvent is heated at a controlled rate. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration. A laser monitoring system is used to detect the point of complete dissolution.
Detailed Methodology:
-
Sample Preparation: A known mass of sebacic acid and a known mass of the solvent are added to a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.
-
Heating and Monitoring: The mixture is heated at a slow, constant rate (e.g., 0.1-0.5 K/min) while being continuously stirred. A laser beam is passed through the suspension, and a detector measures the light transmission.
-
Dissolution Point Detection: As the temperature increases, the sebacic acid dissolves, and the turbidity of the solution decreases. The point at which the light transmission reaches a maximum and remains constant indicates that all the solid has dissolved. This temperature is recorded as the equilibrium saturation temperature for the prepared concentration.
-
Data Collection: The experiment is repeated for different concentrations of sebacic acid to generate a solubility curve (solubility versus temperature).
-
Cooling Cycle (Optional but Recommended): To confirm the dissolution point, the solution can be cooled at a controlled rate, and the temperature at which the first crystals appear (the cloud point) is recorded. The average of the dissolution and cloud point temperatures can be taken as the equilibrium temperature.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of sebacic acid solubility.
Conclusion
This technical guide provides essential data and methodologies for professionals working with sebacic acid. The presented tables offer a quick reference for the solubility of sebacic acid in various organic solvents and binary mixtures, while the detailed experimental protocols for the gravimetric and dynamic methods provide a solid foundation for accurate and reproducible solubility determination. The visualized workflow further clarifies the logical steps involved in a comprehensive solubility study. A thorough understanding of these principles is fundamental for the successful application of sebacic acid in research, development, and industrial processes.
References
- 1. Sebacic acid CAS#: 111-20-6 [m.chemicalbook.com]
- 2. An odd–even effect on solubility of dicarboxylic acids in organic solvents [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. dissolutiontech.com [dissolutiontech.com]
Sebacate's Role in Plant Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sebacic acid, a ten-carbon dicarboxylic acid, has emerged as a significant, albeit often overlooked, player in plant metabolism, particularly in the realm of systemic acquired resistance (SAR). While traditionally known as a monomeric component of the protective biopolymer suberin, recent evidence suggests a more dynamic role for sebacate and other dicarboxylic acids as signaling molecules in plant defense. This guide provides a comprehensive overview of the current understanding of this compound's function, delving into its biosynthesis, its role in systemic signaling, and its interplay with other defense-related pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.
Introduction
Plants have evolved sophisticated defense mechanisms to protect themselves from a myriad of pathogens. One such mechanism is Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity that is activated throughout the plant following an initial localized infection.[1][2] The establishment of SAR requires the generation and transport of mobile signals from the infected tissue to distal, uninfected parts of the plant.[1][3] While salicylic (B10762653) acid (SA) is a critical component of SAR signaling, it is not considered the primary translocated signal.[4] This has led to the search for other mobile molecules, with dicarboxylic acids, including azelaic acid and by extension sebacic acid, emerging as key candidates.[1][5]
This compound's primary recognized role is as a structural component of suberin, a complex lipophilic polymer found in the cell walls of various tissues, such as the root endodermis and periderm, where it forms a barrier to water and solute movement.[6] However, the involvement of dicarboxylic acids in SAR suggests a dual function for these molecules, acting as both structural building blocks and mobile defense signals.
Biosynthesis and Metabolism of this compound
The biosynthesis of this compound in plants is intricately linked to the pathways that produce other fatty acid-derived molecules involved in suberin formation and defense signaling.
The Suberin Biosynthetic Pathway
Suberin is a complex polyester (B1180765) composed of aliphatic and aromatic domains. The aliphatic domain is primarily made up of very-long-chain fatty acids (VLCFAs), ω-hydroxy fatty acids, and α,ω-dicarboxylic acids, including this compound.[6] The biosynthesis of these monomers involves a series of enzymatic steps occurring in the endoplasmic reticulum (ER).
Key enzymes involved in the formation of dicarboxylic acids like this compound include:
-
Cytochrome P450 monooxygenases (CYPs): Specifically, enzymes from the CYP86 family are responsible for the ω-hydroxylation of fatty acids, a crucial step in the formation of both ω-hydroxy fatty acids and dicarboxylic acids.[5]
-
Glycerol-3-phosphate acyltransferases (GPATs): GPATs, such as GPAT5 in Arabidopsis, are essential for the synthesis of suberin monomers.[6][7]
This compound as a Signaling Molecule
The role of dicarboxylic acids in SAR is best understood through studies on azelaic acid (a nine-carbon dicarboxylic acid). Azelaic acid has been shown to be a mobile signal that primes plants for enhanced defense responses.[5] It is believed that this compound may function in a similar capacity.
The signaling pathway involving dicarboxylic acids is thought to be part of a complex network that includes:
-
Glycerol-3-phosphate (G3P): G3P is another critical mobile signal in SAR.[6][7][8]
-
DEFECTIVE IN INDUCED RESISTANCE1 (DIR1): A lipid transfer protein required for the systemic translocation of the SAR signal.[1][5][6]
-
AZELAIC ACID INSENSITIVE1 (AZI1): A protein that, along with DIR1, is involved in a feedback loop with G3P to regulate SAR.[5][9][10]
Quantitative Data on Dicarboxylic Acids
Accurate quantification of this compound and other dicarboxylic acids is crucial for understanding their roles in plant metabolism and defense. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for this purpose. Due to their low volatility, dicarboxylic acids require derivatization prior to GC-MS analysis.[11]
Table 1: Typical GC-MS Parameters for Dicarboxylic Acid Analysis
| Parameter | Value |
| Column | DB-5ms or equivalent |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Oven Program | Initial 50-70°C, ramp to 280-300°C |
| Ionization Mode | Electron Ionization (EI) |
| MS Detector | Quadrupole or Time-of-Flight |
Table 2: Example of Dicarboxylic Acid Content in Plant Tissue (Hypothetical Data)
| Dicarboxylic Acid | Tissue | Condition | Concentration (ng/g FW) |
| Azelaic Acid | Arabidopsis leaves | Control | 50 ± 10 |
| Azelaic Acid | Arabidopsis leaves | Pathogen-infected | 250 ± 40 |
| Sebacic Acid | Arabidopsis leaves | Control | 20 ± 5 |
| Sebacic Acid | Arabidopsis leaves | Pathogen-infected | 100 ± 15 |
| Sebacic Acid | Solanum tuberosum tuber periderm | - | 1500 ± 200 |
Experimental Protocols
Extraction of Dicarboxylic Acids from Plant Tissue
This protocol describes a general method for the extraction of dicarboxylic acids from plant leaves for subsequent GC-MS analysis.
Materials:
-
Plant leaf tissue
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction solvent (e.g., 80% methanol)[12]
-
Internal standard (e.g., deuterated sebacic acid)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Harvest fresh plant leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Weigh the powdered tissue and transfer to a centrifuge tube.
-
Add a known amount of internal standard.
-
Add the extraction solvent (e.g., 5 mL per gram of tissue).
-
Vortex thoroughly and incubate at room temperature for 1-2 hours with occasional shaking.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction of the pellet with a fresh aliquot of the extraction solvent.
-
Combine the supernatants and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
The dried extract is now ready for derivatization.
Derivatization for GC-MS Analysis
This protocol describes the silylation of dicarboxylic acids to make them volatile for GC-MS analysis.[11]
Materials:
-
Dried plant extract
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC-MS vials
Procedure:
-
To the dried plant extract, add 50 µL of pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Tightly cap the vial and vortex for 1 minute.
-
Heat the mixture at 60-70°C for 30-60 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
Signaling Pathways and Logical Relationships
This compound in the Systemic Acquired Resistance (SAR) Signaling Network
The signaling pathway involving dicarboxylic acids like this compound is a complex network of interactions that leads to the priming of systemic tissues for a more robust defense response.
Experimental Workflow for this compound Analysis
The following diagram illustrates the logical workflow for the extraction and quantification of this compound from plant tissues.
Crosstalk with Other Signaling Pathways
The defense signaling network in plants is highly interconnected. The this compound/dicarboxylic acid pathway likely interacts with other key hormone signaling pathways to fine-tune the plant's response to pathogens.
-
Salicylic Acid (SA): Dicarboxylic acid signaling acts upstream of SA accumulation in distal tissues, priming them for a more rapid and robust SA-dependent defense response upon secondary infection.[1][13]
-
Jasmonic Acid (JA): The interaction between the SA and JA pathways is often antagonistic.[14] As dicarboxylic acid signaling leads to enhanced SA-mediated defenses, it may indirectly suppress JA-dependent responses. This crosstalk allows the plant to prioritize defense strategies against biotrophic versus necrotrophic pathogens.
Conclusion
This compound, once primarily considered a structural component of suberin, is now recognized as a potential signaling molecule in the complex network of plant defense. Its role, likely analogous to that of azelaic acid, in systemic acquired resistance highlights the dual functionality of certain metabolites in plants. Further research is needed to fully elucidate the specific transport and perception mechanisms of this compound and to quantify its dynamic changes in response to various biotic and abiotic stresses. The protocols and information provided in this guide offer a foundation for researchers to explore the multifaceted role of this compound in plant metabolism and to potentially leverage this knowledge for the development of novel strategies to enhance crop resilience.
References
- 1. Frontiers | Long-distance communication and signal amplification in systemic acquired resistance [frontiersin.org]
- 2. Salicylic Acid and Mobile Regulators of Systemic Immunity in Plants: Transport and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic acquired resistance: the elusive signal(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylic Acid Is Not the Translocated Signal Responsible for Inducing Systemic Acquired Resistance but Is Required in Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A feedback regulatory loop between G3P and lipid transfer proteins DIR1 and AZI1 mediates azelaic-acid-induced systemic immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycerol-3-phosphate is a critical mobile inducer of systemic immunity in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systemic acquired resistance-associated transport and metabolic regulation of salicylic acid and glycerol-3-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. wjgnet.com [wjgnet.com]
- 13. Salicylic Acid and Mobile Regulators of Systemic Immunity in Plants: Transport and Metabolism | MDPI [mdpi.com]
- 14. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of Sebacate Biocompatibility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebacic acid, a naturally occurring dicarboxylic acid, is a fundamental building block for a new generation of biocompatible and biodegradable polymers.[1] These materials, particularly elastomers like poly(glycerol sebacate) (PGS), are gaining significant attention for a wide range of biomedical applications, including tissue engineering, drug delivery systems, and medical device coatings.[2][3] PGS is synthesized from glycerol (B35011) and sebacic acid, both of which are endogenous or readily metabolized, contributing to the polymer's excellent biocompatibility.[4][5] Its degradation via hydrolysis of ester linkages results in non-toxic monomers that are processed through natural metabolic pathways.[4][6] This guide provides a comprehensive overview of the preliminary biocompatibility assessment of this compound-based materials, detailing common experimental methodologies and summarizing key quantitative findings from in vitro and in vivo studies.
In Vitro Biocompatibility Assessment
The initial evaluation of a biomaterial's safety is conducted in vitro to assess its potential to cause cellular damage.[1] Key assays focus on cytotoxicity, which measures the degree to which a material is toxic to cells.[1]
Cytotoxicity Analysis
Cytotoxicity assays are crucial for screening materials before advancing to more complex and costly in vivo models.[7] this compound-based polymers consistently demonstrate low cytotoxicity and high cell viability across various studies, often comparable or superior to established biomaterials like Polylactic acid (PLA) and Polycaprolactone (PCL).[1]
| Polymer/Material | Cell Line | Assay Type | Result (Relative to Control) | Citation(s) |
| Poly(glycerol this compound) (PGS) | L929 Mouse Fibroblasts | MTT Assay | 93 ± 13% Viability | [1] |
| Poly(glycerol this compound) (PGS) | Human Umbilical Vein Endothelial Cells (HUVECs) | AlamarBlue™ Assay | Good biocompatibility, comparable to glass controls | [8] |
| Polycaprolactone (PCL) / Sebacic Acid (SA) Blend | Osteoblasts | Not Specified | > 90% Viability | [1] |
| Poly(xylitol this compound) (PXS) | Not Specified | Not Specified | Low cytotoxicity demonstrated | [9] |
Table 1: Summary of In Vitro Cytotoxicity Data for this compound-Based Polymers. This table presents quantitative data from various studies assessing the impact of this compound-based materials on cell viability.
Key Experimental Protocols
Detailed and standardized protocols are essential for reproducible biocompatibility testing. The following sections describe the methodologies for the most common in vitro cytotoxicity assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][3] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT salt, yielding insoluble purple formazan (B1609692) crystals.
Principle: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells.[3][10]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[11]
-
Material Exposure: Introduce the test material. This can be done by placing sterilized samples of the this compound polymer directly onto the cell layer (direct contact) or by adding extracts of the material (prepared according to ISO 10993-12 standards) to the culture medium.[7][10] Include negative (e.g., tissue culture plastic) and positive (e.g., cytotoxic substance) controls.
-
Incubation: Incubate the cells with the test material for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Following incubation, carefully remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan by viable cells.[12]
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[3]
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control after subtracting the background absorbance of the culture medium.
The LDH assay is another common colorimetric method that quantifies cell death by measuring the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium.[13][14]
Principle: When the plasma membrane is compromised, LDH is released and its activity can be measured through a coupled enzymatic reaction. The reaction results in the conversion of a tetrazolium salt into a colored formazan product, where the amount of color is proportional to the number of lysed cells.[15]
Methodology:
-
Cell Seeding and Exposure: Prepare and expose cells to the test material in a 96-well plate as described in the MTT protocol (Steps 1 and 2). It is critical to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[5][16]
-
Incubation: Incubate the plate for the desired exposure period.
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) at approximately 250 x g for 4 minutes.[5] Carefully transfer an aliquot (e.g., 50 µL) of the supernatant from each well to a new, flat-bottomed 96-well plate.[5]
-
Reaction Mixture Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.[5]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5][16]
-
Absorbance Measurement: Add a stop solution if required by the kit.[5] Measure the absorbance at the recommended wavelength (typically ~490 nm) using a microplate reader.[15]
-
Data Analysis: After subtracting the background absorbance, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Test Sample LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
In Vivo Biocompatibility Assessment
In vivo studies provide a more comprehensive evaluation of a material's biocompatibility by assessing the local tissue response and systemic effects following implantation in an animal model.[1] These tests are guided by international standards such as ISO 10993-6.[17][18]
Tissue Response and Inflammatory Profile
This compound-based polymers generally elicit a minimal inflammatory response in vivo.[1] Studies involving subcutaneous implantation typically report the formation of a thin, translucent fibrous capsule, which is a normal foreign body response (FBR) to an implanted material.[17][19] This response is often less severe than that observed with more established polymers like PLGA.[17]
| Polymer/Material | Animal Model | Implantation Duration | Key Findings | Citation(s) |
| Poly(glycerol this compound) (PGS) | Sprague-Dawley Rats | Up to 60 days | Minimal inflammatory response, little fibrous capsule formation. | [20][21] |
| Poly(xylitol this compound) (PXS) | Not Specified | Not Specified | Encased by a very thin, translucent fibrous capsule; enhanced biocompatibility compared to PLGA. | [17] |
| PEG/Sebacic Acid Hydrogels | Rats | Up to 12 weeks | Minimal inflammatory response, similar to PLGA control; tended to develop a thinner fibrous capsule than PLGA. | [19] |
| Polycaprolactone (PCL) | Rats | > 7 days | Slight initial inflammatory reaction, becoming residual by day 7; good tissue integration with a thin fibrous capsule. | [1] |
Table 2: Summary of In Vivo Tissue Response to Subcutaneously Implanted this compound-Based Polymers. This table summarizes the qualitative outcomes of animal implantation studies.
Key Experimental Protocols
This protocol describes the evaluation of the local tissue effects of a biomaterial following subcutaneous implantation.[4][17]
Methodology:
-
Material Preparation: Prepare test materials (this compound-based polymer) and a negative control material (e.g., high-density polyethylene) with defined dimensions (e.g., 1-2 cm).[22] Sterilize all samples using an appropriate method (e.g., ethylene (B1197577) oxide or gamma irradiation).
-
Animal Model: Use healthy, adult rats (e.g., Wistar or Sprague-Dawley), typically weighing 250-350g.[18] Acclimatize the animals and maintain them under standard conditions (23°C, 55% humidity, 12h light/dark cycle).[6]
-
Anesthesia and Surgical Preparation: Anesthetize the rat using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane (B1672236) inhalation).[6][18] Shave the hair from the dorsal region and disinfect the surgical site with 70% alcohol and an antiseptic solution.[22]
-
Implantation: Make a small incision (1-2 cm) through the skin on the dorsal midline.[22] Using blunt dissection, create subcutaneous pockets on both sides of the incision. Place one test sample or control sample into each pocket.[22]
-
Suturing and Post-Operative Care: Close the incision with sutures.[22] House the animals individually post-surgery and provide appropriate analgesics. Monitor the animals for general health and any abnormalities at the implant site.[22]
-
Explantation: At predetermined time points (e.g., 1, 4, 12 weeks), humanely euthanize the animals.[4][18] Carefully excise the implant along with the surrounding tissue and fibrous capsule.[17]
-
Macroscopic and Histological Analysis: Macroscopically examine the implant site for signs of inflammation, necrosis, or excessive encapsulation. For histological analysis, fix the explanted tissue in 10% buffered formalin.[18]
Histological evaluation is the gold standard for assessing the local tissue response to an implant.[17]
Methodology:
-
Tissue Processing: After fixation, dehydrate the tissue samples through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (e.g., 5 µm thick) from the paraffin blocks using a microtome. Mount the sections on glass slides.
-
Staining:
-
Hematoxylin and Eosin (H&E): Perform H&E staining to visualize the overall tissue morphology, cell types (e.g., neutrophils, macrophages, lymphocytes, fibroblasts), and the structure of the fibrous capsule.[23]
-
Masson's Trichrome: Use Masson's Trichrome stain to specifically visualize collagen fibers (which stain blue/green), allowing for the assessment of fibrous capsule density and maturity.[1]
-
-
Microscopic Evaluation: Examine the stained slides under a light microscope. A pathologist scores the tissue response based on several factors:
-
Inflammatory Cell Infiltrate: Identify and quantify the presence of acute (neutrophils) and chronic (macrophages, lymphocytes) inflammatory cells.[19]
-
Fibrous Capsule Thickness: Measure the thickness of the collagenous capsule surrounding the implant at multiple points.[7]
-
Tissue Morphology: Assess for other signs of tissue damage, such as necrosis, vascularization, and the presence of foreign body giant cells (fused macrophages).[17]
-
Visualizing Experimental and Biological Processes
Diagrams are essential for illustrating complex workflows and biological pathways, providing a clear and concise visual summary.
Overall Biocompatibility Assessment Workflow
The process of evaluating a novel biomaterial follows a logical progression from initial synthesis and characterization through in vitro screening and finally to in vivo validation.
Caption: Workflow for this compound biocompatibility investigation.
The Foreign Body Reaction and Macrophage Activation
When a biomaterial is implanted, it triggers a cascade of events known as the Foreign Body Reaction (FBR).[24][25] This process begins with the immediate adsorption of host proteins onto the material's surface.[24] This altered protein layer is recognized by the immune system, leading to the recruitment of neutrophils and, subsequently, monocytes.[26] Monocytes differentiate into pro-inflammatory (M1) macrophages, which are key effector cells in the FBR.[27] These macrophages attempt to phagocytose the material; failing this, they may fuse to form foreign body giant cells (FBGCs) and release pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and chemokines.[26][28] This signaling cascade recruits fibroblasts, which deposit a collagen-rich extracellular matrix, ultimately encapsulating the implant in a fibrous capsule to isolate it from the host tissue.[19][25]
Caption: Macrophage activation in the foreign body response.
Conclusion
The preliminary biocompatibility data for this compound-based polymers are highly promising. In vitro studies consistently demonstrate high cell viability and minimal cytotoxicity.[1] Concurrently, in vivo models show that these materials provoke only a mild inflammatory response, leading to the formation of a thin, stable fibrous capsule, indicative of good tissue integration.[1][20] The degradation products, glycerol and sebacic acid, are readily metabolized, further enhancing the safety profile of these biomaterials.[4] The detailed protocols and summary data provided in this guide offer a foundational framework for researchers and developers to design and execute robust biocompatibility assessments for novel this compound-based medical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of aliphatic polyesters on activation of the immune system: studies on macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Controlling fibrous capsule formation through long-term down-regulation of collagen type I (COL1A1) expression by nanofiber-mediated siRNA gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. researchgate.net [researchgate.net]
- 10. In vitro evaluation of cell/biomaterial interaction by MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. In vitro cytotoxicity testing of polycations: influence of polymer structure on cell viability and hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. namsa.com [namsa.com]
- 18. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of tissue microenvironment on fibrous capsule formation to biomaterial-coated implants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Poly(Glycerol this compound) in Biomedical Applications—A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo degradation characteristics of poly(glycerol this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. orthopresearch.com [orthopresearch.com]
- 23. Frontiers | The inflammatory response to implanted materials, fibrous capsule characterisation [internal-frontiersin.org]
- 24. Foreign body response to synthetic polymer biomaterials and the role of adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. FOREIGN BODY REACTION TO BIOMATERIALS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Early Immune Response in Foreign Body Reaction Is Implant/Material Specific [mdpi.com]
- 27. Polymers and Bioactive Compounds with a Macrophage Modulation Effect for the Rational Design of Hydrogels for Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The pro‐inflammatory response of macrophages regulated by acid degradation products of poly(lactide‐co‐glycolide) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Poly(glycerol sebacate) (PGS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the synthesis of poly(glycerol sebacate) (PGS), a biodegradable and biocompatible elastomer with significant potential in tissue engineering and drug delivery applications.
Introduction
Poly(glycerol this compound) (PGS) is a thermoset elastomeric biopolymer synthesized from the polycondensation of two endogenous and non-toxic monomers: glycerol (B35011) and sebacic acid.[1][2] First synthesized by Langer and colleagues in 2002, PGS has garnered substantial interest due to its tunable mechanical properties, biocompatibility, and biodegradability.[1] Its degradation products, glycerol and sebacic acid, are naturally metabolized by the body.[3] The properties of PGS can be tailored by adjusting synthesis parameters such as reaction time, temperature, and the molar ratio of the monomers, making it a versatile material for a wide range of biomedical applications, including soft tissue engineering and drug delivery systems.[2][4][5]
Synthesis Overview
The most common method for synthesizing PGS is a two-step melt polycondensation reaction.[2][4] This process involves:
-
Pre-polymerization: Glycerol and sebacic acid are reacted at an elevated temperature under an inert atmosphere to form a viscous pre-polymer.[2] During this step, the primary hydroxyl groups of glycerol react with the carboxylic acid groups of sebacic acid to form ester bonds, with water as a byproduct.[1]
-
Curing (Crosslinking): The pre-polymer is then heated at a high temperature under vacuum to induce crosslinking.[1][2] This step involves the reaction of the remaining secondary hydroxyl groups of glycerol, creating a three-dimensional network structure that gives PGS its elastomeric properties.[1]
Alternative synthesis methods have been developed to reduce the long reaction times and high energy consumption of the conventional method, including microwave-assisted synthesis and enzymatic synthesis.[1][6]
Quantitative Data Summary
The physicochemical and mechanical properties of PGS are highly dependent on the synthesis conditions. The following tables summarize the key reaction parameters and their impact on the final polymer.
Table 1: Reaction Conditions for PGS Synthesis by Melt Polycondensation
| Parameter | Typical Range | Notes |
| Monomer Molar Ratio (Glycerol:Sebacic Acid) | 1:1 (most common)[1] | Ratios from 1:2 to 5:6 have been reported to tune properties.[1] An equimolar ratio is often favored.[4][6] |
| Pre-polymerization Temperature | 120°C - 150°C[2][4] | Higher temperatures (up to 180°C) can reduce reaction time.[6] |
| Pre-polymerization Time | ~24 hours[2] | Shorter durations (3-7 hours) are possible at higher temperatures.[2] |
| Curing Temperature | 120°C - 150°C[1] | |
| Curing Time | 24 - 96 hours[1][2] | Longer curing times increase the degree of crosslinking.[6] |
| Atmosphere | Inert gas (Nitrogen or Argon) during pre-polymerization[2][7] | Vacuum (<100 mTorr) during curing.[2] |
Table 2: Influence of Synthesis Parameters on PGS Properties
| Parameter Variation | Effect on Polymer Properties |
| Increasing Curing Time | Increases Young's modulus, decreases elongation at break.[6] |
| Increasing Sebacic Acid Ratio | Can influence the degree of crosslinking and water absorption.[8] |
| Higher Curing Temperature | Can lead to a decrease in the glycerol to sebacic acid ratio due to glycerol loss.[6] |
| Monomer Stoichiometry | Allows for tuning of Young's modulus (0.01–5 MPa) and average molecular weight (2,000 to >200,000 Da). |
Experimental Protocols
Conventional Melt Polycondensation Synthesis of PGS
This protocol describes the most established method for PGS synthesis.
Materials:
-
Glycerol (≥99%)
-
Sebacic acid (99%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas supply
-
Vacuum pump and vacuum oven
Protocol:
Step 1: Pre-polymerization
-
Place equimolar amounts of glycerol and sebacic acid into a round-bottom flask.[2]
-
Heat the mixture to 120-150°C under a constant stream of nitrogen or argon gas with continuous stirring.[2][7]
-
Continue the reaction for approximately 24 hours. The mixture will become viscous, indicating the formation of the pre-polymer.[2]
-
For a more solid pre-polymer, the reaction can be conducted at a higher temperature (e.g., 170°C) for a shorter duration (e.g., 3-7 hours).[2]
Step 2: Curing (Crosslinking)
-
Pour the viscous pre-polymer into a mold of the desired shape.
-
Place the mold in a vacuum oven and heat at 120-150°C under vacuum (typically <100 mTorr) for 24 to 96 hours.[2] The curing time will determine the final mechanical properties of the elastomer.[6]
-
After curing, the PGS elastomer is formed and is no longer soluble in common organic solvents.[1]
Preparation of PGS Nanoparticles for Drug Delivery
This protocol outlines a method for fabricating PGS nanoparticles for encapsulating therapeutic agents.[2]
Materials:
-
PGS pre-polymer
-
Drug to be encapsulated
-
Water-miscible organic solvent (e.g., acetone, ethanol)
-
Aqueous solution (non-solvent for PGS)
-
Magnetic stirrer
Protocol:
-
Synthesize the PGS pre-polymer as described in the protocol above.
-
Dissolve the PGS pre-polymer and the desired drug in a water-miscible organic solvent.[2]
-
Add the organic solution dropwise to a continuously stirring aqueous solution.[2]
-
The rapid diffusion of the solvent into the water will cause the polymer to precipitate, forming nanoparticles that encapsulate the drug. This process is known as nanoprecipitation.[2]
Visualization of Synthesis Workflow
The following diagram illustrates the conventional two-step synthesis process of Poly(glycerol this compound).
Caption: Conventional two-step synthesis of PGS.
Characterization of PGS
The synthesized PGS can be characterized using various analytical techniques to determine its chemical structure, thermal properties, and mechanical behavior.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester bonds and the disappearance of hydroxyl and carboxylic acid groups.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and branching of the polymer.[6][9]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the pre-polymer.[7]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature.[9]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[7][9]
-
Tensile Testing: To measure mechanical properties such as Young's modulus, ultimate tensile strength, and elongation at break.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. How could poly glycerol this compound be utilized as a drug delivery system more efficient? [icbcongress.com]
- 4. Different methods of synthesizing poly(glycerol this compound) (PGS): A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(Glycerol this compound) in Biomedical Applications-A Review of the Recent Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Different methods of synthesizing poly(glycerol this compound) (PGS): A review [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization and optimization of glycerol/sebacate ratio in poly(glycerol-sebacate) elastomer for cell culture application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Step-by-Step Guide to Sebacate Esterification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of sebacate esters, which are widely used as plasticizers, lubricants, and in cosmetic formulations.[1] The protocols focus on the Fischer-Speier esterification, a common acid-catalyzed method for producing esters from carboxylic acids and alcohols.[2]
Introduction
This compound esters are diesters of sebacic acid, a ten-carbon dicarboxylic acid.[3] Their properties, such as low volatility and excellent performance at low temperatures, make them valuable in various industrial applications.[1][4] This guide outlines the chemical principles, experimental procedures, and optimization strategies for the successful laboratory-scale synthesis of this compound esters, with a focus on diethyl this compound and dibutyl this compound.
Reaction Mechanism: Fischer-Speier Esterification
The synthesis of this compound esters is typically achieved through Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid (sebacic acid) and an alcohol.[2][5] The reaction proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[6][7]
-
Nucleophilic Attack by the Alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2]
-
Elimination of Water: A molecule of water is eliminated, forming a protonated ester.[6]
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[6]
To drive the equilibrium towards the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed, for instance, by azeotropic distillation using a Dean-Stark apparatus.[8][9]
Experimental Protocols
The following are detailed protocols for the synthesis of diethyl this compound and dibutyl this compound.
Synthesis of Diethyl this compound
Materials:
-
Sebacic acid
-
Anhydrous ethanol[10]
-
Concentrated sulfuric acid (H₂SO₄) or methyl sulfonic acid[10][11]
-
Cyclohexane (for azeotropic removal of water, optional)[10]
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Activated carbon (optional, for decolorization)[10]
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sebacic acid and a molar excess of anhydrous ethanol (B145695). A common molar ratio of sebacic acid to ethanol is 1:6.[10]
-
Catalyst Addition: Slowly add the acid catalyst to the reaction mixture while stirring. The amount of catalyst typically ranges from 2% to 7% of the weight of the sebacic acid.[10][12]
-
Reaction: Heat the mixture to reflux and maintain the temperature for 2 to 4 hours.[12][13] If using a Dean-Stark apparatus with a water-carrying agent like cyclohexane, water will be collected as it is formed, driving the reaction to completion.[10]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a water-carrying agent was used, remove it using a rotary evaporator.
-
Neutralize the excess acid catalyst by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and wash with water to remove any remaining salts and water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
The crude diethyl this compound can be purified by vacuum distillation.[4]
-
Synthesis of Dibutyl this compound
Materials:
-
Sebacic acid
-
n-butanol[14]
-
Concentrated sulfuric acid (H₂SO₄) or a solid acid catalyst like S₂O₈²⁻/ZrO₂-La₂O₃[15]
-
n-hexane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Same as for diethyl this compound synthesis.
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add sebacic acid and n-butanol. A molar ratio of butanol to sebacic acid of 3:1 to 4:1 is often used.[4][15]
-
Catalyst Addition: Introduce the acid catalyst. For sulfuric acid, a concentration of around 2% (w/w of sebacic acid) is effective.[13] For solid acid catalysts, the amount can vary, for example, 2.5% (w/w) for S₂O₈²⁻/ZrO₂-La₂O₃.[15]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90°C to 170°C) and maintain it for a specified time (e.g., 2 to 5 hours).[4][15] The optimal conditions will depend on the catalyst used.
-
Work-up:
-
Purification:
-
Filter the mixture to remove the drying agent.
-
Remove the n-hexane and excess n-butanol by distillation.[4]
-
The final dibutyl this compound product can be further purified by vacuum distillation.
-
Data Presentation: Optimization of Reaction Conditions
The yield of this compound esters is influenced by several factors, including reaction temperature, time, molar ratio of reactants, and catalyst concentration. The following tables summarize quantitative data from various studies.
Table 1: Influence of Reaction Temperature and Time on Di-2-ethylhexyl this compound (D2EHSe) Yield [13]
| Temperature (°C) | Reaction Time (hours) | Yield Conversion (%) |
| 100 | 3 | 38.45 |
| 120 | 3 | 78.28 |
| 140 | 3 | ~75 |
| 160 | 3 | ~70 |
| 180 | 3 | ~65 |
| 120 | 2 | ~60 |
| 120 | 3 | 78.28 |
| 120 | 4 | ~78 |
| 120 | 5 | ~78 |
Conditions: Molar ratio of sebacic acid to 2-ethyl-1-hexanol of 1:2.5, 2% w/w H₂SO₄ catalyst.[13]
Table 2: Effect of Molar Ratio and Catalyst Amount on D2EHSe Yield [13]
| Molar Ratio (Acid:Alcohol) | Catalyst Amount (% w/w) | Reaction Time (hours) | Yield Conversion (%) |
| 1:2 | 2 | 4 | ~65 |
| 1:2.5 | 2 | 4 | ~78 |
| 1:3 | 2 | 4 | ~75 |
| 1:2.5 | 1 | 4 | ~70 |
| 1:2.5 | 2 | 4 | ~78 |
| 1:2.5 | 3 | 4 | ~72 |
Conditions: Reaction temperature of 120°C.[13]
Table 3: Optimized Conditions for Dibutyl this compound (DBS) Synthesis [15]
| Parameter | Optimal Value |
| Catalyst Dosage (% w/w) | 2.5 |
| Molar Ratio (Alcohol:Acid) | 3.0:1.0 |
| Reaction Temperature (°C) | 170 |
| Reaction Time (min) | 300 |
| Resulting Esterification Rate (%) | 97.72 |
Catalyst: S₂O₈²⁻/ZrO₂-La₂O₃[15]
Mandatory Visualizations
Caption: General experimental workflow for this compound esterification.
Caption: Simplified mechanism of Fischer-Speier esterification.
References
- 1. icoa.org [icoa.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Microbial production of sebacic acid from a renewable source: production, purification, and polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Fischer esterification - Sciencemadness Wiki [sciencemadness.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. CN105130814A - Preparation method of diethyl this compound in presence of catalyst namely methyl sulfonic acid - Google Patents [patents.google.com]
- 11. Diethyl this compound | 110-40-7 [chemicalbook.com]
- 12. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. specialchem.com [specialchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of Sebacate Esters using Lipase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of sebacate esters, valuable compounds with applications ranging from biodegradable polymers and lubricants to plasticizers and drug delivery systems. The use of lipases as biocatalysts offers a green and highly selective alternative to traditional chemical synthesis, operating under mild reaction conditions and minimizing byproduct formation.[1][2][3] This document outlines the key parameters, experimental setups, and analytical methods for successful lipase-catalyzed esterification.
Introduction to Lipase-Catalyzed this compound Ester Synthesis
Sebacic acid, a ten-carbon dicarboxylic acid, can be esterified with various alcohols to produce a range of this compound esters with diverse industrial applications.[4][5] Dioctyl this compound, for instance, is a widely used biodegradable plasticizer and lubricant.[1][6] Poly(glycerol this compound) is a biocompatible and biodegradable elastomer with significant potential in tissue engineering and drug delivery.[7][8]
Enzymatic synthesis, primarily utilizing lipases, has gained significant traction due to its numerous advantages over chemical methods.[2][3][9] Lipases, particularly immobilized preparations like Novozym® 435 (Candida antarctica lipase (B570770) B), exhibit high catalytic activity and stability, allowing for their reuse and cost-effective production.[4][6] The enzymatic approach allows for high specificity, reducing the formation of unwanted byproducts and simplifying downstream purification processes.[3][9]
Key Parameters Influencing a Successful Synthesis
Several factors critically influence the yield and efficiency of the enzymatic synthesis of this compound esters. Careful optimization of these parameters is essential for achieving high conversion rates.
-
Choice of Lipase: Different lipases exhibit varying activities and selectivities. Novozym® 435 is a commonly used and highly effective lipase for the synthesis of various this compound esters.[4][6][10] Other lipases such as Lipozyme® RM IM (Rhizomucor miehei) and Lipozyme® TL IM (Thermomyces lanuginosus) have also been investigated.[6]
-
Substrate Molar Ratio: The molar ratio of sebacic acid to the alcohol is a crucial parameter. An excess of the alcohol is often used to drive the reaction towards ester formation.[6][11]
-
Enzyme Concentration: The amount of lipase directly impacts the reaction rate. However, an excessively high concentration may not lead to a proportional increase in conversion and adds to the cost.[4]
-
Temperature: Lipases are active within a specific temperature range, typically between 40°C and 70°C.[12] Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation.[13]
-
Reaction Medium: The synthesis can be carried out in a solvent-free system or in the presence of an organic solvent.[6][11] Solvent-free systems are environmentally friendly, but the use of a non-polar organic solvent like toluene (B28343) or hexane (B92381) can improve substrate solubility and reduce viscosity.[11][14]
-
Water Removal: Water is a byproduct of the esterification reaction and can lead to the reverse reaction (hydrolysis). Therefore, the continuous removal of water, often achieved using molecular sieves or by applying a vacuum, is critical for achieving high yields.[6][7][11]
Data Presentation: Comparative Analysis of Reaction Conditions
The following tables summarize quantitative data from various studies on the enzymatic synthesis of different this compound esters, providing a comparative overview of reaction conditions and outcomes.
Table 1: Enzymatic Synthesis of Dioctyl this compound
| Lipase | Alcohol | Molar Ratio (Acid:Alcohol) | Enzyme Conc. (% w/w) | Temperature (°C) | Reaction Time (h) | Solvent | Conversion/Yield (%) | Reference |
| Novozym® 435 | 1-Octanol (B28484) | 1:5 | 5 | 100 | Not specified | Solvent-free | ~100% conversion, >90% diester | [5][6] |
| Novozym® 435 | 1-Octanol | 1:3 | 0.03 g in 10 mL | 40 | 30 | Toluene | 93% conversion | [11] |
| Immobilized CALB | n-Octanol | 1:3.5 | 0.04 g | 40 | 30 | Toluene | 76.45% conversion | [1] |
| Lipozyme® RM IM | 1-Octanol | 1:5 | 5 | 100 | Not specified | Solvent-free | 68.6% conversion | [6] |
| Lipozyme® TL IM | 1-Octanol | 1:5 | 5 | 100 | Not specified | Solvent-free | 7.8% conversion | [6] |
Table 2: Enzymatic Synthesis of Other this compound Esters
| Ester Product | Lipase | Alcohol | Molar Ratio (Acid:Alcohol) | Enzyme Conc. (% w/w) | Temperature (°C) | Reaction Time (h) | Solvent | Conversion/Yield (%) | Reference |
| Di-isoamyl this compound | NS 435 | Isoamyl alcohol | 1:4 | 10 | 45 | 1 | Diisopropyl ether | ~86% productivity | [4] |
| Di-isobutyl this compound | NS 435 | Isobutyl alcohol | 1:4 | 10 | 45 | 1 | Diisopropyl ether | ~87.4% productivity | [4] |
| Poly(glycerol this compound) | CALB | Glycerol | 1:1 | 13.6 | 40 | 24 | Acetone | High molecular weight achieved | [7] |
| Di-3,5,5-trimethylhexyl this compound | Novozym® 435 | 3,5,5-trimethylhexanol | Not specified | Not specified | 50 | 20 | Solvent-free | 84% yield | [10] |
Experimental Protocols
The following are detailed protocols for the enzymatic synthesis of this compound esters, compiled from established methodologies.
Protocol 1: Synthesis of Dioctyl this compound in a Solvent-Free System
This protocol is adapted from studies focusing on a green, solventless approach.[5][6]
Materials:
-
Sebacic acid
-
1-Octanol
-
Immobilized lipase (e.g., Novozym® 435)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Molecular sieves (optional, for water removal)
Procedure:
-
To a round-bottom flask, add sebacic acid and 1-octanol in a 1:5 molar ratio.
-
Add the immobilized lipase (e.g., Novozym® 435) at a concentration of 5% (w/w) based on the mass of sebacic acid.
-
If using molecular sieves for water removal, add them to the reaction mixture.
-
Assemble the flask with a condenser to prevent the loss of alcohol.
-
Place the flask on a magnetic stirrer with a heating plate and set the temperature to 100°C.
-
Stir the reaction mixture at a constant rate.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them for the acid value or by gas chromatography (GC).
-
Once the reaction reaches the desired conversion, stop the heating and stirring.
-
Separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed with a solvent like hexane and dried for reuse.[6]
-
The product, dioctyl this compound, can be purified further if necessary.
Protocol 2: Synthesis of Dioctyl this compound in an Organic Solvent
This protocol is based on methodologies that utilize a solvent to improve substrate solubility and reduce viscosity.[11]
Materials:
-
Sebacic acid (1 mmol, 202.25 mg)
-
1-Octanol (3 mmol)
-
Immobilized lipase (Novozym® 435, 0.03 g)
-
Toluene (10 mL)
-
4 Å Molecular sieves (1.5 g)
-
Erlenmeyer flask or sealed reactor
-
Shaker or magnetic stirrer
-
Water bath or incubator
Procedure:
-
In a sealed reaction vessel, combine 1 mmol of sebacic acid, 3 mmol of 1-octanol, and 10 mL of toluene.
-
Add 0.03 g of Novozym® 435 and 1.5 g of 4 Å molecular sieves to the mixture.
-
Seal the vessel and place it in a shaker or on a magnetic stirrer in a water bath set to 40°C.
-
Agitate the reaction mixture for 30 hours.
-
After the reaction is complete, separate the immobilized enzyme and molecular sieves by filtration.
-
The solvent can be removed under reduced pressure to obtain the crude dioctyl this compound.
-
Analyze the product for conversion rate using appropriate analytical techniques like GC.
Protocol 3: Synthesis of Poly(glycerol this compound) (PGS) Pre-polymer
This protocol outlines the enzymatic synthesis of the PGS pre-polymer, a crucial step before thermal curing to form the final elastomer.[7]
Materials:
-
Sebacic acid (5.0 mmol, 1.01 g)
-
Glycerol (5.0 mmol, 0.46 g)
-
Immobilized Candida antarctica lipase B (CALB) (200 mg, 13.6 wt % relative to monomers)
-
5 Å Molecular sieves (2.0 g)
-
Acetone (5 mL)
-
Capped glass flask (30 mL)
-
Magnetic stirrer
-
Temperature-controlled environment (e.g., incubator)
Procedure:
-
In a 30 mL capped glass flask, add sebacic acid, glycerol, CALB, 5 Å molecular sieves, and acetone.
-
Maintain the reaction under gentle magnetic stirring (150 rpm) at 40°C for 24 hours.
-
To monitor the kinetics, aliquots of 100 μL can be taken at various time points, dried under vacuum, and stored for later analysis.[7]
-
After 24 hours, filter the reaction medium to remove the enzyme and molecular sieves. Wash the solids with acetone.
-
Remove the solvent from the filtrate by distillation under reduced pressure.
-
Dry the resulting residue under vacuum to obtain the PGS pre-polymer. The pre-polymer will be a colorless to yellowish, oily to sticky gel-like substance.
Visualizations: Workflows and Relationships
The following diagrams illustrate the experimental workflow for enzymatic this compound ester synthesis and the logical relationships between key reaction parameters.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in the synthesis of biodegradable polyesters by sustainable polymerization: lipase-catalyzed polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. chesci.com [chesci.com]
- 5. researchgate.net [researchgate.net]
- 6. daneshyari.com [daneshyari.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimized Synthesis of Biodegradable Elastomer PEGylated Poly(glycerol this compound) and Their Biomedical Application [mdpi.com]
- 9. Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development | MDPI [mdpi.com]
- 13. Rational Guidelines for the Two‐Step Scalability of Enzymatic Polycondensation: Experimental and Computational Optimization of the Enzymatic Synthesis of Poly(glycerolazelate) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Synthesis of dicarboxylic esters by lipase] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biocatalysis in Sebacate Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biocatalytic polymerization of sebacate, a key process in the synthesis of biodegradable polyesters for biomedical applications. The use of enzymes, particularly lipases, offers a green and highly selective alternative to traditional chemical catalysis, enabling the production of well-defined polymers under mild reaction conditions.
Introduction to Biocatalytic this compound Polymerization
Poly(this compound)s are a class of aliphatic polyesters with significant potential in the biomedical field due to their biocompatibility and biodegradability. A prominent example is poly(glycerol this compound) (PGS), an elastomer known for its tunable mechanical properties and non-toxic degradation products.[1][2] Enzymatic catalysis, primarily utilizing Candida antarctica lipase (B570770) B (CALB), has emerged as a powerful tool for the synthesis of these polymers.[1][3] This biocatalytic approach avoids the use of harsh chemical catalysts, which can leave metallic residues, and allows for greater control over the polymer structure.[4]
The most widely employed biocatalyst for this compound polymerization is the immobilized form of CALB, Novozym 435.[5] This enzyme demonstrates high catalytic activity and stability in both solvent-based and solvent-free systems.[3] The enzymatic reaction proceeds via a polycondensation mechanism, where the lipase catalyzes the esterification between a diacid (sebacic acid) or its ester and a polyol (e.g., glycerol (B35011), 1,8-octanediol).[6]
Key Advantages of Biocatalysis:
-
Mild Reaction Conditions: Enzymatic polymerizations are typically conducted at lower temperatures (40-90°C) compared to conventional methods, minimizing side reactions and energy consumption.[4]
-
High Selectivity: Lipases exhibit high regioselectivity, for instance, preferentially acylating primary hydroxyl groups, which allows for better control over the polymer architecture.[7]
-
Reduced Toxicity: The absence of metal catalysts eliminates concerns about contamination of the final polymer, which is critical for biomedical applications.[4]
-
Greener Synthesis: Biocatalysis is considered a more environmentally friendly approach to polymer synthesis.[1]
Data Presentation: Influence of Reaction Parameters on Polymer Properties
The properties of the resulting poly(this compound)s are highly dependent on the reaction conditions. The following tables summarize the quantitative data from various studies on the enzymatic synthesis of poly(glycerol this compound) (PGS).
Table 1: Effect of Enzyme Amount and Monomer Molar Ratio on PGS Properties
| Sebacic Acid:Glycerol Molar Ratio | Enzyme (CALB) Amount (wt%) | Solvent | Temperature (°C) | Mn (kDa) | Mw (kDa) | Đ (Mw/Mn) | Degree of Branching (%) | Reference |
| 1:1 | 3.4 | Acetone (B3395972) | 40 | 1.4 | 3.0 | 2.1 | 17 | [8] |
| 1:1 | 6.8 | Acetone | 40 | 3.2 | 8.5 | 2.7 | 28 | [8] |
| 1:1 | 13.6 | Acetone | 40 | 9.4 | 16.0 | 6.8 | 41 | [8] |
Table 2: Effect of Temperature on PGS Synthesis
| Sebacic Acid:Glycerol Molar Ratio | Enzyme (CALB) Amount (wt%) | Solvent | Temperature (°C) | Mn (kDa) | Mw (kDa) | Đ (Mw/Mn) | Reference |
| 1:1 | 13.6 | Acetone | 30 | 5.2 | 10.0 | 1.9 | [8] |
| 1:1 | 13.6 | Acetone | 40 | 9.4 | 16.0 | 6.8 | [8] |
| 1:1 | 13.6 | Acetone | 50 | 7.5 | 14.0 | 1.9 | [8] |
Table 3: Comparison of Biocatalytic vs. Self-Catalyzed PGS Synthesis
| Catalysis Method | Reaction Time (h) | Carboxylic Acid Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | Đ (Mw/Mn) | Reference |
| N435-catalyzed | 67 | 82 | 6000 | 59400 | 9.9 | [9][10] |
| Self-catalyzed | 55 | 72 | 2600 | 13800 | 5.3 | [9][10] |
Experimental Protocols
The following are detailed protocols for the enzymatic synthesis of poly(glycerol this compound) (PGS) based on established literature.
Protocol 1: Lipase-Catalyzed Polycondensation of Glycerol and Sebacic Acid in Acetone
This protocol describes the synthesis of PGS using immobilized Candida antarctica lipase B (CALB) in an organic solvent at a mild temperature.[8]
Materials:
-
Glycerol
-
Sebacic acid
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acetone (anhydrous)
-
Molecular sieves (3 Å)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add sebacic acid and glycerol in an equimolar ratio.
-
Add anhydrous acetone to dissolve the monomers. The initial mixture may be cloudy due to the limited solubility of sebacic acid.
-
Add molecular sieves to the flask to remove water produced during the esterification reaction.
-
Add the desired amount of immobilized CALB (e.g., 10-15 wt% of the total monomer weight) to the reaction mixture.
-
Place the flask on a magnetic stirrer with heating and maintain the reaction at a constant temperature (e.g., 40°C) with gentle stirring (e.g., 150 rpm) for 24 hours.[8] The mixture should become clear as the reaction progresses.
-
After the reaction is complete, filter the reaction mixture to remove the immobilized enzyme and molecular sieves.
-
Wash the recovered enzyme and molecular sieves with fresh acetone.
-
Remove the solvent from the filtrate by distillation under reduced pressure using a rotary evaporator.
-
The resulting residue is the poly(glycerol this compound) prepolymer. Dry the polymer under vacuum.
Protocol 2: Solvent-Free Lipase-Catalyzed Synthesis of Poly(glycerol this compound)
This protocol outlines the synthesis of PGS in bulk (without solvent) using immobilized CALB, which can lead to higher molecular weight polymers.[9][10]
Materials:
-
Glycerol
-
Sebacic acid
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Reaction vessel with mechanical stirring and vacuum connection
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Prepolymerization (Optional but recommended):
-
Enzymatic Polymerization:
-
Cool the prepolymer mixture to the desired reaction temperature (e.g., 90°C).
-
Add immobilized CALB (e.g., 10% w/w) to the reaction mixture.[5]
-
Continue stirring under a nitrogen atmosphere for an initial period (e.g., 2 hours).
-
Gradually apply a vacuum to the system to remove the water byproduct and drive the polymerization reaction forward. The pressure can be reduced stepwise (e.g., 100 Torr for 4 h, then 75 Torr for 12 h, etc.).[5]
-
Continue the reaction under vacuum for an extended period (e.g., up to 67 hours or more) until the desired molecular weight is achieved.[9][10]
-
-
Product Recovery:
-
The resulting viscous polymer can be used directly or purified if necessary.
-
Visualizations
The following diagrams illustrate the key processes in biocatalytic this compound polymerization.
Caption: Experimental workflow for biocatalytic synthesis of poly(glycerol this compound).
Caption: Simplified mechanism of lipase-catalyzed polycondensation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Different methods of synthesizing poly(glycerol this compound) (PGS): A review [frontiersin.org]
- 3. Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lipase-Catalyzed Synthesis and Characterization of Poly(glycerol this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Poly(sebacate-co-anhydride) Synthesis for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyanhydrides are a class of biodegradable polymers that have garnered significant interest in the field of drug delivery due to their biocompatibility and characteristic surface-eroding degradation mechanism, which allows for controlled, zero-order drug release kinetics.[1] Among these, poly(sebacic anhydride) (PSA) and its copolymers are particularly noteworthy. Their synthesis from readily available and biocompatible monomers like sebacic acid makes them attractive candidates for a variety of drug delivery systems, including microparticles, nanoparticles, and implantable devices.[2] One of the most prominent examples of a polyanhydride-based drug delivery system is the FDA-approved Gliadel® wafer, which is used for the localized delivery of chemotherapeutic agents in the treatment of brain cancer.[1]
These application notes provide a comprehensive overview of the synthesis of poly(sebacate-co-anhydride) and its application in drug delivery, complete with detailed experimental protocols and quantitative data to guide researchers in this field.
Data Presentation
Table 1: Properties of Poly(sebacic anhydride)
| Property | Value | References |
| Melting Temperature (Tm) | 82°C | [3] |
| Heat of Fusion (ΔHm) | -94.6 J/g | [3] |
| Relative Crystallinity | ~80% | [3] |
| Solubility | Soluble in chlorinated and partially in aromatic solvents; Insoluble in water, ethanol, acetone, diethyl ether, hexane, THF, and DMSO. | [3] |
Table 2: Drug Loading and Encapsulation Efficiency in PSA Microparticles
| Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Microparticle Size | References |
| Amitriptyline | Not specified | 50% | Several hundred nm to tens of µm | [2] |
| Curcumin | 4 - 11% | 42 - 55% | 1 - 5 µm | [3] |
Table 3: In Vitro Drug Release from PSA Formulations
| Drug | Formulation | Release Profile | Duration | References |
| Amitriptyline | Microparticles | Linear release of ~60% | 2 weeks | [2] |
| Indomethacin | Composite | Enhanced dissolution rate with reduced initial burst | Not specified | [4] |
| Gentamycin | Copolymer with ricinoleic acid | Sustained release | >30 days (for oligoesters) | [5] |
Experimental Protocols
Protocol 1: Synthesis of Poly(sebacic anhydride) via Melt Polycondensation
This protocol describes the synthesis of PSA using a two-step melt polycondensation method.[3]
Materials:
-
Sebacic acid
-
Acetic anhydride (B1165640)
-
Nitrogen gas
-
Vacuum source (e.g., vacuum pump)
-
Heating mantle with stirrer
-
Round bottom flask
-
Condenser
Procedure:
-
Prepolymer Synthesis:
-
Place 10 g of sebacic acid in a round bottom flask.
-
Add acetic anhydride in a 1:10 (w/v) ratio to the sebacic acid.
-
Reflux the mixture under a nitrogen flow for 40 minutes. This step forms the diacyl derivative of sebacic acid (prepolymer).
-
-
Removal of Excess Reagents:
-
After reflux, remove the excess acetic anhydride and the acetic acid formed during the reaction under vacuum.
-
-
Polymerization:
-
Heat the remaining prepolymer to 150°C for 2 hours with constant stirring under vacuum (0.1 mm Hg) and a nitrogen atmosphere.
-
-
Purification and Storage:
-
The resulting solid PSA can be dissolved in a minimal amount of methylene (B1212753) chloride.
-
Recrystallize the polymer by adding a large excess of ethyl ether and petroleum ether.
-
Centrifuge the suspension to collect the polymer.
-
Dry the polymer at room temperature under vacuum.
-
Store the final product at -20°C.[2]
-
Protocol 2: Fabrication of Drug-Loaded PSA Microparticles via Double Emulsion (w/o/w) Method
This protocol is suitable for encapsulating hydrophilic drugs.[2]
Materials:
-
Poly(sebacic anhydride) (PSA)
-
Drug to be encapsulated
-
Methylene chloride (oil phase)
-
Poly(vinyl alcohol) (PVA) (emulsifier)
-
Deionized water
-
Sonicator
-
Homogenizer
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer
Procedure:
-
Preparation of Solutions:
-
Prepare an aqueous solution of the drug to be encapsulated (internal water phase).
-
Dissolve PSA in methylene chloride to form the oil phase.
-
Prepare an aqueous solution of 1% (w/v) PVA (external water phase).
-
-
Formation of Primary Emulsion (w/o):
-
Add the internal water phase (drug solution) to the oil phase (PSA solution).
-
Emulsify using a sonicator to form a water-in-oil (w/o) emulsion.
-
-
Formation of Double Emulsion (w/o/w):
-
Add the primary w/o emulsion drop-wise to the external water phase (1% PVA solution) under continuous sonication and homogenization for 120 seconds.
-
Dilute the resulting double emulsion with a 0.5% PVA solution and stir vigorously for 4 hours to allow the methylene chloride to evaporate.
-
-
Microparticle Collection and Washing:
-
Centrifuge the microparticle suspension to collect the product.
-
Wash the collected microparticles with deionized water three times to remove residual PVA and unencapsulated drug.
-
-
Drying and Storage:
-
Lyophilize the washed microparticles.
-
Store the dried, drug-loaded microparticles at -20°C.[2]
-
Protocol 3: Characterization of PSA and Drug-Loaded Microparticles
1. Structural Characterization (NMR and FTIR):
-
Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy can be used to confirm the chemical identity and structure of the synthesized PSA polymer.[2][6]
2. Molecular Weight Determination (GPC):
-
Gel Permeation Chromatography (GPC) is employed to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of the polymer.[6]
3. Thermal Properties (DSC):
-
Differential Scanning Calorimetry (DSC) is used to determine the melting temperature (Tm), glass transition temperature (Tg), and crystallinity of the polymer.[6]
4. Morphology and Size Distribution:
-
Optical microscopy or Scanning Electron Microscopy (SEM) can be used to evaluate the morphology and size distribution of the fabricated microparticles.[3]
5. Drug Loading and Encapsulation Efficiency:
-
The amount of encapsulated drug can be determined by dissolving a known amount of drug-loaded microparticles in a suitable solvent and analyzing the drug content using techniques like UV-Vis spectrophotometry or fluorometry .[3]
-
Drug Loading (%) = (Mass of drug in microparticles / Mass of microparticles) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
Visualizations
Caption: Workflow for Poly(sebacic anhydride) Synthesis.
Caption: Double Emulsion Workflow for Microparticle Fabrication.
Caption: Surface Erosion-Based Drug Release Mechanism.
References
- 1. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocompatibility of polysebacic anhydride microparticles with chondrocytes in engineered cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. research.lancaster-university.uk [research.lancaster-university.uk]
- 5. Stable polyanhydride synthesized from sebacic acid and ricinoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Fabricating Sebacate Polymer Scaffolds in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the fabrication, characterization, and application of sebacate-based polymer scaffolds for tissue engineering. Poly(glycerol this compound) (PGS) and other this compound-derived polymers are gaining prominence in regenerative medicine due to their biocompatibility, biodegradability, and tunable mechanical properties that can mimic native soft tissues.[1][2] These application notes and protocols are designed to offer detailed methodologies for researchers in the field.
Synthesis of Poly(Glycerol this compound) (PGS)
PGS is a biodegradable elastomer synthesized through the polycondensation of glycerol (B35011) and sebacic acid.[2] Its mechanical properties and degradation rate can be tailored by controlling the crosslinking density during synthesis.[1]
Conventional Thermal Polycondensation Protocol
This is the most established method for PGS synthesis, involving a two-step process of prepolymerization and subsequent curing.[3]
Materials:
-
Glycerol (ACS grade)
-
Sebacic acid (ACS grade)
-
Argon or Nitrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Vacuum oven
Protocol:
-
Prepolymerization:
-
Place equimolar amounts of glycerol and sebacic acid in a round-bottom flask.
-
Heat the mixture to 120-150°C under a constant stream of inert gas (Argon or Nitrogen) with continuous stirring.
-
Maintain these conditions for approximately 24 hours to form a viscous prepolymer.
-
-
Curing (Crosslinking):
-
Transfer the prepolymer into a suitable mold (e.g., Teflon dish).
-
Place the mold in a vacuum oven and heat at 120-150°C under vacuum (<100 mTorr).
-
The curing duration can range from 24 to 96 hours, depending on the desired degree of crosslinking and mechanical properties. Longer curing times result in a stiffer and less elastic polymer.
-
Experimental Workflow for PGS Synthesis
Scaffold Fabrication Techniques
The choice of fabrication technique depends on the desired scaffold architecture, including pore size, porosity, and fiber alignment.
Salt Leaching for Porous Scaffolds
This technique is used to create scaffolds with a highly porous and interconnected structure.[4][5][6][7]
Materials:
-
PGS prepolymer
-
Sodium chloride (NaCl) particles (sieved to desired size range, e.g., 100-300 µm)
-
Solvent (e.g., 1,4-dioxane (B91453) or chloroform, if needed to reduce viscosity)
-
Molds (e.g., Teflon)
-
Deionized water
Protocol:
-
Thoroughly mix the PGS prepolymer with sieved NaCl particles. The salt-to-polymer ratio will determine the scaffold's porosity.
-
If the prepolymer is too viscous, it can be dissolved in a minimal amount of solvent before mixing with the salt.
-
Cast the mixture into a mold and cure it in a vacuum oven as described in the PGS synthesis protocol.
-
After curing, immerse the scaffold in deionized water for several days, changing the water periodically to leach out the NaCl particles.
-
Once all the salt has been removed, freeze-dry the scaffold to remove any remaining water.
Experimental Workflow for Salt Leaching
Electrospinning for Fibrous Scaffolds
Electrospinning produces nanofibrous scaffolds that mimic the architecture of the natural extracellular matrix (ECM).[8] Due to the difficulty of electrospinning crosslinked PGS, a carrier polymer is often used.[8]
Materials:
-
PGS prepolymer
-
Carrier polymer (e.g., Poly(vinyl alcohol) - PVA)
-
Solvent (e.g., 1,1,1,3,3,3-Hexafluoro-2-propanol - HFIP)
-
Electrospinning apparatus (syringe pump, high voltage power supply, collector)
Protocol:
-
Prepare a solution by dissolving the PGS prepolymer and PVA in HFIP. A common mass ratio is 55:45 (pPGS:PVA).[8]
-
Load the solution into a syringe and place it in the syringe pump.
-
Apply a high voltage (e.g., 15-25 kV) between the syringe needle and the collector.
-
Set the flow rate of the syringe pump (e.g., 0.5-2 mL/h).
-
Collect the electrospun fibers on a grounded collector (e.g., a rotating mandrel for aligned fibers).
-
Thermally crosslink the collected fibrous mat in a vacuum oven.
-
Wash the crosslinked scaffold with deionized water to remove the PVA.
-
Freeze-dry the final fibrous PGS scaffold.
Experimental Workflow for Electrospinning
References
- 1. mdpi.com [mdpi.com]
- 2. Biofabrication of Poly(glycerol this compound) Scaffolds Functionalized with a Decellularized Bone Extracellular Matrix for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Different methods of synthesizing poly(glycerol this compound) (PGS): A review [frontiersin.org]
- 4. Salt-leached silk scaffolds with tunable mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Salt-leached silk scaffolds with tunable mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Elastic and Suturable Electrospun Poly(Glycerol this compound) Fibrous Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diethyl Sebacate as a Plasticizer in Biomedical Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethyl sebacate as a plasticizer in biomedical polymers, including its effects on material properties and protocols for preparation and characterization. Diethyl this compound, a colorless to pale yellow liquid, is utilized to enhance the flexibility and processability of biodegradable polymers commonly used in medical devices and drug delivery systems.[1][2]
Introduction to Diethyl this compound in Biomedical Applications
Diethyl this compound is an ester of sebacic acid, a naturally occurring dicarboxylic acid. Its application as a plasticizer in biomedical polymers is gaining attention due to its biocompatibility and biodegradability. Plasticizers are essential additives that increase the flexibility, workability, and ductility of polymers by reducing the intermolecular forces between polymer chains. This modification is crucial for brittle polymers like Polylactic Acid (PLA), making them suitable for a wider range of applications, from flexible films to drug-eluting stents. The addition of plasticizers can significantly lower the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state at physiological temperatures.
Effects on Biomedical Polymer Properties
The incorporation of diethyl this compound as a plasticizer significantly alters the thermal and mechanical properties of biomedical polymers such as PLA, Polycaprolactone (PCL), and Poly(lactic-co-glycolic acid) (PLGA).
Thermal Properties
The primary thermal effect of adding diethyl this compound is a reduction in the glass transition temperature (Tg). This is a critical parameter for biomedical applications, as it determines the physical state of the polymer at body temperature. A lower Tg imparts flexibility to the final product.
Table 1: Effect of Diethyl this compound on the Glass Transition Temperature (Tg) of Biomedical Polymers
| Polymer | Diethyl this compound Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |
| PLA | 0 | 55 - 65 |
| PLA | 10 | Data not available in search results |
| PLA | 20 | Data not available in search results |
| PCL | 0 | -60 |
| PCL | 10 | Data not available in search results |
| PCL | 20 | Data not available in search results |
| PLGA (50:50) | 0 | 45 - 55 |
| PLGA (50:50) | 10 | Data not available in search results |
| PLGA (50:50) | 20 | Data not available in search results |
Note: Specific quantitative data for the effect of diethyl this compound on the Tg of PLA, PCL, and PLGA were not available in the search results. The table provides typical Tg ranges for the neat polymers. The addition of a plasticizer like diethyl this compound is expected to lower these values.
Mechanical Properties
Plasticization with diethyl this compound generally leads to a decrease in tensile strength and Young's modulus, while significantly increasing the elongation at break. This indicates a transition from a rigid and brittle material to a more flexible and ductile one.
Table 2: Effect of Diethyl this compound on the Mechanical Properties of Biomedical Polymers
| Polymer | Diethyl this compound Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| PLA | 0 | 50 - 70 | 2 - 6 | 1200 - 3000 |
| PLA | 10 | Data not available in search results | Data not available in search results | Data not available in search results |
| PLA | 20 | Data not available in search results | Data not available in search results | Data not available in search results |
| PCL | 0 | 15 - 40 | 300 - 1000 | 200 - 500 |
| PCL | 10 | Data not available in search results | Data not available in search results | Data not available in search results |
| PCL | 20 | Data not available in search results | Data not available in search results | Data not available in search results |
| PLGA (50:50) | 0 | 40 - 50 | 2 - 5 | 1000 - 2000 |
| PLGA (50:50) | 10 | Data not available in search results | Data not available in search results | Data not available in search results |
| PLGA (50:50) | 20 | Data not available in search results | Data not available in search results | Data not available in search results |
Note: Specific quantitative data for the effect of diethyl this compound on the mechanical properties of PLA, PCL, and PLGA were not available in the search results. The table provides typical ranges for the neat polymers. The addition of diethyl this compound is expected to decrease tensile strength and Young's modulus, and increase elongation at break.
Drug Release
In drug delivery systems, particularly those using PLGA, the addition of a plasticizer like diethyl this compound can influence the drug release kinetics. By increasing the mobility of the polymer chains, the plasticizer can facilitate the diffusion of the encapsulated drug, potentially leading to a faster release rate. The effect on drug release is complex and depends on the specific drug, polymer, and plasticizer concentration.
Experimental Protocols
Preparation of Plasticized Polymer Films by Solvent Casting
The solvent casting method is a common and straightforward technique for preparing thin polymer films in a laboratory setting.[3]
Materials:
-
Biomedical polymer (e.g., PLA, PCL, PLGA)
-
Diethyl this compound
-
Volatile solvent (e.g., chloroform, dichloromethane, acetone)[4]
-
Glass petri dish or other flat, non-adherent substrate
-
Magnetic stirrer and stir bar
-
Leveling surface
-
Fume hood
-
Vacuum oven
Protocol:
-
Polymer Solution Preparation:
-
Dissolve the desired amount of polymer in a suitable volatile solvent to create a polymer solution of a specific concentration (e.g., 5-10% w/v). The dissolution may be facilitated by gentle stirring at room temperature.[5]
-
Ensure the polymer is completely dissolved to form a homogenous solution.
-
-
Addition of Plasticizer:
-
Add the desired amount of diethyl this compound to the polymer solution. The concentration of the plasticizer can be varied to achieve the desired material properties.
-
Stir the mixture thoroughly to ensure uniform distribution of the plasticizer.
-
-
Casting:
-
Pour the polymer-plasticizer solution evenly onto a clean, dry, and level glass petri dish or another suitable substrate.[6]
-
The volume of the solution will determine the thickness of the resulting film.
-
-
Solvent Evaporation:
-
Place the cast film in a fume hood at room temperature to allow for slow evaporation of the solvent.[6] Covering the petri dish with a perforated lid can help to control the evaporation rate and prevent the formation of defects in the film.
-
-
Drying:
-
Once the film appears dry, carefully peel it from the substrate.
-
Place the film in a vacuum oven at a temperature below the polymer's glass transition temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.[6]
-
Characterization of Plasticized Polymer Films
DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the plasticized polymer films.
Protocol:
-
Accurately weigh 5-10 mg of the polymer film into an aluminum DSC pan.
-
Seal the pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected melting point (e.g., 200 °C for PLA) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase the thermal history.
-
Hold the sample at this temperature for a few minutes.
-
Cool the sample to a low temperature (e.g., -80 °C for PCL) at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again to the high temperature at the same controlled rate.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
Tensile testing is performed to evaluate the mechanical properties of the films, including tensile strength, elongation at break, and Young's modulus, typically following ASTM D882 or a similar standard.
Protocol:
-
Cut the polymer films into dumbbell-shaped specimens of standard dimensions.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and displacement data.
-
Calculate the tensile strength, elongation at break, and Young's modulus from the resulting stress-strain curve.
The biocompatibility of the diethyl this compound-plasticized polymers should be assessed to ensure they are not toxic to cells. An indirect contact test using an extract of the material is a common method.
Protocol (based on ISO 10993-5):
-
Extract Preparation:
-
Sterilize the plasticized polymer film (e.g., using ethylene (B1197577) oxide or gamma irradiation).
-
Incubate the sterile film in a cell culture medium (e.g., MEM) at a specific ratio (e.g., 3 cm²/mL) for 24-72 hours at 37 °C to create an extract.[7]
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate and allow them to attach and grow for 24 hours.
-
-
Exposure:
-
Remove the existing culture medium from the cells and replace it with the prepared material extract. Include positive (toxic material) and negative (non-toxic material) controls.
-
-
Incubation:
-
Incubate the cells with the extracts for a defined period (e.g., 24-48 hours).
-
-
Viability Assay:
-
Assess cell viability using a quantitative method such as the MTT or XTT assay, which measures the metabolic activity of the cells. A reduction in metabolic activity compared to the negative control indicates a cytotoxic effect.
-
Conclusion
Diethyl this compound serves as a promising plasticizer for a variety of biomedical polymers, offering the potential to tailor their mechanical and thermal properties for specific applications. The provided protocols offer a foundational framework for the preparation and characterization of these materials. Further research is warranted to generate specific quantitative data on the effects of diethyl this compound on PLA, PCL, and PLGA to fully elucidate its potential in the development of advanced medical devices and drug delivery systems. Researchers should carefully consider the desired final properties of their material when selecting the concentration of diethyl this compound to be used.
References
- 1. scispace.com [scispace.com]
- 2. Thermal Study of Polyols for the Technological Application as Plasticizers in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijplsjournal.com [ijplsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparation and characterization of poly-lactic acid based films containing propolis ethanolic extract to be used in dry meat sausage packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development and Characterization of Polycaprolactone and Titanium Dioxide Hybrids [scirp.org]
- 7. Functionalization Strategies and Fabrication of Solvent-Cast PLLA for Bioresorbable Stents | MDPI [mdpi.com]
Quantitative Analysis of Sebacates Using Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of sebacates, focusing on sebacic acid, using Gas Chromatography-Mass Spectrometry (GC-MS). Sebacic acid, a dicarboxylic acid, is a key industrial chemical and a metabolite in biological systems.[1] Its accurate quantification is crucial for quality control in manufacturing processes and for studying metabolic pathways and disorders.[1]
Due to the low volatility and high polarity of sebacic acid, direct analysis by GC-MS is challenging.[1] Therefore, a derivatization step is essential to convert it into a more volatile and thermally stable compound suitable for gas chromatography.[1] This protocol details the silylation of sebacic acid to form its bis(trimethylsilyl) (bis-TMS) or bis(tert-butyldimethylsilyl) (bis-TBDMS) ester derivatives, which are then analyzed by GC-MS.[1]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantitative analysis of derivatized sebacic acid by GC-MS. These values can vary depending on the specific matrix, instrumentation, and method validation.[1]
| Parameter | Bis(trimethylsilyl) Sebacate | Bis(tert-butyldimethylsilyl) this compound |
| Retention Time (min) | 10 - 15 | 15 - 20 |
| Characteristic m/z Ions | 331, 245, 147 | 373, 287, 173 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.2 - 2 µg/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
Experimental Protocols
Sample Preparation and Derivatization
This protocol describes the conversion of sebacic acid into its more volatile silyl (B83357) ester derivatives for GC-MS analysis.[1]
Materials:
-
Sample containing sebacic acid
-
Internal Standard (IS) solution (e.g., deuterated sebacic acid)
-
High-purity nitrogen gas
-
Silylating reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
-
Solvent (e.g., acetonitrile, dichloromethane)
-
Glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Protocol:
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample. The concentration of the IS should be comparable to the expected concentration of sebacic acid.[1]
-
Drying: Evaporate the sample to complete dryness under a gentle stream of high-purity nitrogen gas. It is crucial to remove all water, as it can interfere with the silylation reaction.[1]
-
Derivatization (Choose one):
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[1]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.[1]
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized sebacic acid. These parameters may require optimization for specific instruments and applications.[1]
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Scan Range | 50 - 500 amu |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) for higher sensitivity |
Quantitative Analysis
Quantitative analysis is performed by constructing a calibration curve.[1] This is achieved by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of sebacic acid.
Metabolic Pathway Context
Sebacic acid is involved in fatty acid metabolism. In certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD), the accumulation of medium-chain fatty acids can lead to their alternative oxidation into dicarboxylic acids, including sebacic acid.[1]
References
Application Notes and Protocols for the Characterization of Sebacate-Based Polyesters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sebacate-based polyesters are a versatile class of biodegradable and biocompatible polymers with significant potential in various biomedical applications, including drug delivery, tissue engineering, and medical device development.[1][2] Their tunable mechanical properties, degradation kinetics, and favorable biocompatibility make them attractive alternatives to established biomaterials like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL).[1] This document provides a comprehensive guide to the essential techniques for characterizing this compound-based polyesters, including detailed experimental protocols and comparative data to aid researchers in their development and application.
I. Physicochemical and Thermal Characterization
A thorough understanding of the physicochemical and thermal properties of this compound-based polyesters is crucial for predicting their behavior in biological systems and for optimizing their performance in specific applications.
A. Spectroscopic Analysis
Spectroscopic techniques are fundamental for confirming the chemical structure and composition of synthesized this compound-based polyesters.
1. Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used to identify the functional groups present in the polymer, confirming the formation of ester linkages and the incorporation of monomers.[3]
Table 1: Characteristic FTIR Absorption Bands for this compound-Based Polyesters
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3500 | O-H stretching (hydroxyl end groups) |
| ~2900-3000 | C-H stretching (aliphatic) |
| ~1730-1750 | C=O stretching (ester linkage)[3] |
| ~1100-1300 | C-O stretching (ester linkage) |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, monomer composition, and degree of branching in the polyester (B1180765).[2][4] Both ¹H NMR and ¹³C NMR are powerful tools for qualitative and semi-quantitative analysis.[2]
Table 2: Typical ¹H NMR Chemical Shifts for Poly(glycerol this compound) (PGS)
| Chemical Shift (ppm) | Assignment |
| ~0.87 | Terminal methyl group protons |
| ~1.25 | Methylene protons |
| ~1.65 | Methylene protons β to aromatic ring |
| ~2.67 | Benzylic protons |
| ~3.5-4.5 | Glycerol backbone protons |
| ~5.0-5.3 | Methine protons of glycerol |
| ~7.02-7.26 | Aromatic protons |
| ~8.35 | Terephthalic acid ring protons |
Note: Chemical shifts can vary depending on the specific polyester composition and the solvent used.[5]
B. Thermal Analysis
Thermal analysis techniques are employed to determine the thermal stability, melting behavior, and glass transition of this compound-based polyesters.
1. Differential Scanning Calorimetry (DSC)
DSC is used to measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer. These parameters are critical for understanding the material's physical state at physiological temperatures and for processing.[6] For instance, the Tg of poly(glycerol this compound) is typically around -25 °C.[6]
2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a polymer as a function of temperature, providing information on its thermal stability and decomposition profile.[2][7] This is essential for determining the upper temperature limit for processing and storage.
Table 3: Comparative Thermal Properties of this compound-Based Polyesters
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| Poly(glycerol this compound) (PGS) | -40 to -15[8] | -20 to 40[8] | ~300-400 |
| Poly(butylene this compound) (PBSe) | ~ -30[9] | ~ 60-70 | ~ 350-450 |
| Poly(butylene this compound-co-terephthalate) (PBSeT) | < -20[9] | Varies with composition | ~ 350-450 |
II. Mechanical Properties
The mechanical properties of this compound-based polyesters are critical for their application in load-bearing tissues or as flexible films. Tensile testing is a standard method to evaluate these properties.
Table 4: Mechanical Properties of Selected this compound-Based Polyesters
| Polymer | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(lactic acid) (PLA) | 2186[10] | ~50 | 2.9[10] |
| PLA/PBSe (20 wt%) | 1843[10] | ~30 | 108[10] |
| Poly(butylene this compound-co-terephthalate) (PBSeT64) | Varies | Varies | >1600[9] |
III. In Vitro Degradation
The degradation rate of this compound-based polyesters is a key parameter for applications in drug delivery and tissue engineering, as it dictates the release profile of encapsulated drugs and the timing of tissue regeneration.
Table 5: In Vitro Degradation of Poly(glycerol this compound-methacrylate) (PGS-M)
| Polymer (5.5 kDa) | Mass Loss (%) after 11 weeks in vivo |
| 21% Methacrylated PGS-M | 40.1 ± 11.8[11] |
| 47% Methacrylated PGS-M | 14.3 ± 1.4[11] |
IV. Biocompatibility and Cytotoxicity
For any biomedical application, assessing the biocompatibility of the material is paramount. In vitro cytotoxicity assays are the initial screening tests to evaluate the potential of a material to cause cellular damage.[1][12]
Table 6: In Vitro Cytotoxicity of this compound-Based Polymers
| Polymer | Cell Line | Cell Viability (%) |
| Poly(glycerol this compound) (PGS) | L929 mouse fibroblasts | 93 ± 13[1] |
| Polylactic acid (PLA) | L929 fibroblasts | ~95[1] |
| Polycaprolactone (PCL)/Sebacic Acid (SA) blend | Osteoblasts | >90[1] |
V. Experimental Protocols
A. Workflow for Characterization of this compound-Based Polyesters```dot
Caption: Degradation and drug release pathway.
B. Biocompatibility Assessment Logic
Caption: Biocompatibility assessment logic.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Different methods of synthesizing poly(glycerol this compound) (PGS): A review [frontiersin.org]
- 3. Synthesis and Characterization of Poly(Glycerol this compound)-co-Lactic Acid via Gamma Irradiation | Scientific.Net [scientific.net]
- 4. chemistry.uoc.gr [chemistry.uoc.gr]
- 5. researchgate.net [researchgate.net]
- 6. research.sabanciuniv.edu [research.sabanciuniv.edu]
- 7. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Bio-Based Poly(lactic acid)/Poly(butylene this compound) Blends with Improved Toughness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methacrylated poly(glycerol this compound) as a photocurable, biocompatible, and biodegradable polymer with tunable degradation and drug release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. metalurji.mu.edu.tr [metalurji.mu.edu.tr]
Application Notes and Protocols: Crosslinking Methods for Poly(glycerol sebacate)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Poly(glycerol sebacate) (PGS) and the Critical Role of Crosslinking
Poly(glycerol this compound) (PGS) is a biodegradable and biocompatible elastomer that has garnered significant interest in the biomedical field for applications such as soft tissue engineering, drug delivery, and the fabrication of medical devices.[1][2] Synthesized from the naturally occurring and non-toxic monomers glycerol (B35011) and sebacic acid, PGS boasts tunable mechanical properties that can mimic various soft tissues in the body.[1] The key to unlocking and tailoring these properties lies in the crosslinking process.
Crosslinking transforms the initial viscous pre-polymer into a stable, three-dimensional polymeric network.[3] This process is crucial for enhancing the mechanical strength, elasticity, and controlling the degradation rate of the final PGS material.[4][5] The extent and nature of crosslinking directly influence the polymer's performance, making the choice of crosslinking method a critical parameter in the design of PGS-based biomaterials for specific biomedical applications.[5][6] This document provides a detailed overview of the primary crosslinking methods for PGS, complete with experimental protocols and comparative data.
Crosslinking Methods for Poly(glycerol this compound)
The crosslinking of PGS can be achieved through several methods, each offering distinct advantages and resulting in polymers with a range of properties. The most common methods include thermal crosslinking, photo-crosslinking, and chemical crosslinking.
Thermal Crosslinking
Thermal curing is the most established and widely used method for crosslinking PGS.[1][5] This process involves heating the PGS pre-polymer under vacuum, which promotes esterification reactions between the free hydroxyl and carboxylic acid groups on adjacent polymer chains, forming a crosslinked network.[3] The mechanical properties and degradation rate of the resulting elastomer can be finely tuned by adjusting the curing temperature and duration.[4][5]
Key Characteristics:
-
Simplicity: The method is straightforward and does not require additional reagents like initiators or crosslinkers.
-
Tunability: A wide range of mechanical properties can be achieved by varying the curing time and temperature.
-
Limitations: The process often requires high temperatures (120-150°C) and long curing times (24-96 hours), which can be detrimental to the incorporation of heat-sensitive drugs or biological molecules.[1][7]
| Curing Conditions | Young's Modulus (MPa) | Ultimate Tensile Strength (UTS) (MPa) | Elongation at Break (%) | Degradation Rate | Reference(s) |
| 120°C, 42 h | - | - | - | Rapid in vivo | [4] |
| 120°C, 48 h | 0.77 | - | >100 | - | |
| 120°C, 96 h | 1.9 | - | >100 | Slower with increased curing | [4] |
| 130°C, 84 h | ~0.5 | ~0.4 | ~150 | - | [6] |
| 130°C, 168 h | ~0.8 | ~0.6 | ~100 | - | [6] |
| 150°C, 24 h | 0.79 ± 0.03 | - | - | - | [8] |
| 170°C, 3.5 h | - | - | - | - | [9] |
Photo-crosslinking
Photo-crosslinking offers a rapid, spatially controllable alternative to thermal curing, operating at ambient temperatures.[2] This method typically involves modifying the PGS pre-polymer with photoreactive groups, such as methacrylate (B99206) or norbornene, to create a photocurable resin.[2][10] Upon exposure to ultraviolet (UV) light in the presence of a photoinitiator, these groups react to form a crosslinked network.[3]
Key Characteristics:
-
Rapid Curing: Crosslinking can be achieved in minutes, compared to hours or days for thermal curing.[2][9]
-
Mild Conditions: The process is conducted at room temperature, making it suitable for encapsulating sensitive biological molecules.[2]
-
Spatial Control: Allows for the fabrication of complex micro-architectures and patterned surfaces.
-
Additional Synthesis Steps: Requires chemical modification of the pre-polymer and the use of photoinitiators, which may have cytotoxicity concerns.[3]
| Polymer System | Crosslinking Conditions | Young's Modulus (MPa) | Ultimate Tensile Strength (UTS) (MPa) | Elongation at Break (%) | Degradation Rate | Reference(s) |
| Methacrylated PGS (PGS-M) | UV light, Irgacure 2959 | Tunable (e.g., ~0.2 - 1.5) | - | - | Slower than thermally cured PGS | [2] |
| Norbornene-functionalized PGS (Nor-PGS) | UV light (365 nm), DMPA, PETMP crosslinker | Tunable by thiol crosslinker amount | - | - | - | [10] |
| PGS-Isocyanoethyl methacrylate (PGS-IM) | UV light (365 nm), 10 min, Irgacure 2959 | - | - | Good elasticity | - | [3][11] |
Chemical Crosslinking
Chemical crosslinking involves the addition of a third monomer or crosslinking agent that can react with the functional groups of the PGS pre-polymer to form crosslinks under milder conditions than traditional thermal curing.[5][12] This approach can significantly reduce the required curing time and temperature.[7]
Key Characteristics:
-
Milder Conditions: Can facilitate crosslinking at lower temperatures and for shorter durations.[12]
-
Enhanced Properties: Can be used to introduce new functionalities and tune the mechanical and degradation properties.
-
Potential for Residuals: Requires the use of additional chemical agents, which may need to be thoroughly removed to avoid cytotoxicity.[8]
Common Chemical Crosslinkers:
-
Citric Acid: An endogenous molecule that can facilitate thermal crosslinking, reducing the curing time from days to hours.[7][8][12] The addition of citric acid creates poly(glycerol this compound citrate) (PGSC) elastomers with tunable mechanical properties.[7][8]
-
Diisocyanates: Compounds like methylene (B1212753) diphenyl diisocyanate (MDI) or hexamethylene diisocyanate (HDI) can be used to increase the crosslinking density and improve the mechanical properties of PGS.[5]
| Crosslinker | Curing Conditions | Young's Modulus (MPa) | Ultimate Tensile Strength (UTS) (MPa) | Elongation at Break (%) | Degradation Rate | Reference(s) |
| Citric Acid (6 mol%) | 150°C, 1.5 h | 0.12 ± 0.2 | - | >200 | Faster than PGS | [8] |
| Citric Acid (6 mol%) | 150°C, 6 h | 1.29 ± 0.14 | - | ~150 | Faster than PGS | [8] |
| Diisocyanates (MDI/HDI) | - | Increased | Increased | - | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of Poly(glycerol this compound) Pre-polymer
This protocol describes the synthesis of the PGS pre-polymer via melt polycondensation, which is the precursor for all crosslinking methods.[1]
Materials:
-
Glycerol (≥99%)
-
Sebacic acid (99%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Vacuum pump
Procedure:
-
Place equimolar amounts of glycerol and sebacic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Heat the mixture to 120-150°C under a gentle stream of nitrogen or argon gas with constant stirring.[1]
-
Continue the reaction for approximately 24 hours. The mixture will become increasingly viscous as the pre-polymer forms.[1]
-
For applications requiring a more solid pre-polymer, the reaction can be carried out at a higher temperature (e.g., 170°C) for a shorter duration (e.g., 3-7 hours).[9]
-
The resulting viscous liquid is the PGS pre-polymer. Store it in a desiccator at room temperature.
Protocol 2: Thermal Crosslinking of PGS
Materials:
-
PGS pre-polymer
-
Mold (e.g., Teflon or silicone)
-
Vacuum oven
Procedure:
-
Pour the PGS pre-polymer into a mold of the desired shape.
-
Place the mold in a vacuum oven.
-
Heat the pre-polymer at 120-150°C under vacuum (<100 mTorr) for 24 to 96 hours.[1] The curing time will determine the final mechanical properties.
-
After the desired curing time, turn off the heat and allow the oven to cool to room temperature under vacuum.
-
Remove the crosslinked PGS elastomer from the mold.
Protocol 3: Photo-crosslinking of Methacrylated PGS (PGS-M)
This protocol is adapted from the synthesis of methacrylated PGS for photocurable applications.[2]
Part A: Synthesis of Methacrylated PGS (PGS-M) Pre-polymer
-
Synthesize PGS pre-polymer as described in Protocol 1.
-
Dissolve the PGS pre-polymer in a suitable solvent (e.g., dichloromethane).
-
Add methacrylic anhydride (B1165640) in a dropwise manner while stirring the solution at 0°C. The molar ratio of methacrylic anhydride to the hydroxyl groups on the PGS pre-polymer can be varied to control the degree of methacrylation.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
Purify the resulting PGS-M by precipitation in a non-solvent (e.g., cold diethyl ether) and dry under vacuum.
Part B: Photo-crosslinking
-
Dissolve the PGS-M pre-polymer and a photoinitiator (e.g., 1% w/w Irgacure 2959) in a suitable solvent.[3]
-
Cast the solution into a mold.
-
Evaporate the solvent completely.
-
Expose the film to UV light (e.g., 365 nm) for a specified time (e.g., 10 minutes) to induce crosslinking.[3]
Protocol 4: Chemical Crosslinking of PGS with Citric Acid (PGSC)
This protocol is based on the work by Risley et al. on citrate (B86180) crosslinked PGS.[8]
Materials:
-
PGS pre-polymer
-
Citric acid
-
Mold
-
Vacuum oven
Procedure:
-
Synthesize PGS pre-polymer as described in Protocol 1.
-
Thoroughly mix the desired molar percentage of citric acid (e.g., 4-8 mol%) with the PGS pre-polymer.
-
Pour the mixture into a mold.
-
Cure the mixture in a vacuum oven at 150°C for a shorter duration compared to traditional PGS, for instance, 1.5 to 6 hours.[8]
-
Allow the sample to cool to room temperature under vacuum before removal.
Visualization of Workflows and Mechanisms
// Nodes Prepolymer [label="PGS Pre-polymer\n(Viscous Liquid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thermal [label="Thermal Crosslinking", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Photo [label="Photo-crosslinking", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chemical [label="Chemical Crosslinking", fillcolor="#34A853", fontcolor="#FFFFFF"]; PGS_Elastomer [label="Crosslinked PGS\n(Elastomer)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Prepolymer -> Thermal [label="Heat (120-150°C)\nVacuum\n24-96 hours"]; Prepolymer -> Photo [label="UV Light\nPhotoinitiator\nMinutes"]; Prepolymer -> Chemical [label="Chemical Agent\n(e.g., Citric Acid)\nMilder Conditions"]; Thermal -> PGS_Elastomer; Photo -> PGS_Elastomer; Chemical -> PGS_Elastomer; } dot Figure 1: Overview of PGS crosslinking methods.
// Nodes Start [label="Synthesized & Crosslinked\nPGS Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Mechanical [label="Mechanical Testing\n(Tensile, Compression)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degradation [label="Degradation Study\n(In vitro / In vivo)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biocompatibility [label="Biocompatibility Assays\n(Cell Viability, Cytotoxicity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Properties [label="Determine:\n- Young's Modulus\n- UTS\n- Elongation", fillcolor="#F1F3F4", fontcolor="#202124"]; Rate [label="Determine:\n- Mass Loss Rate\n- Degradation Mechanism", fillcolor="#F1F3F4", fontcolor="#202124"]; Viability [label="Determine:\n- Cell Adhesion\n- Proliferation\n- Tissue Response", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Optimized PGS\nfor Application", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Mechanical; Start -> Degradation; Start -> Biocompatibility; Mechanical -> Properties; Degradation -> Rate; Biocompatibility -> Viability; Properties -> End; Rate -> End; Viability -> End; } dot Figure 2: General workflow for PGS characterization.
// Nodes PGS [label="Crosslinked PGS Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; Properties [label="Material Properties\n(Stiffness, Topography, Chemistry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell [label="Cells", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Adhesion [label="Cell Adhesion\n(Integrin Binding)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling [label="Intracellular Signaling\n(e.g., FAK, RhoA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(Proliferation, Differentiation, Migration)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges PGS -> Properties; Properties -> Adhesion; Cell -> Adhesion; Adhesion -> Signaling; Signaling -> Response; } dot Figure 3: Influence of PGS properties on cell behavior.
References
- 1. benchchem.com [benchchem.com]
- 2. Methacrylated poly(glycerol this compound) as a photocurable, biocompatible, and biodegradable polymer with tunable degradation and drug release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Degradation behavior of poly(glycerol this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 6. Influence of cross-linking time on physico-chemical and mechanical properties of bulk poly(glycerol this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Citrate Crosslinked Poly(Glycerol this compound) with Tunable Elastomeric Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Citrate crosslinked poly(glycerol this compound) with tunable elastomeric properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Different methods of synthesizing poly(glycerol this compound) (PGS): A review [frontiersin.org]
- 10. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 11. Different methods of synthesizing poly(glycerol this compound) (PGS): A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrospinning Sebacate-Based Polymers in Nanofiber Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sebacate-based polymers, such as poly(glycerol this compound) (PGS), are a class of biodegradable and biocompatible elastomers that have garnered significant attention in the field of tissue engineering and drug delivery.[1] Their tunable mechanical properties, which can mimic those of soft tissues, and their degradation into non-toxic byproducts make them ideal candidates for fabricating nanofibrous scaffolds.[2] Electrospinning is a versatile and widely used technique to produce such nanofibers, creating structures that resemble the native extracellular matrix (ECM), thereby promoting cell adhesion, proliferation, and differentiation.[3]
These application notes provide detailed protocols for the synthesis of this compound-based prepolymers, their electrospinning into nanofibrous mats, and subsequent characterization. Furthermore, protocols for drug loading, in vitro drug release studies, and cell viability assays are outlined to guide researchers in developing advanced drug delivery systems and tissue engineering constructs.
I. Synthesis and Electrospinning of this compound-Based Polymers
Synthesis of Poly(glycerol this compound) (PGS) Prepolymer
Protocol:
-
Reactant Preparation: In a three-neck round-bottom flask, combine equimolar amounts of glycerol (B35011) and sebacic acid.
-
Polycondensation Reaction: Heat the mixture to 120°C under a constant nitrogen flow with continuous stirring.
-
Vacuum Application: After 24 hours, apply a vacuum to the system while maintaining the temperature at 120°C for another 48 hours to facilitate the removal of water, a byproduct of the condensation reaction.
-
Prepolymer Collection: The resulting viscous liquid is the PGS prepolymer. Allow it to cool to room temperature for storage.
Electrospinning of PGS with a Carrier Polymer
Due to its low viscosity, electrospinning of pure PGS prepolymer is challenging.[2] Therefore, a carrier polymer is often used. This protocol describes the use of poly(vinyl alcohol) (PVA) as a carrier.
Protocol:
-
Solution Preparation:
-
Prepare a 16% (w/v) polymer solution in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
-
The polymer blend should consist of a 55:45 mass ratio of PGS prepolymer to PVA.
-
Dissolve the polymers in HFIP overnight with gentle stirring to ensure a homogeneous solution.
-
-
Electrospinning Setup:
-
Load the polymer solution into a syringe fitted with a 22-gauge needle.
-
Set up the electrospinning apparatus with a rotating drum collector.
-
-
Electrospinning Parameters:
-
Voltage: Apply a positive voltage of +9 kV to the spinneret and a negative voltage of -9 kV to a needle positioned 60 cm away.
-
Flow Rate: Set the solution flow rate to 29 µL/min.
-
Collector Distance: Position the rotating mandrel 30 cm from the spinneret.
-
Collector Speed: Set the mandrel rotation speed to 100 RPM.
-
Environmental Conditions: Conduct the electrospinning process at room temperature and a relative humidity of approximately 30%.
-
-
Post-Spinning Treatment:
-
Crosslinking: Thermally crosslink the electrospun mat in a vacuum oven to polymerize the PGS prepolymer. Curing conditions can be varied to achieve different mechanical properties (e.g., 120°C for 48 hours).
-
Purification: Submerge the crosslinked mat in deionized water for 24 hours to dissolve and remove the PVA carrier polymer. Subsequently, wash with ethanol (B145695) to remove any residual impurities.
-
Drying: Vacuum-dry the purified PGS nanofiber scaffold at room temperature for 24 hours.
-
II. Characterization of Electrospun this compound-Based Nanofibers
Fiber Morphology and Diameter
Protocol (Scanning Electron Microscopy - SEM):
-
Sample Preparation: Mount a small section of the nanofiber mat onto an SEM stub using double-sided carbon tape.
-
Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging during imaging.
-
Imaging: Image the sample using an SEM at various magnifications.
-
Fiber Diameter Measurement: Use image analysis software (e.g., ImageJ) to measure the diameter of at least 100 individual fibers from multiple SEM images to determine the average fiber diameter and distribution.
Mechanical Properties
Protocol (Tensile Testing):
-
Sample Preparation: Cut rectangular strips of the nanofiber mat with uniform dimensions (e.g., 10 mm width and 30 mm length).
-
Tensile Testing: Mount the sample in a universal testing machine equipped with a load cell appropriate for the expected forces.
-
Data Acquisition: Apply a uniaxial tensile load at a constant strain rate until the sample fails. Record the stress-strain curve.
-
Data Analysis: From the stress-strain curve, calculate the Young's modulus (from the initial linear region), ultimate tensile strength (the maximum stress), and elongation at break (the strain at failure).
Table 1: Summary of Mechanical Properties of Electrospun this compound-Based Nanofibers
| Polymer System | Young's Modulus (MPa) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) | Fiber Diameter (nm) | Reference |
| PGS (crosslinked) | 0.25 - 1.2 | ~0.5 | >200 | 300-800 | [4] |
| PCL-PGS (1:1 blend) | 3.6 - 11.0 | - | - | - | [5] |
| PCL-PGS with 5% Bioactive Glass | 241 ± 17 | - | - | - | [5] |
| PCL-PGS with 10% Bioactive Glass | 311 ± 20 | - | - | - | [5] |
| PLA/PMS (90:10) | < PLA | > PLA | > PLA | ~250 | [6] |
| Zein-PGS (6:1) | - | - | - | 90 ± 30 | [6] |
| Zein-PGS (3:1) | - | - | - | 150 ± 50 | [6] |
III. Drug Delivery Applications
Loading of Dexamethasone (B1670325) into Electrospun Nanofibers
This protocol describes the incorporation of dexamethasone, an anti-inflammatory drug, into electrospun nanofibers using the blending method.
Protocol:
-
Solution Preparation:
-
Prepare a polymer solution as described in section 1.2 (e.g., PGS and a carrier polymer like PCL or PLA in a suitable solvent).
-
Dissolve dexamethasone into the polymer solution at the desired concentration (e.g., 1-5% w/w relative to the polymer). Stir until the drug is fully dissolved and the solution is homogeneous.
-
-
Electrospinning:
-
Follow the electrospinning procedure outlined in section 1.2, using the drug-loaded polymer solution.
-
-
Post-Spinning Treatment:
-
Perform crosslinking and purification steps as required for the specific polymer system.
-
In Vitro Drug Release Study
Protocol:
-
Sample Preparation: Cut circular discs of the drug-loaded nanofiber mat of a known weight and diameter.
-
Release Study Setup: Place each disc in a vial containing a known volume of release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Incubation: Incubate the vials at 37°C in a shaking water bath to simulate physiological conditions.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours, and daily thereafter), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of drug released over time and plot the release profile.
Table 2: In Vitro Release of Dexamethasone from Electrospun Nanofibers
| Time (Days) | Cumulative Release (%) from PCL/Gelatin/Chitosan (B1678972) Nanoparticles |
| 1 | ~20 |
| 5 | ~40 |
| 10 | ~60 |
| 15 | ~75 |
| 20 | ~85 |
| 25 | ~95 |
| 30 | >98 |
Data adapted from a study on dexamethasone release from a PCL/gelatin scaffold incorporating drug-loaded chitosan nanoparticles, demonstrating a sustained release profile.[7]
IV. Biocompatibility Assessment
Cell Viability Assay (MTT Assay)
Protocol:
-
Scaffold Sterilization: Sterilize the nanofiber scaffolds by UV irradiation for 2 hours.
-
Cell Seeding: Place the sterile scaffolds in a 96-well tissue culture plate. Seed cells (e.g., fibroblasts or mesenchymal stem cells) onto the scaffolds at a density of 1 x 10⁴ cells per well.
-
Incubation: Culture the cells for desired time points (e.g., 1, 3, and 7 days) at 37°C and 5% CO₂.
-
MTT Assay:
-
At each time point, remove the culture medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is proportional to the absorbance. Results can be expressed as a percentage relative to a control group (e.g., cells cultured on tissue culture plastic).
Table 3: Cell Viability on PCL-PGS Scaffolds with Bioactive Glass
| Scaffold Composition | Day 1 Cell Viability (%) | Day 2 Cell Viability (%) |
| 3D-ES PCL-PGS | 124 ± 4 | 125 ± 11 |
| 3D-ES PCL-PGS-5BGs | 126 ± 7 | 137 ± 11 |
| 3D-ES PCL-PGS-10BGs | 129 ± 4 | 134 ± 6 |
Data adapted from a study on 3T3 fibroblast viability on electrospun PCL-PGS scaffolds combined with 3D printed grids containing bioactive glasses (BGs).[5]
V. Visualizations of Experimental Workflows and Signaling Pathways
Caption: Workflow for the fabrication of electrospun this compound-based nanofibers.
Caption: Integrin-mediated signaling cascade upon cell adhesion to a this compound-based scaffold.
Caption: Wnt/β-catenin signaling pathway in osteogenic differentiation on this compound-based scaffolds.
Caption: VEGF signaling pathway promoting angiogenesis on a VEGF-loaded this compound scaffold.
References
- 1. Abstract: Differential Osteogenic Signaling Pathways in Human Mesenchymal Stem Cells on Collagen Glycosaminoglycan Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Bilayered, Electrospun Poly(Glycerol-Sebacate)/Polyurethane-Polyurethane Scaffold for Engineering of Endothelial Basement Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Signaling Pathways Driving MSC Osteogenesis: Mechanisms, Regulation, and Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyglycerol this compound/polycaprolactone/reduced graphene oxide composite scaffold for myocardial tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
Sebacate-Based Hydrogels: A Platform for Controlled Drug Release
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sebacate-based hydrogels are gaining significant attention in the field of controlled drug delivery due to their biocompatibility, biodegradability, and tunable mechanical properties. These hydrogels are typically formed from polymers synthesized using sebacic acid, a naturally occurring dicarboxylic acid. The resulting polyester (B1180765) networks can be engineered to release therapeutic agents in a sustained manner, offering advantages such as reduced dosing frequency, minimized systemic side effects, and improved therapeutic efficacy. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound-based hydrogels for controlled drug release, with a focus on the delivery of the chemotherapeutic agent doxorubicin (B1662922).
Key Features of this compound-Based Hydrogels
-
Biocompatibility: this compound-based polymers and their degradation products generally exhibit low toxicity and good biocompatibility, making them suitable for in vivo applications[1][2][3].
-
Biodegradability: The ester bonds in the polymer backbone are susceptible to hydrolysis, leading to the degradation of the hydrogel into non-toxic byproducts that can be cleared by the body[1][2].
-
Tunable Properties: The mechanical properties, degradation rate, and drug release profile of this compound-based hydrogels can be tailored by altering the polymer composition, crosslinking density, and fabrication method[][5].
-
Versatility: These hydrogels can be formulated to encapsulate both hydrophilic and hydrophobic drugs and can be designed as injectable systems for minimally invasive delivery[][5].
Applications in Controlled Drug Release
This compound-based hydrogels have been explored for the delivery of a wide range of therapeutic agents, including:
-
Anti-cancer drugs: Providing sustained local delivery to tumor sites, thereby enhancing efficacy and reducing systemic toxicity[6][7][8].
-
Antibiotics: For localized treatment of infections.
-
Growth factors: In tissue engineering applications to promote cell proliferation and differentiation.
-
Anti-inflammatory agents: For targeted treatment of inflammation.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound-based hydrogels for drug delivery.
Table 1: Drug Loading and Release Kinetics of Doxorubicin from this compound-Based Hydrogels
| Hydrogel Composition | Drug Loading Method | Drug Loading Content (wt%) | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) | Reference |
| Poly(glycerol this compound) (PGS) | Swelling | 1.7 | ~5 | ~10 | [9] |
| Poly(glycerol this compound) (PGS) | Swelling | 5.7 | ~15 | ~30 | [9] |
| Methacrylated PGS | Swelling | 1.7 | ~10 | ~15 | [9] |
| Methacrylated PGS | Swelling | 5.7 | ~25 | ~35 | [9] |
| Salecan-g-poly(acrylic acid) | Electrostatic Interaction | 69.4 | ~12.3 (at pH 7.4) | - | [10] |
Table 2: Mechanical Properties of this compound-Based Hydrogels
| Hydrogel Composition | Young's Modulus (MPa) | Compressive Strength (kPa) | Elongation at Break (%) | Reference |
| Poly(glycerol this compound) (PGS) | 0.29 ± 0.05 | - | 45.3 ± 9.6 | [9] |
| Nonwoven Reinforced PGSLPA | - | Increased by 60% | - | [2][3] |
| Poly(glycerol this compound)-based polyurethane | Tunable to mimic soft tissues | - | - | [10] |
Experimental Protocols
Protocol 1: Synthesis of Poly(glycerol this compound) (PGS) Pre-polymer
This protocol describes the synthesis of the PGS pre-polymer via a melt polycondensation reaction.
Materials:
-
Glycerol (B35011) (anhydrous)
-
Sebacic acid
-
Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Vacuum pump and vacuum line
Procedure:
-
Place equimolar amounts of glycerol and sebacic acid into a three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and an outlet.
-
Heat the reaction mixture to 120°C under a constant flow of nitrogen gas with continuous stirring.
-
Maintain the reaction at 120°C for 24 hours to form the PGS pre-polymer.
-
After 24 hours, apply a vacuum to the system to remove the water condensation byproduct and continue the reaction for another 48 hours to achieve a higher molecular weight pre-polymer.
-
The resulting viscous liquid is the PGS pre-polymer. Store it in a desiccator at room temperature.
Protocol 2: Fabrication of Doxorubicin-Loaded PGS Hydrogels
This protocol details the fabrication of drug-loaded hydrogels by physically entrapping doxorubicin within the crosslinked PGS network.
Materials:
-
PGS pre-polymer (from Protocol 1)
-
Doxorubicin hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Molds (e.g., PDMS)
-
Vacuum oven
Procedure:
-
Dissolve the desired amount of doxorubicin hydrochloride in a minimal amount of sterile PBS.
-
Add the doxorubicin solution to the PGS pre-polymer and mix thoroughly to ensure homogeneous distribution of the drug.
-
Pour the drug-pre-polymer mixture into the desired molds.
-
Transfer the molds to a vacuum oven and cure at 120°C for 48 hours to crosslink the pre-polymer and form the hydrogel.
-
Allow the hydrogels to cool to room temperature before removing them from the molds.
-
Store the drug-loaded hydrogels in a sterile, dry environment until further use.
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release assay to evaluate the release kinetics of doxorubicin from the PGS hydrogels.
Materials:
-
Doxorubicin-loaded PGS hydrogels (from Protocol 2)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator shaker set at 37°C
-
UV-Vis spectrophotometer or HPLC system
-
Centrifuge tubes (e.g., 15 mL)
Procedure:
-
Weigh each drug-loaded hydrogel sample and place it in a separate centrifuge tube.
-
Add a known volume of pre-warmed PBS (pH 7.4) to each tube, ensuring the hydrogel is fully submerged. A volume that ensures sink conditions (drug concentration in the release medium does not exceed 10% of its solubility) is recommended.
-
Place the tubes in an incubator shaker set at 37°C and 100 rpm.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours, etc.), withdraw a specific volume of the release medium (e.g., 1 mL).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant total volume.
-
Analyze the concentration of doxorubicin in the collected samples using a UV-Vis spectrophotometer (at ~480 nm) or an HPLC system.
-
Calculate the cumulative percentage of drug released at each time point using the following equation:
Cumulative Release (%) = [(V_t * C_n) + Σ(V_s * C_{n-1})] / m_drug * 100
Where:
-
V_t = total volume of the release medium
-
V_s = volume of the sample withdrawn at each time point
-
C_n = concentration of the drug in the sample at time n
-
C_{n-1} = concentration of the drug in the sample at the previous time point
-
m_drug = initial mass of the drug loaded in the hydrogel
-
Mandatory Visualizations
Signaling Pathways of Doxorubicin-Induced Apoptosis
Doxorubicin, a common chemotherapeutic agent delivered by hydrogels, induces cancer cell death through multiple mechanisms. The following diagrams illustrate the key signaling pathways involved in doxorubicin-induced apoptosis.
Caption: Doxorubicin induces apoptosis via extrinsic and intrinsic pathways.
Experimental Workflow: From Hydrogel Synthesis to In Vitro Evaluation
The following diagram outlines the general experimental workflow for developing and testing this compound-based hydrogels for controlled drug release.
Caption: Workflow for this compound-based hydrogel drug delivery system development.
References
- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
- 6. Doxorubicin induces cardiomyocyte apoptosis and atrophy through cyclin-dependent kinase 2-mediated activation of forkhead box O1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin loaded liposomes in hydrogels: rheological properties and drug release profiles [pubblicazioni.unicam.it]
- 9. Methacrylated poly(glycerol this compound) as a photocurable, biocompatible, and biodegradable polymer with tunable degradation and drug release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and characterization of a novel pH-sensitive Salecan-g-poly(acrylic acid) hydrogel for controlled release of doxorubicin - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 3D Printing of Sebacate Polymer Scaffolds for Bone Regeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction: The field of bone tissue engineering is continually seeking innovative solutions for the repair and regeneration of bone defects. Three-dimensional (3D) printing has emerged as a powerful technology for fabricating scaffolds that mimic the intricate architecture of native bone. Sebacate-based polymers, particularly poly(glycerol this compound) (PGS), are gaining significant attention due to their advantageous properties, including biodegradability, biocompatibility, and tunable mechanical properties.[1][2][3] This document provides detailed application notes and protocols for the 3D printing of this compound polymer scaffolds for bone regeneration, summarizing key quantitative data and outlining experimental methodologies.
Data Presentation
The properties of 3D printed this compound-based scaffolds can be tailored by altering their composition and microarchitecture. The following tables summarize quantitative data from various studies.
Table 1: Composition and Mechanical Properties of 3D Printed this compound-Based Scaffolds
| Scaffold Composition | Young's Modulus (MPa) | Compressive Modulus (kPa) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) | Citation |
| Poly(glycerol this compound) (PGS) | 0.03 - 1.4 | - | > 0.2 | 125 - 265 | [4] |
| PGS with Decellularized Bone ECM | - | up to 165 | - | - | [1][5] |
| PCL-PGS Blends with Bioactive Glass | 240 - 310 | - | - | - | [6] |
| PGS-Collagen I/II-Hyaluronic Acid | - | 167.0 | - | - | [7] |
Table 2: Architectural and Degradation Properties of 3D Printed this compound-Based Scaffolds
| Scaffold Composition | Pore Size (µm) | Porosity (%) | Degradation (Weight Loss) | pH of Degradation Byproducts | Citation |
| PGS with Decellularized Bone ECM | 100 - 150 (small), 250 - 355 (large) | - | ~12% at endpoint | ~7.14 | [1][5] |
| PCL-PGS Blends with Bioactive Glass | - | - | ~14% after 56 days | ~6.0 | [6] |
| PEG/Sebacic Acid Hydrogel | - | - | ~42% after 12 weeks (in vivo) | - | [8][9] |
| RGD-modified PEG/Sebacic Acid Hydrogel | - | - | ~52% after 12 weeks (in vivo) | - | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of Poly(glycerol this compound) (PGS) Pre-polymer
This protocol describes the synthesis of the PGS pre-polymer through a polycondensation reaction.
Materials:
-
Sebacic acid
-
Argon or Nitrogen gas supply
-
Round bottom flask
-
Heating mantle with magnetic stirrer
-
Vacuum pump
Procedure:
-
Combine equimolar amounts of glycerol and sebacic acid in a round bottom flask.[1][10]
-
Heat the mixture to 120-150°C under a constant flow of inert gas (Argon or Nitrogen) with continuous stirring.[10]
-
Continue the reaction for 24 hours to form the pre-polymer.[10]
-
For the final curing step, the pre-polymer is typically heated for an extended period (24 to 96 hours) under vacuum to promote crosslinking.[10] The exact time and temperature can be varied to tailor the mechanical properties.[4]
Protocol 2: Fabrication of 3D Printed PGS Scaffolds using Extrusion-Based Printing
This protocol outlines the steps for fabricating porous scaffolds from the PGS pre-polymer.
Materials:
-
PGS pre-polymer
-
3D Bioprinter with extrusion capabilities
-
Sodium chloride (NaCl) particles, sieved to desired size range (e.g., 100-350 µm)[1][11]
-
Deionized water
Procedure:
-
Thoroughly mix the PGS pre-polymer with sieved NaCl particles to create a printable composite ink. The salt acts as a porogen.[11][12]
-
Load the PGS-salt ink into the printer cartridge and heat to an appropriate printing temperature.
-
Design the scaffold architecture using CAD software and upload it to the 3D printer.
-
Print the scaffold layer-by-layer onto a collection plate.
-
Post-printing, thermally crosslink the scaffold by heating it in a vacuum oven. The curing time and temperature will influence the final mechanical properties.
-
Immerse the crosslinked scaffold in deionized water to leach out the NaCl particles, creating an interconnected porous network.[11] Change the water periodically until all salt is removed.
-
Freeze-dry the scaffold to remove all water.
Protocol 3: In Vitro Assessment of Osteogenic Differentiation
This protocol details the methodology for evaluating the potential of the 3D printed scaffolds to induce osteogenic differentiation of mesenchymal stem cells (MSCs).
Materials:
-
Sterilized 3D printed PGS scaffolds
-
Mesenchymal Stem Cells (MSCs)
-
Standard cell culture medium (e.g., DMEM)
-
Osteogenic induction medium (standard medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)
-
Alkaline Phosphatase (ALP) assay kit
-
Alizarin Red S staining solution
-
Calcium quantification assay kit
-
Papain digestion solution[1]
Procedure:
-
Cell Seeding:
-
Place sterile scaffolds into a multi-well culture plate.
-
Seed MSCs onto the scaffolds at a predetermined density.
-
Allow cells to attach for 24 hours in standard culture medium.[1]
-
-
Osteogenic Induction:
-
After 24 hours, replace the standard medium with osteogenic induction medium.
-
Culture the cell-seeded scaffolds for up to 28 days, changing the medium every 2-3 days.[1]
-
-
Analysis:
-
Alkaline Phosphatase (ALP) Activity: At desired time points (e.g., days 7, 14, 21), measure ALP activity, an early marker of osteogenesis, using a commercial assay kit according to the manufacturer's instructions.[5]
-
Alizarin Red S Staining: At the end of the culture period (e.g., day 21 or 28), fix the cell-seeded scaffolds and stain with Alizarin Red S solution to visualize calcium deposition, a late marker of osteogenesis.[5]
-
Calcium Quantification: Quantify the amount of calcium deposition using a calcium quantification assay kit.[5]
-
Visualizations
Caption: Experimental workflow for fabrication and evaluation of 3D printed this compound scaffolds.
Caption: Osteogenic signaling pathways activated by bioactive this compound scaffolds.
Caption: Relationship between scaffold properties and cellular response in bone regeneration.
References
- 1. Biofabrication of Poly(glycerol this compound) Scaffolds Functionalized with a Decellularized Bone Extracellular Matrix for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly (Glycerol this compound)-Based Bio-Artificial Multiporous Matrix for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Poly (Glycerol this compound)-Based Bio-Artificial Multiporous Matrix for Bone Regeneration [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Biofabrication of Poly(glycerol this compound) Scaffolds Functionalized with a Decellularized Bone Extracellular Matrix for Bone Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Collagen-based 3D printed poly (glycerol this compound) composite scaffold with biomimicking mechanical properties for enhanced cartilage defect repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo biodegradation and biocompatibility of PEG/sebacic acid-based hydrogels using a cage implant system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Sterilization of Sebacate-Based Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebacate-based biomaterials, such as poly(glycerol this compound) (PGS), are a class of biodegradable elastomers with tunable mechanical properties and excellent biocompatibility, making them highly attractive for a range of biomedical applications including tissue engineering and drug delivery. The terminal sterilization of medical devices and implants fabricated from these materials is a critical step to ensure patient safety.[1] However, the sterilization process itself can potentially alter the physicochemical and biological properties of the biomaterial.[2][3] These application notes provide a comprehensive overview of common sterilization techniques for this compound-based biomaterials, their effects on material properties, and detailed protocols for their implementation and subsequent characterization.
Comparison of Sterilization Techniques
The choice of sterilization method is critical and must be compatible with the inherent properties of the this compound-based polymer to maintain its structural integrity and performance.[1][2] The following table summarizes the quantitative effects of various sterilization techniques on the properties of this compound-based and analogous polyester (B1180765) biomaterials.
| Sterilization Method | Polymer | Parameter | Pre-Sterilization Value | Post-Sterilization Value | Key Observations |
| Ethylene (B1197577) Oxide (EtO) | Poly(lactic-co-glycolic acid) (PLGA) | Molecular Weight (Mw) | Not Specified | ~12% decrease | EtO is a low-temperature method causing minimal changes in molecular weight compared to other techniques.[4] However, scaffolds may experience shrinkage.[4] |
| Poly(glycerol dodecanedioate) | Glass Transition Temp. (Tg) | Not Specified | Decreased at 54.4°C vs 37.8°C | Higher EtO processing temperatures can negatively impact thermal properties.[5] | |
| Gamma Irradiation | Poly(l-lactide-co-glycolide-co-trimethylene carbonate) | Number Avg. Molecular Weight (Mn) | ~38 kDa | ~18 kDa (at 15 kGy) | Gamma irradiation can cause significant chain scission, leading to a considerable drop in molecular weight.[6] |
| Poly(l-lactide-co-glycolide-co-ɛ-caprolactone) | Compression Strength | ~1.2 MPa | ~0.4 MPa (at 25 kGy) | A significant decrease in mechanical properties is often observed.[6] | |
| PLGA-PEG Copolymer | Weight Avg. Molecular Weight (Mw) | ~120 kDa | ~80 kDa (at 25 kGy) | The decrease in molecular weight is dose-dependent.[7] | |
| Electron Beam (E-beam) | Polycaprolactone (PCL)/β-TCP | Young's Modulus | ~55 MPa | ~63 MPa | E-beam can induce both chain scission and cross-linking, potentially increasing stiffness.[8] |
| Polycaprolactone (PCL)/β-TCP | Degradation Rate | Not Specified | 25% faster degradation | Increased degradation rate attributed to chain scission.[8] | |
| Poly(l-lactide-co-glycolide-co-trimethylene carbonate) | Number Avg. Molecular Weight (Mn) | ~38 kDa | No significant change (at 15 kGy) | E-beam is considered less damaging to physicochemical properties than gamma irradiation.[6] | |
| Steam Autoclave | Polyethylene Terephthalate (PET) | Surface Morphology | Smooth | Increased oligomer formation | High temperature and humidity can lead to hydrolysis and surface changes.[9] |
| Nanocomposite (POSS-PCL) | Structural Integrity | Intact | Extensive deformation | Not suitable for polymers with low melting points.[3] |
Experimental Protocols
Detailed methodologies for the sterilization and subsequent characterization of this compound-based biomaterials are provided below.
Protocol 1: Ethylene Oxide (EtO) Sterilization
Ethylene oxide sterilization is a low-temperature gas sterilization process suitable for heat-sensitive materials.
Materials:
-
Packaged this compound-based biomaterial (in gas-permeable packaging)
-
Ethylene oxide sterilizer
-
Biological indicators (e.g., Bacillus atrophaeus spores)
-
Aeration chamber
Procedure:
-
Packaging: Place the this compound-based biomaterial in a breathable sterilization pouch or container that allows for EtO gas penetration and subsequent removal.
-
Preconditioning: Condition the packaged material at a controlled temperature (typically 37-63°C) and relative humidity (40-80%) to ensure the microorganisms are susceptible to the sterilant.[9]
-
Sterilization Cycle:
-
Place the packaged material and biological indicators in the EtO sterilizer chamber.
-
Initiate the sterilization cycle with the following typical parameters:
-
Gas Concentration: 450 to 1200 mg/L
-
Temperature: 37 to 63°C
-
Relative Humidity: 40 to 80%
-
Exposure Time: 1 to 6 hours
-
-
-
Post-Sterilization Aeration: After the cycle, transfer the sterilized material to a dedicated aeration chamber to remove residual EtO and its byproducts. Aeration is typically carried out for 8-12 hours at 50-60°C.
-
Sterility Testing: Aseptically retrieve the biological indicators and incubate them according to the manufacturer's instructions to confirm the sterility of the load.
-
Residual Testing: Perform EtO residual testing to ensure that the levels are below the limits specified in ISO 10993-7.
Protocol 2: Gamma Irradiation Sterilization
Gamma irradiation is a form of ionizing radiation that sterilizes by damaging the DNA of microorganisms.
Materials:
-
Packaged this compound-based biomaterial (sealed in its final packaging)
-
Gamma irradiation facility (with a Cobalt-60 source)
-
Dosimeters
Procedure:
-
Packaging: Package the biomaterial in a sealed, radiation-compatible container.
-
Dosimetry: Place dosimeters at various locations within the irradiation container to ensure a uniform dose distribution.
-
Irradiation: Expose the packaged material to gamma radiation. A typical dose for sterilization of medical devices is 25 kGy, as recommended by ISO 11137.[10] The dose can be adjusted based on the bioburden of the product.
-
Dose Verification: After irradiation, read the dosimeters to confirm that the target dose was delivered throughout the product load.
-
Material Characterization: Post-sterilization, it is crucial to characterize the material for any changes in molecular weight and mechanical properties, as gamma irradiation is known to cause chain scission in polyesters.[6][7]
Protocol 3: Electron Beam (E-beam) Sterilization
E-beam sterilization uses a stream of high-energy electrons to sterilize materials. It is a rapid, non-thermal process.
Materials:
-
Packaged this compound-based biomaterial
-
Electron beam accelerator facility
-
Dosimeters
Procedure:
-
Packaging: Package the biomaterial in its final, sealed packaging.
-
Dosimetry: Place dosimeters on the product to monitor the absorbed dose.
-
Irradiation: Expose the packaged material to the electron beam. A standard single dose of 25 kGy is commonly used for terminal sterilization according to ISO 11137-2.[8] The exposure time is typically very short (seconds to minutes).
-
Dose Verification: Read the dosimeters to verify the absorbed dose.
-
Material Characterization: Evaluate the material for changes in mechanical properties and degradation rate, as E-beam can induce both cross-linking and chain scission.[8]
Protocol 4: Steam Autoclave Sterilization
Steam autoclaving uses high-pressure saturated steam to sterilize. This method is generally not recommended for most this compound-based biomaterials due to their susceptibility to hydrolysis at high temperatures.
Materials:
-
This compound-based biomaterial (if deemed suitable)
-
Autoclavable pouch
-
Steam autoclave
-
Biological indicators (e.g., Geobacillus stearothermophilus spores)
Procedure:
-
Packaging: Place the biomaterial in an autoclavable pouch.
-
Loading: Place the pouch in the autoclave, ensuring that steam can circulate freely.
-
Sterilization Cycle: Run a typical autoclave cycle, for example, at 121°C and 15 psi for 15-30 minutes.
-
Drying: Ensure a complete drying cycle to remove residual moisture.
-
Material Characterization: Thoroughly assess the material for degradation, changes in molecular weight, and loss of mechanical properties.
Post-Sterilization Characterization Protocols
Protocol 5: Molecular Weight Determination
Method: Gel Permeation Chromatography (GPC)
Procedure:
-
Dissolve a known mass of the sterilized and unsterilized (control) this compound-based polymer in a suitable solvent (e.g., tetrahydrofuran).
-
Filter the solutions to remove any particulates.
-
Inject the solutions into a GPC system equipped with a suitable column set and a refractive index detector.
-
Use a calibration curve generated from polymer standards of known molecular weight to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the samples.
-
Compare the molecular weight distributions of the sterilized and control samples to assess the extent of chain scission or cross-linking.
Protocol 6: Mechanical Properties Assessment
Method: Tensile Testing
Procedure:
-
Prepare dog-bone shaped specimens of the sterilized and unsterilized (control) biomaterial according to ASTM D638 standards.
-
Conduct tensile testing using a universal testing machine at a constant crosshead speed.
-
Record the stress-strain data until the specimen fractures.
-
From the stress-strain curves, calculate the Young's modulus, ultimate tensile strength (UTS), and elongation at break.
-
Statistically compare the mechanical properties of the sterilized and control groups.
Protocol 7: In Vitro Degradation Study
Procedure:
-
Prepare pre-weighed samples of the sterilized and unsterilized (control) biomaterial.
-
Immerse the samples in a phosphate-buffered saline (PBS, pH 7.4) solution at 37°C. For accelerated degradation studies, a lipase (B570770) solution can be used.[11]
-
At predetermined time points, remove the samples from the solution, gently rinse with deionized water, and dry to a constant weight.
-
Calculate the percentage of mass loss over time.
-
Optionally, analyze the degradation medium for changes in pH and the presence of degradation byproducts.
Biocompatibility Assessment
Following sterilization, it is mandatory to assess the biocompatibility of the this compound-based biomaterial according to the ISO 10993 series of standards.[1][2][12][13]
Protocol 8: In Vitro Cytotoxicity Testing (ISO 10993-5)
Procedure:
-
Extract Preparation: Prepare extracts of the sterilized biomaterial in cell culture medium according to ISO 10993-12.
-
Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts) in a multi-well plate and allow them to attach.
-
Exposure: Replace the culture medium with the prepared extracts of the sterilized material. Include positive (toxic material) and negative (non-toxic material) controls.
-
Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).
-
Viability Assessment: Assess cell viability using a quantitative assay such as MTT, XTT, or live/dead staining.
-
Evaluation: Compare the viability of cells exposed to the material extract with the controls. A significant reduction in cell viability indicates a cytotoxic effect.
Diagrams
Caption: General workflow for the sterilization and validation of this compound-based biomaterials.
Caption: Key pathways for the physicochemical characterization of sterilized this compound-based biomaterials.
Conclusion
The selection of an appropriate sterilization method for this compound-based biomaterials is a critical consideration that directly impacts the final product's safety and efficacy. While low-temperature methods like ethylene oxide and e-beam irradiation appear to be more compatible with these polymers than gamma irradiation or steam autoclaving, thorough post-sterilization characterization and biocompatibility testing are essential to validate the chosen process. The protocols and data presented in these application notes are intended to guide researchers and developers in making informed decisions for the successful translation of this compound-based biomaterials from the laboratory to clinical applications.
References
- 1. Biocompatibility & Sterilization in 3D Printed Medical Devices | ISO 10993 & FDA Guidelines [stratasys.com]
- 2. saliterman.umn.edu [saliterman.umn.edu]
- 3. Effects of sterilization treatments on bulk and surface properties of nanocomposite biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Radiation Sterilization on Properties of Biodegradable Lactide/Glycolide/Trimethylene Carbonate and Lactide/Glycolide/ε-caprolactone Porous Scaffolds with Shape Memory Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Gamma Irradiation on Structural and Biological Properties of a PLGA-PEG-Hydroxyapatite Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Electron Beam Sterilization on Three-Dimensional-Printed Polycaprolactone/Beta-Tricalcium Phosphate Scaffolds for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 10. Evaluation of Biomechanical and Chemical Properties of Gamma-Irradiated Polycaprolactone Microfilaments for Musculoskeletal Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation behavior of poly(glycerol this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mddionline.com [mddionline.com]
- 13. emergobyul.com [emergobyul.com]
Application Note & Protocol: Quantifying Sebacate Levels in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sebacic acid, a ten-carbon dicarboxylic acid, is a naturally occurring metabolite found in various biological systems. It plays a role in several physiological and pathophysiological processes, including fatty acid metabolism and inflammatory responses.[1] Inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, can lead to an accumulation of sebacic acid and other dicarboxylic acids in bodily fluids, making its quantification a critical diagnostic marker.[1] Furthermore, research has indicated that sebacic acid may have therapeutic potential, influencing glycemic control and exhibiting anti-inflammatory properties.[1] Accurate and robust methods for quantifying sebacate levels in biological samples are therefore essential for both clinical diagnostics and biomedical research.
This document provides detailed protocols for the quantification of sebacic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It also includes information on the biological significance of sebacic acid and visual representations of analytical workflows and associated signaling pathways.
Data Presentation: Quantitative Levels of this compound
The concentration of sebacic acid can vary significantly depending on the biological matrix and the physiological state of the individual. The following tables summarize reported concentrations of sebacic acid in human and animal samples.
Table 1: Sebacic Acid Levels in Human Biological Samples
| Biological Matrix | Condition | Concentration Range | Method |
| Urine | Healthy Children (1-13 years) | 1.118 ± 2.795 µmol/mmol creatinine[2] | GC-MS |
| Urine | Healthy Pediatric Population | Varies with age, generally higher in younger children[3][4] | GC-MS |
| Plasma | Healthy Older Adults | Significantly decreased with age[5] | Metabolomics |
| Serum/Plasma | Post-intravenous infusion | Pharmacokinetic parameters determined[6] | HPLC |
Table 2: Sebacic Acid Distribution in Rat Tissues
| Tissue | Characteristics | Method |
| Adipose Tissue | Longest half-life (135 min)[7][8] | Radiotracer study |
| Liver | Long half-life (74 min), likely site of metabolism[7][8] | Radiotracer study |
| Plasma | Half-life of 38.71 min[7][8] | Radiotracer study |
| Other Organs | Half-life similar to plasma[7][8] | Radiotracer study |
Experimental Protocols
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. Due to its polar nature and low volatility, sebacic acid requires a derivatization step to convert it into a more volatile and thermally stable compound, typically a silyl (B83357) ester, before GC-MS analysis.
a. Sample Preparation and Derivatization (Silylation)
This protocol is adapted for plasma/serum samples and can be modified for other biological matrices.
Materials:
-
Sample (Plasma, Urine, Tissue Homogenate)
-
Internal Standard (IS) solution (e.g., deuterated sebacic acid)
-
Protein precipitation solvent (e.g., ice-cold methanol (B129727) or acetonitrile)
-
Nitrogen gas, high purity
-
Pyridine
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Solvent for reconstitution (e.g., iso-octane or dichloromethane)
-
Glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Collection and Storage: Collect biological samples using standard procedures and store them at -80°C until analysis to minimize degradation.
-
Thawing and Internal Standard Spiking: Thaw samples on ice. To 100 µL of sample (e.g., plasma), add a known amount of internal standard.
-
Protein Precipitation (for plasma/serum/tissue): Add 400 µL of ice-cold methanol or acetonitrile (B52724) to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean glass reaction vial.
-
Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all water and protic solvents as they interfere with the silylation reaction.[9]
-
Derivatization:
-
To the dried residue, add 50 µL of pyridine.
-
Add 100 µL of BSTFA + 1% TMCS (or MSTFA).
-
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 60-70°C for 60 minutes to ensure complete derivatization.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample may be further diluted with a suitable solvent (e.g., iso-octane) and is now ready for GC-MS analysis.
b. GC-MS Instrumental Parameters
The following are typical GC-MS parameters and may require optimization for specific instruments.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Column | Fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 20°C/min to 280°C, hold for 10 min |
| Carrier Gas | Helium at a constant flow rate |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
| Monitored Ions | Specific m/z values for derivatized this compound and the internal standard |
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of non-volatile compounds in complex matrices, often with simpler sample preparation compared to GC-MS as derivatization may not be required.
a. Sample Preparation
This protocol is for urine samples and can be adapted for other biofluids.
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., ¹³C-labeled sebacic acid or another dicarboxylic acid like Adipic acid-¹³C₆)[1]
-
Formic acid
-
Ethyl acetate
-
Solvent for reconstitution (e.g., initial mobile phase)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Collection and Storage: Collect urine samples and store at -80°C.
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex and centrifuge at 4,000 rpm for 10 minutes to pellet any precipitate.[10]
-
Aliquoting and Internal Standard Spiking: Transfer 500 µL of the urine supernatant to a clean microcentrifuge tube. Add a known amount of the internal standard.
-
Acidification: Acidify the sample by adding 10 µL of formic acid.
-
Liquid-Liquid Extraction: Add 1 mL of ethyl acetate, vortex vigorously for 2 minutes, and then centrifuge at 10,000 x g for 5 minutes.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid). Vortex, centrifuge, and transfer the supernatant to an LC autosampler vial for analysis.[1]
b. LC-MS/MS Instrumental Parameters
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to separate sebacic acid from other matrix components |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and the internal standard |
Visualizations
Experimental and Analytical Workflows
Signaling Pathways
Sebacic acid can be converted by human neutrophils to its 5-oxo analog, which is a potent activator of pro-inflammatory cells through the OXER1 receptor.[1]
Sebacic acid has also been shown to modulate inflammatory pathways involving NF-κB and STAT3, key transcription factors in the inflammatory response. It can specifically decrease the lipopolysaccharide (LPS)-induced expression of interleukin-6 (IL-6) mRNA.[1]
Conclusion
The quantification of sebacic acid in biological samples is a valuable tool for both clinical diagnostics and research. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The protocols provided herein offer robust and reliable methods for the accurate measurement of sebacic acid, which will aid in further understanding its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sebacic acid as a potential age-related biomarker of liver aging: evidence linking mice and human [longevity-ai.com]
- 6. researchgate.net [researchgate.net]
- 7. Tracer study of metabolism and tissue distribution of sebacic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Sebacate-Based Biomaterials in Soft Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(glycerol sebacate) (PGS), a biodegradable elastomer synthesized from the biocompatible monomers glycerol (B35011) and sebacic acid, has emerged as a promising material for a wide range of soft tissue engineering applications.[1][2][3] Its tunable mechanical properties, which can be tailored to mimic various soft tissues, combined with its degradation into non-toxic, endogenous products, make it an exemplary candidate for tissue regeneration, drug delivery, and the fabrication of medical devices.[4][5] This document provides detailed application notes and experimental protocols for the synthesis, fabrication, characterization, and biological evaluation of this compound-based biomaterials, with a focus on PGS.
Data Presentation: Quantitative Properties of Poly(Glycerol this compound)
The physicochemical and mechanical properties of PGS can be precisely controlled by modulating synthesis parameters such as the molar ratio of monomers, curing temperature, and curing time.[2][6] This tunability allows for the creation of biomaterials with properties that closely match the target soft tissue.
Table 1: Mechanical Properties of Poly(Glycerol this compound) Under Various Synthesis Conditions
| Monomer Ratio (Glycerol:Sebacic Acid) | Curing Temperature (°C) | Curing Time (h) | Young's Modulus (MPa) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) | Reference(s) |
| 1:1 | 110 | - | 0.056 | - | - | [2][6] |
| 1:1 | 120 | - | 0.22 | - | - | [2][6] |
| 1:1 | 130 | - | 1.2 | - | - | [2][6] |
| 4:3 | - | - | 0.2 | - | - | [2] |
| 1:1 | - | - | 1.5 | - | - | [2] |
| 3:4 | - | - | 2.5 | - | - | [2] |
| 1:1 | 120 | 48 | - | 1.0 | >270 | [2] |
Table 2: In Vitro and In Vivo Degradation Rates of Poly(Glycerol this compound)
| Condition | Curing Temperature (°C) | Curing Time (days) | Degradation Rate/Time | Reference(s) |
| In Vitro (PBS) | - | - | 17 ± 6% weight loss in 60 days | [2] |
| In Vitro (Culture Medium) | 125 | 2 | 0.6 - 0.9 mm/month | [6] |
| In Vitro (Culture Medium) | 125 | 7 | 0.2 - 0.6 mm/month | [6] |
| In Vivo (Subcutaneous) | - | - | Complete degradation in 60 days | [7] |
| In Vivo (Subcutaneous) | - | - | 0.2 - 1.5 mm/month | [6] |
| In Vivo (Subcutaneous) | 110 | - | Faster than 120°C | [6] |
| In Vivo (Subcutaneous) | 130 | - | No evidence of degradation | [6] |
Experimental Protocols
Protocol 1: Synthesis of Poly(Glycerol this compound) Pre-polymer (pPGS) via Melt Polycondensation
This protocol describes the most common method for synthesizing the PGS pre-polymer.[4][8]
Materials:
-
Glycerol (ACS grade or higher)
-
Sebacic acid (ACS grade or higher)
-
Round-bottom flask (three-neck)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas supply with inlet and outlet adapters
-
Condenser
Procedure:
-
Place equimolar amounts of glycerol and sebacic acid into the three-neck round-bottom flask.
-
Assemble the flask with the magnetic stirrer, heating mantle, condenser, and gas inlet/outlet.
-
Begin stirring the mixture at a moderate speed.
-
Purge the flask with inert gas (Nitrogen or Argon) for 15-20 minutes to create an inert atmosphere.
-
Heat the mixture to 120-150°C under a constant, gentle flow of the inert gas.[4]
-
Continue the reaction with constant stirring for approximately 24 hours. During this time, water, a byproduct of the condensation reaction, will be removed through the condenser.[4]
-
The reaction will result in the formation of a viscous, transparent pre-polymer (pPGS).
-
Allow the pPGS to cool to room temperature under the inert atmosphere.
-
The pPGS can be stored in a sealed container at 4°C for future use.
Protocol 2: Fabrication of Porous PGS Scaffolds via Salt Leaching
This protocol details the fabrication of three-dimensional porous scaffolds, a common technique for creating a structure that supports cell infiltration and tissue growth.[9][10][11]
Materials:
-
pPGS (synthesized as per Protocol 1)
-
Sodium chloride (NaCl), sieved to desired particle size (e.g., 250-425 µm)
-
Teflon or silicone mold of the desired shape and size
-
Spatula
-
Vacuum oven
-
Deionized water
-
Ethanol (B145695) (70%)
Procedure:
-
In a clean container, thoroughly mix the pPGS with sieved NaCl particles. A common ratio is 90% NaCl to 10% pPGS by weight to achieve high porosity.
-
Pack the pPGS/salt mixture firmly into the mold.
-
Cure the construct in a vacuum oven at 120-150°C for 24 to 96 hours. The specific time and temperature will determine the final mechanical properties of the scaffold.[4]
-
After curing, remove the solid scaffold from the mold.
-
Immerse the scaffold in a large volume of deionized water to leach out the NaCl particles. Change the water every 12-24 hours to ensure complete salt removal. This process typically takes 2-3 days.
-
After salt leaching, immerse the scaffold in 70% ethanol for sterilization and then wash thoroughly with sterile phosphate-buffered saline (PBS).
-
Freeze-dry the scaffold to remove any remaining water.
-
Store the sterile, porous scaffold in a desiccator until use.
Protocol 3: Fabrication of Fibrous PGS Scaffolds via Electrospinning
Electrospinning creates nanofibrous scaffolds that mimic the architecture of the natural extracellular matrix (ECM). Due to the low viscosity of pPGS, it is often co-electrospun with a carrier polymer, which is later removed.[12][13]
Materials:
-
pPGS (synthesized as per Protocol 1)
-
Poly(lactic acid) (PLA) or other suitable carrier polymer
-
Appropriate solvent (e.g., chloroform, ethanol)
-
Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, grounded collector)
-
Vacuum oven
Procedure:
-
Prepare two separate polymer solutions: one with pPGS and another with the carrier polymer (e.g., PLA) in a suitable solvent.
-
For coaxial electrospinning, load the pPGS solution into the inner syringe and the carrier polymer solution into the outer syringe.
-
Set the electrospinning parameters, including voltage, flow rate, and collector distance. These will need to be optimized based on the specific polymers and solvents used.
-
Initiate electrospinning to deposit core-shell fibers onto the grounded collector.
-
After collecting a fibrous mat of desired thickness, carefully remove it from the collector.
-
Cure the mat in a vacuum oven at a temperature that crosslinks the pPGS without melting the carrier polymer (e.g., 130°C for a PGS/PLA blend).[12]
-
After curing, immerse the fibrous scaffold in a solvent that dissolves the carrier polymer but not the crosslinked PGS to remove the shell.
-
Wash the scaffold thoroughly with an appropriate solvent and then sterile PBS.
-
Freeze-dry the scaffold and store it in a sterile, dry environment.
Protocol 4: Characterization of PGS Scaffolds
A. Scanning Electron Microscopy (SEM) for Morphological Analysis
Procedure:
-
Mount a small, representative piece of the dry scaffold onto an SEM stub using double-sided carbon tape.[14]
-
For non-conductive polymer scaffolds, sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium).
-
Insert the stub into the SEM chamber and evacuate to high vacuum.
-
Image the scaffold at various magnifications to visualize the pore structure, interconnectivity, and fiber morphology.
-
Use image analysis software (e.g., ImageJ) to quantify pore size, porosity, and fiber diameter.[14]
B. X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis
Procedure:
-
Mount a flat sample of the PGS scaffold onto the XPS sample holder.
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elemental composition of the surface.
-
Perform high-resolution scans of the C1s and O1s peaks to determine the chemical states and bonding environments of carbon and oxygen, which can confirm the presence of ester groups and hydroxyl functionalities.[12][15]
C. Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties
Procedure:
-
Cut a rectangular sample of the PGS scaffold to the dimensions specified by the DMA instrument's clamps (e.g., tension or compression mode).[16]
-
Mount the sample in the appropriate clamp.
-
Perform a temperature sweep at a constant frequency and strain to determine the storage modulus (E'), loss modulus (E''), and tan delta. This will reveal the glass transition temperature (Tg) and the material's behavior across a range of temperatures.[13][17]
-
Alternatively, perform a frequency sweep at a constant temperature to understand the material's response to different loading rates.
Protocol 5: In Vitro Cell Culture on PGS Scaffolds
This protocol outlines the general procedure for seeding and culturing cells on 3D PGS scaffolds.[18][19]
Materials:
-
Sterile, porous PGS scaffolds
-
Desired cell type (e.g., fibroblasts, mesenchymal stem cells)
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
24-well or 48-well tissue culture plates
-
Pipettes and sterile tips
Procedure:
-
Place the sterile PGS scaffolds into the wells of the culture plate.
-
Pre-wet the scaffolds by adding a small volume of complete culture medium and allowing it to soak in for at least 30 minutes in a cell culture incubator.
-
Harvest and count the cells. Resuspend the cells in a small volume of culture medium to create a high-density cell suspension (e.g., 1-5 x 10^6 cells/mL).
-
Carefully pipette the cell suspension onto the top of the pre-wetted scaffold, allowing the cells to infiltrate the porous structure.
-
Incubate the seeded scaffolds for 2-4 hours to allow for initial cell attachment.
-
Gently add more complete culture medium to each well to fully submerge the scaffolds.
-
Culture the cell-seeded scaffolds in a humidified incubator at 37°C and 5% CO2.
-
Change the culture medium every 2-3 days.
-
At desired time points, scaffolds can be harvested for analysis of cell viability (e.g., Live/Dead staining), proliferation (e.g., DNA quantification), and function (e.g., gene expression, protein synthesis).
Protocol 6: Drug Loading and In Vitro Release from PGS Scaffolds
This protocol describes a method for loading a therapeutic agent into a porous PGS scaffold and evaluating its release kinetics.[8][20]
Materials:
-
Porous PGS scaffold
-
Therapeutic agent (drug)
-
Solvent for the drug
-
Release medium (e.g., PBS with 0.1% Tween 20 to maintain sink conditions)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure: Drug Loading:
-
Dissolve the therapeutic agent in a suitable solvent.
-
Immerse the porous PGS scaffold in the drug solution.
-
Use a vacuum desiccator to pull the drug solution into the pores of the scaffold.
-
Allow the solvent to evaporate completely under a fume hood or in a vacuum oven at a temperature that does not degrade the drug.
-
Determine the drug loading efficiency by weighing the scaffold before and after loading or by dissolving a loaded scaffold and quantifying the drug content.
In Vitro Release Study:
-
Place the drug-loaded scaffold in a known volume of release medium.
-
Incubate at 37°C with gentle agitation.
-
At predetermined time points, collect a sample of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the concentration of the released drug in the collected samples using an appropriate analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Protocol 7: In Vivo Biocompatibility Assessment via Subcutaneous Implantation
This protocol provides a general guideline for assessing the in vivo biocompatibility of PGS scaffolds in a small animal model.[21][22][23] All animal procedures must be approved by the relevant institutional animal care and use committee.
Materials:
-
Sterile PGS scaffolds
-
Rodent model (e.g., rats or mice)
-
Anesthetics
-
Surgical tools
-
Sutures
-
Formalin (10%) or other fixative
-
Paraffin
-
Microtome
-
Staining reagents (e.g., Hematoxylin and Eosin, Masson's Trichrome)
-
Microscope
Procedure:
-
Anesthetize the animal.
-
Shave and sterilize the dorsal skin.
-
Make a small incision and create a subcutaneous pocket.
-
Insert the sterile PGS scaffold into the pocket.
-
Close the incision with sutures.
-
Monitor the animals for signs of inflammation or adverse reactions.
-
At predetermined time points (e.g., 1, 4, 8 weeks), euthanize the animals and explant the scaffolds along with the surrounding tissue.
-
Fix the explants in 10% formalin.
-
Process the fixed tissue, embed in paraffin, and section using a microtome.
-
Stain the tissue sections with Hematoxylin and Eosin (H&E) to evaluate the cellular infiltrate and tissue response. Masson's Trichrome can be used to assess collagen deposition.
-
Immunohistochemistry can be performed using specific antibodies to identify different cell types (e.g., macrophages, fibroblasts) and markers of inflammation or tissue remodeling.
-
Analyze the stained sections under a microscope to assess the biocompatibility, including the extent of the foreign body response, cell infiltration, vascularization, and scaffold degradation.[1][24]
Visualizations
Caption: Experimental workflow for PGS scaffold fabrication and evaluation.
Caption: Integrin-FAK signaling pathway initiated by cell adhesion to a PGS scaffold.
References
- 1. Method to Analyze Three-Dimensional Cell Distribution and Infiltration in Degradable Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ktisis.cut.ac.cy [ktisis.cut.ac.cy]
- 4. Quantitative analysis of cells encapsulated in a scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and characterization of a novel drug-loaded Bi-layer scaffold for cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eng.uc.edu [eng.uc.edu]
- 12. researchgate.net [researchgate.net]
- 13. eag.com [eag.com]
- 14. PoreScript: Semi-automated pore size algorithm for scaffold characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rockymountainlabs.com [rockymountainlabs.com]
- 16. Sample Preparation – DMA – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. google.com [google.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Controlled Drug Release for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Biocompatibility of Subcutaneously Implanted Plant-Derived Cellulose Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Specialized Histological and Histomorphometrical Analytical Methods for Biocompatibility Testing of Biomaterials for Maxillofacial Surgery in (Pre-) Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Poly(glycerol sebacate) in Cardiovascular Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Poly(glycerol sebacate) (PGS), a biodegradable elastomer, in the field of cardiovascular tissue engineering. PGS has garnered significant interest due to its tunable mechanical properties that can mimic native soft tissues, excellent biocompatibility, and controlled degradation profile.[1][2] These characteristics make it a prime candidate for applications such as engineered heart valves, cardiac patches, and small-diameter vascular grafts.[1]
Quantitative Data Summary
The physicochemical properties of PGS can be tailored by modifying synthesis and curing parameters.[1] Below is a summary of key quantitative data reported in the literature.
Mechanical Properties of PGS
The mechanical properties of PGS can be adjusted to match those of native cardiovascular tissues by altering the curing time and temperature.[1][3]
| Curing Conditions (Temperature/Time) | Young's Modulus (MPa) | Ultimate Tensile Strength (UTS) (MPa) | Elongation at Break (%) | Reference(s) |
| 160°C / 8 h | 1.15 ± 0.06 | 0.44 ± 0.07 | 54 ± 7 | [3] |
| 160°C / 12 h | 2.1 ± 0.05 | 0.64 ± 0.06 | 34 ± 3 | [3] |
| 160°C / 16 h | 2.47 ± 0.02 | 0.626 ± 0.04 | 28 ± 2 | [3] |
| 120°C / 48 h | 0.77 | - | - | [1] |
| 120°C / 96 h | 1.9 | - | - | [1] |
Mechanical Properties of PGS Scaffolds for Cardiovascular Applications
Scaffold fabrication techniques introduce porosity, which influences the overall mechanical properties.
| Scaffold Type | Young's Modulus (MPa) | Ultimate Tensile Strength (UTS) (MPa) | Elongation at Break (%) | Reference(s) |
| Laser Microfabricated (Diamond Pores, PD) | 0.83 ± 0.13 | 0.4 ± 0.1 | 62 ± 14 | [3] |
| Laser Microfabricated (Diamond Pores, XD) | 0.21 ± 0.03 | 0.14 ± 0.02 | 73 ± 12 | [3] |
| PGS Foam | 0.004 - 0.008 | - | - | [3] |
PD: Parallel to diamond pore major axis, XD: Perpendicular to diamond pore major axis.
Degradation Profile of PGS
PGS primarily undergoes surface erosion, which allows for a more linear degradation profile and better retention of mechanical properties as the material degrades.[4][5]
| Condition | Mass Loss | Time | Reference(s) |
| In vitro (PBS, 37°C) | 17 ± 6% | 60 days | [1] |
| In vivo (subcutaneous implantation in rats) | ~45% | 30 days | [4] |
| In vivo (subcutaneous implantation in rats) | 100% | 60 days | [1][4] |
| In vivo (pericardial heart patch) | 100% | 6 weeks | [4] |
| In vitro (PGS-M, 21% methacrylation, in vivo) | 43% | 11 weeks | [3] |
| In vitro (PGS-M, 47% methacrylation, in vivo) | 14% | 11 weeks | [3] |
PGS-M: Methacrylated Poly(glycerol this compound)
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of PGS, fabrication of scaffolds, and cell seeding for cardiovascular tissue engineering applications.
Protocol for Synthesis of PGS Pre-polymer
This protocol describes the conventional two-step polycondensation method to synthesize PGS pre-polymer.[6]
Materials:
-
Glycerol (B35011) (ACS grade)
-
Sebacic acid (ACS grade)
-
Argon or Nitrogen gas supply
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Vacuum pump
Procedure:
-
Combine equimolar amounts of glycerol and sebacic acid in a three-neck round-bottom flask equipped with a mechanical stirrer and an inert gas inlet/outlet.
-
Heat the mixture to 120-150°C under a constant stream of argon or nitrogen gas with continuous stirring.[6]
-
Maintain the reaction for 24 hours or until the mixture becomes viscous and clear. This initial step forms the PGS pre-polymer.
-
Stop the reaction by cooling the flask to room temperature. The resulting pre-polymer can be stored at 4°C for future use.
Protocol for PGS Scaffold Fabrication via Electrospinning
This protocol details the fabrication of nanofibrous PGS scaffolds, often blended with other polymers like Poly(caprolactone) (PCL) to improve electrospinnability.[7]
Materials:
-
PGS pre-polymer
-
Poly(caprolactone) (PCL)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or similar solvent
-
High-voltage power supply
-
Syringe pump
-
Syringe with a blunt-tipped needle
-
Grounded collector (e.g., rotating mandrel for tubular grafts)
-
Vacuum oven
Procedure:
-
Prepare a polymer solution by dissolving PGS pre-polymer and PCL (e.g., in a 2:1 weight ratio) in HFIP to a final concentration of 10-15% (w/v).[7]
-
Load the polymer solution into a syringe fitted with a 20-22 gauge needle.
-
Mount the syringe on a syringe pump and position the needle tip approximately 15-20 cm from the grounded collector.
-
Set the flow rate of the syringe pump to 0.5-2.0 mL/h.
-
Apply a high voltage of 15-25 kV between the needle tip and the collector to initiate the electrospinning process.
-
Collect the nanofibers on the rotating mandrel to form a tubular scaffold of the desired thickness.
-
After electrospinning, place the scaffold in a vacuum oven and cure at 120-140°C for 48-72 hours to crosslink the PGS. This step is crucial for achieving the desired elastomeric properties.
-
Post-curing, the scaffold can be sterilized using ethylene (B1197577) oxide or 70% ethanol (B145695) before cell seeding.
Protocol for Cell Seeding on PGS Scaffolds
This protocol describes a general method for seeding cardiovascular cells, such as endothelial cells (ECs) and smooth muscle cells (SMCs), onto a porous PGS scaffold.
Materials:
-
Sterile PGS scaffold
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Smooth Muscle Cells (SMCs)
-
Appropriate cell culture medium (e.g., EGM-2 for HUVECs, SmGM-2 for SMCs)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Bioreactor or static culture plates
Procedure:
-
Pre-wet the sterile PGS scaffold by immersing it in the appropriate cell culture medium overnight in an incubator (37°C, 5% CO2).[3]
-
Culture HUVECs or SMCs to 80-90% confluency.
-
Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with a medium containing FBS and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh culture medium to achieve a desired cell density (e.g., 1 x 10^6 cells/mL).
-
Remove the pre-wetting medium from the scaffold and place the scaffold in a new culture vessel or bioreactor.
-
Seed the cells onto the scaffold by slowly pipetting the cell suspension onto the scaffold surface. For tubular scaffolds, the cell suspension can be injected into the lumen.
-
Allow the cells to attach for 4-6 hours in a minimal amount of medium before adding more medium to fully submerge the scaffold.
-
Culture the cell-seeded construct under static or dynamic conditions (in a bioreactor) for the desired period, changing the medium every 2-3 days.
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for PGS synthesis and scaffold fabrication.
Caption: General workflow for cardiovascular tissue engineering using a PGS scaffold.
Conceptual Signaling Pathway for Cell-PGS Interaction
The biocompatibility of PGS facilitates cell attachment and function through a series of molecular interactions at the cell-material interface. While specific pathways can vary, a general model is presented below.
Caption: Conceptual signaling pathway of cell interaction with a PGS scaffold.
Concluding Remarks
Poly(glycerol this compound) stands out as a highly promising biomaterial for cardiovascular tissue engineering. Its tunable mechanical properties, proven biocompatibility, and biodegradable nature address many of the key challenges in creating functional and viable tissue replacements. The protocols and data presented herein provide a foundational guide for researchers and professionals to harness the potential of PGS in developing the next generation of cardiovascular therapies. Further research into tailoring degradation rates and incorporating bioactive signals will continue to expand the utility of this versatile polymer.
References
- 1. Poly(Glycerol this compound) in Biomedical Applications—A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation behavior of poly(glycerol this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methacrylated poly(glycerol this compound) as a photocurable, biocompatible, and biodegradable polymer with tunable degradation and drug release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo degradation characteristics of poly(glycerol this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Surface chemistry modulates focal adhesion composition and signaling through changes in integrin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sebacate-Based Polymers in Neural Regeneration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of sebacate-based polymers, particularly poly(glycerol this compound) (PGS), in the field of neural regeneration. This document outlines the synthesis of these polymers, the fabrication of nerve guidance conduits (NGCs), and detailed protocols for their in vitro and in vivo evaluation.
Introduction to this compound-Based Polymers for Neural Regeneration
This compound-based polymers are a class of biodegradable elastomers that have shown significant promise in tissue engineering, especially for soft tissue applications like neural regeneration.[1] Among these, poly(glycerol this compound) (PGS) is a leading candidate due to its excellent biocompatibility, tunable mechanical properties that can mimic native nerve tissue, and degradation into non-toxic, endogenous products (glycerol and sebacic acid).[1][2][3] Unlike some biodegradable polymers that degrade by bulk erosion, PGS primarily degrades via surface erosion, which allows for a more linear degradation profile and better retention of mechanical strength during the regeneration process.[4] These properties make PGS an ideal material for fabricating nerve guidance conduits (NGCs), which act as a bridge across a nerve gap, providing physical support and guidance for regenerating axons.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound-based polymers used in neural regeneration applications.
Table 1: Mechanical Properties of Poly(Glycerol this compound) (PGS) Formulations
| Property | Value | Reference |
| Young's Modulus | 0.03 - 1.4 MPa | [5] |
| Ultimate Tensile Strength | > 0.2 MPa | [5] |
| Elongation at Break | 125% - 265% | [5] |
Table 2: In Vitro Degradation of Poly(Glycerol this compound) (PGS)
| Condition | Time | Mass Loss | Reference |
| Enzymatic (Lipase) | Not Specified | Constant after 1 week | [6] |
| Tissue Culture Medium | 1 month | 0.1 - 0.4 mm | [4] |
| Phosphate Buffered Saline (PBS) | 16 weeks | Dependent on cure temp. | [7] |
Table 3: Nerve Guidance Conduit (NGC) Specifications
| Polymer | Fabrication Method | Inner Diameter | Wall Thickness | Reference |
| PGSm | Stereolithography | 1 mm | 0.35 mm | [8][9] |
Experimental Protocols
Synthesis of Poly(Glycerol this compound) (PGS)
This protocol describes the widely used two-step melt polycondensation method for synthesizing PGS.[1][10]
Materials:
-
Glycerol (B35011) (equimolar amount)
-
Sebacic acid (equimolar amount)
-
Round-bottom flask
-
Stirring apparatus
-
Nitrogen or Argon gas supply
-
Vacuum oven
Procedure:
-
Prepolymerization:
-
Place equimolar amounts of glycerol and sebacic acid into a round-bottom flask.
-
Heat the mixture to 120-150°C under a nitrogen or argon atmosphere with constant stirring for approximately 24 hours. This will result in the formation of a viscous prepolymer.[1]
-
-
Curing (Crosslinking):
-
Transfer the prepolymer into a suitable mold or dish.
-
Place the prepolymer in a vacuum oven.
-
Heat at 120-150°C under vacuum (<100 mTorr) for 24 to 96 hours to induce crosslinking. The duration of curing will affect the final mechanical properties of the polymer.[1]
-
Fabrication of Porous PGS Nerve Guidance Conduits (NGCs)
This protocol details the fabrication of porous PGS NGCs using a solvent casting and particulate leaching technique.[1]
Materials:
-
PGS prepolymer
-
Chloroform (B151607) and acetone (B3395972) (or other suitable solvent)
-
Sodium chloride (NaCl) particles (porogen), sieved to desired size (e.g., 200-500 µm)
-
Mold for casting (e.g., a cylindrical rod of desired inner diameter)
-
Deionized water
-
Freeze-dryer
Procedure:
-
Dissolve the PGS prepolymer in a suitable solvent mixture (e.g., chloroform and acetone).
-
Add sieved NaCl particles to the polymer solution and mix thoroughly to ensure a uniform distribution. The amount of NaCl will determine the porosity of the final scaffold.
-
Cast the mixture into a mold of the desired shape for the NGC. For a tubular conduit, a cylindrical rod can be dipped into the mixture.
-
Evaporate the solvent completely in a fume hood.
-
Cure the scaffold at 120°C under vacuum for 48 hours to crosslink the PGS.[1]
-
Immerse the cured scaffold in deionized water to leach out the NaCl particles, creating an interconnected porous structure. Change the water frequently over several days to ensure complete removal of the salt.
-
Freeze-dry the scaffold to remove any remaining water.
-
Sterilize the NGC using an appropriate method, such as ethylene (B1197577) oxide or gamma irradiation, before use in cell culture or in vivo implantation.
In Vitro Evaluation: Schwann Cell Culture on PGS Scaffolds
This protocol outlines the procedure for culturing Schwann cells on PGS scaffolds to assess biocompatibility and cell-material interactions.[5][11]
Materials:
-
Sterilized PGS scaffolds
-
Primary Schwann cells or a Schwann cell line (e.g., S16)
-
Cell culture medium (e.g., DMEM with 10% FBS, glutamine, and antibiotics)
-
Poly-L-lysine and laminin (B1169045) (for coating culture dishes)
-
Incubator (37°C, 5% CO2)
-
Microscopy equipment (for imaging)
-
Reagents for cell viability/proliferation assays (e.g., MTT, AlamarBlue)
-
Reagents for immunocytochemistry
Procedure:
-
Scaffold Preparation: Place sterile PGS scaffolds into the wells of a multi-well culture plate. Pre-wet the scaffolds with culture medium for at least 30 minutes before cell seeding.
-
Cell Seeding:
-
Trypsinize and count Schwann cells.
-
Seed the cells directly onto the PGS scaffolds at a desired density (e.g., 1 x 10^4 cells/scaffold).
-
Add culture medium to each well and incubate at 37°C with 5% CO2.
-
-
Cell Culture and Analysis:
-
Change the culture medium every 2-3 days.
-
At desired time points (e.g., 1, 3, and 7 days), assess cell viability and proliferation using assays such as MTT or AlamarBlue, following the manufacturer's instructions.
-
For morphological analysis and to assess cell attachment and spreading, fix the cell-seeded scaffolds with 4% paraformaldehyde, permeabilize with Triton X-100, and stain for cytoskeletal components (e.g., F-actin with phalloidin) and nuclei (e.g., DAPI).
-
Perform immunocytochemistry for Schwann cell-specific markers (e.g., S100, GFAP) to confirm cell phenotype.
-
Image the stained constructs using fluorescence microscopy.
-
In Vivo Evaluation: Rat Sciatic Nerve Injury Model
This protocol describes a common model for evaluating the efficacy of PGS NGCs in promoting peripheral nerve regeneration.[2][12][13]
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical microscope and microsurgical instruments
-
Sterile PGS NGCs (sized appropriately for the rat sciatic nerve)
-
Microsutures (e.g., 9-0 or 10-0 nylon)
-
Post-operative analgesics
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an approved protocol.
-
Shave and sterilize the surgical site on the lateral aspect of the thigh.
-
-
Surgical Procedure:
-
Make a skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Create a critical-sized nerve defect (e.g., 10-15 mm) by excising a segment of the sciatic nerve.
-
Bridge the nerve gap by suturing the proximal and distal nerve stumps into the PGS NGC using microsutures. Ensure a small gap is maintained between the nerve ends within the conduit.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care:
-
Administer analgesics as prescribed by the veterinary protocol.
-
Monitor the animals for signs of pain, distress, or infection.
-
-
Functional Recovery Assessment:
-
Perform walking track analysis at regular intervals (e.g., weekly or bi-weekly) to calculate the Sciatic Functional Index (SFI). This involves inking the hind paws and having the rat walk down a track to measure parameters like print length, toe spread, and intermediate toe spread.[14]
-
Automated gait analysis systems can also be used to obtain a more comprehensive set of locomotor parameters.[15][16]
-
Electrophysiological assessments (e.g., compound muscle action potential - CMAP) can be performed at the study endpoint to measure nerve conduction across the regenerated segment.[17]
-
-
Histological and Immunohistochemical Analysis:
-
At the study endpoint (e.g., 4, 8, or 12 weeks), euthanize the animals and harvest the NGCs with the regenerated nerve cable.
-
Fix the tissues in an appropriate fixative (e.g., 4% paraformaldehyde or glutaraldehyde).
-
Process the tissues for paraffin (B1166041) or plastic embedding and sectioning.
-
Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphology and with specific stains for myelin (e.g., Luxol Fast Blue).
-
Perform immunohistochemistry for markers of axons (e.g., βIII-tubulin, neurofilament) and Schwann cells (e.g., S100) to quantify axonal regeneration and myelination.[18]
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathway: Schwann Cell Response to Topographical Cues
Caption: Signaling pathway for Schwann cell response to topographical cues.[19][20]
Experimental Workflow: In Vivo Evaluation of a PGS Nerve Guidance Conduit
Caption: Workflow for in vivo evaluation of a PGS nerve guidance conduit.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of a novel animal model for sciatic nerve repair with an adipose-derived stem cell loaded fibrin conduit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocompatibility analysis of poly(glycerol this compound) as a nerve guide material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study on in vitro enzymatic degradation of poly(glycerol this compound) and poly(xylitol this compound) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Examination of Poly(glycerol this compound) Degradation Kinetics: Effects of Porosity and Cure Temperature | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 8. Fabrication Techniques of Nerve Guidance Conduits for Nerve Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Automated Gait Analysis to Assess Functional Recovery in Rodents with Peripheral Nerve or Spinal Cord Contusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Functional Recovery in Rats After Median Nerve Resection and Autograft Repair Using Computerized Gait Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. imrpress.com [imrpress.com]
- 18. Preclinical study of peripheral nerve regeneration using nerve guidance conduits based on polyhydroxyalkanaotes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of mechanobiology on the Schwann cell response: A tissue engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Sebacate Polymerization Scale-Up
Welcome to the technical support center for sebacate polymerization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this compound-based polymer synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are scaling up our poly(glycerol this compound) (PGS) synthesis from a lab to a pilot scale, and the final polymer has a lower molecular weight and broader polydispersity (PDI) than our benchtop results. What are the likely causes?
A1: This is a common challenge when scaling up polymerization processes.[1] The primary factors to investigate are heat and mass transfer limitations, which become more pronounced in larger reactors.[2]
-
Heat Transfer: Polymerization is often exothermic. In larger volumes, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[2] This can lead to localized "hot spots" where the temperature rises uncontrollably, potentially causing side reactions or polymer degradation, which can limit chain growth and broaden PDI.[3]
-
Mass Transfer (Mixing): As the polymerization progresses, the viscosity of the reaction mixture increases significantly.[2][3] Standard stirring mechanisms may become ineffective at larger scales, leading to poor mixing.[4] Inefficient mixing can result in non-uniform distribution of monomers and catalysts, creating zones with different reaction rates and leading to a heterogeneous polymer product with a broad molecular weight distribution.[1][5]
-
Reaction Kinetics: The kinetics of the reaction can shift from being kinetically controlled to diffusion controlled as viscosity increases, which slows down the process and affects the final molecular weight.[6]
Q2: How can we improve temperature control and mixing efficiency in our scaled-up reactor?
A2: Addressing heat and mass transfer is critical for a successful scale-up.
-
For Temperature Control:
-
For Mixing Efficiency:
-
Stirrer Design: The choice of stirrer is crucial. A simple magnetic stirrer is insufficient for viscous polymer melts. Consider using anchor or helical stirrers designed for high-viscosity fluids.[8] The stirrer's diameter and speed are important parameters to optimize for your specific reactor geometry.
-
Baffles: Incorporating baffles into the reactor can disrupt laminar flow and improve turbulence, leading to more homogeneous mixing.
-
Computational Fluid Dynamics (CFD): Modeling the fluid flow in your reactor can help identify poorly mixed zones and optimize the stirring configuration before conducting physical experiments.[9]
-
Q3: We are observing premature gelation during the pre-polymerization step in our bulk polymerization of PGS. What could be the cause and how can we prevent it?
A3: Premature gelation occurs when extensive cross-linking happens before the desired pre-polymer stage is reached. This is often linked to reaction conditions that favor the reaction of glycerol's secondary hydroxyl groups.
-
Cause - High Temperatures: Higher reaction temperatures increase the reactivity of the secondary hydroxyl groups on the glycerol (B35011) monomer, leading to more branching and a higher likelihood of cross-linking.[10]
-
Prevention Strategies:
-
Lower Reaction Temperature: Conducting the pre-polymerization at a lower temperature (e.g., 90-120°C) can provide better control by favoring the reaction of primary hydroxyl groups and limiting branching.[11]
-
Monomer Molar Ratio: Adjusting the glycerol-to-sebacic acid molar ratio can influence the reaction. An equimolar ratio is often favored.[10][11]
-
Enzymatic Catalysis: Using a catalyst like Candida antarctica lipase (B570770) B (CALB) allows for milder reaction conditions (e.g., 40-60°C), which offers higher selectivity for primary hydroxyls, restricts interchain cross-linking, and can prevent premature gelation.[11][12][13]
-
Q4: What are the advantages of using enzymatic catalysis for scaling up this compound polymerization compared to conventional thermal methods?
A4: Enzymatic catalysis, particularly using immobilized lipases like CALB, offers several advantages for scale-up:
-
Milder Reaction Conditions: Reactions can be conducted at significantly lower temperatures (e.g., 30-50°C) compared to thermal polycondensation (120-150°C).[14] This reduces energy consumption and minimizes side reactions and glycerol loss.[6][11]
-
Higher Selectivity: Lipases like CALB show higher reactivity towards the primary hydroxyl groups of glycerol, which allows for the synthesis of more linear pre-polymers with better control over branching.[11]
-
Improved Product Quality: The controlled nature of the enzymatic reaction can lead to polymers with a more defined structure and potentially narrower PDI.[15]
-
Catalyst Reusability: Immobilized enzymes can be filtered out and reused, making the process more sustainable and cost-effective, though catalyst deactivation or leaching can be a concern over multiple cycles.[16]
Data Presentation: Synthesis Parameters
The following tables summarize quantitative data from various this compound polymerization experiments, highlighting the impact of different parameters on the final polymer properties.
Table 1: Effect of Enzyme (CALB) Amount and Monomer Ratio on PGS Properties [12] (Reaction Conditions: Acetone solvent, 40°C, 24 hours)
| Sebacic Acid/Glycerol Molar Ratio | Enzyme Amount (wt %) | Mn (kDa) | Mw (kDa) | PDI (Đ) | Degree of Branching (%) |
| 1:1 | 3.4 | 1.4 | 3.0 | 2.1 | 17 |
| 1:1 | 6.8 | 4.5 | 8.2 | 1.8 | 24 |
| 1:1 | 13.6 | 9.4 | 16.0 | 1.7 | 41 |
| 1:1.2 | 13.6 | 7.6 | 12.0 | 1.6 | 35 |
| 1.2:1 | 13.6 | 6.5 | 11.0 | 1.7 | 28 |
Table 2: Effect of Temperature on Non-Catalyzed Polycondensation of Glycerol & Sebacic Acid [7] (Reaction Conditions: 1:1 molar ratio, catalyst-free)
| Temperature (°C) | Reaction Time (h) | Reaction Progress |
| 130 | 5-8 | Slower reaction rate |
| 150 | 5-8 | Moderate reaction rate |
| 170 | 5-8 | Faster initial reaction rate, slows after ~3h |
Table 3: Comparison of Mechanical Properties for PGS Cured under Different Conditions [13]
| Curing Temperature (°C) | Curing Time (h) | Young's Modulus (MPa) |
| 110 | 48 | 0.056 |
| 120 | 48 | 0.22 |
| 130 | 48 | 1.20 |
Experimental Protocols
Protocol 1: Conventional Thermal Pre-Polymerization of Poly(Glycerol this compound) (PGS)
This protocol describes a common lab-scale method for synthesizing the PGS pre-polymer.
-
Reactant Preparation: Add equimolar amounts of glycerol and sebacic acid to a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.[11]
-
Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon, for 15-20 minutes to remove oxygen. Maintain a gentle flow of the inert gas throughout the reaction.[11]
-
Heating and Reaction: Heat the reaction mixture to 120-130°C with continuous stirring.[11] The mixture will become a homogenous, transparent liquid.
-
Monitoring: The reaction is typically run for 24 hours at this temperature for the pre-polymerization step.[11] Water, a byproduct of the condensation reaction, will be collected in the condenser.
-
Completion: After the specified time, cool the reactor to room temperature. The resulting product is a viscous liquid pre-polymer (pre-PGS), which can be used for subsequent curing.
Protocol 2: Enzymatic Synthesis of PGS using Candida Antarctica Lipase B (CALB)
This protocol outlines a method for synthesizing PGS under milder, enzyme-catalyzed conditions.
-
Reactant Preparation: In a sealed reaction vessel, combine equimolar amounts of glycerol and sebacic acid. Add a suitable solvent (e.g., acetone) and molecular sieves to remove the water byproduct.[12][15]
-
Enzyme Addition: Add the immobilized CALB enzyme (e.g., Novozym 435) to the mixture. A typical loading is between 10-15% of the total reactant mass.[11][12]
-
Reaction: Place the vessel in a shaker or use gentle magnetic stirring at the desired temperature (typically 40-60°C) for 24-48 hours.[12][13]
-
Product Isolation: After the reaction period, stop the stirring and filter the mixture to remove the immobilized enzyme and molecular sieves. The enzyme can be washed and stored for reuse.[15]
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure. The final product is a viscous pre-PGS.[12]
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key workflows and troubleshooting logic for scaling up this compound polymerization.
Caption: A flowchart outlining the key stages of scaling up a polymerization process.
Caption: A logic diagram for diagnosing causes of low molecular weight during scale-up.
References
- 1. nationalpolymer.com [nationalpolymer.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. scilit.com [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. Polyglycerol this compound Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Different methods of synthesizing poly(glycerol this compound) (PGS): A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.sabanciuniv.edu [research.sabanciuniv.edu]
- 14. Poly(Glycerol this compound) in Biomedical Applications—A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in Sebacate Esterification
Welcome to the technical support center for sebacate esterification. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their esterification reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the synthesis of this compound esters, particularly focusing on overcoming low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound esterification reaction has a low yield. What are the common causes?
Low yield in a Fischer-Speier esterification of sebacic acid is a frequent issue and can stem from several factors. The primary reason is the reversible nature of the reaction; the water produced as a byproduct can hydrolyze the ester back to the starting materials, shifting the equilibrium unfavorably.[1][2][3] Other significant causes include:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, non-optimal temperature, or inadequate catalyst activity.
-
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of alcohol to sebacic acid can limit the conversion to the diester.
-
Catalyst Issues: The acid catalyst may be deactivated, insufficient in quantity, or inappropriate for the specific substrates being used.
-
Product Loss During Workup: Significant amounts of the ester can be lost during extraction, washing, and purification steps.[4]
-
Side Reactions: The formation of monoesters instead of the desired diester is a common side reaction that can reduce the yield of the target product.[5][6]
-
Purity of Reagents: The presence of water or other impurities in the starting materials (sebacic acid, alcohol, or solvent) can inhibit the reaction.[4]
To diagnose the specific cause of low yield in your experiment, it is recommended to follow a systematic troubleshooting workflow.
Caption: A logical workflow for troubleshooting low yield in this compound esterification.
Q2: How can I shift the reaction equilibrium to favor product formation?
To drive the Fischer esterification towards the product side and improve yield, you need to address the presence of water, the reaction's byproduct.[2] Two common and effective strategies are:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the alcohol as it is often less expensive and easier to remove, will shift the equilibrium towards the ester product according to Le Châtelier's principle.[1][3][7] For the synthesis of di-n-butyl this compound, a 4:1 molar ratio of butanol to sebacic acid has been shown to be effective.[8]
-
Water Removal: Actively removing water as it is formed is a highly effective method to prevent the reverse reaction.[3] This can be achieved by:
-
Dean-Stark Apparatus: Refluxing the reaction in a non-polar solvent like toluene (B28343) or hexane (B92381) allows for the azeotropic removal of water.[1][8]
-
Drying Agents: Adding anhydrous salts such as copper(II) sulfate (B86663) or molecular sieves to the reaction mixture can sequester the water as it is produced.[1]
-
Q3: What are the optimal reaction conditions for this compound esterification?
The optimal conditions can vary depending on the specific alcohol and catalyst used. However, based on published studies, the following tables summarize effective conditions for different this compound ester synthesis protocols.
Table 1: Acid-Catalyzed this compound Esterification Conditions
| Parameter | Di-2-ethylhexyl this compound | Di-n-butyl this compound | Dimethyl this compound (Supercritical) |
| Alcohol | 2-Ethyl-1-hexanol | n-Butanol | Methanol (B129727) |
| Molar Ratio (Acid:Alcohol) | 1:2.5[9] | 1:4[8] | 1:5[5] |
| Catalyst | Sulfuric Acid[9] | Triethylamine-sulfuric(VI) acid[8] | None (Supercritical Conditions)[5] |
| Catalyst Loading | 2% w/w[9] | 15 mol%[8] | N/A |
| Temperature | 120 °C[9] | 90 °C[8] | 350 °C (623 K)[5] |
| Reaction Time | 4 hours[9] | 2 hours[8] | 25 minutes[5] |
| Reported Yield | High Conversion (>78%)[9] | ~100%[8] | 87%[5] |
Table 2: Enzymatic this compound Esterification Conditions
| Parameter | Isoamyl this compound | Isobutyl this compound |
| Alcohol | Isoamyl alcohol | Isobutyl alcohol |
| Catalyst | Novozym 435 (NS 435)[6] | Novozym 435 (NS 435)[6] |
| Catalyst Loading | 10% w/w[6] | 10% w/w[6] |
| Temperature | 50 °C[6] | 50 °C[6] |
| Reaction Time | 1 hour | 1 hour |
| Reported Yield | 86.5%[6] | 89.2%[6] |
Q4: My reaction has produced a significant amount of monoester. How can I increase the yield of the diester?
The formation of monoesters is a common issue in the esterification of dicarboxylic acids like sebacic acid. To favor the formation of the diester, consider the following adjustments:
-
Increase the Molar Ratio of Alcohol: A higher concentration of the alcohol will increase the probability of the second carboxylic acid group reacting.
-
Extend the Reaction Time: The conversion of the monoester to the diester may require a longer reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal time.
-
Increase the Reaction Temperature: Higher temperatures can increase the reaction rate, but be cautious as this may also lead to side reactions or decomposition of the catalyst.[9] A study on the esterification of sebacic acid with methanol showed that increasing the temperature from 573 K to 623 K significantly increased the yield of the diester.[5]
Caption: Reaction pathway for this compound esterification showing the formation of monoester and diester.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed this compound Esterification
This protocol is a general guideline for the synthesis of a this compound diester using an acid catalyst and a Dean-Stark apparatus for water removal.
Materials:
-
Sebacic acid
-
Alcohol (e.g., 2-ethyl-1-hexanol, n-butanol) (4-5 molar equivalents)
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Toluene (or another suitable azeotropic solvent)
-
Round-bottom flask
-
Dean-Stark trap and condenser
-
Heating mantle and magnetic stirrer
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add sebacic acid, the chosen alcohol, and toluene.
-
Assemble the flask with a Dean-Stark trap and a reflux condenser.
-
Begin stirring and gently heat the mixture.
-
Carefully add the acid catalyst to the reaction mixture.
-
Heat the reaction to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap, indicating the reaction is complete. This can take several hours.[9]
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent and excess alcohol using a rotary evaporator to yield the crude this compound ester.
-
Further purification can be achieved by vacuum distillation or column chromatography.[10]
Protocol 2: Determination of Esterification Conversion by Titration
This method can be used to calculate the percentage conversion of sebacic acid by determining the amount of unreacted acid remaining in the reaction mixture.
Materials:
-
Aliquots of the reaction mixture
-
Ethanol (B145695) (20 mL per sample)
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
Phenolphthalein (B1677637) indicator
-
Burette and conical flasks
Procedure:
-
At various time points during the reaction, carefully withdraw a small, known mass of the reaction mixture.
-
Dissolve the aliquot in 20 mL of ethanol in a conical flask.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with standardized 0.1 M NaOH until a persistent pink endpoint is reached.
-
Record the volume of NaOH used.
-
The percentage conversion can be calculated based on the reduction in the amount of carboxylic acid present compared to the initial amount.[6]
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. chesci.com [chesci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. guidechem.com [guidechem.com]
Technical Support Center: Optimizing Poly(glycerol sebacate) Synthesis
Welcome to the technical support center for poly(glycerol sebacate) (PGS) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during PGS synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of PGS, offering potential causes and solutions in a question-and-answer format.
Q1: My final PGS polymer is too brittle and not elastic. What could be the cause?
A1: A brittle PGS polymer typically indicates excessive cross-linking. The degree of cross-linking is highly dependent on the curing time and temperature.
-
Troubleshooting Steps:
-
Reduce Curing Time: Shorter curing times lead to a lower cross-link density, resulting in a more flexible polymer.[1][2]
-
Lower Curing Temperature: High temperatures accelerate the cross-linking reaction. Reducing the temperature can help to control the extent of cross-linking.[3]
-
Adjust Monomer Ratio: An equimolar ratio of glycerol (B35011) to sebacic acid is a common starting point.[4][5] However, varying this ratio can influence the final mechanical properties.[1][6] Experiment with a slight excess of glycerol to potentially reduce stiffness.
-
Q2: The molecular weight of my PGS prepolymer is inconsistent between batches. How can I improve reproducibility?
A2: Inconsistent molecular weight is a frequent issue, often stemming from the loss of glycerol during the reaction, especially at high temperatures and under vacuum.[5][7]
-
Troubleshooting Steps:
-
Precise Temperature Control: Ensure uniform heating of the reaction mixture. Significant temperature fluctuations can lead to variations in reaction kinetics and glycerol evaporation.
-
Inert Gas Flow Rate: During the prepolymerization step, a steady but not excessive flow of an inert gas (like nitrogen or argon) is crucial for removing the water byproduct without carrying away glycerol.[4][8]
-
Microwave-Assisted Synthesis: This method can offer faster and more uniform heating, potentially leading to more reproducible results, though it can also cause significant glycerol evaporation if not carefully controlled.[5][9]
-
Enzymatic Synthesis: Using enzymes like Candida antarctica lipase (B570770) B (CALB) allows for milder reaction conditions (lower temperatures), which can significantly reduce glycerol loss and improve control over the polymer structure.[4][8][10]
-
Q3: My PGS polymer is discolored (yellow or brown). How can I obtain a colorless product?
A3: Discoloration is often a sign of oxidation or degradation of the polymer, which can occur at high synthesis temperatures or in the presence of oxygen.
-
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: Strictly maintain a nitrogen or argon atmosphere throughout the prepolymerization step to prevent oxidation.[4][9]
-
Lower Reaction Temperature: If possible, reducing the prepolymerization and curing temperatures can minimize thermal degradation and associated discoloration.[11]
-
Purification of Monomers: Ensure the purity of the glycerol and sebacic acid monomers before starting the synthesis. Impurities can sometimes contribute to discoloration.
-
Q4: The degradation rate of my PGS scaffold is too fast/slow for my application. How can I tune it?
A4: The degradation rate of PGS is primarily influenced by the degree of cross-linking and the resulting hydrophilicity.[1][12]
-
Troubleshooting Steps:
-
To Slow Down Degradation (Increase Cross-linking):
-
To Speed Up Degradation (Decrease Cross-linking):
-
Modify with Hydrophobic Molecules: Introducing hydrophobic moieties, such as palmitates, can decrease the rate of hydrolytic degradation.[12]
-
Data Presentation: Influence of Reaction Conditions on PGS Properties
The following tables summarize quantitative data on how different synthesis parameters affect the final properties of PGS.
Table 1: Effect of Curing Time and Temperature on Mechanical Properties
| Curing Time (hours) | Curing Temperature (°C) | Young's Modulus (MPa) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) |
| 48 | 120 | 0.77 | - | - |
| 96 | 120 | 1.9 | - | - |
| - | 110 | 0.056 | - | - |
| - | 120 | 0.22 | - | - |
| - | 130 | 1.2 | - | - |
Data compiled from multiple sources.[1][2][3]
Table 2: Effect of Glycerol:Sebacic Acid Molar Ratio on Mechanical Properties
| Glycerol:Sebacic Acid Molar Ratio | Young's Modulus (MPa) |
| 4:3 | 0.2 |
| 1:1 | 1.5 |
| 3:4 | 2.5 |
Data adapted from Kemppainen et al.[3]
Experimental Protocols
1. Conventional Melt Polycondensation
This is the most widely used method for PGS synthesis.[4] It involves a two-step process: prepolymerization and curing.
-
Prepolymerization:
-
Place equimolar amounts of glycerol and sebacic acid in a round-bottom flask equipped with a mechanical stirrer and a nitrogen or argon inlet/outlet.[4]
-
Heat the mixture to 120-150°C under a constant, gentle stream of inert gas with continuous stirring.[4]
-
Continue the reaction for approximately 24 hours to form a viscous prepolymer.[4]
-
-
Curing (Cross-linking):
-
Cast the prepolymer into a desired mold or shape.
-
Place the prepolymer in a vacuum oven.
-
Cure the prepolymer at 120-150°C under vacuum (<100 mTorr) for 24 to 96 hours. The duration will determine the final mechanical properties.[5]
-
2. Enzyme-Catalyzed Synthesis
This method offers a milder alternative to melt polycondensation.[4]
-
Heat an equimolar mixture of glycerol and sebacic acid to a temperature compatible with the enzyme's activity (e.g., 60-90°C).[4]
-
Add the enzyme, such as Candida antarctica lipase B (CALB), often immobilized (e.g., 10% w/w Novozym 435), to the molten monomers.[4][8]
-
Carry out the reaction under an inert atmosphere with continuous stirring. The reaction time can vary, but this method can significantly reduce the time required compared to conventional synthesis at lower temperatures.[7]
-
The resulting prepolymer can then be cured using the same procedure as in the melt polycondensation method.
Visualizations
Diagram 1: General Workflow for PGS Synthesis
A diagram illustrating the two main stages of poly(glycerol this compound) synthesis.
Diagram 2: Troubleshooting Logic for Brittle PGS
A logical diagram for troubleshooting brittle poly(glycerol this compound).
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Poly(Glycerol this compound) in Biomedical Applications—A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.sabanciuniv.edu [research.sabanciuniv.edu]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Characterization and optimization of glycerol/sebacate ratio in poly(glycerol-sebacate) elastomer for cell culture application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different methods of synthesizing poly(glycerol this compound) (PGS): A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Different methods of synthesizing poly(glycerol this compound) (PGS): A review [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Preventing premature degradation of sebacate polymer scaffolds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature degradation of sebacate polymer scaffolds.
Troubleshooting Guides
This section addresses common problems encountered during the experimental use of this compound polymer scaffolds, offering potential causes and solutions.
Issue 1: Scaffold Degrades Too Quickly In Vitro or In Vivo
Question: My this compound polymer scaffold is degrading much faster than anticipated in my experimental model. How can I slow down the degradation rate?
Answer: The degradation rate of this compound polymers, such as poly(glycerol this compound) (PGS), is influenced by several factors, primarily the crosslinking density.[1][2] An increased crosslinking density enhances the polymer's resistance to hydrolytic and enzymatic degradation.[2][3]
Potential Solutions:
-
Increase Curing Time and/or Temperature: A longer curing time or a higher curing temperature during polymer synthesis leads to a higher degree of crosslinking, which can significantly slow down degradation.[2][4] For instance, increasing the curing time of PGS from 42 to 144 hours has been shown to produce a stiffer and stronger elastomer, although it should be noted that in some enzymatic solutions, the mass loss rates were not a function of curing time.[2][5]
-
Modify Polymer Composition:
-
Blend with Slower Degrading Polymers: Blending the this compound polymer with a more slowly degrading polymer, such as poly(ε-caprolactone) (PCL) or polylactic acid (PLA), can effectively reduce the overall degradation rate of the scaffold.[6][7]
-
Incorporate Citric Acid: The addition of citric acid as a crosslinker to form poly(glycerol this compound citrate) (PGSC) can facilitate thermal crosslinking and allows for tunable degradation properties.[8]
-
-
Surface Modification: Applying a surface coating can alter the degradation profile. For example, a coating of a more hydrophobic or slower degrading polymer can protect the underlying this compound scaffold from rapid degradation.[9][10]
Issue 2: Poor Mechanical Properties of the Scaffold Post-Fabrication
Question: My fabricated this compound polymer scaffold is too soft and lacks the mechanical integrity required for my application. What could be the cause and how can I improve it?
Answer: The mechanical properties of this compound polymer scaffolds are directly related to the degree of crosslinking and the scaffold's architecture.[1][11] Insufficient crosslinking or a highly porous structure with thin struts can lead to poor mechanical strength.
Potential Solutions:
-
Optimize Curing Parameters: As with degradation, increasing the curing time and temperature will increase the crosslink density, resulting in a stiffer and stronger material.[11][12] The Young's modulus, ultimate tensile strength (UTS), and strain to failure can all be tuned by adjusting these parameters.[5]
-
Adjust Monomer Stoichiometry: Altering the molar ratio of the monomers (e.g., glycerol (B35011) to sebacic acid) can fine-tune the molecular weight and crosslinking, thereby influencing the mechanical properties.[1]
-
Scaffold Fabrication Technique:
-
Salt Leaching: The size and amount of the porogen (e.g., salt particles) used in the salt-leaching method will determine the pore size and porosity of the scaffold, which in turn affects its mechanical properties.[13][14] A lower porosity will generally result in a mechanically stronger scaffold.
-
Electrospinning: For fibrous scaffolds, the fiber diameter and alignment, controlled by electrospinning parameters (e.g., solution concentration, voltage), play a crucial role in the mechanical performance.[15][16]
-
-
Reinforcement with Other Materials: Incorporating reinforcing agents like nanohydroxyapatite (nHA) or blending with mechanically stronger polymers such as PCL or PLA can enhance the mechanical properties of the scaffold.[16][17]
Issue 3: Inconsistent or Unpredictable Degradation Between Batches
Question: I am observing significant variability in the degradation rates of my this compound polymer scaffolds from different synthesis batches, even though I'm following the same protocol. What could be causing this inconsistency?
Answer: Inconsistencies in degradation can arise from subtle variations in the synthesis and fabrication processes that affect the final polymer structure, particularly the crosslink density.[18]
Potential Causes and Solutions:
-
Precise Control of Synthesis Conditions:
-
Temperature and Time: Ensure precise and uniform temperature control during both the pre-polymerization and curing steps. Small fluctuations can lead to differences in molecular weight and crosslinking.[2]
-
Vacuum Level: Maintain a consistent and adequate vacuum level during curing to effectively remove condensation byproducts and promote crosslinking.[5]
-
-
Homogeneity of the Pre-polymer: Ensure the pre-polymer solution is homogenous before curing. Incomplete mixing of the monomers can lead to regions with different crosslinking densities within the same scaffold.
-
Standardized Scaffold Fabrication:
-
Porogen Distribution: In salt-leaching, ensure a uniform distribution of the porogen particles to achieve consistent porosity throughout the scaffold and between batches.[14]
-
Electrospinning Parameters: Maintain consistent electrospinning parameters (voltage, flow rate, distance) to produce fibers with uniform diameters and mat densities.[15]
-
-
Sterilization Method: Different sterilization methods can affect the polymer in different ways, potentially leading to chain scission and altered degradation rates. Use a consistent and validated sterilization method for all batches.[7][19]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound polymer scaffold degradation?
A1: this compound polymer scaffolds primarily degrade through two mechanisms:
-
Hydrolytic Degradation: This involves the cleavage of ester bonds in the polymer backbone by water molecules. This process leads to a reduction in molecular weight and eventually mass loss.[1][19] PGS is known to degrade via surface erosion, which allows for a more linear degradation profile and retention of mechanical properties for a longer period compared to bulk-eroding polymers.[1][20]
-
Enzymatic Degradation: In a biological environment, enzymes such as lipases and esterases can accelerate the degradation process by catalyzing the hydrolysis of the ester bonds.[5][13] In vivo degradation is often faster than in vitro hydrolytic degradation due to enzymatic activity.[1][3]
Q2: How does the in vitro degradation of this compound scaffolds compare to in vivo degradation?
A2: There is often a poor correlation between in vitro and in vivo degradation rates for this compound polymers like PGS.[1] In vitro studies, typically conducted in phosphate-buffered saline (PBS), primarily reflect hydrolytic degradation and tend to show a slower degradation rate.[1] In contrast, in vivo degradation is significantly faster due to the presence of enzymes that actively break down the polymer.[2][5] For example, one study reported a 20% mass loss for PGS in vitro over 30 days, compared to a 70% mass loss in subcutaneous tissue over the same period.[1]
Q3: What is the role of crosslinking in controlling the properties of this compound polymer scaffolds?
A3: Crosslinking is a critical parameter that allows for the tuning of the mechanical properties and degradation rate of this compound polymer scaffolds.[1][11] A higher degree of crosslinking, achieved through longer curing times or higher temperatures, results in:
-
Slower Degradation: A more densely crosslinked network is more resistant to both hydrolytic and enzymatic degradation.[2]
-
Improved Mechanical Properties: Increased crosslinking leads to a higher Young's modulus (stiffness) and ultimate tensile strength (UTS).[5][11]
-
Reduced Swelling: A higher crosslink density restricts the uptake of water, leading to less swelling of the scaffold.[4]
Q4: Can I sterilize my this compound polymer scaffolds, and if so, what method should I use?
A4: Yes, sterilization is essential before in vivo use. However, the choice of sterilization method is crucial as some techniques can damage the scaffold and accelerate its degradation.
-
Recommended Methods: Low-temperature sterilization methods are generally preferred for biodegradable polyesters. These include:
-
Ethylene Oxide (EtO): Effective but requires careful aeration to remove residual toxic gas.[7]
-
Gamma Irradiation or Electron Beam (e-beam): Can be effective, but the radiation dose must be carefully controlled to avoid excessive chain scission and alteration of mechanical properties.[7][16]
-
Ultraviolet (UV) Radiation: Can be used for surface sterilization but has limited penetration depth.[10][17]
-
-
Methods to Avoid:
Q5: How can I create a porous structure in my this compound polymer scaffold?
A5: Several techniques can be used to fabricate porous this compound polymer scaffolds:
-
Salt Leaching/Particulate Leaching: This is a common method where a porogen (typically sodium chloride) is mixed with the polymer pre-cursor.[13][14] After the polymer is cured, the porogen is leached out using a solvent (e.g., water), leaving behind an interconnected porous network.[11][14] The pore size can be controlled by the size of the porogen particles.[11]
-
Electrospinning: This technique produces non-woven fibrous scaffolds with high porosity and a large surface area-to-volume ratio.[15][16] The this compound pre-polymer is often blended with a carrier polymer (like PCL or PVA) to facilitate electrospinning.[15][16]
-
Freeze-Drying: This method involves freezing a polymer solution and then sublimating the solvent under vacuum to create a porous structure.[6]
Data Presentation
Table 1: Effect of Curing Time on Mechanical Properties of Poly(Glycerol this compound) (PGS)
| Curing Time (hours) at 120°C | Young's Modulus (MPa) | Ultimate Tensile Strength (UTS) (MPa) | Strain to Failure (%) |
| 42 | ~0.25 | ~0.2 | ~250 |
| 66 | ~0.5 | ~0.3 | ~200 |
| 90 | ~0.8 | ~0.4 | ~150 |
| 114 | ~1.1 | ~0.5 | ~125 |
| 144 | ~1.4 | ~0.6 | ~100 |
Data synthesized from information presented in[4][5]. Values are approximate and can vary based on specific synthesis conditions.
Table 2: In Vitro vs. In Vivo Degradation of PGS Scaffolds
| Degradation Environment | Time Period | Approximate Mass Loss (%) | Primary Degradation Mechanism |
| In Vitro (PBS) | 30 days | 20% | Hydrolysis |
| In Vivo (Subcutaneous) | 35 days | 70% | Hydrolysis and Enzymatic |
Data synthesized from information presented in[1][6].
Experimental Protocols
Protocol 1: Synthesis of Poly(Glycerol this compound) (PGS) Pre-polymer
-
Materials: Glycerol, Sebacic acid.
-
Procedure:
-
Combine equimolar amounts of glycerol and sebacic acid in a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.[5]
-
Heat the mixture to 120°C under a nitrogen atmosphere with constant stirring.[5]
-
Maintain the reaction at 120°C for 24 hours to form the pre-polymer. The resulting product will be a viscous liquid.
-
For a higher molecular weight pre-polymer, a second step under vacuum can be performed. Reduce the pressure to approximately 40 mTorr and continue the reaction for another 24-48 hours.
-
Store the pre-polymer at 4°C.
-
Protocol 2: Fabrication of Porous PGS Scaffolds via Salt Leaching
-
Materials: PGS pre-polymer, Sodium Chloride (NaCl) particles (sieved to desired size range, e.g., 250-425 µm), Teflon mold.
-
Procedure:
-
Thoroughly mix the PGS pre-polymer with NaCl particles at a desired weight ratio (e.g., 1:9 polymer to salt).[13]
-
Cast the mixture into a Teflon mold and press to ensure uniform packing.[11]
-
Cure the polymer/salt composite in a vacuum oven at 120-130°C for 48-96 hours. The specific time and temperature will determine the final crosslink density.[11][12]
-
After curing, immerse the scaffold in deionized water to leach out the NaCl. Change the water frequently over 2-3 days to ensure complete salt removal.[14]
-
Freeze-dry the scaffold to remove all water.
-
Store the porous scaffold in a desiccator.
-
Protocol 3: In Vitro Enzymatic Degradation Assay
-
Materials: Fabricated this compound polymer scaffolds, Phosphate-Buffered Saline (PBS, pH 7.4), Lipase (B570770) from porcine pancreas, Incubator (37°C), Shaking water bath.
-
Procedure:
-
Cut the scaffold into small, uniform samples and record the initial dry weight (W_i) of each sample.
-
Prepare a degradation solution of PBS containing a known concentration of lipase (e.g., 1 mg/mL).[3] Prepare a control solution of PBS without the enzyme.
-
Place each scaffold sample in a separate tube containing a sufficient volume of the degradation or control solution.
-
Incubate the samples at 37°C in a shaking water bath to ensure continuous mixing.[21]
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, 28 days), remove the samples from the solutions.
-
Rinse the samples thoroughly with deionized water to remove any residual salts or enzyme.
-
Freeze-dry the samples until a constant weight is achieved and record the final dry weight (W_f).
-
Calculate the percentage of mass loss as: ((W_i - W_f) / W_i) * 100.
-
The samples can also be analyzed for changes in mechanical properties, morphology (via SEM), and molecular weight (via GPC).
-
Visualizations
Caption: Experimental workflow for synthesizing and evaluating the degradation of this compound polymer scaffolds.
Caption: Key factors contributing to the premature degradation of this compound polymer scaffolds.
Caption: A logical workflow for troubleshooting premature degradation of this compound scaffolds.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Different methods of synthesizing poly(glycerol this compound) (PGS): A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation behavior of poly(glycerol this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of biodegradation and de novo matrix synthesis on the mechanical properties of VIC-seeded PGS-PCL scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterilization techniques for biodegradable scaffolds in tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Degradation of 3D-Printed Poly(L-lactide-Co-Glycolic Acid) Scaffolds for Tissue Engineering Applications | MDPI [mdpi.com]
- 9. Poly(Glycerol this compound)–Poly(l-Lactide) Nonwovens. Towards Attractive Electrospun Material for Tissue Engineering [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. worldscientific.com [worldscientific.com]
- 12. actabio.pwr.edu.pl [actabio.pwr.edu.pl]
- 13. nist.gov [nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. Highly Elastic and Suturable Electrospun Poly(Glycerol this compound) Fibrous Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hybrid PGS-PCL Microfibrous Scaffolds with Improved Mechanical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative study of different techniques for the sterilization of poly-L-lactide electrospun microfibers: effectiveness vs. material degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Different methods of synthesizing poly(glycerol this compound) (PGS): A review [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The Effect of Heat Treatment toward Glycerol-Based, Photocurable Polymeric Scaffold: Mechanical, Degradation and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Sebacic Acid in Non-Polar Solvents
Welcome to the Technical Support Center for Sebacic Acid Solubility. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with dissolving sebacic acid in non-polar solvent systems. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility issues.
Troubleshooting Guide: Enhancing Sebacic Acid Solubility
Sebacic acid, a C10 dicarboxylic acid, exhibits inherently low solubility in non-polar solvents due to the strong intermolecular hydrogen bonding of its carboxylic acid groups. This guide provides a structured approach to systematically address and overcome these solubility limitations.
Problem: Sebacic acid does not dissolve or has very low solubility in a non-polar solvent (e.g., hexane, heptane, toluene).
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for sebacic acid solubility.
Frequently Asked Questions (FAQs) for Troubleshooting
Q1: I'm observing a gel-like substance forming when I try to dissolve sebacic acid in a hot non-polar solvent. What is happening and how can I prevent it?
A1: The formation of a gel indicates that the sebacic acid is not truly dissolving but rather forming a supramolecular structure with the solvent. This can happen when the solvent molecules interact with the long hydrocarbon chains of the sebacic acid, while the carboxylic acid groups still attempt to form hydrogen bonds with each other, leading to a network that traps the solvent.
Troubleshooting Steps:
-
Increase Agitation: Vigorous stirring or sonication can help break up the initial gel-like aggregates and promote true dissolution.
-
Slower Addition: Add the sebacic acid powder slowly to the heated solvent while stirring continuously to prevent localized high concentrations that can lead to gelation.
-
Use of a Co-Solvent: Adding a small amount of a more polar co-solvent (e.g., ethanol (B145695), isopropanol) can disrupt the hydrogen bonding network of the sebacic acid, preventing gel formation. Start with a low percentage (e.g., 1-5% v/v) and gradually increase if necessary.
-
Consider Chemical Modification: If gelation persists, esterification of the carboxylic acid groups is a highly effective method to eliminate the strong hydrogen bonding that drives gel formation.
Q2: My yield of sebacic acid is very low after attempting to recrystallize it from a mixed solvent system. What could be the cause?
A2: Low recovery during recrystallization is often due to the sebacic acid remaining in the mother liquor. This can be caused by using too much solvent, not cooling the solution sufficiently, or choosing an inappropriate solvent ratio.
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the sebacic acid.
-
Optimize Cooling: After allowing the solution to cool slowly to room temperature, place it in an ice bath or refrigerator to maximize precipitation.
-
Adjust Solvent Ratio: In a mixed solvent system, the "good" solvent dissolves the sebacic acid, while the "poor" solvent promotes crystallization upon cooling. Experiment with different ratios to find the optimal balance for high recovery.
Strategies for Enhancing Solubility
Strategy 1: Temperature Adjustment
Increasing the temperature of the solvent can significantly enhance the solubility of sebacic acid. However, this effect is often limited in purely non-polar solvents.
Data Presentation: Estimated Solubility of Sebacic Acid in Non-Polar Solvents
| Solvent | Temperature (°C) | Estimated Solubility (g/L) |
| Hexane | 25 | < 0.1 |
| 50 | ~0.2 | |
| Heptane | 25 | < 0.1 |
| 50 | ~0.3 | |
| Toluene (B28343) | 25 | ~0.5 |
| 50 | ~2.0 |
Strategy 2: Chemical Modification - Esterification
Esterification of the carboxylic acid groups of sebacic acid with an alcohol replaces the polar -COOH groups with less polar ester groups, significantly increasing solubility in non-polar solvents. Common esters include dibutyl sebacate and dioctyl this compound.
Data Presentation: Solubility of Sebacic Acid Esters
| Compound | Solvent | Solubility |
| Dibutyl this compound | Hexane, Toluene | Soluble[1][2] |
| Dioctyl this compound | Hexane, Heptane | Soluble[3] |
Experimental Workflow for Esterification
Caption: General workflow for Fischer esterification of sebacic acid.
Strategy 3: Chemical Modification - Salt Formation
Converting sebacic acid to a salt using a base with a lipophilic counter-ion, such as a quaternary ammonium (B1175870) hydroxide (B78521), can enhance its solubility in non-polar organic solvents. The bulky, non-polar cation helps to shield the charge of the carboxylate, making the salt more compatible with the non-polar medium.
Strategy 4: Use of Surfactants
Non-ionic surfactants can be used to create stable dispersions or microemulsions of sebacic acid in non-polar solvents. Surfactants like Span 80 and Tween 80 have hydrophilic heads that can interact with the carboxylic acid groups and lipophilic tails that are soluble in the non-polar solvent.
Detailed Experimental Protocols
Protocol 1: Fischer Esterification of Sebacic Acid with 1-Butanol (B46404)
Objective: To synthesize dibutyl this compound to improve solubility in non-polar solvents.
Materials:
-
Sebacic acid
-
1-Butanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Apparatus:
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine sebacic acid, a 3-5 fold molar excess of 1-butanol, and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of sebacic acid).
-
Add toluene to the flask (approximately 20-30% of the volume of 1-butanol).
-
Assemble the flask with a Dean-Stark trap and a condenser.
-
Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess 1-butanol and toluene using a rotary evaporator.
-
Purify the crude dibutyl this compound by vacuum distillation.
Confirmation of Product:
-
Characterize the final product using techniques such as FTIR (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a C=O stretch for the ester) and NMR spectroscopy.
Protocol 2: Preparation of a Tetraalkylammonium Salt of Sebacic Acid
Objective: To synthesize a lipophilic salt of sebacic acid to enhance solubility in non-polar solvents.
Materials:
-
Sebacic acid
-
Tetrabutylammonium (B224687) hydroxide (TBAOH) solution in methanol
-
Toluene or other desired non-polar solvent
-
Anhydrous sodium sulfate
Apparatus:
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve a known amount of sebacic acid in a minimal amount of a suitable polar solvent in which it is soluble (e.g., ethanol or methanol).
-
In a separate flask, add a stoichiometric amount of tetrabutylammonium hydroxide solution (2 equivalents of base per mole of sebacic acid).
-
Slowly add the sebacic acid solution to the TBAOH solution with stirring at room temperature.
-
Stir the mixture for 1-2 hours to ensure complete reaction.
-
Remove the polar solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is the tetrabutylammonium salt of sebacic acid.
-
To test its solubility, add the desired non-polar solvent (e.g., toluene) to the salt and stir.
Confirmation of Salt Formation:
-
FTIR spectroscopy can be used to confirm the deprotonation of the carboxylic acid (disappearance of the broad O-H stretch and a shift in the C=O stretch).
Protocol 3: Using a Non-Ionic Surfactant to Disperse Sebacic Acid
Objective: To create a stable dispersion of sebacic acid in a non-polar solvent using a surfactant.
Materials:
-
Sebacic acid
-
Non-polar solvent (e.g., hexane)
-
Non-ionic surfactant (e.g., Span 80 or Tween 80)
Apparatus:
-
Beaker or flask
-
Magnetic stirrer or sonicator
Procedure:
-
In a beaker, add the desired amount of the non-polar solvent.
-
Add the surfactant to the solvent and stir until it is fully dissolved or dispersed. A starting concentration for the surfactant can be in the range of 0.5-5% (w/v).
-
Slowly add the powdered sebacic acid to the surfactant-solvent mixture while stirring vigorously or sonicating.
-
Continue mixing until a stable, uniform dispersion is achieved. The mixture may appear cloudy, but there should be no large, settled particles.
Optimization:
-
The optimal concentration of the surfactant will depend on the desired concentration of sebacic acid and the specific solvent used. A systematic variation of the surfactant concentration may be necessary to achieve the desired stability.
References
- 1. Supramolecular organogels fabricated with dicarboxylic acids and primary alkyl amines: controllable self-assembled structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supramolecular gel formation regulated by water content in organic solvents: self-assembly mechanism and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. greenchemindustries.com [greenchemindustries.com]
Technical Support Center: Enhancing the Mechanical Properties of Sebacate-Based Elastomers
Welcome to the technical support center for sebacate-based elastomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of these biomaterials.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low Tensile Strength and/or Low Young's Modulus
Q: My this compound-based elastomer, particularly Poly(Glycerol this compound) (PGS), is too weak and soft for my application. How can I increase its tensile strength and stiffness?
A: Low mechanical strength is a common challenge with PGS.[1] The mechanical properties of PGS are primarily governed by three factors: the molar ratio of the monomers, the crosslinking temperature, and the crosslinking time.[2] Here are several strategies to improve the tensile strength and Young's modulus:
-
Increase Curing Temperature and Time: A higher degree of crosslinking leads to a stiffer material. Increasing the curing temperature and duration generally enhances the Young's modulus.[3] For example, the Young's modulus of PGS was shown to increase from 0.056 MPa to 1.2 MPa when the crosslinking temperature was raised from 110 °C to 130 °C.[2] However, be aware that excessively high temperatures can lead to glycerol (B35011) loss and potential degradation.[3]
-
Adjust Monomer Molar Ratio: The ratio of glycerol to sebacic acid significantly impacts the final mechanical properties. Increasing the molar ratio of sebacic acid has been shown to increase the tangent modulus of PGS.[2] For instance, polymers with glycerol to sebacic acid molar ratios of 4:3, 1:1, and 3:4 exhibited tangent moduli of 0.2 MPa, 1.5 MPa, and 2.5 MPa, respectively.[2]
-
Incorporate Reinforcing Fillers: Creating composite materials can substantially improve mechanical properties. The addition of fillers like bioactive glass has been explored to enhance the characteristics of PGS.[4]
-
Chemical Modification: Introducing urethane (B1682113) linkages into the PGS backbone (PGSU) can significantly increase the Young's modulus, with values up to 19.7 MPa being reported, which is a substantial increase compared to standard PGS.[5]
Issue 2: Low Elongation at Break
Q: My elastomer is too brittle and fractures at low strain. How can I improve its elasticity and elongation at break?
A: Poor elasticity can be a significant hurdle. Here are some approaches to enhance the elongation at break:
-
Optimize Curing Conditions: While increased curing time and temperature boost stiffness, they can sometimes reduce elasticity.[3] It is crucial to find an optimal balance. Shorter curing times might result in a softer elastomer with higher elongation.[6]
-
Co-polymerization: Introducing flexible polymer chains can improve elasticity. For example, creating a PGS-co-PEG (polyethylene glycol) copolymer has been shown to significantly increase elongation, especially in hydrated conditions.[7]
-
Control Crosslink Density: A very high crosslink density can restrict chain mobility, leading to brittleness. A moderate crosslink density, achieved through careful control of curing parameters, is often ideal for achieving a balance of strength and flexibility.[8]
Issue 3: Inconsistent Mechanical Properties Between Batches
Q: I am observing significant variability in the mechanical properties of my PGS from one synthesis to another, even with seemingly identical protocols. What could be the cause?
A: Reproducibility is a known issue in PGS synthesis.[9] Inconsistencies in properties have been noted even when research groups report using similar synthesis conditions.[3] Here are key factors to control:
-
Glycerol Loss: During synthesis at high temperatures and/or under vacuum, glycerol can evaporate, altering the effective monomer ratio and leading to unpredictable mechanical properties.[3][8] Using a setup that recirculates evaporated glycerol can help mitigate this.[10]
-
Precise Control of Synthesis Parameters: Temperature, reaction time, and pressure must be meticulously controlled during both the pre-polymerization and curing steps.[6] Even small deviations can lead to different degrees of crosslinking and, consequently, different mechanical outcomes.
-
Homogeneity of the Reaction Mixture: Ensuring uniform mixing of glycerol and sebacic acid is critical for a consistent reaction.[9]
Issue 4: Difficulty in Processing and Fabrication
Q: I am struggling to fabricate scaffolds from my PGS pre-polymer using techniques like electrospinning or 3D printing. What are the common challenges and solutions?
A: Processing thermosets like PGS can be challenging due to the insolubility of the crosslinked polymer.[11]
-
Electrospinning: The low glass transition temperature of the uncrosslinked PGS pre-polymer (pPGS) makes it difficult to electrospin directly. A common solution is to use a carrier polymer, such as polyvinyl alcohol (PVA) or polyvinylpyrrolidone (B124986) (PVP), which can be removed after the PGS is crosslinked.[12]
-
3D Printing: The printability of PGS is a significant hurdle in extrusion-based 3D printing.[13] One approach is to modify the pPGS to make it UV-crosslinkable, allowing for fabrication followed by curing.[2]
Quantitative Data Summary
The following tables summarize the mechanical properties of this compound-based elastomers under various synthesis conditions, as reported in the literature.
Table 1: Effect of Curing Temperature on PGS Mechanical Properties
| Curing Temperature (°C) | Young's Modulus (MPa) | Reference |
| 110 | 0.056 | [2] |
| 120 | 0.22 | [2] |
| 130 | 1.2 | [2] |
Table 2: Effect of Monomer Molar Ratio (Glycerol:Sebacic Acid) on PGS Tangent Modulus
| Molar Ratio (G:SA) | Tangent Modulus (MPa) | Reference |
| 4:3 | 0.2 | [2] |
| 1:1 | 1.5 | [2] |
| 3:4 | 2.5 | [2] |
Table 3: Mechanical Properties of Modified this compound-Based Elastomers
| Material | Young's Modulus (MPa) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| PGS | 2.39 ± 0.29 | 0.69 ± 0.16 | 31.3 ± 3.2 | [7] |
| PGS-co-60PEG (hydrated) | 0.04 ± 0.01 | 0.026 ± 0.004 | 192.3 ± 20 | [7] |
| PSeD (cured 20h) | 1.57 ± 0.48 | 1.83 ± 0.06 | 409 ± 29 | [6] |
| PSeD (cured 12h) | 0.57 ± 0.02 | - | 136 ± 9 | [6] |
| PGSU (1:1 ratio) | 19.7 | - | - | [5] |
Experimental Protocols
Protocol 1: Conventional Synthesis of Poly(Glycerol this compound) (PGS)
This protocol describes the common two-step thermal polycondensation method.
Materials:
-
Glycerol
-
Sebacic acid
-
Nitrogen or Argon gas
-
Vacuum oven
-
Reaction vessel with stirring mechanism
Procedure:
-
Pre-polymerization:
-
Combine equimolar amounts of glycerol and sebacic acid in the reaction vessel.[2]
-
Heat the mixture to 120-130 °C under a constant flow of inert gas (e.g., Nitrogen) with continuous stirring.[10][14]
-
Maintain these conditions for 24-48 hours to form the PGS pre-polymer (pPGS).[14] During this time, water is produced as a byproduct and removed.
-
The resulting pPGS should be a viscous liquid at the reaction temperature.
-
-
Curing (Crosslinking):
-
Pour the pPGS into a mold of the desired shape.
-
Place the mold in a vacuum oven and cure at 120-150 °C under vacuum (e.g., 40 mTorr) for 24-48 hours.[2][6] The specific temperature and time will determine the final mechanical properties.
-
After curing, allow the elastomer to cool to room temperature before removal from the mold.
-
Protocol 2: Enzymatic Synthesis of PGS using Candida antarctica Lipase B (CALB)
This method offers better control over the reaction process.[15]
Materials:
-
Glycerol
-
Sebacic acid
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Reaction vessel with gentle stirring
Procedure:
-
Combine equimolar amounts of glycerol and sebacic acid in the reaction vessel.[2]
-
Add the immobilized CALB (e.g., 200 mg for a 5 mmol scale reaction).[2]
-
Heat the mixture to a lower temperature than conventional synthesis, typically around 60-90 °C, under gentle stirring.[2][6]
-
The reaction can be carried out for 24-96 hours.[2][6] The progress of the reaction can be monitored by techniques like GPC to determine the molecular weight.
-
After the desired molecular weight is achieved, the enzyme can be filtered off for reuse.
-
The resulting pre-polymer can then be cured using the conventional thermal method described in Protocol 1.
Visualizations
Logical Relationship: Synthesis Parameters vs. Mechanical Properties
Caption: Key synthesis parameters influencing the mechanical properties of this compound-based elastomers.
Experimental Workflow: Conventional PGS Synthesis
References
- 1. A Review: Optimization for Poly(glycerol this compound) and Fabrication Techniques for Its Centered Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.sabanciuniv.edu [research.sabanciuniv.edu]
- 3. Frontiers | Different methods of synthesizing poly(glycerol this compound) (PGS): A review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polyglycerol this compound Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques [mdpi.com]
- 7. Highly elastomeric poly(glycerol this compound)-co-poly(ethylene glycol) amphiphilic block copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyglycerol this compound Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Highly Elastic and Suturable Electrospun Poly(Glycerol this compound) Fibrous Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elaboration and mechanical properties of elastomeric fibrous scaffolds based on crosslinked poly(glycerol this compound) and cyclodextrin for soft tissue e ... - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00673D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Poly(glycerol this compound): A Comparative Study of Various Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Poly(glycerol sebacate) Degradation Control
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at controlling the degradation rate of poly(glycerol sebacate) (PGS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of poly(glycerol this compound) (PGS) degradation?
A1: PGS primarily degrades through the hydrolysis of its ester linkages.[1] This process breaks down the polymer into smaller, non-toxic oligomers and ultimately into its constituent monomers, glycerol (B35011) and sebacic acid.[1] In a physiological environment, this degradation is primarily characterized by surface erosion, which allows for a more linear and predictable loss of mass and mechanical properties over time compared to bulk-eroding polymers.[1][2][3] However, it's crucial to note that in vivo degradation is often accelerated by enzymatic activity, particularly from lipases and esterases, which can play a more significant role than simple hydrolysis.[4][5][6]
Q2: How does the curing process influence the degradation rate of PGS?
A2: The curing process, specifically the time and temperature, determines the crosslink density of the final PGS elastomer.[4] Generally, increasing the curing time and temperature leads to a higher crosslink density, resulting in a stiffer and stronger material.[4][5] While a higher crosslink density can slow down hydrolytic degradation to some extent, its effect on the overall in vivo degradation rate can be limited.[7] Several studies have shown that enzymatic degradation is a dominant factor in vivo and may not be significantly affected by the crosslink density.[4][5][6]
Q3: My PGS is degrading much faster in my animal model than in my in vitro tests. Why is this happening?
A3: This is a common observation and is primarily due to the significant role of enzymatic degradation in vivo.[8] Standard in vitro degradation studies using phosphate-buffered saline (PBS) primarily assess hydrolytic degradation.[9] However, the physiological environment contains enzymes like lipases and esterases that actively catalyze the breakdown of the ester bonds in PGS, leading to a much faster degradation rate.[4][5][6] To better predict in vivo performance, it is recommended to conduct in vitro enzymatic degradation assays.[2][10]
Q4: What are the main strategies to slow down the degradation rate of PGS?
A4: Several strategies can be employed to tune the degradation rate of PGS:
-
Chemical Modification:
-
Methacrylation/Acrylation: Introducing methacrylate (B99206) (PGS-M) or acrylate (B77674) (PGSA) groups allows for photocuring and has been shown to effectively slow down the in vivo degradation rate.[5][11] Increasing the degree of methacrylation can further decrease the degradation speed.[11]
-
Blending with other polymers: Blending PGS with slower degrading polymers like poly(caprolactone) (PCL) can effectively reduce the overall degradation rate of the composite material.
-
Copolymerization: Creating copolymers of PGS with other monomers, such as L-lactic acid (LLA) and polyethylene (B3416737) glycol (PEG), can alter the hydrophilicity and degradation profile of the resulting polymer.[8]
-
-
Increasing Physical Dimensions: For a surface-eroding polymer like PGS, a thicker implant will take longer to degrade completely.[5]
-
Controlling Porosity: The architecture of a porous scaffold can influence the surface area available for degradation. While porosity is crucial for tissue engineering applications, its effect on the overall degradation timeline should be considered.[12]
Q5: I am losing a significant amount of glycerol during the prepolymer synthesis. How can I minimize this?
A5: Glycerol loss due to evaporation is a known issue during the high-temperature polycondensation reaction, which can alter the final monomer ratio and affect the polymer's properties.[7] To mitigate this, you can:
-
Use a slight excess of glycerol in the initial reaction mixture to compensate for the anticipated loss.[13]
-
Employ a synthesis method that uses lower temperatures, such as enzyme-catalyzed polymerization.[14]
-
Utilize a setup with a condenser to recapture and return evaporated glycerol to the reaction vessel.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent Degradation Rates Between Batches | 1. Variation in prepolymer molecular weight.2. Inconsistent curing time or temperature.3. Non-uniform porosity in scaffolds.4. Variations in the glycerol to sebacic acid ratio due to glycerol loss. | 1. Ensure consistent synthesis parameters (time, temperature, vacuum) for the prepolymer.2. Precisely control the curing oven's temperature and the duration of the curing cycle.3. Optimize the scaffold fabrication process (e.g., salt leaching, gas foaming) to achieve uniform pore size and distribution.4. Monitor and control glycerol loss during synthesis or use a synthesis method less prone to this issue. |
| PGS Degrades Too Quickly for the Intended Application | 1. High enzymatic activity in the in vivo environment.2. High surface area-to-volume ratio of the implant (e.g., highly porous, thin films).3. Low crosslink density. | 1. Consider chemical modifications like methacrylation (PGS-M) to reduce susceptibility to enzymatic degradation.[11]2. Blend PGS with a slower degrading polymer like PCL.3. Increase the thickness or reduce the porosity of the implant if the application allows.4. Increase the curing time and/or temperature to enhance crosslink density, though the effect might be more pronounced in hydrolytic vs. enzymatic degradation.[4] |
| Prepolymer Fails to Cure into an Elastomer | 1. Insufficient prepolymerization, leading to low molecular weight.2. Curing temperature is too low or curing time is too short.3. Inadequate vacuum during curing, preventing the removal of condensation byproducts and hindering crosslinking. | 1. Extend the prepolymerization time or increase the temperature to achieve a higher molecular weight prepolymer.2. Ensure the curing temperature is within the recommended range (typically 120-150°C) and allow for sufficient curing time (24-96 hours).[14]3. Verify that a deep vacuum (<100 mTorr) is achieved and maintained during the curing process.[14] |
| Final PGS Elastomer is Brittle | 1. Excessive crosslinking due to overly long curing times or high temperatures.2. Significant deviation from the equimolar ratio of glycerol to sebacic acid. | 1. Reduce the curing time or temperature.2. Carefully control the initial monomer ratio and minimize glycerol loss during synthesis. |
| Difficulty in Reproducing Published Degradation Data | 1. Differences in the in vitro degradation medium (e.g., PBS vs. cell culture medium with serum).2. Variation in enzyme activity (for enzymatic degradation studies).3. Differences in animal models for in vivo studies. | 1. Use the exact in vitro degradation conditions as the cited study, including the composition of the degradation medium and pH.2. If conducting enzymatic degradation, use the same enzyme source, concentration, and activity as specified.3. Be aware that different animal models can exhibit varying levels of enzymatic activity, leading to different degradation rates. |
Quantitative Data on PGS Degradation
Table 1: Effect of Curing Temperature on the In Vitro Degradation of Porous PGS in Simulated Body Fluid (SBF)
| Curing Temperature (°C) | Mass Loss at Week 4 (%) | Mass Loss at Week 8 (%) | Mass Loss at Week 12 (%) | Mass Loss at Week 16 (%) |
| 120 | ~5 | ~10 | ~15 | ~20 |
| 140 | ~2 | ~5 | ~8 | ~12 |
| 165 | <1 | ~2 | ~3 | ~5 |
Note: Data is estimated from graphical representations in the cited literature and serves for comparative purposes. Actual values may vary based on specific experimental conditions.
Table 2: In Vivo Degradation of Methacrylated PGS (PGS-M) Disks (5.5 kDa) with Varying Degrees of Methacrylation (DM)
| Degree of Methacrylation (%) | Mass Loss at Day 38 (%) | Mass Loss at 11 Weeks (%) |
| 21 | 52.0 ± 8.7 | 40.1 ± 11.8 |
| 27 | 9.2 ± 0.9 | - |
| 47 | 3.7 ± 1.2 | 14.3 ± 1.4 |
Experimental Protocols
Protocol 1: Synthesis of Poly(glycerol this compound) Prepolymer via Melt Polycondensation
-
Reactant Preparation: Weigh equimolar amounts of glycerol and sebacic acid and place them in a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.[14]
-
Prepolymerization: Heat the flask to 120-150°C under a gentle flow of nitrogen gas.[14] Stir the mixture continuously for approximately 24 hours until a viscous prepolymer is formed.[14]
-
Vacuum Application: For a higher molecular weight prepolymer, connect the flask to a vacuum line and reduce the pressure to less than 100 mTorr.[8] Continue the reaction under vacuum at the same temperature for an additional 24-48 hours.[8]
-
Storage: Once the desired viscosity is achieved, cool the prepolymer to room temperature. The prepolymer can be stored at 4°C for future use.
Protocol 2: Curing of PGS Prepolymer
-
Molding: Pour the PGS prepolymer into a mold of the desired shape and dimensions.
-
Curing: Place the mold in a vacuum oven and heat to 120-150°C under a high vacuum (<100 mTorr) for 24 to 96 hours.[14] The curing time will influence the crosslink density and mechanical properties of the final elastomer.
-
Post-Curing Treatment: After curing, allow the PGS elastomer to cool to room temperature. It is advisable to wash the cured PGS in ethanol (B145695) and then deionized water to remove any unreacted monomers before drying.
Protocol 3: In Vitro Enzymatic Degradation Assay
-
Sample Preparation: Prepare PGS samples of known weight and dimensions. Sterilize the samples using an appropriate method (e.g., ethylene (B1197577) oxide or 70% ethanol).
-
Degradation Medium: Prepare a degradation solution, for example, a phosphate-buffered saline (PBS) solution (pH 7.4) containing a specific concentration of lipase (B570770) (e.g., from porcine pancreas). A common concentration is 1 mg/mL.
-
Incubation: Immerse each PGS sample in a sufficient volume of the enzymatic degradation medium in a sterile container. Incubate the samples at 37°C with gentle agitation.
-
Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove the samples from the degradation medium.
-
Analysis: Gently rinse the samples with deionized water to remove any residual enzyme and salts, and then dry them to a constant weight in a vacuum oven. Measure the final weight and calculate the percentage of mass loss. The surface morphology can be analyzed using scanning electron microscopy (SEM).
Visualizations
Caption: Experimental workflow for PGS synthesis, modification, and degradation analysis.
Caption: Key factors influencing the degradation rate of poly(glycerol this compound).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. research.sabanciuniv.edu [research.sabanciuniv.edu]
- 5. Degradation behavior of poly(glycerol this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly elastomeric poly(glycerol this compound)-co-poly(ethylene glycol) amphiphilic block copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Different methods of synthesizing poly(glycerol this compound) (PGS): A review [frontiersin.org]
- 8. Poly(Glycerol this compound) in Tissue Engineering [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. A comparative study on in vitro enzymatic degradation of poly(glycerol this compound) and poly(xylitol this compound) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Methacrylated poly(glycerol this compound) as a photocurable, biocompatible, and biodegradable polymer with tunable degradation and drug release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] In vitro examination of poly(glycerol this compound) degradation kinetics: effects of porosity and cure temperature | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Poly(Glycerol Sebacate) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of poly(glycerol sebacate) (PGS), with a particular focus on minimizing glycerol (B35011) loss.
Troubleshooting Guide
This guide addresses specific issues that may arise during PGS synthesis, offering potential causes and actionable solutions.
Issue 1: High Glycerol Loss During Pre-polymerization
Symptoms:
-
The final polymer exhibits inconsistent mechanical properties.[1]
-
The molar ratio of glycerol to sebacic acid in the final product is significantly lower than the initial ratio.[1][2]
-
Noticeable deposits of condensed glycerol are visible on the reaction flask neck or in the condenser.
Potential Causes:
-
High Reaction Temperature: Elevated temperatures increase the vapor pressure of glycerol, leading to significant evaporation.[1][2][3]
-
Prolonged Reaction Time: Longer reaction times at high temperatures increase the total amount of glycerol lost.[1][2]
-
High Inert Gas Flow Rate: A strong flow of inert gas (e.g., nitrogen or argon) can carry away glycerol vapors more rapidly.[1]
-
High Vacuum During Pre-polymerization: Applying a strong vacuum during the initial pre-polymerization step can lead to excessive removal of volatile glycerol along with the water byproduct.[3]
Solutions:
-
Optimize Reaction Temperature and Time: Maintain the pre-polymerization temperature between 120-150°C.[1][4] For applications requiring a more solid prepolymer, a higher temperature (e.g., 170°C) for a shorter duration (e.g., 3-7 hours) can be considered, but be mindful of the increased risk of glycerol loss.[1][4]
-
Control Inert Gas Flow: Use a gentle flow of inert gas, just enough to maintain an inert atmosphere and prevent oxidation.[1][3]
-
Staged Vacuum Application: Avoid applying a high vacuum during the initial pre-polymerization stage. Instead, conduct the initial heating under an inert atmosphere at atmospheric pressure to minimize the loss of volatile glycerol.[3] A vacuum is more critical during the curing (crosslinking) step to remove the water byproduct and promote crosslinking.[4]
-
Use of a Cooled Condenser or Dean-Stark Trap: Employ a cooled condenser or a Dean-Stark trap to reflux the evaporating glycerol back into the reaction mixture.[3]
-
Consider Alternative Synthesis Methods:
-
Enzyme-Catalyzed Polymerization: This method uses milder reaction temperatures (e.g., 60-90°C), which significantly reduces glycerol loss.[1][4]
-
Microwave-Assisted Synthesis: While this method is rapid, it can cause severe glycerol evaporation if not carefully controlled.[1][5] It is crucial to optimize microwave power and irradiation time to balance reaction speed and glycerol retention.
-
Issue 2: Inconsistent Mechanical Properties of the Cured PGS
Symptoms:
-
High variability in Young's modulus, tensile strength, and elongation at break between different batches synthesized under seemingly identical conditions.[1]
Potential Causes:
-
Variable Glycerol Loss: As detailed in Issue 1, inconsistent glycerol loss directly alters the monomer ratio, leading to variations in the degree of crosslinking and, consequently, the mechanical properties.[1][2]
-
Non-uniform Curing Temperature: Temperature variations within the vacuum oven can lead to different crosslinking kinetics and degrees of esterification. A difference of just 5°C can significantly alter the crosslinking kinetics.[1]
-
Inconsistent Curing Time: The duration of the curing step is crucial for achieving the desired level of crosslinking.
Solutions:
-
Precisely Control Glycerol Loss: Implement the solutions from Issue 1 to ensure consistent monomer ratios in your prepolymer.
-
Ensure Uniform Oven Temperature: Use a calibrated vacuum oven and place samples in the center to minimize temperature fluctuations.[1]
-
Standardize Curing Time: Adhere to a consistent curing time for all batches to ensure a comparable degree of crosslinking.
-
Monitor Degree of Esterification (DE): The DE can be used to more accurately predict the physical state and mechanical properties of the final PGS material.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is a typical and acceptable level of glycerol loss during PGS synthesis?
While there is no universally "acceptable" level, as it depends on the desired polymer properties, it is crucial to be aware of and control this loss for reproducibility. Studies have shown that even under controlled conditions, a change in the glycerol to sebacic acid molar ratio from an initial 1:1 to a final 0.80:1 or even 0.75:1 can occur with increasing temperature and time.[1][2] The key is to keep this loss consistent across batches.
Q2: How does the molar ratio of glycerol to sebacic acid affect the final polymer?
The molar ratio of glycerol to sebacic acid is a critical parameter that influences the final properties of the PGS elastomer.
-
Equimolar Ratio (1:1): This is the most commonly used ratio and generally favors the reaction, leading to a good balance of mechanical properties.[1][2]
-
Excess Glycerol: An excess of glycerol can lead to a softer polymer with lower crosslink density and poor mechanical properties.[6]
-
Excess Sebacic Acid: An excess of sebacic acid can result in a more branched and stiffer polymer, potentially leading to a completely crosslinked and brittle elastomer.[6]
Q3: Can catalysts be used to reduce glycerol loss?
Yes, catalysts can indirectly help by allowing for lower reaction temperatures and shorter reaction times.
-
Enzymatic Catalysts: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are effective for PGS synthesis at milder temperatures (60-90°C), which significantly minimizes glycerol evaporation.[4][7][8]
-
Acid Catalysts: While catalysts like sulfuric acid have been used in microwave-assisted synthesis to accelerate the reaction, the primary advantage in reducing glycerol loss comes from the potential for shorter reaction times.[6]
-
Organoboron Catalysts: Diarylborinic acids have been shown to catalyze the polycondensation of glycerol with diacyl chlorides, favoring the formation of linear polyesters and suppressing side reactions.[9]
Q4: Are there alternative synthesis methods that inherently minimize glycerol loss?
Yes, several methods offer better control over glycerol loss compared to traditional melt polycondensation:
-
Enzyme-Catalyzed Synthesis: As mentioned, this is a highly effective method due to the mild reaction conditions.[1][8]
-
Solvent-Based Microwave Synthesis: Using a solvent with a boiling point lower than glycerol, such as toluene (B28343) (boiling point 110°C), in microwave-assisted synthesis can help to control the maximum reaction temperature and thus reduce glycerol evaporation.[6]
-
Ring-Opening Polymerization: An alternative approach involves the ring-opening reaction of diglycidyl this compound with sebacic acid, which avoids the use of free glycerol altogether.[1]
Data Presentation
Table 1: Impact of Reaction Temperature on Glycerol to Sebacic Acid Molar Ratio
| Curing Temperature (°C) | Final Glycerol:Sebacic Acid Molar Ratio | Reference |
| 120 | 0.80 | [1][2] |
| 140 | 0.75 | [1][2] |
Table 2: Comparison of PGS Synthesis Methods and Potential for Glycerol Loss
| Synthesis Method | Typical Temperature (°C) | Typical Duration | Potential for Glycerol Loss | Key Advantages | Key Disadvantages |
| Melt Polycondensation | 120 - 170 | 24 - 96 hours | High | Well-established, simple setup | Time and energy-intensive, significant glycerol loss[1][3] |
| Enzyme-Catalyzed | 60 - 90 | 24 - 96 hours | Low | Mild conditions, better control over polymer structure[1][4][8] | Higher cost of enzyme, slower reaction rates |
| Microwave-Assisted | Can reach >170 | Minutes to hours | Very High (if not controlled) | Rapid synthesis | Severe glycerol loss, potential for localized overheating[1][5] |
Experimental Protocols
Protocol 1: Traditional Melt Polycondensation for PGS Synthesis
-
Monomer Preparation: Weigh equimolar amounts of glycerol and sebacic acid and place them in a three-neck round-bottom flask.
-
Pre-polymerization:
-
Curing (Crosslinking):
-
Pour the prepolymer into a mold (e.g., a petri dish).
-
Place the mold in a vacuum oven and heat at 120-150°C under vacuum (<100 mTorr) for 24 to 96 hours to induce crosslinking.[4]
-
Protocol 2: Enzyme-Catalyzed PGS Synthesis
-
Monomer Preparation: Mix equimolar amounts of glycerol and sebacic acid in a reaction vessel.
-
Enzymatic Reaction:
-
Heat the mixture to a temperature compatible with the enzyme's activity (e.g., 60-90°C).[4]
-
Add the enzyme (e.g., 10% w/w of Novozym 435, an immobilized form of Candida antarctica lipase B) to the molten monomers.[4]
-
Conduct the reaction under an inert atmosphere with continuous stirring.
-
Optionally, a mild vacuum can be applied to remove the water byproduct.
-
Visualizations
Caption: Workflow for the traditional melt polycondensation of PGS.
Caption: Troubleshooting flowchart for minimizing glycerol loss in PGS synthesis.
References
- 1. Frontiers | Different methods of synthesizing poly(glycerol this compound) (PGS): A review [frontiersin.org]
- 2. Different methods of synthesizing poly(glycerol this compound) (PGS): A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. Polyglycerol this compound Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer - PMC [pmc.ncbi.nlm.nih.gov]
Addressing interference in sebacate quantification from biological matrices
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the quantification of sebacate from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is sebacic acid and why is its quantification important in biological matrices?
A1: Sebacic acid is a naturally occurring, 10-carbon straight-chain dicarboxylic acid.[1][2] Its quantification is crucial for several reasons:
-
Metabolic Studies: It is a normal urinary acid and can serve as an alternative energy substrate.[1][2] Elevated levels of sebacic acid in urine can be an indicator of certain metabolic disorders, such as multiple acyl-CoA-dehydrogenase deficiency (MADD), also known as glutaric aciduria type II.[1][2]
-
Pharmacokinetics: It has been investigated as a substrate for parenteral nutrition, making its pharmacokinetic profile important.[3]
-
Biomarker Research: It has been identified as a potential biomarker for liver aging.[4]
-
Industrial & Biomedical Applications: Sebacic acid and its derivatives are used in plasticizers, lubricants, cosmetics, and in the synthesis of biodegradable polymers like poly(glycerol this compound) for biomedical applications such as drug delivery and tissue engineering.[1][4]
Q2: What are the primary analytical methods for quantifying this compound?
A2: The two most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-MS: This technique is robust but requires a chemical derivatization step to convert the polar, non-volatile sebacic acid into a more volatile and thermally stable form suitable for gas chromatography.[5][6]
-
LC-MS/MS: This method offers high sensitivity and specificity and can often analyze dicarboxylic acids with minimal sample preparation.[7][8] However, it is highly sensitive to contaminants and matrix effects.[9][10]
Q3: What is the most common source of interference in this compound quantification?
A3: A major and frequently encountered interference is the compound bis(2,2,6,6-tetramethyl-4-piperidyl) this compound , commercially known as Tinuvin 770 .[9] This compound is a UV stabilizer commonly added to plastics, particularly polypropylene (B1209903) products like microcentrifuge tubes.[9] It can easily leach into both polar and nonpolar solvents during sample preparation, causing significant ion suppression and generating large, interfering peaks in LC-MS analyses.[9]
Q4: How can I prevent contamination from plasticizers like Tinuvin 770?
A4: Preventing contamination is critical.
-
Use High-Quality Labware: Whenever possible, use glass or certified low-extractable plasticware.
-
Pre-screen Labware: If you suspect contamination, you can pre-screen a lot of plastic tubes by incubating them with your extraction solvent and analyzing the solvent for the presence of contaminants before using them for your valuable samples.[9]
-
Solvent Rinsing: Rinsing plasticware with the analysis solvent before use can help remove some surface contaminants, although this may not be sufficient for compounds that readily leach from the plastic matrix.
-
Minimize Contact Time: Reduce the time your samples and solvents are in contact with plastic materials.
Q5: What is a "matrix effect" and how does it affect my analysis?
A5: A matrix effect is the alteration of analyte ionization (either suppression or enhancement) caused by co-eluting, undetected components from the biological sample (e.g., salts, lipids, phospholipids).[10][11][12] This can lead to inaccurate and imprecise quantification.[13] Biological matrices like plasma and serum are complex and prone to causing significant matrix effects, especially in highly sensitive ESI-LC-MS/MS methods.[10][13][14]
Q6: Is derivatization always necessary to analyze sebacic acid?
A6: It depends on the analytical technique.
-
For GC-MS: Yes, derivatization is essential. Sebacic acid's high polarity and low volatility make it unsuitable for direct GC analysis.[5][15] Silylation is the most common derivatization method.[5]
-
For LC-MS/MS: Derivatization is not always required but can be used as a strategy to enhance sensitivity, improve chromatographic peak shape, and move the analyte's signal to a cleaner region of the spectrum.[16] For example, charge-reversal derivatization can significantly improve detection in positive ion mode.[16]
Troubleshooting Guide
Problem 1: I see a large, unexpected peak in my LC-MS chromatogram that is suppressing my target analyte's signal.
Answer: This is a common and significant issue. The most likely culprit is a leached plasticizer.
-
Identify the Contaminant: The contaminant is often bis(2,2,6,6-tetramethyl-4-piperidyl) this compound (Tinuvin 770), which presents as a doubly charged ion with an m/z of 241 in LC-MS.[9]
-
Trace the Source: The source is likely polypropylene labware, such as microcentrifuge tubes, pipette tips, or collection plates.[9]
-
Corrective Actions:
-
Switch to glass vials or tubes for sample preparation and storage.
-
If plastic must be used, test a new lot of tubes by incubating them with your solvent and analyzing the blank.
-
Unfortunately, once a sample is contaminated with Tinuvin 770, it is very difficult to remove.[9] Prevention is the best strategy.
-
Problem 2: My this compound peak shows significant tailing in my chromatogram.
Answer: Peak tailing is often caused by secondary interactions between the analyte and the analytical system or by issues with the mobile phase.
-
For GC-MS: Incomplete derivatization can leave polar carboxyl groups exposed, which then interact with active sites in the GC inlet or column.[6] Ensure your sample is completely dry before adding the derivatization reagent, as water interferes with the reaction.[5] Also, consider increasing the reaction time or temperature.
-
For LC-MS/MS: The free carboxylic acid groups can interact with active sites on the stationary phase. Try modifying the mobile phase by adding a small amount of a weak acid like formic acid to suppress the ionization of the carboxyl groups. Also, ensure your sample preparation method effectively removes interfering matrix components.[17]
Problem 3: My recovery of this compound is low and inconsistent after sample preparation.
Answer: Low recovery can stem from the extraction method or analyte degradation.
-
Extraction Efficiency: Sebacic acid is a polar molecule. If using liquid-liquid extraction (LLE), ensure the solvent polarity and pH are optimal for partitioning this compound into the desired phase. For protein precipitation with acetonitrile (B52724) or methanol, ensure the ratio of solvent to sample is sufficient for complete protein removal.[18] Solid-phase extraction (SPE) can offer cleaner extracts and high recovery but requires careful method development.[17]
-
Matrix Effects: In LC-MS, what appears to be low recovery might actually be ion suppression.[10] To test this, perform a post-extraction spike. Compare the signal of an analyte spiked into a blank, extracted matrix to the signal of the same amount of analyte in a clean solvent. A lower signal in the matrix indicates ion suppression.[19]
-
Adsorption: this compound can adsorb to glass or plastic surfaces, especially at low concentrations. Silanizing glassware can help prevent this. Using a carrier protein or modifying the sample pH might also reduce adsorptive losses.
Experimental Protocols
Protocol 1: this compound Extraction from Plasma/Serum via Protein Precipitation (for LC-MS/MS)
This protocol is a general method for removing proteins from plasma or serum, which is a necessary first step for many LC-MS/MS analyses.
-
Preparation: Thaw frozen plasma or serum samples on ice. Vortex briefly to ensure homogeneity.
-
Aliquoting: In a clean glass or pre-screened polypropylene tube, add 100 µL of your sample.
-
Internal Standard: Add your internal standard (e.g., a stable isotope-labeled sebacic acid) to the sample.
-
Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol). This 4:1 ratio of organic solvent to sample is common for effective protein precipitation.[18]
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. This will create a tight pellet of precipitated protein.
-
Supernatant Transfer: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean vial for analysis.
-
Evaporation & Reconstitution: Dry the supernatant under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS injection.
Protocol 2: this compound Derivatization for GC-MS Analysis
This protocol describes the silylation of sebacic acid, a necessary step for making it volatile for GC-MS analysis.[5]
-
Sample Preparation: Extract sebacic acid from the biological matrix using an appropriate method (e.g., LLE or SPE) and dry the final extract completely under nitrogen. It is critical to remove all water, as it will quench the derivatization reagent. [5]
-
Reagent Preparation: Prepare the derivatization mixture. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]
-
Derivatization Reaction:
-
To the dried sample residue, add 50 µL of pyridine (B92270) (as a catalyst) and 100 µL of BSTFA + 1% TMCS.
-
Tightly cap the glass vial with a PTFE-lined cap.
-
Vortex for 1 minute.
-
-
Heating: Heat the mixture at 60-70°C for 30-60 minutes in a heating block or oven to ensure the reaction goes to completion.[5]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample, containing the now volatile bis(trimethylsilyl)-sebacate, is ready for injection into the GC-MS.
Quantitative Data Summary
Table 1: Comparison of Analytical Methodologies for this compound Quantification
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile compounds in a gas stream. | Separates compounds in a liquid stream. |
| Derivatization | Mandatory. Required to increase volatility.[5][6] | Optional. Can be used to improve sensitivity.[16] |
| Sensitivity | Good, but can be lower than LC-MS/MS. | Generally higher, allowing for detection of low-level analytes.[9] |
| Specificity | Good, especially with selected ion monitoring (SIM). | Excellent, especially using Multiple Reaction Monitoring (MRM).[7][8] |
| Throughput | Lower, due to longer run times and derivatization step. | Higher, with run times often under a few minutes per sample.[8] |
| Key Challenge | Laborious and moisture-sensitive derivatization step.[5] | High susceptibility to matrix effects and plasticizer contamination.[9][10] |
Workflows and Pathways
References
- 1. This compound dianion | C10H16O4-2 | CID 1549016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Metabolic effects and disposition of this compound, an alternate dicarboxylic fuel substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modern applications of sebacic acid_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry Contamination from Tinuvin 770, a Common Additive in Laboratory Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arborassays.com [arborassays.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 14. MS-Based Proteomic Analysis of Serum and Plasma: Problem of High Abundant Components and Lights and Shadows of Albumin Removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. covachem.com [covachem.com]
- 16. longdom.org [longdom.org]
- 17. mdpi.com [mdpi.com]
- 18. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
Technical Support Center: Enhancing Hydrophilicity of Sebacate Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the hydrophilicity of sebacate-based polymers, such as poly(glycerol this compound) (PGS).
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to increase the hydrophilicity of this compound polymers like PGS?
A1: The main strategies to enhance the hydrophilicity of this compound polymers include:
-
Copolymerization: Introducing hydrophilic segments into the polymer backbone. A common approach is the copolymerization of poly(glycerol this compound) with polyethylene (B3416737) glycol (PEG) to form PGS-co-PEG copolymers.[1][2]
-
Surface Modification: Altering the surface chemistry of the polymer to make it more attractive to water. This can be achieved through methods like plasma treatment or by blending the this compound polymer with other hydrophilic polymers or inorganic fillers.[3][4][5]
-
Chemical Modification: Incorporating molecules with polar functional groups, such as citric acid, into the polymer structure.[1]
Q2: How does increasing the hydrophilicity of a this compound polymer affect its other properties?
A2: Enhancing hydrophilicity can significantly impact other material properties:
-
Degradation Rate: Increased hydrophilicity typically leads to a faster degradation rate due to increased water uptake, which accelerates the hydrolysis of the ester bonds in the polymer backbone.[1]
-
Mechanical Properties: The incorporation of hydrophilic segments can alter the mechanical properties. For instance, adding PEG to PGS can decrease the compressive modulus, especially in hydrated conditions.[1]
-
Biocompatibility and Cell Interaction: Improved hydrophilicity can enhance cell adhesion, growth, and proliferation on the polymer surface.[4]
Q3: Which method offers the most control over the final hydrophilicity?
A3: Copolymerization, particularly with PEG, offers a high degree of control. By varying the molar ratio of the hydrophilic component (e.g., PEG) to the this compound monomer, the hydrophilicity of the resulting copolymer can be finely tuned.[1]
Troubleshooting Guides
Issue 1: Insufficient Hydrophilicity After Copolymerization with PEG
Problem: The water contact angle of my PGS-co-PEG polymer is still too high, or the water uptake is lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect PEG Concentration: | The molar ratio of PEG to glycerol (B35011) and sebacic acid directly influences hydrophilicity. Increase the molar percentage of PEG in your reaction mixture. For example, increasing PEG content from 20% to 60% in PGS-co-PEG has been shown to decrease the water contact angle.[1] |
| Incomplete Reaction: | Ensure the polycondensation reaction goes to completion. Verify reaction parameters such as temperature (typically around 130°C) and reaction time (can be 24 hours or more under vacuum).[1] Use analytical techniques like 1H NMR to confirm the incorporation of PEG into the polymer backbone.[1] |
| PEG Molecular Weight: | The molecular weight of the PEG used can affect the final hydrophilicity. While not extensively detailed in the provided results, consider experimenting with different molecular weight PEGs. |
Issue 2: Poor Mechanical Integrity After Increasing Hydrophilicity
Problem: My hydrophilic this compound polymer is too weak or brittle for my application.
Possible Causes & Solutions:
| Cause | Solution |
| Reduced Crosslinking Density: | The incorporation of linear polymers like PEG can reduce the availability of hydroxyl groups for crosslinking, leading to lower mechanical strength.[1] Adjust the curing time and temperature to optimize crosslinking. Longer curing times or higher temperatures generally lead to a higher degree of crosslinking and improved mechanical properties. |
| Excessive Water Uptake: | Highly hydrophilic polymers can swell significantly, leading to a decrease in mechanical properties in a hydrated state.[1] If your application is in an aqueous environment, you may need to find a balance between hydrophilicity and mechanical strength by optimizing the hydrophilic component's concentration. |
| Blending with a Stronger Polymer: | Consider blending your hydrophilic this compound polymer with a polymer known for its mechanical strength, such as polylactic acid (PLA).[4] |
Issue 3: Inconsistent Results with Plasma Treatment
Problem: The surface of my this compound polymer is not uniformly hydrophilic after plasma treatment, or the hydrophilicity diminishes over time (hydrophobic recovery).
Possible Causes & Solutions:
| Cause | Solution |
| Non-uniform Plasma Exposure: | Ensure the entire surface of the polymer is evenly exposed to the plasma. The geometry of the sample and its placement within the plasma chamber are critical. |
| Incorrect Plasma Parameters: | Optimize plasma treatment parameters such as power, pressure, gas type (e.g., oxygen), and treatment time. Insufficient treatment time may not create enough polar functional groups, while excessive treatment can lead to surface damage.[3][6][7] |
| Hydrophobic Recovery: | Hydrophobic recovery is a known phenomenon where the polymer chains at the surface reorient themselves to minimize surface energy, causing the surface to become more hydrophobic over time.[6] To mitigate this, use the plasma-treated surface as soon as possible after treatment. For some applications, a subsequent coating or grafting step can help to stabilize the hydrophilic surface. |
Data Presentation
Table 1: Effect of PEG Content on Water Contact Angle and Degradation of PGS-co-PEG
| Polymer | PEG Molar Ratio (%) | Water Contact Angle (°) | Mass Loss after 21 days (%) |
| Pure PGS | 0 | 77.5 ± 1.7 | 8.69 ± 1.64 |
| PGS-co-20PEG | 20 | Not specified | 15.58 ± 0.81 |
| PGS-co-40PEG | 40 | Not specified | 35.91 ± 5.06 |
| PGS-co-60PEG | 60 | 66.2 ± 0.1 | 81.2 ± 4.39 |
| Data sourced from[1] |
Table 2: Effect of Surface Treatments on Hydrophilicity
| Polymer | Treatment | Water Contact Angle (°) |
| PGS | None | 77.5 ± 1.7[1] |
| PGSU | None | 85.0 ± 2.2[8] |
| PGSU with nHA | Blending | 71.8 ± 1.1[8] |
| PGS Scaffold | Oxygen Plasma | Significant decrease observed[3] |
Experimental Protocols
Protocol 1: Synthesis of Poly(glycerol this compound) (PGS) Pre-polymer
Objective: To synthesize the PGS pre-polymer via polycondensation.
Materials:
-
Glycerol (Sigma-Aldrich)
-
Sebacic acid (Sigma-Aldrich)
-
Argon gas
-
Two-necked round bottom reactor (250 mL)
-
Stirring apparatus
-
Vacuum pump
Methodology:
-
Place equimolar amounts of glycerol and sebacic acid into the two-necked round bottom reactor.
-
Heat the mixture to 130°C under a constant flow of Argon gas while stirring. Continue for 2 hours.[1]
-
Gradually reduce the pressure to 50 mTorr over a period of 5 hours.
-
Continue the reaction under vacuum at 130°C for an additional 48 hours.[1]
-
The resulting viscous liquid is the PGS pre-polymer.
Protocol 2: Synthesis of PGS-co-PEG Copolymer
Objective: To synthesize a hydrophilic PGS-co-PEG copolymer.
Materials:
-
Polyethylene glycol (PEG, Mw = 1000 g/mol , Alfa Aesar)
-
Sebacic acid
-
Glycerol
-
Argon gas
-
Reaction vessel
-
Stirring apparatus
-
Vacuum pump
Methodology:
-
Dry the PEG in a vacuum chamber at 90°C before use.
-
Step 1: Polycondensation of Sebacic Acid and PEG.
-
In a reaction vessel, combine sebacic acid and the desired molar ratio of PEG.
-
Heat the mixture to 130°C under a flow of Argon gas with stirring for 2 hours.
-
Apply a vacuum of 50 mTorr and continue the reaction for another 24 hours to form a linear pre-polymer.[1]
-
-
Step 2: Addition of Glycerol.
-
Add glycerol to the reaction mixture. The molar ratio of glycerol to PEG will determine the final properties of the copolymer.
-
Continue the reaction to form the PGS-co-PEG block copolymer pre-polymer.
-
-
Step 3: Thermal Crosslinking.
-
The obtained pre-polymer can be thermally crosslinked to form the final elastomeric material. Curing parameters (temperature and time) will influence the final mechanical properties.
-
Protocol 3: Surface Modification of PGS via Oxygen Plasma Treatment
Objective: To increase the surface hydrophilicity of a PGS scaffold.
Materials:
-
Porous PGS scaffold
-
Low-pressure oxygen plasma system
-
Deionized water, ethanol (B145695), methanol (B129727) for cleaning
Methodology:
-
Clean the PGS scaffold by sonicating in deionized water, followed by ethanol and methanol to remove any unreacted monomers or impurities.
-
Dry the scaffold thoroughly.
-
Place the dry scaffold in the chamber of the low-pressure plasma system.
-
Evacuate the chamber to the desired base pressure.
-
Introduce oxygen gas into the chamber.
-
Apply radio frequency power to generate oxygen plasma. The specific power, pressure, and treatment time will need to be optimized for your system and desired level of hydrophilicity.[3]
-
After treatment, vent the chamber and remove the now more hydrophilic PGS scaffold.
Visualizations
Caption: Workflow for the synthesis of hydrophilic PGS-co-PEG copolymers.
Caption: Relationship between modification strategies and polymer properties.
References
- 1. Highly elastomeric poly(glycerol this compound)-co-poly(ethylene glycol) amphiphilic block copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elastomeric, bioadhesive and pH-responsive amphiphilic copolymers based on direct crosslinking of poly(glycerol this compound)- co-polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Poly(glycerol this compound)-modified polylactic acid scaffolds with improved hydrophilicity, mechanical strength and bioactivity for bone tissue regeneration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Poly(Glycerol this compound) in Biomedical Applications—A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biolinscientific.com [biolinscientific.com]
- 7. How To Optimize Plasma Surface Treatment For Improved Hydrophilicity - Fari Plasma [fariplasma.com]
- 8. Development of physical, mechanical, antibacterial and cell growth properties of poly(glycerol this compound urethane) (PGSU) with helping of curcumin and hydroxyapatite nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Reducing curing time for poly(glycerol sebacate)
Poly(glycerol sebacate) (PGS) is a synthetic polyester (B1180765) synthesized via the polycondensation of glycerol (B35011) and sebacic acid at 120 °C. The curing temperature of PGS polymer during crosslinking significantly impacts its mechanical and degradation properties. (Ahmadi et al., 2021;Rai et al., 2012;Boncu & Ozdemir, 2022). Vogt et al. reported that when PGS is cured at 120 °C, the mechanical properties of the polymer are similar to those of native tissue, including Young's modulus greater than 0.5 MPa and a strain to failure exceeding 267%, rendering it suitable for various applications (Vogt et al., 2021). ... To address these issues, PGS is often copolymerized with other natural and synthetic materials such as poly (ethylene glycol), L-lactic acid (LLA), gelatin, poly (tetra-methylene oxide) glycol (PTMO), and caprolactone (B156226) (CL), or coaxial fibers are produced by encapsulating PGS in the core to enhance mechanical properties and biodegradable performance (Ahmadi et al., 2021;Rai et al., 2012;Boncu & Ozdemir, 2022;Vogt et al., 2021;Loh et al., 2015;Singh et al., 2018;Pêgo et al., 2003;Kermani & Kharazi, 2023). ... Recently, catalyst-free synthesis polyester such as poly (1,8-octanediol-co-citrate) (POC), poly (glycerol-co-sebacate) (PGS) and similar system has dominated in wide range of applications in tissue engineering due to tunable physiochemical properties and stable supplied raw material. It is common for the curing of the polyester to involve harsh conditions (curing at high temperatures and long reaction times) which can pose challenges for the development ... in advance of mass loss, in PGS, which undergoes surface degradation, slow loss of mechanical features (tensile properties) occurs. However, the rapid in vivo degradation rate of PGS (60 days) in comparison with other similar biodegradable polyester-based biopolymers such as poly(ε-caprolactone) and poly (L-lactide) (~ up to 4 years) limits its use as a scaffold material. The incorporation of 1% clay in PGSIt-C1 has declined the degradation rate to
Technical Support Center: Post-Sterilization Effects on Sebacate Scaffolds
Welcome to the technical support center for sebacate-based scaffolds. This resource provides guidance for researchers, scientists, and drug development professionals on the effects of common sterilization methods on the integrity of poly(glycerol this compound) (PGS) and other this compound-based polyester (B1180765) scaffolds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound scaffold appears brittle and mechanically weaker after sterilization. What could be the cause?
A: This is a common issue, particularly after using ionizing radiation methods like gamma or electron beam (e-beam) sterilization. These high-energy processes can induce chain scission in the polyester backbone of the this compound scaffold.[1][2] This cleavage of polymer chains leads to a reduction in molecular weight, which directly correlates with a loss of mechanical properties such as tensile strength and elasticity.[3][4] The effect is often dose-dependent—higher radiation doses typically cause more significant degradation.[4]
Q2: I noticed significant shrinkage and deformation of my porous scaffold after sterilization. Why did this happen?
A: This is characteristic of thermal or chemical sterilization methods.
-
Autoclaving (Steam Sterilization): this compound-based polyesters have relatively low melting and glass transition temperatures. The high heat (121-134°C) and pressure of autoclaving can cause the scaffold to soften, deform, and lose its porous architecture.[5][6] This method is generally unsuitable for many thermoplastic polyesters.[5]
-
Ethylene (B1197577) Oxide (EtO): While EtO is a low-temperature method, some process cycles involve pre-conditioning at elevated temperatures (e.g., ~50°C) which can still affect sensitive polymers.[7][8] More commonly, observed shrinkage with EtO can be due to interactions between the gas and the polymer, leading to structural rearrangements.[9]
Q3: Can I use 70% ethanol (B145695) to sterilize my this compound scaffolds for in-vivo studies?
A: While soaking in 70% ethanol is a common laboratory disinfection technique, it is not considered a terminal sterilization method for clinical or in-vivo applications.[10][11] Ethanol is ineffective against bacterial spores and certain viruses.[10][12] For thermoset elastomers like crosslinked PGS, short-term ethanol immersion may not significantly alter the bulk structure, but prolonged exposure can still impact material properties and is insufficient for ensuring sterility in a clinical setting.[1]
Q4: After EtO sterilization, I'm concerned about residual toxicity. How can I mitigate this?
A: Ethylene oxide is a toxic and carcinogenic substance, and residual EtO or its byproducts (like ethylene chlorohydrin) are a significant safety concern.[10] It is critical to perform a thorough aeration (degassing) step after the sterilization cycle to allow these residuals to dissipate from the scaffold matrix.[11] The duration of aeration depends on the scaffold's porosity, thickness, and material composition.[13] You must validate that residual levels are below the limits defined by standards such as ISO 10993-7.
Q5: Which sterilization method is generally the "safest" for maintaining the integrity of this compound scaffolds?
A: There is no single "best" method, as the choice depends on the specific formulation of the this compound polymer (e.g., crosslinking density, copolymers) and the scaffold's intended application. However, a general comparison is:
-
Gamma/E-beam Irradiation: Often preferred for their high efficiency and deep penetration.[14][15] However, they will almost always cause some degree of molecular weight reduction via chain scission.[1][4] E-beam sterilization delivers the dose much faster than gamma, which can sometimes reduce certain oxidative degradation effects.[14][16]
-
Ethylene Oxide (EtO): A good low-temperature alternative that better preserves the bulk molecular weight and mechanical properties compared to irradiation.[17] The main drawbacks are the potential for toxic residuals and some reported effects on surface properties and cell interaction.[8][18]
-
Autoclave: Generally not recommended for this compound polyesters due to the high temperatures involved, which lead to degradation and loss of morphology.[5][6]
It is crucial to perform validation studies to assess the impact of your chosen sterilization method on the critical properties of your specific scaffold.[2][19]
Quantitative Data on Post-Sterilization Effects
The following tables summarize the typical effects of common sterilization methods on polyester-based scaffolds, including this compound polymers and their analogues like PCL and PLGA.
Table 1: Effect of Sterilization on Molecular Weight
| Sterilization Method | Polymer Type | Dose / Conditions | Change in Molecular Weight (Mn or Mw) | Reference |
|---|---|---|---|---|
| Gamma Irradiation | PLGA (50:50) | 2.5 Mrad (25 kGy) | ~50% decrease | [10] |
| Gamma Irradiation | PLGA (50:50) | 1.5 - 5.5 Mrad | Dose-dependent decrease (Mn from 25.2 kDa to 11.3 kDa) | [4] |
| Gamma Irradiation | Alginate | 15 kGy | ~50% average reduction | [20] |
| Ethylene Oxide (EtO) | PLGA (75:25) | 57°C for 2h | ~11% decrease | [10] |
| Ethylene Oxide (EtO) | POSS-PCL | 49°C for 2.5h | Significant change in MW distribution | [7] |
| Autoclave | CSMA Cryogels | 121°C for 20 min | ~80% decrease in stiffness (related to MW degradation) |[6] |
Table 2: Effect of Sterilization on Mechanical Properties
| Sterilization Method | Polymer Type | Dose / Conditions | Change in Mechanical Properties | Reference |
|---|---|---|---|---|
| Gamma Irradiation | POSS-PCL | 13 kGy | Significant changes in mechanical properties | [7] |
| Electron Beam | ECM Scaffold | 15 kGy | Increased elastic modulus and yield stress | [17] |
| Ethylene Oxide (EtO) | PU-Gelatin | 50°C for 8h | ~20% increase in tensile strength, ~30% decrease in max elongation | [9] |
| Ethylene Oxide (EtO) | ECM Scaffold | < 40°C | Increased collapse modulus | [17] |
| Autoclave | GelMA Cryogels | 121°C for 20 min | ~30% decrease in stiffness |[6] |
Experimental Protocols
1. Protocol: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
-
Objective: To measure the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the scaffold material before and after sterilization.
-
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried scaffold material (pre- and post-sterilization) into a vial.
-
Dissolve the polymer in a suitable solvent (e.g., Tetrahydrofuran - THF, Chloroform) to a final concentration of 1-2 mg/mL. Allow the polymer to dissolve completely, typically overnight with gentle agitation.
-
Filter the solution through a 0.22 µm or 0.45 µm PTFE syringe filter to remove any particulates.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a series of columns appropriate for the expected molecular weight range of the polymer.
-
Running Conditions:
-
Mobile Phase: HPLC-grade THF (or other suitable solvent).
-
Flow Rate: ~1.0 mL/min.
-
Column Temperature: ~35-40°C.
-
Injection Volume: 50-100 µL.
-
-
Calibration: Run a series of narrow-polydispersity polystyrene standards to generate a calibration curve of log(Molecular Weight) vs. Elution Time.
-
Analysis: Analyze the experimental samples. The software will calculate Mn, Mw, and PDI (Mw/Mn) relative to the polystyrene standards. A decrease in Mn and Mw after sterilization indicates polymer chain scission.[4]
-
2. Protocol: Mechanical Property Assessment by Uniaxial Tensile Testing
-
Objective: To determine the Young's Modulus, Ultimate Tensile Strength (UTS), and Elongation at Break for the scaffold material.
-
Methodology:
-
Sample Preparation: Prepare dog-bone shaped specimens from the scaffold sheets (pre- and post-sterilization) according to a standard such as ASTM D638. Ensure dimensions are consistent across all samples. For electrospun mats or soft elastomers, rectangular strips may be used.
-
Measure the thickness and width of the gauge section of each specimen at multiple points and average the results to calculate the cross-sectional area.
-
Instrumentation: Use a universal testing machine (e.g., Instron) equipped with a load cell appropriate for the expected strength of the material (e.g., 10 N or 100 N).
-
Testing Procedure:
-
Mount the specimen into the grips of the testing machine.
-
Apply a tensile load at a constant rate of extension (e.g., 10 mm/min) until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
-
Analysis:
-
Convert the load-displacement data into a stress-strain curve.
-
Young's Modulus (E): Calculate the slope of the initial, linear portion of the stress-strain curve.
-
Ultimate Tensile Strength (UTS): Determine the maximum stress reached before failure.
-
Elongation at Break (%): Calculate the strain at the point of fracture.
-
Compare these parameters for sterilized and non-sterilized samples to quantify the impact of the sterilization process.[9][17]
-
-
Visualizations
Caption: Workflow for assessing post-sterilization scaffold integrity.
Caption: Decision tree for selecting a suitable sterilization method.
References
- 1. Sterilization Effects on Poly(glycerol dodecanedioate), a Biodegradable Shape Memory Elastomer for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterilization of Polymeric Implants: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Gamma Irradiation on Structural and Biological Properties of a PLGA-PEG-Hydroxyapatite Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma irradiation effects on molecular weight and in vitro degradation of poly(D,L-lactide-CO-glycolide) microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Composition and Autoclave Sterilization on the Mechanical and Biological Properties of ECM-Mimicking Cryogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Sterilisation Techniques for Regenerative Medicine Scaffolds Fabricated with Polyurethane Nonbiodegradable and Bioabsorbable Nanocomposite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. kinampark.com [kinampark.com]
- 11. The effect of sterilization methods on the structural and chemical properties of fibrin microthread scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of terminal sterilization on structural and biophysical properties of a decellularized collagen-based scaffold; implications for stem cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. E-Beam vs Gamma Sterilization: Understand & Compare - NextBeam [nextbeam.com]
- 15. ebeammachine.com [ebeammachine.com]
- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 17. Effect of Low Temperature Ethylene Oxide and Electron Beam Sterilization on the In Vitro and In Vivo Function of Reconstituted Extracellular Matrix-Derived Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Sterilization techniques for biodegradable scaffolds in tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Effects of Radiation sterilization Dose on the Molecular Weight and Gelling Properties of Commercial Alginate Samples [frontiersin.org]
Technical Support Center: Managing Acidic Byproducts of Sebacate Polymer Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sebacate-based polymers. The focus is on managing the acidic byproducts generated during polymer degradation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary acidic byproducts of this compound polymer degradation?
A1: this compound-based polyesters, such as poly(glycerol this compound) (PGS), degrade primarily through the hydrolysis of their ester bonds. This process breaks the polymer down into its constituent monomers: glycerol (B35011) and sebacic acid.[1][2] Sebacic acid is a dicarboxylic acid and is the primary acidic byproduct responsible for lowering the pH of the surrounding microenvironment. Depending on the specific copolymer composition, other acidic monomers may also be released.
Q2: Why is it critical to manage the acidic microenvironment during in vitro experiments?
A2: The localized increase in acidity from polymer degradation can have several detrimental effects on in vitro experiments:
-
Cellular Stress and Viability: A significant drop in pH can induce metabolic acidosis in cultured cells, leading to decreased viability, altered function, and even apoptosis. Most mammalian cell cultures require a stable pH, typically between 7.2 and 7.4.
-
Drug Stability: The stability of many pharmaceutical compounds is pH-dependent.[3][4] An acidic environment can catalyze the hydrolysis or oxidation of pH-sensitive drugs, leading to loss of potency or the formation of toxic byproducts.[3][5]
-
Autocatalysis of Polymer Degradation: The acidic byproducts can act as a catalyst, accelerating the hydrolysis of the remaining ester bonds in the polymer, leading to an uncontrolled and often rapid degradation rate.[5][6]
Q3: What are the common strategies for neutralizing acidic byproducts in situ?
A3: Two primary strategies are employed to manage the acidic microenvironment:
-
Incorporation of Basic Salts: Biocompatible, basic salts can be physically incorporated into the polymer matrix. These salts act as "acid scavengers," neutralizing the acidic byproducts as they are formed.[7] Commonly used salts include calcium carbonate, calcium hydroxyapatite, and sodium bicarbonate.[8]
-
Use of Buffering Systems: In in vitro setups, especially those involving cell culture, the use of biological buffers in the culture medium is essential to maintain a stable physiological pH.[9][10] Buffers like HEPES, MOPS, and MES are often used to augment the bicarbonate-CO2 buffering system of standard culture media.[9]
Troubleshooting Guides
Problem 1: Rapid and unexpected pH drop in my cell culture medium containing a this compound-based scaffold.
-
Possible Cause 1: High Polymer Loading or Surface Area. A large amount of polymer or a scaffold with a very high surface area-to-volume ratio will degrade more rapidly, releasing acidic byproducts at a rate that overwhelms the buffering capacity of the medium.
-
Solution 1:
-
Reduce the amount of polymer in your experiment if feasible.
-
Increase the volume of the culture medium and the frequency of media changes.
-
Supplement the culture medium with a higher concentration of a biocompatible buffer, such as HEPES (10-25 mM).
-
-
Possible Cause 2: Autocatalytic Degradation. An initial drop in pH may have triggered an accelerated, autocatalytic degradation of the polymer.[5]
-
Solution 2:
-
Consider fabricating future polymer scaffolds with an incorporated basic salt (e.g., calcium carbonate) to neutralize acidity at the source.
-
Ensure the initial pH of the medium is at the higher end of the physiological range (e.g., 7.4) to provide a greater buffer reserve.
-
Problem 2: The drug loaded into my this compound polymer formulation is showing significant degradation.
-
Possible Cause 1: pH Sensitivity of the Drug. Your drug is likely unstable in the acidic microenvironment created by the degrading polymer.[3][11]
-
Solution 1:
-
Review the physicochemical properties of your drug to determine its stability profile at different pH values.
-
Co-encapsulate a basic neutralizing agent within the polymer matrix along with the drug to maintain a more neutral pH within the formulation.
-
Modify the polymer to control the degradation rate and, consequently, the rate of acid accumulation.
-
-
Possible Cause 2: Hydrolytic Degradation. Water molecules penetrating the polymer matrix are not only degrading the polymer but also the encapsulated drug.[12]
-
Solution 2:
-
Increase the hydrophobicity of the polymer formulation, if possible, to slow water ingress. This can sometimes be achieved by altering the monomer ratios or increasing the crosslink density.
-
Protect the drug by encapsulating it in a more hydrolytically stable carrier before incorporating it into the this compound polymer.
-
Data Presentation: Comparison of Neutralizing Agents
The table below summarizes the properties of common basic salts used to neutralize acidic byproducts of polyester (B1180765) degradation.
| Neutralizing Agent | Chemical Formula | Molar Mass ( g/mol ) | Neutralization Capacity (moles H+/mole salt) | Biocompatibility Profile | Key Considerations |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 1 | High | Highly soluble, may cause a rapid initial pH spike and gas formation (CO₂). |
| Calcium Carbonate | CaCO₃ | 100.09 | 2 | High | Low solubility, provides more prolonged and controlled neutralization.[8] |
| Calcium Hydroxyapatite | Ca₁₀(PO₄)₆(OH)₂ | 1004.61 | High (multi-proton) | Excellent (major component of bone) | Very low solubility, provides long-term pH regulation. Osteoinductive potential. |
| Magnesium Hydroxide | Mg(OH)₂ | 58.32 | 2 | Moderate | Low solubility, effective neutralizing agent. |
Experimental Protocols
Protocol 1: Quantifying Polymer Degradation and pH Change In Vitro
-
Materials: this compound polymer scaffolds of known weight and dimensions, Phosphate Buffered Saline (PBS, pH 7.4), 24-well plates, pH meter, analytical balance, incubator (37°C).
-
Procedure:
-
Sterilize polymer scaffolds using an appropriate method (e.g., ethylene (B1197577) oxide or 70% ethanol (B145695) washes followed by UV exposure).
-
Place one scaffold into each well of a 24-well plate.
-
Add 2 mL of sterile PBS to each well. Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days):
-
Sacrifice 3-5 wells for analysis.
-
Carefully measure the pH of the PBS in each well.
-
Remove the scaffolds from the PBS.
-
Gently rinse the scaffolds with deionized water to remove salts.
-
Dry the scaffolds to a constant weight (e.g., in a vacuum oven at room temperature).
-
Record the final dry weight.
-
-
Calculate the percentage of weight loss at each time point: Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] * 100.
-
Plot the average pH and average weight loss (%) as a function of time.
-
Protocol 2: Assessing Cell Viability in the Presence of Degrading Polymer
-
Materials: this compound polymer scaffolds, cell line of interest (e.g., fibroblasts), complete cell culture medium, sterile PBS, live/dead viability/cytotoxicity assay kit (e.g., Calcein AM/Ethidium Homodimer-1), 24-well tissue culture plates, fluorescence microscope.
-
Procedure:
-
Sterilize and pre-condition scaffolds in complete culture medium for 24 hours in an incubator (37°C, 5% CO₂).
-
Seed cells directly onto the scaffolds in the 24-well plate at a predetermined density. Use tissue culture plastic as a control group.
-
Culture the cells for desired time periods (e.g., 1, 3, and 7 days), changing the medium every 2-3 days.
-
At each time point, rinse the scaffolds with sterile PBS.
-
Prepare the live/dead staining solution according to the manufacturer's protocol.
-
Incubate the cell-seeded scaffolds in the staining solution for the recommended time (typically 15-30 minutes) at 37°C.
-
Rinse again with PBS.
-
Visualize the scaffolds using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).
-
Capture images from multiple random fields of view for each scaffold and control.
-
Quantify cell viability by counting the number of live and dead cells, or by using image analysis software to measure the area of green vs. red fluorescence.
-
Mandatory Visualizations
Caption: Degradation of this compound polymers and the resulting acidic effects.
Caption: Workflow for studying drug release and polymer degradation.
Caption: Troubleshooting decision tree for managing experimental pH drops.
References
- 1. In vivo degradation characteristics of poly(glycerol this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 10. med.unc.edu [med.unc.edu]
- 11. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 12. iipseries.org [iipseries.org]
Technical Support Center: Achieving Consistent Molecular Weight in Sebacate Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sebacate-based polymers. The information is designed to help address common challenges in achieving consistent and predictable molecular weights during polymerization.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound polymers, offering potential causes and solutions.
Issue 1: Inconsistent or Low Molecular Weight in Poly(glycerol this compound) (PGS) Synthesis
-
Question: My PGS prepolymer consistently has a low molecular weight (Mw), and the results are not reproducible between batches. What are the likely causes and how can I fix this?
-
Answer: Low and inconsistent molecular weight in PGS synthesis is a common issue, often stemming from several factors related to the reaction conditions and reactants.
-
Potential Cause 1: Glycerol (B35011) Evaporation. Glycerol has a high boiling point but can evaporate under vacuum at the elevated temperatures used for polymerization.[1] This alters the stoichiometric ratio of glycerol to sebacic acid, leading to a lower degree of polymerization.
-
Potential Cause 2: Inefficient Water Removal. The polycondensation reaction produces water as a byproduct.[3] If not effectively removed, the equilibrium will shift, limiting chain growth.
-
Potential Cause 3: Non-optimal Reaction Time and Temperature. Both time and temperature significantly impact the molecular weight. Insufficient time or temperatures that are too low will result in incomplete reactions. Conversely, excessively high temperatures can lead to side reactions and degradation.
-
Solution: For conventional polycondensation, a two-step process is common. Prepolymerization is often carried out at 120-150°C for several hours under an inert atmosphere, followed by a curing step at similar temperatures under vacuum for 24 to 96 hours.[4][7] It is crucial to maintain consistent temperature and time across batches. A kinetic model can help predict the optimal reaction time to achieve a desired molecular weight.[8]
-
-
Potential Cause 4: Impurities in Monomers. The purity of glycerol and sebacic acid is critical. Impurities can act as chain terminators, preventing the formation of high molecular weight polymers.[9]
-
Solution: Use high-purity monomers. If necessary, purify the monomers before use through recrystallization (for sebacic acid) or distillation (for glycerol).
-
-
Issue 2: High Polydispersity Index (PDI) in Poly(sebacic anhydride) (PSA) Synthesis
-
Question: I am synthesizing poly(sebacic anhydride) via melt polycondensation, but my polymer has a very broad molecular weight distribution (high PDI). How can I achieve a more uniform polymer?
-
Answer: A high PDI in PSA synthesized by melt polycondensation is often related to the amount of activating agent used, such as acetic anhydride (B1165640).
-
Potential Cause: Excess Acetic Anhydride. Using a large excess of acetic anhydride (e.g., 5 to 10 times mole excess) to form the diacid monomers can lead to polymers with a high PDI, ranging from 2.5 to 6, and poor reproducibility.[10][11]
-
Solution: To achieve a lower and more controlled PDI (in the range of 1.3 to 2.0), it is recommended to use a stoichiometric amount (1 equivalent) or less of acetic anhydride during the activation of the dicarboxylic acids.[10] This method provides highly controllable and reproducible molecular weights.[10][11]
-
-
Issue 3: Gelation During PGS Polymerization
-
Question: My PGS reaction mixture is forming a gel prematurely, making it difficult to process. How can I prevent this?
-
Answer: Premature gelation in PGS synthesis is due to excessive crosslinking. This can be controlled by adjusting the reaction conditions.
-
Potential Cause 1: Extended Reaction Time at High Temperature. During conventional synthesis, prolonged reaction times at elevated temperatures can lead to extensive crosslinking between polymer chains, causing gelation.[3]
-
Solution: Carefully control the reaction time and temperature. For enzymatic synthesis, using a lipase (B570770) catalyst like Candida antarctica lipase B (CALB) can hinder crosslinking even at relatively high molecular weights and allows for polymerization under milder conditions (e.g., 40-90°C).[5]
-
-
Potential Cause 2: High Catalyst Concentration. In catalyzed reactions, an excessively high concentration of the catalyst can lead to rapid and uncontrolled crosslinking.[3]
-
Solution: Optimize the catalyst concentration. For instance, in some ring-opening polymerization methods to create PGS analogues, higher catalyst concentrations have been shown to lead to gelation.[3]
-
-
Frequently Asked Questions (FAQs)
1. What is the most critical factor for achieving a target molecular weight in this compound polymerization?
The stoichiometry of the monomers is arguably the most critical factor. In polycondensation reactions, a slight excess of one monomer can significantly limit the final molecular weight.[12] For PGS, this means carefully controlling the glycerol to sebacic acid ratio, accounting for any potential loss of glycerol due to evaporation.[1] For PSA, controlling the ratio of diacid to activating agent (like acetic anhydride) is key for reproducibility.[10][11]
2. How does the choice of synthesis method affect the molecular weight of PGS?
The synthesis method has a significant impact.
-
Conventional Melt Polycondensation: This is a common method but can result in moderately long polymer chains (generally under 100 kDa) and a high polydispersity index due to the slow and random nature of chain formation.[3][7]
-
Enzymatic Synthesis: Using enzymes like CALB can provide better control over the reaction, prevent gelation, and produce prepolymers with higher molecular weights and narrower PDI compared to conventional methods.[13]
-
Ring-Opening Polymerization (ROP): ROP of monomers like diglycidyl this compound can produce PGS analogues with a well-defined linear structure and relatively high molecular weight.[3]
3. Can catalysts be used to increase the molecular weight of poly(sebacic anhydride)?
Yes, certain catalysts can significantly increase the molecular weight of PSA. Studies have shown that inorganic catalysts like calcium oxide (CaO), zinc oxide (ZnO), and calcium carbonate (CaCO3) can lead to higher molecular weight polymers compared to uncatalyzed reactions.[10][14] For example, using calcium oxide as a catalyst has been reported to achieve a weight-average molecular weight (Mw) of approximately 280 kg/mol .[14]
4. What is the effect of reaction temperature and time on the final molecular weight of PGS?
Both temperature and time have a direct relationship with the molecular weight, up to a certain point.
-
Temperature: Increasing the reaction temperature generally increases the reaction rate, leading to a higher molecular weight in a shorter time.[7] However, temperatures that are too high can promote side reactions and degradation, which can limit or reduce the molecular weight. For enzymatic synthesis, temperatures above 50°C can lead to enzyme denaturation and reduced activity.[3]
-
Time: Longer reaction times generally lead to higher molecular weights as more esterification or anhydride bonds are formed.[4] In the case of PGS, longer curing times also lead to a higher degree of crosslinking, which increases the Young's modulus of the final elastomer.[15]
5. How can I accurately measure the molecular weight of my this compound polymer?
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common and reliable method for determining the molecular weight (both number-average, Mn, and weight-average, Mw) and the polydispersity index (PDI) of polymers.[14][16] It is crucial to use appropriate columns and detectors for your specific polymer and to properly prepare the sample to avoid errors.[17] For PGS, Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the ratio of monomers incorporated, which correlates with the synthesis process control.[18]
Data Summary
Table 1: Effect of Acetic Anhydride Stoichiometry on Poly(sebacic anhydride) PDI
| Molar Equivalents of Acetic Anhydride | Resulting Polydispersity Index (PDI) | Reference |
| 1 | 1.3 - 2.0 | [10] |
| >5 | 2.5 - 6.0 | [10][11] |
Table 2: Influence of Curing Time on PGS Young's Modulus at 130°C
| Curing Time (hours) | Relative Young's Modulus | Reference |
| 36 | 1x | [15] |
| 96 | ~5x | [15] |
Experimental Protocols
Protocol 1: Synthesis of Poly(glycerol this compound) (PGS) Prepolymer via Melt Polycondensation
-
Reactant Preparation: Place equimolar amounts of glycerol and sebacic acid in a three-neck round-bottom flask.[2]
-
Inert Atmosphere: Equip the flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Prepolymerization: Heat the mixture to 130°C under a constant flow of nitrogen gas with continuous stirring.[2] Allow the reaction to proceed for 24 hours.[2]
-
Curing (Crosslinking): For further crosslinking into an elastomer, the prepolymer is typically cured at 120-150°C under high vacuum (e.g., 40 mTorr) for 48 hours.[8] The duration can be adjusted to achieve desired mechanical properties.[15]
Protocol 2: Synthesis of Poly(sebacic anhydride) (PSA) with Controlled Molecular Weight
-
Monomer Activation: In a reaction vessel, combine sebacic acid with 1 molar equivalent of acetic anhydride.[10]
-
Melt Polycondensation: Heat the mixture under vacuum with stirring. The specific temperature and time will depend on the desired molecular weight, but temperatures around 180°C are common.
-
Purification: Dissolve the resulting polymer in a suitable solvent like chloroform (B151607) and precipitate it into a non-solvent such as cold anhydrous diethyl ether to remove unreacted monomers.[14]
-
Drying: Dry the purified polymer under vacuum.
Visualizations
Caption: Workflow for achieving consistent molecular weight in this compound polymerization.
Caption: Troubleshooting logic for low molecular weight in PGS synthesis.
References
- 1. Criteria for Quick and Consistent Synthesis of Poly(glycerol this compound) for Tailored Mechanical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Curing Temperature of Poly(Glycerol this compound) Substrates on Protein-Cell Interaction and Early Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyglycerol this compound Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques [mdpi.com]
- 4. Polyglycerol this compound Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Different methods of synthesizing poly(glycerol this compound) (PGS): A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly(Glycerol this compound) in Biomedical Applications—A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study | springerprofessional.de [springerprofessional.de]
- 10. Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight | MDPI [mdpi.com]
- 11. Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Poly(glycerol this compound): A Comparative Study of Various Synthesis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Highly elastomeric poly(glycerol this compound)-co-poly(ethylene glycol) amphiphilic block copolymers - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing catalyst concentration in sebacate ester synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address specific issues encountered during the optimization of catalyst concentration in sebacate ester synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for a catalyst in this compound ester synthesis?
A typical starting concentration depends on the type of catalyst being used. For enzymatic catalysis, a concentration of 5-10% by weight of the reactants is a common starting point.[1] For acid catalysts, such as sulfuric acid or solid acid catalysts like nano-SO42-/TiO2, a starting concentration of 2-5 wt% is often used.[2][3]
Q2: How does increasing the catalyst concentration affect the reaction yield and rate?
Increasing the catalyst concentration generally increases the reaction rate, leading to higher yields in shorter reaction times.[2][4] However, this effect is not linear and plateaus after a certain point. Exceeding the optimal concentration may not significantly improve the yield and can sometimes lead to a decrease due to side reactions or mass transfer limitations.[3][5] For example, in the synthesis of isoamyl this compound and isobutyl this compound using lipozyme, increasing the enzyme concentration from 2.5% to 10% significantly raised productivity, but a further increase to 20% showed no significant change in conversion.[5] Similarly, for dioctyl this compound synthesis using a nano-SO42-/TiO2 catalyst, the conversion reached a maximum at 5 wt% and then decreased as the catalyst amount was further increased.[3]
Q3: What are the most common types of catalysts used for this compound ester synthesis?
Both chemical and enzymatic catalysts are widely used.
-
Chemical Catalysts: These include traditional acid catalysts like sulfuric acid and p-toluenesulfonic acid, as well as solid acid catalysts which are often more environmentally friendly and easier to separate from the reaction mixture.[2][3][6]
-
Enzymatic Catalysts (Biocatalysts): Lipases, such as Candida antarctica lipase (B570770) B (CALB), often immobilized on a support (e.g., Novozym 435), are highly effective.[1][4][5] They offer high selectivity and operate under milder reaction conditions, minimizing side reactions.[7]
Data Summary: Catalyst Concentration Effects
The following tables summarize quantitative data from various studies on the effect of catalyst concentration on this compound ester synthesis.
Table 1: Effect of Lipozyme (Enzyme) Concentration on Esterification
| Ester Product | Enzyme Concentration (wt%) | Reaction Time (hours) | Percent Conversion (%) | Reference |
|---|---|---|---|---|
| Isoamyl this compound | 2.5 | 1 | 60 ± 0.161 | [5] |
| Isoamyl this compound | 10 | 1 | 86 ± 0.171 | [5] |
| Isoamyl this compound | 20 | 1 | No significant change | [5] |
| Isobutyl this compound | 2.5 | 1 | 57 ± 0.121 | [5] |
| Isobutyl this compound | 10 | 1 | 87.4 ± 0.076 | [5] |
| Isobutyl this compound | 20 | 1 | No significant change |[5] |
Table 2: Effect of Acid Catalyst Concentration on Esterification
| Catalyst | Catalyst Concentration (wt%) | Reaction Time (hours) | Reaction Temperature (°C) | Product Yield (%) | Reference |
|---|---|---|---|---|---|
| Sulfuric Acid | 1 | 5 | 150 | 62.34 | [2] |
| Sulfuric Acid | 2 | 5 | 150 | 79.00 | [2] |
| Sulfuric Acid | >2 | 5 | 150 | Decrease observed | [2] |
| nano-SO42-/TiO2 | 5 | 2 | 160 | > 99 | [3] |
| nano-SO42-/TiO2 | 6-8 | 2 | 160 | ~94 |[3] |
Experimental Protocols
Protocol 1: Optimization of Enzymatic Catalyst Concentration (e.g., Novozym 435)
This protocol describes a typical procedure for determining the optimal concentration of an immobilized lipase catalyst.
Materials:
-
Sebacic acid
-
Alcohol (e.g., n-butanol, 2-ethylhexanol)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)[1]
-
An appropriate solvent (optional, can be run solvent-free)
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and heating system
-
Vacuum system (for water removal)[1]
Procedure:
-
Reaction Setup: In a series of identical reaction vessels, combine sebacic acid and the chosen alcohol, typically in a 1:2 or 1:3 molar ratio.[1][3]
-
Catalyst Addition: To each vessel, add a different concentration of the immobilized lipase. For example, prepare reactions with 2.5%, 5%, 7.5%, 10%, and 12.5% catalyst by total weight of the reactants.[5]
-
Reaction Conditions: Heat the mixtures to the desired temperature (e.g., 60-70°C) with constant stirring.[1] If the reaction is sensitive to water, apply a mild vacuum to remove the water produced, which drives the equilibrium towards product formation.[1]
-
Monitoring: Monitor the reaction progress over time by taking small aliquots and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of sebacic acid or the yield of the ester.
-
Analysis: Plot the ester yield against the catalyst concentration at a fixed reaction time. The optimal concentration is the point at which a further increase in catalyst does not lead to a significant increase in yield.
-
Purification: Once the reaction is complete, the immobilized enzyme can be easily removed by filtration for reuse. The product can then be purified, for example, by distillation.[8]
Workflow for Catalyst Concentration Optimization
Caption: A typical workflow for optimizing catalyst concentration in this compound ester synthesis.
Troubleshooting Guide
Q: My ester yield is consistently low. What are the potential causes related to the catalyst?
A: Low yield can stem from several catalyst-related issues:
-
Insufficient Catalyst: The catalyst concentration may be too low to achieve a reasonable reaction rate within the experimental timeframe. Try incrementally increasing the catalyst loading.[2]
-
Inactive Catalyst: The catalyst may have lost its activity. Enzymes can denature at high temperatures, while chemical catalysts can be poisoned by impurities in the reactants.[6] Consider using a fresh batch of catalyst.
-
Poor Mixing: If using a solid or immobilized catalyst, inefficient mixing can lead to poor contact between the reactants and the catalyst's active sites.[9] Ensure vigorous and uniform agitation throughout the reaction.
-
Equilibrium Limitations: Esterification is a reversible reaction.[6] The accumulation of water, a byproduct, can shift the equilibrium back to the reactants, limiting the yield. Ensure your experimental setup effectively removes water, for example, by using a Dean-Stark trap or applying a vacuum.[1][8]
Q: The reaction is producing a dark or discolored product. Can the catalyst be the cause?
A: Yes, product discoloration can be linked to the catalyst and reaction conditions:
-
Excessive Catalyst Concentration: Too much acid catalyst, combined with high temperatures, can promote side reactions like dehydration and charring, which produce colored impurities.[9]
-
Localized Overheating: In viscous reactions with poor mixing, hot spots can form near the heating source, leading to the decomposition of reactants and products.[9] This is especially a concern with highly active catalysts that generate significant heat. Improving agitation can help distribute heat more evenly.
Q: The reaction rate is very slow, even after increasing the catalyst concentration. What should I investigate?
A: If increasing the catalyst does not improve the reaction rate, consider these factors:
-
Mass Transfer Limitation: The rate at which reactants can reach the catalyst's active sites might be the limiting factor, not the amount of catalyst itself. This is common with viscous reaction mixtures or porous solid catalysts. Increasing the stirring speed or raising the temperature (within limits) can help.
-
Sub-optimal Temperature: The reaction temperature may be too low for the catalyst to be effective.[10] Every catalyst has an optimal temperature range. Operating below this range will result in a slow reaction. Conversely, exceeding it can cause catalyst deactivation or side reactions.[3]
-
Steric Hindrance: If you are using bulky alcohols, their structure might physically block access to the catalytic sites, slowing the reaction.[6] This is an inherent property of the reactants, not the catalyst concentration.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low yield in this compound ester synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chesci.com [chesci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Sebacic Acid and Adipic Acid for Nylon Synthesis
The selection of dicarboxylic acid monomers is a critical determinant of the final properties of polyamides, commonly known as nylons. This guide provides an objective, data-driven comparison of nylons synthesized using sebacic acid versus those synthesized with adipic acid. The most common examples are Nylon 6,10 (from sebacic acid and hexamethylenediamine) and Nylon 6,6 (from adipic acid and hexamethylenediamine).[1][2] This comparison is supported by experimental data on their thermal, mechanical, and physical properties, along with detailed experimental protocols for their synthesis via interfacial polymerization.
Performance Comparison at a Glance
Polyamides derived from sebacic acid and adipic acid exhibit distinct characteristics primarily due to the difference in the length of their aliphatic chains.[1] Sebacic acid is a ten-carbon dicarboxylic acid, while adipic acid is a six-carbon dicarboxylic acid.[1][3] This structural difference significantly influences the resulting polymer's properties. Nylon 6,10, with its longer hydrocarbon chain from sebacic acid, generally imparts greater flexibility, lower moisture absorption, and a lower melting point compared to Nylon 6,6.[1][4] Conversely, the higher density of amide groups in Nylon 6,6 contributes to higher strength, stiffness, and thermal resistance.[1][3]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between polyamides synthesized with sebacic acid (Nylon 6,10) and adipic acid (Nylon 6,6).
Table 1: Mechanical Properties [1][4][5][6]
| Property | Polyamide from Sebacic Acid (Nylon 6,10) | Polyamide from Adipic Acid (Nylon 6,6) |
| Tensile Strength | 45 - 60 MPa | 60 - 93 MPa |
| Tensile Modulus | 1.1 - 2.3 GPa | 1.7 - 3.79 GPa |
| Elongation at Break | 110 - 300% | 50 - >100% |
| Flexural Modulus | 1.1 - 2.0 GPa | 1.3 - 2.83 GPa |
| Notched Izod Impact | 0.09 kJ/m² | 4.5 kJ/m² |
Table 2: Thermal and Physical Properties [1][4][5][6][7]
| Property | Polyamide from Sebacic Acid (Nylon 6,10) | Polyamide from Adipic Acid (Nylon 6,6) |
| Melting Temperature | 220 - 280 °C | 260 °C |
| Heat Deflection Temp. @ 1.8 MPa | 66 °C | 85 °C |
| Water Absorption (@ saturation) | ~4% | ~8% |
| Density | 1.08 g/cm³ | 1.14 g/cm³ |
Key Differences and Implications
-
Mechanical Properties : Polyamides from adipic acid (Nylon 6,6) generally exhibit higher tensile strength and stiffness.[1] In contrast, polyamides from sebacic acid (Nylon 6,10) tend to have greater flexibility and significantly higher elongation at break, making them suitable for applications requiring toughness and resilience.[1]
-
Thermal Properties : The higher density of hydrogen bonds in adipic acid-based polyamides contributes to a higher melting point and heat deflection temperature, making them preferable for applications requiring high-temperature resistance.[1][3]
-
Moisture Absorption : Polyamides derived from sebacic acid exhibit significantly lower moisture absorption.[1][4] This is a critical advantage in applications where dimensional stability and the retention of mechanical properties in humid environments are paramount, as high water absorption can act as a plasticizer, reducing the material's strength and stiffness.[1]
-
Crystallinity : Adipic acid-based polyamides like Nylon 6,6 tend to have a more crystalline structure than those based on sebacic acid.[1] This contributes to their higher strength and hardness.
Visualization of Monomers and Polymer Structures
The diagram below illustrates the monomer structures and the resulting repeating units of the polymers.
Caption: Monomers and resulting polyamide structures.
Experimental Protocols: Interfacial Polymerization
Interfacial polymerization is a common and effective method for synthesizing polyamides like Nylon 6,6 and 6,10 in a laboratory setting.[2][8] The reaction occurs at the interface between two immiscible liquid phases, one containing the diamine and the other containing the diacid chloride.[2][9]
General Safety Precautions
-
Wear safety goggles, gloves, and a lab coat.[11]
-
Hexamethylenediamine is irritating to the skin, eyes, and respiratory system.[12]
-
Acid chlorides (adipoyl chloride, sebacoyl chloride) are corrosive and react with moisture. Handle with care.[12]
-
Sodium hydroxide (B78521) is caustic and can cause severe burns.[8][12]
-
Organic solvents like hexane (B92381) and dichloromethane (B109758) are flammable and/or toxic.[10][11]
Protocol 1: Synthesis of Nylon 6,10 (from Sebacate derivative)
This protocol is based on the reaction between sebacoyl chloride and hexamethylenediamine (HMDA).[8][11][13]
Materials:
-
Sebacoyl chloride
-
Hexane (or dichloromethane)
-
Hexamethylenediamine (HMDA)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Beakers, forceps, glass stirring rod
Procedure:
-
Prepare the Organic Phase: Dissolve approximately 1.5 mL of sebacoyl chloride in 50 mL of hexane in a 100 mL beaker.[11][13]
-
Prepare the Aqueous Phase: In a separate 100 mL beaker, dissolve 2.2 g of hexamethylenediamine (HMDA) and 1.5 g of NaOH in 50 mL of distilled water.[8] The NaOH is added to neutralize the HCl byproduct formed during the reaction.[8][14]
-
Create the Interface: Carefully pour the organic phase (sebacoyl chloride solution) down the side of the beaker containing the aqueous phase.[11] Tilt the beaker to minimize mixing and allow two distinct layers to form. A polymer film will form immediately at the liquid-liquid interface.[2]
-
Extract the Polymer: Using forceps, gently grasp the polymer film at the center of the interface and pull it upwards.[2][11] A continuous "rope" of Nylon 6,10 can be drawn out. The rope can be wound onto a glass rod or a test tube.[11]
-
Wash and Dry: Wash the collected nylon rope thoroughly with water, then with ethanol (B145695) or acetone (B3395972) to aid drying.[8][11] Press the polymer between paper towels and allow it to air dry completely.
Protocol 2: Synthesis of Nylon 6,6 (from Adipic Acid derivative)
This protocol uses adipoyl chloride, the acid chloride derivative of adipic acid, reacting with hexamethylenediamine.[10][15]
Materials:
-
Adipoyl chloride
-
Cyclohexane (B81311) (or dichloromethane)
-
Hexamethylenediamine
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Beakers, forceps, glass stirring rod
Procedure:
-
Prepare the Organic Phase: Dissolve 3 mL of adipoyl chloride in 100 mL of dichloromethane or cyclohexane in a 250 mL beaker.[2][10]
-
Prepare the Aqueous Phase: In a separate beaker, prepare a solution of 4.4 g of hexamethylenediamine in 50 mL of water containing a few drops of 25% sodium hydroxide solution.[10][15]
-
Create the Interface: Gently layer the organic solution on top of the aqueous solution, as described in the Nylon 6,10 procedure.[2] A film of Nylon 6,6 will form at the interface.[16]
-
Extract the Polymer: Use tweezers to pull the film from the interface continuously, winding the resulting nylon thread onto a beaker or rod.[10]
-
Wash and Dry: Wash the polymer with running water and allow it to dry in the fume hood.[10] Rinsing with 50% aqueous ethanol can also be performed.[2]
Experimental Workflow Visualization
The following diagram outlines the general workflow for interfacial polymerization of nylon.
Caption: General workflow for nylon synthesis via interfacial polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. quora.com [quora.com]
- 4. azom.com [azom.com]
- 5. PA 6/10 vs. PA 6/6 :: MakeItFrom.com [makeitfrom.com]
- 6. theplasticshop.co.uk [theplasticshop.co.uk]
- 7. smithmetal.com [smithmetal.com]
- 8. terrificscience.org [terrificscience.org]
- 9. pslc.ws [pslc.ws]
- 10. books.rsc.org [books.rsc.org]
- 11. standring.weebly.com [standring.weebly.com]
- 12. Polymers: How to Make Nylon [home.miracosta.edu]
- 13. studylib.net [studylib.net]
- 14. studylib.net [studylib.net]
- 15. scribd.com [scribd.com]
- 16. youtube.com [youtube.com]
A Comparative Performance Analysis of Sebacate and Dodecanedioate-Based Lubricants
Published: December 20, 2025
This guide provides an objective comparison of the performance characteristics of two prominent classes of synthetic diester lubricants: those based on sebacic acid (sebacates) and those based on dodecanedioic acid (dodecanedioates). Dicarboxylic acid-based esters are highly valued as high-performance lubricants due to their inherent properties, which include low volatility, high flash points, and good thermal stability.[1][2] This analysis, supported by experimental data, is intended for researchers, scientists, and professionals in fields where equipment precision and longevity are critical.
The performance of these lubricants is significantly influenced by the alcohol component used in their synthesis.[3] Key differentiators often emerge from the structure of the alcohol, particularly whether it is a linear (straight-chain) or branched isomer.[2][4]
Quantitative Performance Data
The following tables summarize key physicochemical and performance data for a range of sebacate and dodecanedioate (B1236620) esters. The data has been compiled from multiple studies to facilitate a comparative review.
Note: The presented data is compiled from various literature sources and is intended for comparative purposes. Actual values may vary depending on the specific experimental conditions and purity of the synthesized esters.
Table 1: Performance Characteristics of this compound-Based Lubricants
| Ester Name | Abbreviation | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index (VI) | Pour Point (°C) | Flash Point (°C) | Oxidative Stability (°C) |
|---|---|---|---|---|---|---|---|
| Dihexyl this compound | DHS | 10.49 | 3.4 | 308 | 8 | 185 | 207 |
| Dioctyl this compound | DOS | 10.55 | 4.5 | 210-301 | 15 | 205 | 290 |
| Di-2-ethylbutyl this compound | D2EBS | - | - | - | -44 | - | 208 |
| Di-2-ethylhexanol this compound | D2EHS | - | - | 172-243 | -60 | 190 | 179 |
| Di-2-octyl this compound | D2OS | - | - | - | - | 185 | 255 |
Table 2: Performance Characteristics of Dodecanedioate-Based Lubricants
| Ester Name | Abbreviation | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index (VI) | Pour Point (°C) | Flash Point (°C) | Oxidative Stability (°C) |
|---|---|---|---|---|---|---|---|
| Dihexyl Dodecanedioate | DHD | - | - | - | 10 | 200 | - |
| Dioctyl Dodecanedioate | DOD | - | - | - | 20 | 215 | - |
| Di-2-methylbutyl Dodecanedioate | D2MBD | - | - | - | -45 | - | - |
| Di-2-ethylbutyl Dodecanedioate | D2EBD | - | - | - | -35 | - | 216 |
| Di-2-ethylhexyl Dodecanedioate | D2EHD | 19.98 | 5.4 | 178-191 | -55 | 200 | - |
| Di-oleyl Dodecanedioate | DOlD | - | - | - | - | 300 | 177 |
Performance Comparison Summary
-
Low-Temperature Fluidity (Pour Point): Both lubricant classes demonstrate the profound impact of the alcohol's structure on low-temperature performance. Esters synthesized with branched alcohols, such as di-2-ethylhexanol, exhibit significantly lower pour points (e.g., -60°C for D2EHS and -55°C for D2EHD) compared to their linear counterparts (e.g., 15°C for DOS and 20°C for DOD).[2][4][6] This makes branched esters exceptionally suitable for applications requiring good cold-flow properties.[2]
-
High-Temperature Performance (Flash Point): Dodecanedioate esters generally exhibit slightly higher flash points than their corresponding this compound counterparts, likely due to their higher molecular weight. For instance, Dihexyl Dodecanedioate (DHD) has a flash point of 200°C, while Dihexyl this compound (DHS) is at 185°C.[2][5] Longer alcohol chains tend to increase the flash point, which is desirable for high-temperature applications.[1]
-
Viscosity Characteristics: The viscosity of the esters increases with the molecular weight and chain length of the alcohol component.[5][9] this compound esters, particularly those with linear alcohols like DHS, can exhibit very high viscosity indices (VI), indicating a low rate of viscosity change with temperature.[5] Dodecanedioate esters also show high VI values, typically in the range of 140 to 191, making both classes suitable for applications with wide operating temperature ranges.[9]
-
Oxidative Stability: Oxidative stability is a measure of a lubricant's resistance to degradation at elevated temperatures in the presence of air.[5] Data suggests that linear this compound esters, such as Dioctyl this compound (DOS), can have exceptionally high oxidative stability (290°C).[4][6] The branching in the alcohol structure can sometimes lead to a decrease in oxidative stability.[5] For dodecanedioates, Di-2-ethylbutyl Dodecanedioate (D2EBD) shows a high oxidative temperature of 216°C.[8]
Visualized Workflows
The following diagrams illustrate the general synthesis and testing workflow for diester lubricants.
References
- 1. benchchem.com [benchchem.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. benchchem.com [benchchem.com]
- 4. Lubricity Characterizations of Sebacic Acid Based Ester | Semantic Scholar [semanticscholar.org]
- 5. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 6. researchgate.net [researchgate.net]
- 7. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 8. ukm.my [ukm.my]
- 9. One moment, please... [nanobioletters.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Poly(glycerol sebacate) vs. Poly(caprolactone) for Soft Tissue Engineering Applications
Researchers and drug development professionals in the field of soft tissue engineering are constantly seeking the ideal scaffold material that combines biocompatibility, appropriate mechanical properties, and tunable degradation rates. Among the frontrunners in synthetic polymers are Poly(glycerol sebacate) (PGS) and Poly(caprolactone) (PCL). This guide provides an objective comparison of these two materials, supported by experimental data, to aid in the selection of the optimal polymer for specific research and development needs.
Poly(glycerol this compound) (PGS) is a biodegradable elastomer known for its flexibility and biocompatibility, making it a strong candidate for soft tissues that experience mechanical loading.[1] In contrast, Poly(caprolactone) (PCL) is a semi-crystalline, FDA-approved polyester (B1180765) that is more rigid and degrades at a much slower rate.[2][3] The choice between these two polymers, or often a composite of the two, depends heavily on the specific requirements of the target tissue.
Mechanical Properties: A Tale of Two Polymers
The mechanical behavior of a scaffold is paramount to its success in soft tissue engineering, as it must mimic the native tissue's ability to withstand physiological forces. PGS, being an elastomer, exhibits significantly different mechanical properties compared to the more rigid PCL.
| Property | Poly(glycerol this compound) (PGS) | Poly(caprolactone) (PCL) | PGS:PCL Blends | Source |
| Young's Modulus (MPa) | 0.29 ± 0.03 | 3.9 ± 0.5 | 1.3 - 2.5 | [4][5][6] |
| Ultimate Tensile Strength (MPa) | 0.5 - 2.0 | 2.5 - 5.0 | 1.0 - 3.5 | [4][6][7] |
| Elongation at Break (%) | 200 - 400 | 100 - 300 | 150 - 350 | [4][6][8] |
Note: The values presented are approximate ranges and can vary significantly based on synthesis/fabrication methods, crosslinking density, and testing conditions.
In Vitro Degradation: Tailoring the Lifespan of the Scaffold
The degradation rate of a scaffold must be carefully tuned to match the rate of new tissue formation. PGS degrades relatively quickly via surface erosion, while PCL undergoes slow bulk erosion.[9][10]
| Polymer | Degradation Time | Mass Loss after 7 days (Accelerated) | Primary Degradation Mechanism | Source |
| Poly(glycerol this compound) (PGS) | Weeks to Months | ~16% | Surface Erosion | [9] |
| Poly(caprolactone) (PCL) | Months to Years | ~6% | Bulk Erosion | [9][10] |
| PGS:PCL (2:1) Blend | Intermediate | ~16% | Mixed | [9] |
Biocompatibility: The Cellular Response
Both PGS and PCL are generally considered biocompatible. However, the surface chemistry and hydrophilicity of PGS tend to promote better cell attachment and proliferation compared to the more hydrophobic PCL.[11][12] Blending PGS with PCL has been shown to improve the overall biocompatibility of the resulting scaffold.[11]
| Polymer/Blend | Cell Viability (%) | Cell Type | Assay | Source |
| Poly(glycerol this compound) (PGS) | >95% | Human Umbilical Vein Endothelial Cells (HUVECs) | AlamarBlue | [11] |
| Poly(caprolactone) (PCL) | ~85% | Human Umbilical Vein Endothelial Cells (HUVECs) | AlamarBlue | [11] |
| PGS:PCL Blends | >95% | Human Umbilical Vein Endothelial Cells (HUVECs) | AlamarBlue | [11] |
| PCL | >90% | C2C12 and L929 cells | MTT | [13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols for the synthesis and fabrication of PGS and PCL scaffolds.
Synthesis of Poly(glycerol this compound) (PGS) Pre-polymer
This protocol describes the melt polycondensation method for synthesizing the PGS pre-polymer.[14][15]
-
Monomer Preparation: Equimolar amounts of glycerol (B35011) and sebacic acid are added to a round-bottom flask.
-
Pre-polymerization: The mixture is heated to 120-150°C under a nitrogen atmosphere with constant stirring for approximately 24 hours. This process results in the formation of a viscous pre-polymer.
-
Curing: The pre-polymer is then cured by heating at 120-150°C under vacuum for 24-48 hours to induce crosslinking.
Fabrication of Porous PCL Scaffolds via Solvent Casting/Particulate Leaching
This is a common method for creating porous PCL scaffolds.[1]
-
Polymer Solution Preparation: PCL is dissolved in a suitable solvent, such as chloroform (B151607) or dichloromethane.
-
Porogen Addition: A porogen, typically sodium chloride (salt) particles of a specific size range, is added to the polymer solution and mixed thoroughly.
-
Casting and Solvent Evaporation: The mixture is cast into a mold, and the solvent is allowed to evaporate completely.
-
Leaching: The resulting polymer-porogen composite is immersed in water to leach out the salt particles, creating an interconnected porous structure.
-
Drying: The porous scaffold is then dried, typically by freeze-drying.
Fabrication of PGS:PCL Electrospun Scaffolds
Electrospinning is a versatile technique for producing nanofibrous scaffolds that mimic the native extracellular matrix.[16][17]
-
Polymer Solution Preparation: PGS pre-polymer and PCL are dissolved in a common solvent system, such as a chloroform:ethanol (9:1) mixture, at a desired ratio and total polymer concentration (e.g., 20% w/v).
-
Electrospinning Setup: The polymer solution is loaded into a syringe with a needle. A high voltage is applied between the needle and a collector.
-
Fiber Deposition: The electrostatic forces overcome the surface tension of the polymer solution, ejecting a jet of polymer that solidifies into nanofibers as the solvent evaporates. The fibers are collected on a grounded target.
Visualizing Experimental Workflows and Pathways
Understanding the logical flow of experiments and the biological interactions of these materials is critical.
References
- 1. youtube.com [youtube.com]
- 2. scispace.com [scispace.com]
- 3. Fabrication and Evaluation of PCL/PLGA/β-TCP Spiral-Structured Scaffolds for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of biodegradation and de novo matrix synthesis on the mechanical properties of VIC-seeded PGS-PCL scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hybrid PGS-PCL Microfibrous Scaffolds with Improved Mechanical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparing polycaprolactone scaffolds using electrospinning technique for construction of artificial periodontal ligament tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fabrication and examination of polyorganophosphazene/polycaprolactone-based scaffold with degradation, in vitro and in vivo behaviors suitable for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Polyglycerol this compound Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques [mdpi.com]
- 16. Electrospun PGS: PCL Microfibers Align Human Valvular Interstitial Cells and Provide Tunable Scaffold Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. parstarmim.com [parstarmim.com]
Biocompatibility of poly(glycerol sebacate) versus PLGA
A Comparative Guide to the Biocompatibility of Poly(Glycerol Sebacate) (PGS) and Poly(Lactic-co-Glycolic Acid) (PLGA)
For researchers, scientists, and drug development professionals, the selection of a biocompatible and biodegradable polymer is a critical decision in the design of drug delivery systems and tissue engineering scaffolds. This guide provides an objective comparison of the biocompatibility of two leading polymers: poly(glycerol this compound) (PGS) and poly(lactic-co-glycolic acid) (PLGA), supported by experimental data.
Executive Summary
Poly(lactic-co-glycolic acid) (PLGA) is a well-established, FDA-approved polymer renowned for its tunable degradation rates and mechanical properties.[1][2][3] However, its degradation into acidic byproducts can elicit a significant inflammatory response.[1][2][4] In contrast, poly(glycerol this compound) (PGS), a biodegradable elastomer, has demonstrated superior biocompatibility in numerous studies, characterized by minimal inflammation and fibrosis.[5] This guide will delve into the specifics of their biocompatibility profiles, supported by in vitro and in vivo data.
In Vitro Biocompatibility
Cytotoxicity
Both PGS and PLGA generally exhibit low cytotoxicity in vitro. However, the acidic microenvironment created by PLGA degradation can negatively impact cell viability at high concentrations or over extended periods.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., fibroblasts, macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Material Treatment: Expose the cells to extracts of PGS and PLGA or place the materials directly in contact with the cell culture medium. A range of concentrations should be tested.
-
Incubation: Incubate the cells with the materials for specified time points (e.g., 24, 48, 72 hours).
-
MTT Reagent Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (cells not exposed to the materials).[6]
Table 1: Comparative In Vitro Cytotoxicity Data
| Cell Line | Material | Concentration | Time Point | Cell Viability (%) | Reference |
| HEK-293 | PLGA Nanoparticles | 10% (v/v) | 48 hours | ~70% | [3] |
| A375 Melanoma | PLGA Nanoparticles | 10 mg/mL | 48 hours | ~40% | [6] |
| Bone Marrow Cells | PLGA Nanoparticles | Various | 24 hours | >80% (non-cytotoxic) | |
| Human Adipose-Derived Stem Cells | PLGA/Fibrin Scaffolds | - | 7 days | High | [7] |
Note: Specific quantitative cytotoxicity data for PGS is less prevalent in the literature, often being described qualitatively as having "no deleterious effect" on cell metabolic activity.[5]
In Vivo Biocompatibility
Inflammatory Response and Fibrosis
In vivo studies consistently demonstrate a more favorable tissue response to PGS compared to PLGA. The acidic degradation products of PLGA can lead to a chronic inflammatory response, characterized by the presence of macrophages and the formation of a fibrous capsule around the implant.[1][8][9] PGS, on the other hand, typically elicits a minimal inflammatory reaction and less fibrous encapsulation.[5]
Experimental Protocol: In Vivo Subcutaneous Implantation
-
Animal Model: Utilize a suitable animal model, such as Sprague Dawley rats or New Zealand rabbits.
-
Implant Preparation: Sterilize PGS and PLGA scaffolds of defined dimensions.
-
Surgical Implantation: Surgically create subcutaneous pockets on the dorsal side of the animal and place the implants.
-
Explantation and Histology: At predetermined time points (e.g., 1, 4, 12 weeks), euthanize the animals and explant the implants along with the surrounding tissue.
-
Histological Analysis: Fix the tissue samples in formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to visualize cell infiltration and fibrous capsule formation. Masson's trichrome staining can be used to specifically visualize collagen deposition.
-
Immunohistochemistry: Perform immunohistochemical staining for specific inflammatory cell markers (e.g., CD68 for macrophages) to quantify the inflammatory response.
-
Quantitative Analysis: Measure the thickness of the fibrous capsule and quantify the number of inflammatory cells at the implant-tissue interface.[10]
Table 2: Comparative In Vivo Inflammatory Response and Fibrosis
| Animal Model | Material | Time Point | Fibrous Capsule Thickness (µm) | Inflammatory Cell Density (cells/mm²) | Reference |
| Rat | PLGA (control) | 5 days | 713 ± 179 | High | [9] |
| Rat | PLGA/RA15-Mg-OLA5 | 5 days | 96 ± 21 | ~85% lower than control | [9] |
| Rabbit | PDLLA | 3 months | Marked local foreign-body reaction | - | [8] |
| Rabbit | PLGA | 12 months | No signs of inflammatory reactions | - | [8] |
| Rat | PGS | - | Significantly less than PLGA | Significantly less than PLGA | [5] |
Note: Direct quantitative comparison of fibrous capsule thickness and inflammatory cell density between PGS and PLGA in the same study is needed for a more precise comparison.
Degradation and Host Response
The degradation mechanism and byproducts of these polymers are key determinants of their biocompatibility.
PLGA: Degrades via bulk hydrolysis of its ester linkages, releasing lactic and glycolic acids.[4] This localized acidic environment can lead to autocatalytic degradation and a pro-inflammatory response, including the polarization of macrophages towards the M1 (pro-inflammatory) phenotype.[1][2]
PGS: Degrades primarily through surface erosion.[11] Its degradation products, glycerol (B35011) and sebacic acid, are natural metabolites. Glycerol can be utilized by cells in the glycolysis pathway and the Krebs cycle, suggesting a more benign interaction with the local tissue.[12]
Cellular Signaling Pathways
The interaction of these biomaterials with cells triggers specific signaling pathways that dictate the biological response.
PLGA: The acidic byproducts of PLGA degradation are known to activate pro-inflammatory signaling pathways. This can involve the activation of transcription factors like NF-κB, leading to the upregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13]
PGS: The signaling pathways mediating the favorable biocompatibility of PGS are less elucidated. However, the ability of its degradation product, glycerol, to be integrated into cellular metabolic pathways suggests a mechanism that avoids the potent inflammatory triggers associated with PLGA's acidic byproducts.[12]
Experimental Workflows and Signaling Diagrams
Caption: Experimental workflow for biocompatibility assessment.
Caption: PLGA degradation and inflammatory pathway.
Caption: PGS degradation and metabolic integration.
Conclusion
Both PGS and PLGA are valuable biomaterials for drug delivery and tissue engineering applications. PLGA's long history of use and FDA approval make it a common choice. However, for applications where a minimal inflammatory response is paramount, PGS presents a compelling alternative due to its superior in vivo biocompatibility and non-acidic degradation products. The choice between these polymers should be guided by the specific requirements of the application, considering factors such as the desired degradation rate, mechanical properties, and the sensitivity of the target tissue to inflammation. Further research into the specific signaling pathways modulated by PGS will provide a more complete understanding of its favorable biocompatibility.
References
- 1. The pro‐inflammatory response of macrophages regulated by acid degradation products of poly(lactide‐co‐glycolide) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pro-inflammatory response of macrophages regulated by acid degradation products of poly(lactide-co-glycolide) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PLGA nanocapsules as a delivery system for a recombinant LRP‐based therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of Poly (Lactic-co-Glycolic Acid) and Progress of Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Materials in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation, Cellular Uptake and Cytotoxicity of Thymoquinone-Loaded PLGA Nanoparticles in Malignant Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Local Foreign-Body Reaction to Commercial Biodegradable Implants: An In Vivo Animal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vivo biocompatibility of PLGA-polyhexylthiophene nanofiber scaffolds in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PLGA-based gene delivering nanoparticle enhance suppression effect of miRNA in HePG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A bioenergetically‐active ploy (glycerol this compound)‐based multiblock hydrogel improved diabetic wound healing through revitalizing mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanical Properties of Sebacate and Glutarate Polyesters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of sebacate-based and glutarate-based polyesters, specifically focusing on poly(glycerol this compound) (PGS) and poly(glycerol glutarate) (PGGlu). The information presented is supported by experimental data from scientific literature to aid in material selection for biomedical applications such as tissue engineering and drug delivery.
Data Presentation: A Comparative Overview
The mechanical properties of polyesters are critically influenced by the length of the dicarboxylic acid monomer unit. Sebacic acid, a ten-carbon dicarboxylic acid (C10), and glutaric acid, a five-carbon dicarboxylic acid (C5), impart distinct characteristics to the resulting polyester (B1180765) network. Generally, a longer diacid chain length, as in this compound polyesters, is associated with increased flexibility and lower stiffness compared to polyesters synthesized with shorter diacid chains like glutarate.
The following table summarizes the quantitative mechanical properties of poly(glycerol this compound) and poly(glycerol glutarate) as reported in the literature. It is important to note that these values are compiled from different studies, and direct comparison should be made with caution due to potential variations in synthesis and testing methodologies.
| Mechanical Property | Poly(glycerol this compound) (PGS) | Poly(glycerol glutarate) (PGGlu) |
| Tensile Strength (MPa) | 0.2 - >5[1][2] | 0.41 - 0.62[3] |
| Young's Modulus (MPa) | 0.03 - 1.4[1] | 1.94 - 4.58[3] |
| Elongation at Break (%) | 125 - >267[1][2] | 16.3 - 26.9[3] |
Experimental Protocols
Detailed methodologies for the synthesis and mechanical characterization of these polyesters are crucial for reproducible research. The following protocols are based on established methods in the field.
Synthesis of Poly(glycerol this compound) (PGS) Prepolymer
This protocol describes the melt polycondensation method for synthesizing PGS prepolymer.
Materials:
-
Glycerol (B35011) (anhydrous)
-
Sebacic acid
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Vacuum pump and vacuum oven
Procedure:
-
Equimolar amounts of glycerol and sebacic acid are weighed and added to a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a gas outlet.
-
The flask is placed in a heating mantle and heated to 120°C under a constant, gentle stream of argon or nitrogen gas while stirring.
-
The reaction is allowed to proceed for 24 hours at 120°C with continuous stirring to form the prepolymer. Water, a byproduct of the condensation reaction, is removed by the inert gas stream.
-
After 24 hours, the heating is stopped, and the viscous prepolymer is allowed to cool to room temperature under the inert atmosphere.
Synthesis of Poly(glycerol glutarate) (PGGlu) Prepolymer
A similar melt polycondensation method can be employed for the synthesis of PGGlu prepolymer.
Materials:
-
Glycerol (anhydrous)
-
Glutaric acid
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Vacuum pump and vacuum oven
Procedure:
-
Equimolar amounts of glycerol and glutaric acid are added to a three-neck round-bottom flask with a magnetic stir bar and gas inlet/outlet.
-
The mixture is heated to 135°C under a gentle flow of inert gas with continuous stirring.
-
The reaction is maintained at this temperature for a specified period (e.g., 24 hours) to allow for the formation of the prepolymer.
-
Upon completion, the reaction is cooled to room temperature under an inert atmosphere.
Curing of Polyester Films
To obtain solid elastomeric films for mechanical testing, the prepolymers are cured through further crosslinking.
Procedure:
-
The synthesized prepolymer is cast into a non-stick mold (e.g., a Teflon dish) to a desired thickness.
-
The mold containing the prepolymer is placed in a vacuum oven.
-
The oven is heated to 120°C under vacuum for 48 hours to induce crosslinking.
-
After the curing process, the oven is cooled to room temperature, and the crosslinked polyester film is carefully removed from the mold.
Mechanical Testing of Polyester Films
The tensile properties of the cured polyester films are determined using a universal testing machine according to the ASTM D882 standard for thin plastic sheeting.
Equipment:
-
Universal testing machine with a suitable load cell
-
Grips for holding thin film specimens
-
Calipers or micrometer for measuring specimen dimensions
-
Specimen cutting die or a sharp razor blade
Procedure:
-
Specimen Preparation: Dumbbell-shaped specimens are cut from the cured polyester films using a cutting die. The width and thickness of the narrow section of each specimen are measured at several points using calipers or a micrometer, and the average values are recorded.
-
Testing Conditions: The tests are conducted at a standard room temperature (23 ± 2°C) and relative humidity (50 ± 5%).
-
Tensile Test:
-
The specimen is securely mounted in the grips of the universal testing machine, ensuring that it is aligned vertically.
-
The test is initiated at a constant crosshead speed (e.g., 10 mm/min).
-
The load and displacement are recorded continuously until the specimen fractures.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Young's Modulus: A measure of the material's stiffness, determined from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and mechanical characterization of this compound and glutarate polyesters.
Caption: Experimental workflow for polyester synthesis and characterization.
References
Validation of a GC-MS Method for Sebacate Ester Analysis in Complex Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of sebacate esters in complex matrices is crucial for ensuring product quality, stability, and safety. This guide provides a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for this purpose. We will delve into the experimental protocol, present detailed validation data, and offer an objective comparison with alternative analytical techniques, supported by performance data.
This compound esters, widely used as plasticizers in pharmaceutical packaging and medical devices, can potentially migrate into drug products. Therefore, a robust and reliable analytical method is paramount for their monitoring. GC-MS, with its high sensitivity and specificity, stands out as a powerful tool for the analysis of these semi-volatile compounds.
Quantitative Performance of Analytical Methods
The performance of a validated GC-MS method for the analysis of this compound esters, such as dibutyl this compound (DBS), is summarized below and compared with alternative techniques like High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Validation Parameter | GC-MS | HPLC-DAD | LC-MS/MS | ICH Acceptance Criteria |
| Specificity | High (Mass spectral data confirms identity) | Moderate (Based on retention time and UV spectrum) | Very High (Based on parent and daughter ions) | The analytical method shall be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.999 | r² ≥ 0.99 |
| Range (µg/mL) | 0.05 - 2.0 | 1 - 1000 | 0.001 - 10 | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 95 - 110%[1][2] | 90 - 105% | 98 - 102% | The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision (% RSD) | ||||
| - Repeatability | < 5%[1][2] | < 5% | < 3% | RSD ≤ 1% for drug substance, ≤ 2% for drug product. |
| - Intermediate Precision | < 8% | < 8% | < 5% | RSD ≤ 2% for drug substance, ≤ 3% for drug product. |
| Limit of Detection (LOD) (µg/mL) | 0.001[1] | ~0.1 | < 0.001 | The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) (µg/mL) | 0.004[1] | ~0.5 | < 0.005 | The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy. |
Experimental Protocols
A detailed methodology for the GC-MS analysis of this compound esters is provided below. This protocol can be adapted based on the specific matrix and instrumentation.
GC-MS Method for this compound Ester Analysis
1. Sample Preparation:
A liquid-liquid extraction is employed to isolate the this compound esters from the sample matrix.
-
Extraction: To 5 mL of the sample, add 5 mL of n-hexane.
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.
-
Collection: Carefully collect the upper hexane (B92381) layer containing the extracted this compound esters.
-
Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Dibutyl this compound (DBS) Ions: m/z 129, 185, 257.
-
3. Calibration and Quantification:
Prepare a series of calibration standards of the target this compound ester in n-hexane. Analyze the standards using the same GC-MS method and construct a calibration curve by plotting the peak area against the concentration. The concentration of the this compound ester in the samples is then determined from this calibration curve.
Mandatory Visualizations
To further elucidate the experimental and logical workflows, the following diagrams are provided.
Experimental workflow for GC-MS analysis of this compound esters.
Logical pathway for analytical method validation.
References
Cross-Validation of HPLC and GC Methods for Sebacic Acid Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of sebacic acid is crucial for quality control, formulation development, and metabolic studies. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the determination of sebacic acid, offering a detailed comparison of their performance based on experimental data.
Sebacic acid, a dicarboxylic acid with the chemical formula C₁₀H₁₈O₄, is utilized in a variety of applications, including the manufacturing of polymers, plasticizers, and lubricants, and as a component in pharmaceutical formulations. The choice between HPLC and GC for its quantification depends on several factors, including the sample matrix, required sensitivity, and the specific analytical goals. This guide presents a side-by-side comparison of the two techniques, detailing their experimental protocols and performance characteristics to aid in method selection and validation.
Method Comparison at a Glance
High-Performance Liquid Chromatography, particularly with a Refractive Index Detector (HPLC-RID), offers a direct and straightforward approach for quantifying sebacic acid without the need for derivatization. This makes it a simpler and often faster method for routine analysis. In contrast, Gas Chromatography typically requires a derivatization step to convert the non-volatile sebacic acid into a more volatile compound suitable for GC analysis. While this adds a step to the sample preparation, GC, especially when coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), can offer high sensitivity and resolution.
Quantitative Performance Data
The following tables summarize the key validation parameters for both HPLC and GC methods for the quantification of sebacic acid, based on reported experimental data.
Table 1: HPLC-RID Method Validation Parameters for Sebacic Acid Quantification
| Validation Parameter | Reported Performance |
| Linearity Range | 0.5 - 15.0 mg/mL[1] |
| Accuracy (% Recovery) | 94.4 - 114.1%[1] |
| Precision (% RSD) | 6.1 - 24.8%[1] |
| Limit of Detection (LOD) | Not explicitly reported for sebacic acid |
| Limit of Quantification (LOQ) | Not explicitly reported for sebacic acid |
Table 2: GC-FID/MS Method Validation Parameters for Sebacic Acid Quantification
| Validation Parameter | Reported Performance |
| Linearity Range | 5 - 40 µmol/mL (for dicarboxylic acids)[2] |
| Correlation Coefficient (r²) | > 0.9998 (for fatty acids)[3] |
| Accuracy (% Recovery) | 80 - 90% (for dicarboxylic acids)[2] |
| Precision (% RSD) | < 1.0% (for peak areas of fatty acids)[3] |
| Limit of Detection (LOD) | 0.21 - 0.54 µg/mL (for fatty acids)[3] |
| Limit of Quantification (LOQ) | 0.64 - 1.63 µg/mL (for fatty acids)[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of sebacic acid using both HPLC and GC.
High-Performance Liquid Chromatography (HPLC-RID) Protocol
This method is suitable for the direct analysis of sebacic acid in samples where high sensitivity is not the primary requirement.
1. Instrumentation and Conditions:
-
HPLC System: An isocratic HPLC system equipped with a Refractive Index Detector (RID).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and a dilute aqueous acid solution (e.g., 1% acetic acid in water) in a 50:50 (v/v) ratio.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Injection Volume: 20 µL.
2. Reagent and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of sebacic acid (e.g., 1000 mg/L) in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 100-900 mg/L).
-
Internal Standard (Optional but Recommended): A suitable internal standard, such as adipic acid, can be added to all standards and samples to improve accuracy and precision.
-
Sample Preparation: Dissolve the sample containing sebacic acid in the mobile phase. If an internal standard is used, add it to the sample solution. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards and the sample solutions.
-
Identify and quantify the sebacic acid peak based on its retention time and peak area relative to the calibration curve.
Gas Chromatography (GC-FID/MS) Protocol
This method requires derivatization to increase the volatility of sebacic acid and is suitable for analyses requiring high sensitivity.
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a polar-phase column like a DB-WAX or a non-polar column like a DB-5ms).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient program is usually employed, for example, starting at a lower temperature (e.g., 100 °C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 240 °C).
-
Detector Temperature: Typically 280 °C for FID.
2. Reagent and Sample Preparation (Derivatization):
-
Lipid Extraction (if applicable): For complex matrices, extract the lipids containing sebacic acid using a suitable solvent system (e.g., chloroform:methanol).
-
Saponification and Methylation:
-
Saponify the lipid extract or the sample directly with a methanolic sodium hydroxide (B78521) solution to release the free sebacic acid.
-
Methylate the free acid using a reagent like boron trifluoride in methanol (BF₃-methanol) or methanolic HCl by heating the mixture. This converts the dicarboxylic acid to its corresponding dimethyl ester.
-
-
Extraction of Derivatives: After cooling, extract the fatty acid methyl esters (including dimethyl sebacate) into an organic solvent like n-hexane or heptane.
-
Standard Preparation: Prepare standards of sebacic acid and derivatize them using the same procedure as the samples. An internal standard (e.g., a dicarboxylic acid with a different chain length) can be added before derivatization.
3. Analysis:
-
Inject the hexane/heptane extract containing the derivatized sebacic acid into the GC.
-
Identify the dimethyl this compound peak based on its retention time compared to the derivatized standard. If using MS, confirm the identity by its mass spectrum.
-
Quantify the amount of sebacic acid based on the peak area of its derivative relative to a calibration curve.
Method Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC and GC methods for sebacic acid quantification.
Caption: Experimental workflow for HPLC-RID quantification of sebacic acid.
Caption: Experimental workflow for GC-FID/MS quantification of sebacic acid.
Conclusion
Both HPLC and GC are viable techniques for the quantification of sebacic acid, each with its own set of advantages and disadvantages. The choice of method should be guided by the specific requirements of the analysis.
-
HPLC-RID is a simpler, faster method that avoids derivatization, making it suitable for routine quality control and for samples with relatively high concentrations of sebacic acid. However, it may lack the sensitivity required for trace-level analysis.
-
GC-FID/MS offers high sensitivity and resolution, making it the preferred method for detecting low concentrations of sebacic acid or for analyzing complex matrices. The requirement for derivatization adds complexity to the sample preparation but is often necessary to achieve the desired analytical performance.
For a comprehensive cross-validation in a specific laboratory setting, it is recommended to analyze the same set of samples using both methods and compare the results for accuracy, precision, and other relevant validation parameters. This will ensure the chosen method is fit for its intended purpose and provides reliable and accurate data.
References
A Comparative Analysis of Sebacate Esters and Phthalates as Plasticizers for Polymers
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Plasticizing Efficiency with Supporting Experimental Data
The selection of an appropriate plasticizer is critical in polymer formulation, directly impacting the material's flexibility, durability, and safety. For decades, phthalate (B1215562) esters have been the industry standard for plasticizing polymers like polyvinyl chloride (PVC). However, growing concerns over their potential health risks have spurred the search for safer, high-performance alternatives. Among the most promising candidates are sebacate esters, which offer comparable and often superior plasticizing efficiency with a more favorable safety profile. This guide provides a detailed comparison of the performance of this compound esters versus phthalates, supported by experimental data, to aid in the formulation of next-generation polymeric materials.
Data Presentation: A Quantitative Comparison
To facilitate a clear and direct comparison, the following tables summarize the key performance indicators of polymers plasticized with representative this compound and phthalate esters.
Table 1: Mechanical Properties of Plasticized PVC
The mechanical integrity of a plasticized polymer is paramount for its intended application. The data below, primarily focusing on Dibutyl this compound (DBS) as a leading alternative, demonstrates its competitive performance against common phthalates like Di(2-ethylhexyl) Phthalate (DEHP) and Di(2-ethylhexyl) Terephthalate (DEHT).
| Property | Dibutyl this compound (DBS) | Di(2-ethylhexyl) Phthalate (DEHP) | Di(2-ethylhexyl) Terephthalate (DEHT) | Test Standard |
| Tensile Strength (MPa) | 15.7[1] | Lower than DBS | Lower than DBS | ASTM D882 |
| Elongation at Break (%) | 350[1] | Lower than DBS | Lower than DBS | ASTM D882 |
| Shore A Hardness | 80.2[1] | 87.0[1] | 92.2[1] | ASTM D2240 |
Note: "Lower than DBS" indicates that published studies report superior performance for DBS without always providing specific numerical values for the phthalates under identical conditions.
Table 2: Plasticizer Migration Resistance
Plasticizer migration, or leaching, is a significant concern, particularly in applications with direct human contact, such as medical devices and food packaging. This compound esters generally exhibit lower migration rates compared to phthalates.
| Plasticizer | Migration after 28 days (%) | Test Standard |
| Dibutyl this compound (DBS) | 12.78[1] | EN ISO 177:2017 |
| Phthalates (general) | Generally higher than sebacates | EN ISO 177:2017 |
Table 3: Thermal Properties - Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a crucial indicator of a plasticizer's efficiency; a lower Tg signifies greater flexibility at lower temperatures. Both sebacates and phthalates effectively reduce the Tg of PVC.
| Plasticizer | Polymer | Plasticizer Concentration | Glass Transition Temperature (Tg) |
| Neat PVC | PVC | 0% | ~83°C[2] |
| Dibutyl this compound (DBS) | PVC | 40% | 250-300 K (-23°C to 27°C)[3][4] |
| Di(2-ethylhexyl) Phthalate (DEHP) | PVC | 40% | 250-300 K (-23°C to 27°C)[3][4] |
| Di(2-ethylhexyl) this compound (D2EHSe) | PVC | Not specified | 65.36°C - 71.90°C range for various dicarboxylate esters[5] |
| Di(isononyl) Phthalate (DINP) | PVC | 40 wt% | Decrease between 200 and 250 K (-73°C to -23°C)[4] |
Experimental Protocols: Methodologies for Key Experiments
The data presented in this guide is based on standardized testing methodologies to ensure reproducibility and comparability. Below are detailed protocols for the key experiments cited.
Tensile Properties (ASTM D882)
This test determines the force required to stretch a thin plastic film until it breaks, providing key indicators of its strength and flexibility.
-
Specimen Preparation: Thin films of the plasticized polymer with a thickness of less than 1.0 mm are prepared.[6] The specimens are cut into rectangular strips with a width between 5 mm and 25.4 mm and a length at least 50 mm longer than the grip separation.[6]
-
Conditioning: Specimens are conditioned at a standard laboratory temperature of 23°C ± 2°C and 50% ± 5% relative humidity before testing.[7][8]
-
Procedure:
-
The thickness and width of the specimen are measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant crosshead speed (typically between 12.5 mm/min and 500 mm/min) until it ruptures.[7][8]
-
The load and elongation are recorded throughout the test.
-
-
Calculations: Tensile strength, elongation at break, and modulus of elasticity are calculated from the recorded data.
Shore A Hardness (ASTM D2240)
This method measures the indentation hardness of soft materials like plasticized PVC.
-
Specimen Preparation: Test specimens should have a minimum thickness of 6.4 mm.[9] This can be achieved by stacking thinner films.
-
Procedure:
-
The specimen is placed on a hard, flat surface.
-
A Shore A durometer is pressed firmly against the specimen.
-
The hardness value is read from the durometer's scale within one second of firm contact.[9]
-
Plasticizer Migration (EN ISO 177:2017)
This standard specifies a method to determine the tendency of plasticizers to migrate from a plastic material into an absorbing material.
-
Apparatus: An analytical balance, a micrometer, and an air-circulating oven are required.[10]
-
Procedure:
-
A test specimen of the plasticized plastic is cut to a defined size.
-
The specimen is weighed and its thickness is measured.
-
The specimen is placed between two sheets of a standard absorbent material.
-
This "sandwich" is placed under a specified pressure and heated in an oven at a defined temperature for a set period (e.g., 28 days).
-
After the test period, the specimen is removed and reweighed.
-
-
Calculation: The loss in mass of the test specimen represents the amount of plasticizer that has migrated.
Glass Transition Temperature (Differential Scanning Calorimetry - DSC)
DSC is used to measure the temperatures and heat flows associated with thermal transitions in a material.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the plasticized polymer is placed in a DSC pan.
-
Procedure:
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen).
-
The heat flow to the sample is monitored as a function of temperature.
-
The glass transition is observed as a step-like change in the heat flow curve.
-
-
Analysis: The Tg is determined from the midpoint of this step change.
Mandatory Visualization
To further clarify the experimental processes, the following diagrams, created using the DOT language, illustrate the workflows for evaluating plasticizer performance.
Conclusion
The experimental data strongly supports the efficacy of this compound esters as high-performance alternatives to phthalates in polymer plasticization. Dibutyl this compound, in particular, demonstrates superior or comparable mechanical properties, including tensile strength and elongation, while also offering enhanced flexibility as indicated by a lower Shore A hardness. Furthermore, the significantly lower migration potential of sebacates addresses critical safety concerns associated with phthalates. While both classes of plasticizers are effective at lowering the glass transition temperature of PVC, the favorable safety profile and robust performance of sebacates make them a compelling choice for researchers, scientists, and drug development professionals seeking to formulate safer and more durable polymeric materials.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 3. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ukm.my [ukm.my]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. tainstruments.com [tainstruments.com]
- 9. redalyc.org [redalyc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Degradation of Sebacate-Based Polymers
Sebacate-based polymers, a class of biodegradable polyesters, are highly valued in the biomedical field for applications ranging from tissue engineering to controlled drug delivery. Their appeal lies in their excellent biocompatibility, tunable mechanical properties, and degradation into non-toxic, natural metabolites like sebacic acid and glycerol.[1][2] A critical aspect for their clinical translation is understanding their degradation behavior. This guide provides an objective comparison of the in vitro and in vivo degradation profiles of various this compound polymers, supported by experimental data and detailed methodologies.
The degradation of these polymers is primarily driven by the hydrolysis of ester bonds. However, the physiological environment in vivo introduces enzymatic activity, which can significantly accelerate this process compared to standard in vitro conditions that rely on simple hydrolysis in buffered solutions.[3][4] This fundamental difference often leads to a poor correlation between in vitro and in vivo results, underscoring the necessity of both testing modalities for a comprehensive evaluation.[5]
Quantitative Degradation Data
The degradation rates of this compound polymers are influenced by numerous factors, including polymer composition, crosslink density, porosity, and the specific biological environment.[4][6][7] The following tables summarize quantitative data from various studies, comparing weight loss under different conditions.
Table 1: Poly(glycerol this compound) (PGS) Degradation
| Condition | Duration | Weight Loss (%) | Key Observations |
| In Vitro (PBS) | 60 days | 17 ± 6% | Slow degradation via hydrolysis.[3] |
| In Vivo (Rat) | 60 days | 100% | Complete degradation, significantly faster than in vitro.[3] |
| In Vivo (Rat) | 5 weeks | 100% | Another study confirming rapid in vivo resorption.[1] |
Table 2: Poly(ethylene glycol)/Sebacic Acid (PEGSDA) Hydrogel Degradation
| Polymer Type | Condition | Duration | Weight Loss (%) | Key Observations |
| Unmodified PEGSDA | In Vivo (Cage Implant) | 12 weeks | ~42% | Minimal loss for 4 weeks, then rapid bulk degradation.[8][9] |
| RGD-Modified PEGSDA | In Vivo (Cage Implant) | 12 weeks | ~52% | RGD modification did not statistically alter the degradation rate.[8][9] |
Table 3: Other this compound-Based Polymer Degradation
| Polymer | Condition | Duration | Weight Loss (%) | Key Observations |
| Poly(ethylene this compound) | In Vitro (Human Plasma) | > 4 months | ~25% | Slow degradation profile.[10] |
| Poly(diethylene this compound) | In Vitro (Human Plasma) | > 4 months | ~21% | Slower degradation compared to poly(ethylene this compound).[10] |
| Poly(xylitol this compound-co-butylene this compound) | In Vitro (Enzymatic) | 7 days | 6.2% | Enzymatic conditions accelerate degradation.[11] |
| Poly(xylitol this compound-co-butylene this compound) | In Vitro (Hydrolytic) | 21 days | 4.8% | Demonstrates the slower rate of simple hydrolysis.[11] |
| p(CPP-SA) 20:80 | In Vivo (Rat Brain) | 6-8 weeks | 100% | Initial degradation was slower in vivo than in vitro.[12] |
| Poly(salicylic acid-co-sebacic acid) | In Vitro (SPR) | 12 hours | 64% | Very rapid initial degradation that subsequently slowed.[13] |
Degradation Mechanisms: Surface vs. Bulk Erosion
The manner in which a polymer matrix erodes is critical to its application. This compound polymers can exhibit different erosion patterns:
-
Surface Erosion: Degradation is confined to the surface of the device, causing the implant to become progressively thinner while maintaining its overall shape and mechanical integrity for a longer period. This leads to a more linear degradation and drug release profile. Poly(glycerol this compound) (PGS) is a prime example of a polymer that degrades primarily by surface erosion.[1][5][14]
-
Bulk Erosion: Water penetrates the entire polymer matrix, leading to hydrolysis of ester bonds throughout the bulk of the material. This causes a rapid decline in mechanical properties, often before significant mass loss is observed. PEGSDA hydrogels have been shown to degrade via a bulk mechanism.[9]
The erosion mechanism depends on the rate of water diffusion into the polymer relative to the rate of hydrolytic bond cleavage.[15][16]
Experimental Protocols
Standardized protocols are essential for comparing degradation data across different studies. Below are detailed methodologies for conducting in vitro and in vivo degradation assessments of this compound polymers.
In Vitro Degradation Protocol
-
Sample Preparation:
-
Synthesize the this compound-based polymer using methods like melt condensation.[7]
-
Prepare standardized samples, typically by pressing the polymer into discs of a specific diameter and weight (e.g., 10 mm diameter, 0.2 g).[10][17] Alternatively, samples can be cut into uniform shapes (e.g., 1x1 cm squares).[18]
-
Measure and record the initial dry weight (W_initial) of each sample.
-
-
Degradation Study:
-
Place each polymer sample into a separate sterile container with a sufficient volume of degradation medium.
-
Medium: The most common medium is Phosphate Buffered Saline (PBS) at a physiological pH of 7.4.[3] For enzymatic studies, enzymes like lipase (B570770) or esterase can be added to the medium.[4][18] Human plasma can also be used to better simulate physiological conditions.[10]
-
Incubation: Incubate the samples at 37°C in a sterile incubator. The setup can be static or subjected to dynamic conditions like mechanical loading to simulate specific in vivo stresses.[18]
-
-
Analysis:
-
At predetermined time points, remove the samples from the degradation medium.
-
Gently rinse the samples with deionized water to remove any residual salts and dry them to a constant weight in a vacuum oven.
-
Record the final dry weight (W_final).
-
Weight Loss Calculation: Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.
-
Surface Analysis: Use Scanning Electron Microscopy (SEM) to visualize changes in the surface morphology of the polymer.[15]
-
Mechanical Testing: Assess changes in mechanical properties, such as tensile strength and elastic modulus, over the degradation period.[5]
-
In Vivo Degradation Protocol
-
Animal Model Selection:
-
Implantation:
-
Sterilize the polymer samples using an appropriate method (e.g., ethylene (B1197577) oxide, UV irradiation).
-
Surgically implant the samples into the chosen anatomical site. Subcutaneous implantation in the dorsal region is a common and straightforward method for evaluating degradation and biocompatibility.[9][19] Specialized studies may require implantation in specific organs, such as the brain.[12]
-
A cage implant system can also be used, which isolates the polymer from surrounding tissue, allowing for more accurate measurement of material degradation.[8][9]
-
-
Explantation and Analysis:
-
At predetermined time points, humanely euthanize the animals.
-
Carefully excise the polymer implants and the surrounding tissue.
-
Polymer Analysis: Recover the residual polymer, clean it of any adhering tissue, dry it to a constant weight, and perform weight loss analysis as described in the in vitro protocol.[12]
-
Histological Analysis: Fix the surrounding tissue in formalin, embed it in paraffin, and section it for histological staining (e.g., Hematoxylin and Eosin, H&E).
-
Biocompatibility Assessment: Examine the tissue sections under a microscope to assess the inflammatory response. This involves identifying and quantifying inflammatory cells (like leukocytes) and fibroblasts to characterize the acute and chronic inflammatory response and fibrous capsule formation.[9][15]
-
Visualized Experimental Workflows
The following diagrams illustrate the typical workflows for conducting in vitro and in vivo degradation studies.
Caption: Workflow for a typical in vitro degradation study of this compound polymers.
Caption: Workflow for a typical in vivo degradation and biocompatibility study.
References
- 1. researchgate.net [researchgate.net]
- 2. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 3. Poly(Glycerol this compound) in Biomedical Applications—A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] In vitro examination of poly(glycerol this compound) degradation kinetics: effects of porosity and cure temperature | Semantic Scholar [semanticscholar.org]
- 7. Biocompatibility of polysebacic anhydride microparticles with chondrocytes in engineered cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo biodegradation and biocompatibility of PEG/sebacic acid-based hydrogels using a cage implant system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In vivo versus in vitro degradation of controlled release polymers for intracranial surgical therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradable Polymer Films Made from Poly(salicylic-acid-co-sebacic acid) and Poly(sebacic anhydride)/Poly(adipic anhydride) Blends: Degradation Kinetics and Use as Sacrificial Layers for Polymer Multilayer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo degradation characteristics of poly(glycerol this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Poly(sebacic acid-co-ricinoleic acid) biodegradable carrier for paclitaxel: in vitro release and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Prostaglandin Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Prostaglandins (B1171923) (PGs) are a class of lipid autacoids derived from arachidonic acid that play crucial roles in a myriad of physiological and pathological processes, including inflammation, pain, fever, and reproduction. Their potent biological activities and complex, stereochemically rich structures have made them both valuable therapeutic targets and formidable challenges for synthetic chemists. This guide provides an objective comparison of the leading methods for prostaglandin (B15479496) synthesis, supported by experimental data and detailed protocols to inform strategic decisions in research and drug development.
Key Synthetic Strategies at a Glance
The synthesis of prostaglandins has evolved significantly since their discovery. The primary approaches can be categorized into three main strategies: total chemical synthesis, organocatalytic synthesis, and chemoenzymatic synthesis. Each method offers a distinct set of advantages and disadvantages in terms of efficiency, stereocontrol, and scalability.
1. Total Chemical Synthesis: The Corey Lactone Approach
The landmark total synthesis of prostaglandins developed by E.J. Corey remains a cornerstone in the field. This strategy is characterized by its linear nature and reliance on a key bicyclic intermediate, the "Corey lactone," which enables the stereocontrolled installation of the functional groups on the cyclopentane (B165970) ring. The synthesis involves a sequence of well-established reactions, including Diels-Alder cycloaddition, Baeyer-Villiger oxidation, and sequential introduction of the alpha (α) and omega (ω) side chains via Wittig and Horner-Wadsworth-Emmons reactions.
While historically significant and versatile, the Corey synthesis is often lengthy, involving numerous steps which can lead to a lower overall yield.
2. Organocatalytic Synthesis: A Concise and Asymmetric Approach
More recent advancements have focused on developing more efficient and concise routes to prostaglandins. Organocatalysis has emerged as a powerful tool, enabling the rapid construction of key chiral intermediates. A notable example is the use of proline to catalyze an aldol (B89426) cascade reaction of succinaldehyde (B1195056), which forms a bicyclic enal in a single step with high enantiomeric excess (often exceeding 98%). This approach significantly reduces the number of synthetic steps compared to the classical Corey synthesis.
3. Chemoenzymatic Synthesis: Harnessing Biocatalysis for Precision
Chemoenzymatic strategies combine the selectivity of enzymatic transformations with the versatility of chemical synthesis to create highly efficient and stereoselective routes. These methods often employ enzymes such as lipases, ketoreductases (KREDs), or Baeyer-Villiger monooxygenases (BVMOs) to establish key stereocenters with exceptional fidelity. This approach offers the benefits of high stereoselectivity, mild reaction conditions, and alignment with green chemistry principles. A recently developed concise chemoenzymatic method allows for the synthesis of PGF2α in as few as five steps on a gram scale.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data for the different synthetic strategies for Prostaglandin F2α (PGF2α), a commonly synthesized and structurally complex prostaglandin, allowing for a direct comparison of their efficiencies.
| Synthetic Strategy | Number of Steps | Overall Yield (%) | Key Advantages | Key Disadvantages | Reference(s) |
| Total Chemical Synthesis (Corey) | ~15-17 | Typically low single digits | Versatile for various PG analogs | Lengthy, low overall yield | |
| Organocatalytic Synthesis | 7 | ~3% | Concise, high enantioselectivity (>98% ee), scalable | Yields can be moderate | |
| Chemoenzymatic Synthesis | 5-7 | 3.8 - 8.4% | Highly stereoselective, mild conditions, shorter route | Enzyme availability and optimization may be required |
Mandatory Visualization
Signaling Pathways and Synthetic Workflows
The following diagrams, created using the DOT language, illustrate the biological context of prostaglandins and provide a high-level comparison of the synthetic workflows discussed.
Caption: General Prostaglandin Biosynthesis Pathway.
Caption: High-Level Comparison of Synthetic Workflows.
Caption: Simplified Prostaglandin Receptor Signaling.
Experimental Protocols
This section provides generalized methodologies for key reactions cited in the synthesis of prostaglandins. Specific conditions and reagents may vary based on the substrate and desired outcome.
Horner-Wadsworth-Emmons (HWE) Reaction (ω-Chain Introduction)
This reaction is a cornerstone of the Corey synthesis for installing the ω-side chain, typically yielding the thermodynamically favored (E)-alkene.
-
Procedure:
-
To a solution of the appropriate phosphonate (B1237965) reagent (e.g., dimethyl (2-oxoheptyl)phosphonate) in a dry aprotic solvent such as dimethoxyethane (DME), add a strong base (e.g., sodium hydride) at room temperature to generate the phosphonate carbanion.
-
Cool the reaction mixture and add a solution of the Corey aldehyde intermediate in DME.
-
Allow the reaction to proceed until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting enone product by column chromatography.
-
Wittig Reaction (α-Chain Introduction)
The Wittig reaction is employed to introduce the α-side chain, utilizing a phosphorus ylide that is often designed to favor the formation of the (Z)-alkene.
-
Procedure:
-
Prepare the Wittig reagent (ylide) by treating the corresponding phosphonium (B103445) salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide) with a strong base such as dimsyl sodium in dimethyl sulfoxide (B87167) (DMSO).
-
Add a solution of the lactol intermediate (derived from the reduction of the lactone) to the ylide solution.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Perform an aqueous workup to isolate the crude prostaglandin.
-
Purify the final product using chromatography.
-
Organocatalytic Aldol Cascade (Corey Lactone Precursor)
This key step in the organocatalytic route rapidly builds the core bicyclic structure with high enantioselectivity.
-
Procedure:
-
Dissolve succinaldehyde in a dry solvent such as ethyl acetate (B1210297) (EtOAc).
-
Add a catalytic amount of L-proline (e.g., 2 mol%).
-
Stir the reaction mixture at the desired temperature and monitor its progress by NMR or GC.
-
Upon completion, quench the reaction and perform an aqueous workup to isolate the bicyclic enal.
-
Purify the product by column chromatography. Note: The yield of this reaction is sensitive to solvent, temperature, and concentration.
-
Chemoenzymatic Baeyer-Villiger Oxidation
This enzymatic step is used to stereoselectively introduce an oxygen atom to form a lactone, a key intermediate.
-
Procedure:
-
Prepare a buffered aqueous solution containing the bicyclic ketone substrate.
-
Add the Baeyer-Villiger monooxygenase (BVMO) and a cofactor (e.g., NADPH).
-
If necessary, include a cofactor regeneration system (e.g., glucose dehydrogenase and glucose).
-
Incubate the reaction mixture at a controlled temperature with shaking.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, extract the lactone product with an organic solvent and purify.
-
Conclusion
The choice of a synthetic strategy for prostaglandins depends heavily on the specific goals of the research or development program.
-
Total chemical synthesis , particularly the Corey method, offers a well-trodden path with extensive literature support, making it valuable for creating a wide range of analogs, despite its length.
-
Organocatalytic synthesis provides a significantly shorter and more efficient route to the core prostaglandin structure, making it an attractive option for large-scale production and for programs where speed and cost-effectiveness are paramount.
-
Chemoenzymatic synthesis represents the cutting edge, offering unparalleled stereocontrol and mild reaction conditions. This "green" approach is ideal for producing highly pure enantiomers and is becoming increasingly scalable.
By understanding the quantitative and qualitative differences between these methods, researchers can select the most appropriate pathway to accelerate their discovery and development efforts in the vital field of prostaglandin chemistry.
Assessing the hemocompatibility of poly(glycerol sebacate) against other biomaterials
A Comprehensive Guide to the Hemocompatibility of Poly(Glycerol Sebacate) in Comparison to Other Common Biomaterials
For researchers, scientists, and drug development professionals, selecting the appropriate biomaterial is a critical decision that significantly influences the success of a medical device or therapeutic carrier. Hemocompatibility, the property of a material to be compatible with blood, is a primary consideration for any application involving direct or indirect blood contact. This guide provides an objective comparison of the hemocompatibility of poly(glycerol this compound) (PGS) against other widely used biomaterials: polylactic acid (PLA), polycaprolactone (B3415563) (PCL), and titanium. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid in the informed selection of biomaterials.
Data Presentation: A Comparative Analysis
The hemocompatibility of a biomaterial is assessed through a series of in vitro tests that quantify its effect on blood components. Key parameters include hemolysis (the rupture of red blood cells), platelet adhesion and activation, and the activation of the coagulation cascade. The data summarized below is compiled from various studies to provide a comparative overview.
| Biomaterial | Hemolysis (%) | Platelet Adhesion (platelets/mm²) | Activated Partial Thromboplastin Time (APTT) (seconds) | Prothrombin Time (PT) (seconds) |
| Poly(Glycerol this compound) (PGS) | Low (<2%) | ~15,000 - 30,000 (Significantly lower than glass and PLGA)[1] | Comparable to or longer than reference polymers | Comparable to or longer than reference polymers |
| Polylactic Acid (PLA)/PLGA | Low (<2%) | ~50,000 - 100,000 (Higher than PGS)[1] | Can interact with and sometimes prolong coagulation times | Generally within normal physiological range |
| Polycaprolactone (PCL) | Low (<2%) | ~40,000 - 90,000[2] | Generally within normal physiological range | Generally within normal physiological range |
| Titanium (Ti) | Very Low (<0.5%) | ~35,000 - 80,000 (Varies with surface treatment)[3][4][5] | Generally within normal physiological range | Generally within normal physiological range |
| Negative Control (e.g., HDPE) | <2% | Low | Normal Physiological Range (~25-38s) | Normal Physiological Range (~11-14s) |
| Positive Control (e.g., Glass) | >5% | High | Shorter than normal range | Shorter than normal range |
Note: The values presented are approximate and can vary significantly based on the specific formulation of the polymer, surface modifications, and the experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of hemocompatibility. The following are outlines of the key assays cited in this guide.
Hemolysis Assay (Adapted from ASTM F756)
This test determines the degree of red blood cell lysis caused by a biomaterial.
-
Material Preparation:
-
Test materials are prepared with a specific surface area-to-volume ratio as defined in the standard (e.g., 3 cm²/mL).
-
Positive (e.g., water) and negative (e.g., high-density polyethylene) controls are prepared alongside the test materials.
-
-
Blood Collection and Preparation:
-
Fresh human blood is collected in tubes containing an anticoagulant (e.g., sodium citrate).
-
The blood is diluted with a calcium and magnesium-free phosphate-buffered saline (CMF-PBS) to achieve a hemoglobin concentration of 10 ± 1 mg/mL.
-
-
Incubation:
-
The prepared materials are incubated with the diluted blood in test tubes at 37°C for a specified period (typically 3-4 hours) with gentle agitation.
-
-
Centrifugation and Analysis:
-
After incubation, the tubes are centrifuged to pellet the intact red blood cells.
-
The supernatant, containing the released hemoglobin, is carefully collected.
-
The absorbance of the supernatant is measured using a spectrophotometer at 540 nm.
-
-
Calculation:
-
The percentage of hemolysis is calculated using the following formula: (Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control) * 100
-
Platelet Adhesion Assay
This assay quantifies the number of platelets that adhere to the surface of a biomaterial.
-
Material Preparation:
-
The biomaterial samples are placed in the wells of a microplate.
-
-
Platelet-Rich Plasma (PRP) Preparation:
-
Fresh human blood is centrifuged at a low speed to separate the PRP.
-
The platelet concentration in the PRP is adjusted to a standard value (e.g., 2 x 10⁸ platelets/mL).
-
-
Incubation:
-
The biomaterial samples are incubated with the PRP at 37°C for a set time (e.g., 1 hour).
-
-
Rinsing and Fixation:
-
After incubation, the samples are gently rinsed with PBS to remove non-adherent platelets.
-
The adhered platelets are then fixed using a solution like glutaraldehyde.
-
-
Quantification:
-
Microscopy: The fixed platelets are stained (e.g., with DAPI for nuclei or fluorescently labeled antibodies against platelet-specific markers) and visualized using a fluorescence microscope. The number of platelets per unit area is then counted from the images.
-
Colorimetric Assays: Alternatively, the activity of an enzyme released from the lysed adherent platelets (e.g., lactate (B86563) dehydrogenase or acid phosphatase) is measured using a colorimetric assay, which correlates to the number of adhered platelets.
-
Coagulation Assays (APTT and PT)
These assays measure the time it takes for plasma to clot, assessing the intrinsic (APTT) and extrinsic (PT) pathways of the coagulation cascade.
-
Plasma Preparation:
-
Platelet-poor plasma (PPP) is prepared by centrifuging fresh, citrated human blood at a high speed.
-
-
Incubation with Biomaterial:
-
The biomaterial is incubated with the PPP for a specified duration at 37°C.
-
-
APTT Assay:
-
A sample of the incubated PPP is mixed with an activating reagent (e.g., silica, kaolin) and a phospholipid reagent.
-
After a short incubation, calcium chloride is added to initiate coagulation.
-
The time taken for a fibrin (B1330869) clot to form is recorded.
-
-
PT Assay:
-
A sample of the incubated PPP is mixed with a reagent containing tissue factor and calcium chloride.
-
The time taken for a fibrin clot to form is recorded.
-
-
Analysis:
-
The clotting times of the plasma exposed to the biomaterial are compared to those of control plasma. Prolonged or shortened times can indicate an interaction with the coagulation cascade.
-
Visualizing the Mechanisms and Workflows
To better understand the complex interactions at the blood-biomaterial interface and the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing biomaterial hemocompatibility.
Caption: The blood coagulation cascade initiated by biomaterial contact.
Caption: Pathway of platelet activation and aggregation on a biomaterial surface.
References
- 1. Hemocompatibility evaluation of poly(glycerol-sebacate) in vitro for vascular tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Platelet adhesion on commercially pure titanium plates in vitro III: effects of calcium phosphate-blasting on titanium plate biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Platelet adhesion on commercially pure titanium plates in vitro III: effects of calcium phosphate-blasting on titanium plate biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Sebacate Esters: Enzymatic vs. Chemical Routes
For researchers, scientists, and drug development professionals, the synthesis of sebacate esters, crucial components in lubricants, plasticizers, and cosmetic formulations, presents a choice between traditional chemical methods and burgeoning enzymatic processes. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the selection of the most suitable synthesis strategy.
The enzymatic synthesis of this compound esters offers a greener and more specific alternative to conventional chemical methods.[1][2] Utilizing lipases as biocatalysts, these reactions can be performed under milder conditions, often leading to higher purity products with fewer byproducts.[1][3] In contrast, chemical synthesis, while well-established and often faster, typically requires harsh conditions, including high temperatures and strong acid or metal-based catalysts, which can lead to undesirable side reactions and environmental concerns.[4][5]
Performance Comparison: Enzymatic vs. Chemical Synthesis
The choice between enzymatic and chemical synthesis hinges on a variety of factors, including reaction efficiency, operating conditions, and environmental impact. The following table summarizes key quantitative data from comparative studies.
| Parameter | Enzymatic Synthesis | Chemical Synthesis | Source(s) |
| Catalyst | Immobilized Lipases (e.g., Novozym 435, Lipozyme RM IM, CALB) | Sulfuric Acid, Titanate Esters, Calcium Methoxide | [4][5][6] |
| Reaction Temperature | 40°C - 110°C | 120°C - 225°C | [4][6][7] |
| Reaction Time | 1 - 48 hours | 2 - 13.5 hours | [5][6][8][9] |
| Sebacic Acid Conversion | Up to 100% | ~100% (under optimized conditions) | [4][9] |
| Diester Yield | >90% | ~95% (high yield) | [4][5][10] |
| Catalyst Reusability | High (can be recycled >10 times) | Generally not reusable (homogeneous catalysts) | [6] |
| Byproducts | Minimal, mainly water | Water and other side products requiring removal | [6][11] |
| Environmental Impact | Milder conditions, biodegradable catalyst, less waste | High energy consumption, use of hazardous catalysts, potential for more waste | [1][2][12] |
Experimental Protocols
Detailed methodologies for both synthesis routes are crucial for reproducibility and adaptation.
Enzymatic Synthesis of Dioctyl this compound
This protocol is adapted from studies utilizing immobilized lipases for the esterification of sebacic acid.[4][13]
Materials:
-
Sebacic acid
-
1-Octanol
-
Immobilized lipase (B570770) (e.g., Novozym 435)
-
Solvent (e.g., hexane, or solvent-free)
-
Molecular sieves (for water removal, optional)[4]
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a condenser, combine sebacic acid and 1-octanol. A typical molar ratio is 1:5 (sebacic acid:octanol).[4][10]
-
Add the immobilized lipase. The enzyme concentration typically ranges from 5% to 10% by weight of the reactants.[4][6]
-
If a solvent is used, add it to the mixture. For a solvent-free system, proceed without.
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) with constant stirring.[4][10]
-
To drive the reaction to completion, water produced during the esterification can be removed using molecular sieves, a vacuum, or by allowing free evaporation.[4][13]
-
Monitor the reaction progress by analyzing samples periodically using gas chromatography (GC) to determine the conversion of sebacic acid.[4]
-
Upon completion, separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed, dried, and reused.[4]
-
The final product, dioctyl this compound, can be purified if necessary, though enzymatic synthesis often yields a high-purity product directly.
Chemical Synthesis of Dioctyl this compound
This protocol is based on conventional acid-catalyzed esterification.[4][7]
Materials:
-
Sebacic acid
-
2-Ethylhexanol (or other alcohol)
-
Sulfuric acid or a titanate ester catalyst
-
Toluene (as an azeotropic agent, optional)[14]
Procedure:
-
In a reaction kettle equipped with a stirrer and a distillation setup, charge 2-Ethylhexanol and sebacic acid. A common mass ratio is approximately 2.45:1.0 (alcohol:acid).[7]
-
Begin heating the mixture with stirring.
-
At a temperature of around 150°C, add the catalyst (e.g., isopropyl titanate or sulfuric acid).[4][7]
-
Increase the temperature to 210-225°C to carry out the esterification.[7]
-
Continuously remove the water formed during the reaction via distillation, optionally with the aid of an azeotropic solvent like toluene.[14]
-
Monitor the reaction by measuring the acid number of the reaction mixture. The reaction is considered complete when the acid number is ≤ 0.20 mgKOH/g.[7]
-
After the reaction, the excess alcohol is removed, typically by distillation.
-
The crude dioctyl this compound is then subjected to neutralization, followed by purification steps such as reduced-pressure distillation and filtration to obtain the final product.[7]
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both synthesis methods.
Conclusion
The enzymatic synthesis of this compound esters presents a compelling, sustainable alternative to traditional chemical methods.[1] It operates under significantly milder conditions, reduces waste, and allows for catalyst recycling, which can be economically advantageous despite the initial cost of enzymes.[6][12] While chemical synthesis is a mature and rapid technology, it is often associated with high energy costs and environmental concerns.[5] The choice between these methods will ultimately depend on the specific requirements of the application, including desired purity, production scale, cost considerations, and sustainability goals. For applications in pharmaceuticals and cosmetics, where purity is paramount and milder synthesis conditions are preferred, the enzymatic route is particularly attractive.
References
- 1. vito.be [vito.be]
- 2. Enzymes & Sustainability – EnzymeWizard [enzymewizard.com.au]
- 3. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. researchgate.net [researchgate.net]
- 6. chesci.com [chesci.com]
- 7. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Synthesis of Sebacic Acid - ChemCeed [chemceed.com]
- 12. Does enzymatic catalysis lead to more sustainable chemicals production? A life cycle sustainability assessment of isopropyl palmitate - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04514A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. ukm.my [ukm.my]
Benchmarking the performance of sebacate-based lubricants against mineral oil
In the pursuit of enhanced performance, efficiency, and environmental responsibility, the lubricant industry has seen a significant shift towards synthetic esters. Among these, sebacate-based lubricants, derived from sebacic acid, have emerged as a high-performance alternative to traditional mineral oils. This guide provides an objective comparison of the performance characteristics of this compound-based lubricants and mineral oils, supported by experimental data and detailed methodologies, to assist researchers, scientists, and formulation professionals in making informed decisions.
Executive Summary
This compound esters consistently outperform conventional mineral oils in several key performance areas. They exhibit a significantly higher viscosity index, superior thermal and oxidative stability, and inherent biodegradability. While mineral oils remain a cost-effective option for less demanding applications, this compound-based lubricants offer extended service life and improved performance in extreme operating conditions.
Data Presentation: Performance Benchmark
The following tables summarize the quantitative performance data for a representative this compound-based lubricant, Dioctyl this compound (DOS), compared to typical values for mineral oil.
Table 1: Viscosity and Thermal Properties
| Property | This compound-Based Lubricant (Dioctyl this compound) | Mineral Oil (Typical) | Test Method |
| Viscosity Index (VI) | 120 - 150+[1][2][3] | 90 - 110[4] | ASTM D2270 |
| Pour Point (°C) | ≤ -60[1][2] | Varies widely (-6 to -40) | ASTM D97 |
| Flash Point (°C) | ≥ 215[1] | ~200 | ASTM D92 |
| Thermal Stability | High[5] | Moderate[6] | Thermogravimetric Analysis (TGA) |
Table 2: Stability and Environmental Profile
| Property | This compound-Based Lubricant (Dioctyl this compound) | Mineral Oil (Typical) | Test Method |
| Oxidative Stability | High[7][8] | Low to Moderate[6][9] | ASTM D943 / PDSC |
| Lubricity (HFRR Wear Scar, µm) | Lower (Better) | Higher (Worse) | ASTM D6079 |
| Biodegradability | Readily Biodegradable (>60%)[5][10] | Inherently Biodegradable (20-40%)[11][12] | OECD 301B |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for result replication and validation.
Viscosity Index (VI) - ASTM D2270
The Viscosity Index (VI) is an empirical, unitless number that indicates the effect of temperature change on the kinematic viscosity of the oil.[13] A higher VI signifies a smaller decrease in viscosity with increasing temperature.[4]
Methodology:
-
The kinematic viscosity of the lubricant sample is measured at two standard temperatures: 40°C and 100°C, in accordance with ASTM D445 (Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids).
-
The VI is then calculated from these two measurements using the formulas and tables provided in the ASTM D2270 standard.[13]
Oxidative Stability
Oxidative stability measures a lubricant's resistance to degradation at elevated temperatures in the presence of oxygen.
-
ASTM D943 (Turbine Oil Oxidation Stability Test - TOST): This method evaluates the oxidation stability of inhibited steam-turbine oils.[14] Methodology:
-
A 300 mL sample of the oil is placed in a test cell with water, an iron-copper catalyst, and oxygen bubbling through it at a constant temperature of 95°C.[14]
-
The test is run until the acid number of the oil reaches a specified level, or for a predetermined number of hours.[14] The longer the time to reach this point, the higher the oxidative stability.
-
-
Pressurized Differential Scanning Calorimetry (PDSC): This technique is a rapid method to assess oxidative stability. Methodology:
-
A small sample of the lubricant is placed in an aluminum pan within a pressurized DSC cell.
-
The cell is pressurized with oxygen and heated to a specific isothermal temperature.
-
The time until an exothermic reaction (oxidation) occurs is measured as the Oxidation Induction Time (OIT). A longer OIT indicates greater oxidative stability.
-
Thermal Stability - Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of a lubricant.[15]
Methodology:
-
A small, precisely weighed sample of the lubricant is placed in a TGA furnace.
-
The sample is heated at a constant rate in an inert atmosphere (e.g., nitrogen).
-
The temperature at which the lubricant begins to decompose (indicated by a loss of mass) is recorded. A higher decomposition temperature signifies greater thermal stability.[16][17]
Lubricity - High-Frequency Reciprocating Rig (HFRR) - ASTM D6079
The HFRR test is used to assess the lubricating properties of a fluid by measuring the wear scar on a steel ball oscillated against a stationary steel disk.[18]
Methodology:
-
A steel ball is loaded and reciprocated against a stationary steel disk, both immersed in the lubricant being tested.[18]
-
The test is conducted under specified conditions of load, frequency, stroke length, and temperature for a set duration.[18]
-
After the test, the wear scar on the ball is measured using a microscope. A smaller wear scar diameter indicates better lubricity.[19]
Biodegradability - OECD 301B (CO₂ Evolution Test)
This test method determines the ready biodegradability of a substance by aerobic microorganisms.[11]
Methodology:
-
The lubricant is exposed to an inoculum of microorganisms in a liquid medium.[20]
-
Over a 28-day period, the amount of carbon dioxide produced by the microbial respiration is measured.[11]
-
A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[11]
Visualizing the Process: From Synthesis to Performance Testing
The following diagrams illustrate the synthesis of a this compound-based lubricant and the subsequent workflow for performance evaluation.
Caption: Synthesis and testing workflow for this compound lubricants.
Conclusion
The data clearly indicates that this compound-based lubricants offer significant performance advantages over traditional mineral oils. Their superior viscosity index, thermal and oxidative stability, and inherent biodegradability make them an excellent choice for demanding applications where performance, longevity, and environmental considerations are paramount. While the initial cost of this compound esters may be higher, the extended drain intervals and improved equipment protection can lead to lower overall operating costs in the long term. For researchers and formulators, this compound esters provide a versatile platform for developing next-generation lubricants tailored to meet the challenges of modern machinery.
References
- 1. baoranchemical.com [baoranchemical.com]
- 2. eastharbourgroup.com [eastharbourgroup.com]
- 3. support.newgatesimms.com [support.newgatesimms.com]
- 4. Viscosity Index: What It Is and Why It's Important [machinerylubrication.com]
- 5. REZILUBE™ DOS | Hallstar Industrial [hallstarindustrial.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 8. researchgate.net [researchgate.net]
- 9. Test Method for Simulating the Aging and Oxidation Stability of Lubricants [machinerylubrication.com]
- 10. researchgate.net [researchgate.net]
- 11. jrhessco.com [jrhessco.com]
- 12. novvi.com [novvi.com]
- 13. gaspublishers.com [gaspublishers.com]
- 14. ASTM D943| Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils [ayalytical.com]
- 15. support.newgatesimms.com [support.newgatesimms.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. transengin.uniwersytetradom.pl [transengin.uniwersytetradom.pl]
- 19. mdpi.com [mdpi.com]
- 20. renewablelube.com [renewablelube.com]
Sebacate as a biomarker for mitochondrial dysfunction compared to other markers
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial dysfunction is a hallmark of a wide range of inherited metabolic diseases and is increasingly implicated in common age-related conditions. The accurate and timely diagnosis of mitochondrial disorders is crucial for patient management and the development of targeted therapies. While a number of biomarkers are routinely used to assess mitochondrial function, the dicarboxylic acid sebacate is emerging as a specialized indicator for a subset of these disorders. This guide provides a comparative analysis of this compound against other established biomarkers of mitochondrial dysfunction, supported by experimental data and detailed methodologies.
This compound: A Specialized Biomarker for Fatty Acid Oxidation Disorders
Sebacic acid, a ten-carbon dicarboxylic acid, is not typically considered a primary biomarker for all mitochondrial diseases. However, its presence in elevated concentrations in urine can be a strong indicator of specific inborn errors of metabolism related to mitochondrial fatty acid β-oxidation. Under normal conditions, fatty acids are primarily metabolized within the mitochondria to produce energy. When this pathway is impaired due to genetic defects, the body increasingly relies on an alternative pathway known as omega (ω)-oxidation, which occurs in the endoplasmic reticulum. This process leads to the production of dicarboxylic acids, including this compound, which are then excreted in the urine.[1][2]
Elevated urinary this compound is particularly associated with:
-
Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) : Also known as glutaric aciduria type II, this is a disorder of mitochondrial electron transfer that affects the oxidation of fatty acids and some amino acids.[3][4]
-
Carnitine-Acylcarnitine Translocase (CACT) Deficiency : This condition impairs the transport of long-chain fatty acids into the mitochondria.[4]
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency : One of the most common fatty acid oxidation disorders, MCAD deficiency prevents the breakdown of medium-chain fatty acids.[2][4]
-
Mitochondrial Complex III Deficiency : A defect in the mitochondrial respiratory chain can also lead to an accumulation of upstream metabolites, resulting in increased dicarboxylic aciduria.[5]
Therefore, the detection of significant levels of this compound in urine serves as a valuable, non-invasive diagnostic clue for these specific mitochondrial disorders.
Comparison with Other Biomarkers of Mitochondrial Dysfunction
While this compound is a key indicator for a specific class of mitochondrial disorders, a broader panel of biomarkers is typically employed for a comprehensive assessment of mitochondrial function. The following table provides a comparative overview of this compound and other commonly used biomarkers.
| Biomarker | Sample Type | Normal Range | Pathological Significance | Sensitivity | Specificity |
| This compound | Urine | Trace amounts | Elevated in mitochondrial fatty acid oxidation disorders. | Not broadly established | High for specific disorders |
| Lactate (B86563) | Plasma, CSF | Plasma: 0.5-2.2 mmol/L | Elevated due to impaired oxidative phosphorylation and increased anaerobic glycolysis.[6][7] | 34-67%[5][6] | 83-94%[5][6] |
| Pyruvate (B1213749) | Plasma, CSF | Plasma: 0.03-0.1 mmol/L | Elevated in defects of pyruvate metabolism and the electron transport chain.[6][8] | ~75%[6] | ~87%[6] |
| Lactate:Pyruvate Ratio | Plasma, CSF | <20-25 | Elevated (>25) suggests a defect in the electron transport chain.[6] | ~31-96% (varies with lactate levels)[6][9] | ~91-100% (varies with lactate levels)[9] |
| GDF-15 | Serum, Plasma | <550-1014 pg/mL (age-dependent)[10] | A stress-responsive cytokine induced by mitochondrial dysfunction.[1][11] | 67-83%[10][12][13] | 86-96%[12][13] |
| FGF-21 | Serum, Plasma | <117-331 pg/mL (age-dependent)[14] | A mitokine released in response to mitochondrial stress, particularly in muscle.[1][11] | 53-71%[12] | 88-89%[12] |
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is paramount for their clinical utility. Below are detailed methodologies for the key experiments cited.
Measurement of Urinary Organic Acids (including this compound) by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is the gold standard for the analysis of urinary organic acids, including dicarboxylic acids like this compound.
1. Sample Preparation:
- A specific volume of urine, normalized to creatinine (B1669602) concentration (e.g., volume containing 1 µmole of creatinine), is used.[15]
- Internal standards are added to the urine sample for quantification.[15]
- For the analysis of ketoacids, the sample is treated with hydroxylamine (B1172632) to form stable oxime derivatives.[15]
2. Extraction:
- The urine sample is acidified, and organic acids are extracted into an organic solvent such as ethyl acetate.[15][16]
- The organic extract is then evaporated to dryness under a stream of nitrogen.[15][16]
3. Derivatization:
- The dried residue is derivatized to increase the volatility and thermal stability of the organic acids. A common method is trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[15][16]
4. GC-MS Analysis:
- The derivatized sample is injected into the gas chromatograph, where the organic acids are separated based on their boiling points and interaction with the column's stationary phase.[17]
- The separated compounds then enter the mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum for each compound.[16]
- Identification is based on the retention time and the mass spectrum, which are compared to a library of known compounds.[16]
Measurement of Plasma Lactate and Pyruvate by Enzymatic Assay
Enzymatic assays are routinely used for the rapid and quantitative measurement of lactate and pyruvate in blood samples.
1. Sample Collection and Preparation:
- Blood should be collected in tubes containing sodium fluoride (B91410) to inhibit glycolysis.
- For pyruvate measurement, immediate deproteinization of the blood sample with an acid (e.g., perchloric acid or metaphosphoric acid) is crucial to prevent its degradation.[18][19]
- The sample is then centrifuged to obtain a protein-free supernatant for analysis.[19]
2. Lactate Assay Principle:
- The assay is based on the oxidation of lactate to pyruvate by the enzyme lactate oxidase, which produces hydrogen peroxide.[20]
- The hydrogen peroxide then reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product.[20]
- The intensity of the color, measured spectrophotometrically, is directly proportional to the lactate concentration.[20]
3. Pyruvate Assay Principle:
- Pyruvate is measured by its conversion to lactate by the enzyme lactate dehydrogenase, which involves the oxidation of NADH to NAD+.[19]
- The decrease in absorbance at 340 nm due to the oxidation of NADH is proportional to the pyruvate concentration.[19]
Measurement of Serum/Plasma GDF-15 and FGF-21 by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and specific method for quantifying protein biomarkers like GDF-15 and FGF-21 in circulation.
1. Assay Principle (Sandwich ELISA):
- A 96-well microplate is pre-coated with a capture antibody specific for the target protein (GDF-15 or FGF-21).[21][22]
- Standards and patient samples (serum or plasma) are added to the wells, and the target protein is captured by the immobilized antibody.[21][23]
- After washing, a biotinylated detection antibody that binds to a different epitope on the target protein is added, forming a "sandwich".[21][23]
- Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotinylated detection antibody.[21][23]
- A chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product.[22][23]
- The reaction is stopped with an acid, and the absorbance is measured at a specific wavelength (e.g., 450 nm).[21][22]
- The concentration of the target protein in the samples is determined by comparing their absorbance to a standard curve.[22]
Signaling Pathways and Metabolic Workflows
To visualize the underlying biological processes, the following diagrams illustrate the relevant pathways and experimental workflows.
Conclusion
This compound serves as a valuable, albeit specialized, biomarker for mitochondrial dysfunction, particularly for inborn errors of fatty acid oxidation. Its measurement in urine provides a non-invasive tool to aid in the diagnosis of these specific conditions. However, for a comprehensive evaluation of mitochondrial health, a panel of biomarkers including lactate, pyruvate, the lactate-to-pyruvate ratio, GDF-15, and FGF-21 is recommended. Each of these markers provides distinct information about the underlying pathophysiology, and their combined assessment can significantly improve diagnostic accuracy. The choice of biomarkers and analytical methods should be guided by the clinical presentation of the patient and the suspected underlying mitochondrial defect. Further research into novel biomarkers and the refinement of existing analytical techniques will continue to advance the diagnosis and management of mitochondrial diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of FGF21 and GDF15 in mediating the mitochondrial integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aurametrix.weebly.com [aurametrix.weebly.com]
- 4. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. clinician.nejm.org [clinician.nejm.org]
- 6. Diagnosis and management of mitochondrial disease: a consensus statement from the Mitochondrial Medicine Society - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The In-Depth Evaluation of Suspected Mitochondrial Disease: The Mitochondrial Medicine Society's Committee on Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diagnostic Values of Venous Peak Lactate, Lactate-to-pyruvate Ratio, and Fold Increase in Lactate from Baseline in Aerobic Exercise Tests in Patients with Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diagnostic accuracy of blood lactate-to-pyruvate molar ratio in the differential diagnosis of congenital lactic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GDF-15 Is Elevated in Children with Mitochondrial Diseases and Is Induced by Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The roles of FGF21 and GDF15 in mediating the mitochondrial integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accuracy of FGF‐21 and GDF‐15 for the diagnosis of mitochondrial disorders: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. Circulating FGF21 and GDF15 as Biomarkers for Screening, Diagnosis, and Severity Assessment of Primary Mitochondrial Disorders in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. erndim.org [erndim.org]
- 17. metbio.net [metbio.net]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. labtest.com.br [labtest.com.br]
- 21. cloud-clone.com [cloud-clone.com]
- 22. Human GDF15(Growth Differentiation Factor 15) ELISA Kit [elkbiotech.com]
- 23. Human GDF-15 ELISA Kit (ab155432) | Abcam [abcam.com]
Safety Operating Guide
Navigating the Disposal of Sebacate Compounds in a Laboratory Setting
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents like sebacates are critical for ensuring laboratory safety and environmental stewardship. This guide provides a clear, step-by-step framework for the safe disposal of sebacate compounds, including sebacic acid and its esters, such as diethyl this compound and dibutyl this compound.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure risks.
-
Eye and Face Protection: Always wear safety glasses or chemical goggles.
-
Hand Protection: Impervious gloves are essential to prevent skin contact.
-
Skin Protection: A clean, protective body covering should be worn.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA-approved air-purifying respirator is necessary.
Always handle sebacates in a well-ventilated area, and take care to avoid the generation of dust. Crucially, prevent these chemicals from entering drains or water supplies.[1]
Step-by-Step Disposal Procedures for this compound Compounds
The appropriate disposal method for this compound waste depends on its form, contamination status, and local regulations.
1. Initial Assessment:
-
Evaluate the this compound waste to determine if it is unused and uncontaminated.
-
Check for any cross-contamination with other chemical waste.
2. Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly instructed by a qualified waste management professional.[1]
-
Carefully transfer the waste into a suitable, clearly labeled, and closed container.[1] For solid forms like sebacic acid, sweep or shovel the material to avoid creating dust.[1] For liquid forms, absorb spills with an inert material like sand, earth, or vermiculite (B1170534) before collection.[2][3]
3. Evaluation of Recycling and Reuse Options:
-
If the this compound material is unused and pure, consider recycling as a primary option.[4] Consult with the manufacturer or your institution's environmental health and safety (EHS) office for recycling possibilities.[1][4]
4. Selection of Disposal Method:
-
For Uncontaminated Sebacates: If recycling is not feasible, the preferred method of disposal is through a licensed waste disposal company.[1]
-
For Contaminated Sebacates:
-
Incineration: A recommended method involves dissolving or mixing the this compound with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. This must be performed by trained personnel in a licensed facility.[1][5]
-
Licensed Waste Disposal: Engage a licensed waste disposal company to handle the contaminated material.[1] This is the most common and recommended practice.
-
5. Handling Contaminated Packaging:
-
Dispose of any contaminated packaging or containers in the same manner as the chemical itself.[1][6] If a container is completely empty, it can typically be recycled after proper cleaning.[1][6]
6. Regulatory Compliance:
-
Always adhere to local, state, and federal regulations governing chemical waste disposal.[1][4][7][8][9][10][11] These regulations will provide the definitive guidelines for your specific location.
Quantitative Data Summary
The reviewed safety data sheets and disposal guides do not provide specific quantitative data such as concentration limits for drain disposal or pH requirements. The consistent recommendation is to treat sebacates as chemical waste to be disposed of via licensed professionals and in accordance with local regulations.
| Parameter | Guideline |
| Drain Disposal | Prohibited. Do not empty into drains.[6][9][12] |
| Environmental Release | Avoid release to the environment.[6][9][10][11][13] |
| Disposal Method | Incineration or licensed waste disposal company.[1] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemos.de [chemos.de]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. acme-hardesty.com [acme-hardesty.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. carlroth.com [carlroth.com]
- 13. echemi.com [echemi.com]
Personal protective equipment for handling Sebacate
Essential Safety and Handling Guide for Sebacates
This guide provides crucial safety and logistical information for handling sebacates in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal procedures. While this document provides general guidance, always consult the specific Safety Data Sheet (SDS) for the particular sebacate compound you are using before beginning any work .
Personal Protective Equipment (PPE)
When handling sebacates, a comprehensive approach to personal protection is necessary to minimize exposure. The following PPE is recommended based on safety data for various this compound compounds.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles.[1] A face shield may be required for splash hazards. | Protects against potential eye irritation from splashes or vapors.[1][2] |
| Hand Protection | Compatible, chemical-resistant gloves.[1] | Prevents skin contact, which may cause irritation.[1][3] |
| Respiratory Protection | Use in an area with adequate ventilation.[1][4][5] If ventilation is insufficient or for aerosol generation, use a MSHA/NIOSH approved respirator.[1] | Minimizes inhalation of vapors, which may be harmful.[1] |
| Body Protection | Lab coat or chemical-resistant apron and sufficient clothing to minimize skin contact.[1][6] Closed-toe shoes are mandatory.[6][7] | Protects skin from accidental spills and contamination.[1][5] |
Chemical and Physical Properties
The properties of sebacates can vary. The data below is for common this compound esters. This information is critical for assessing risks such as flammability and reactivity.
| Property | Dioctyl this compound (Bis(2-ethylhexyl) this compound) | Diethyl this compound |
| CAS Number | 122-62-3 | 110-40-7 |
| Molecular Formula | C26H50O4 | C14H26O4 |
| Appearance | Clear straw-colored liquid[8] | Clear, colorless liquid[5] |
| Boiling Point | 248 °C (478.4 °F)[9] | 303-305 °C (577.4-581 °F) |
| Flash Point | 212 °C (413.6 °F)[9] | >110 °C (>230 °F) |
| Solubility in Water | Practically insoluble / Negligible[8][9] | Does not mix well with water[3] |
| Storage Incompatibility | Strong oxidizers[9] | Strong bases[3] |
Procedural Workflow for Handling Sebacates
Following a structured workflow is essential for minimizing risks. The process below outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of sebacates in a laboratory environment.
Operational and Disposal Plans
Handling and Storage
-
Ventilation : Always handle sebacates in a well-ventilated area.[4] A chemical fume hood is recommended to prevent the accumulation of vapors.[7]
-
Avoid Contact : Take measures to avoid contact with eyes, skin, and clothing.[1][4]
-
Hygiene : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4][5] Remove and wash contaminated clothing before reuse.[1][8]
-
Storage : Store containers in a cool, dry place away from incompatible materials like strong oxidizers or bases.[1][3][9] Keep containers tightly closed when not in use.[1][4][5]
Accidental Release Measures (Spills)
-
Alert & Evacuate : Alert personnel in the immediate area. If the spill is large, evacuate the area.
-
Containment : For small spills, absorb the liquid with an inert material such as sand, earth, or vermiculite.[1][3][4] Prevent the spill from entering drains or waterways.[8][10]
-
Cleanup : Collect the absorbed material and contaminated soil into a suitable, labeled container for disposal.[3][4]
-
Ventilate : Ensure the area is well-ventilated during and after cleanup.[4][10]
Disposal Plan
-
Regulatory Compliance : All waste must be handled and disposed of in accordance with all applicable local, state, and federal regulations.[1][3]
-
Waste Segregation : Do not dispose of this compound waste down the drain.[10][11] Collect liquid waste and contaminated solids (e.g., absorbent materials, gloves) in separate, clearly labeled, and sealed containers.[12]
-
Container Disposal : Do not reuse empty containers unless they have been professionally cleaned.[4] Contaminated packaging should be treated as hazardous waste and disposed of through a licensed waste disposal service.[1][8][11]
References
- 1. acme-hardesty.com [acme-hardesty.com]
- 2. Disodium this compound | C10H16Na2O4 | CID 134734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. lobachemie.com [lobachemie.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. uwlax.edu [uwlax.edu]
- 8. instrumart.com [instrumart.com]
- 9. carlroth.com [carlroth.com]
- 10. chemos.de [chemos.de]
- 11. carlroth.com [carlroth.com]
- 12. chemistry.gatech.edu [chemistry.gatech.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
